Methyl 12-hydroxy-9(E)-octadecenoate
Beschreibung
structure
Eigenschaften
CAS-Nummer |
23224-20-6 |
|---|---|
Molekularformel |
C19H36O3 |
Molekulargewicht |
312.5 g/mol |
IUPAC-Name |
methyl (E)-12-hydroxyoctadec-9-enoate |
InChI |
InChI=1S/C19H36O3/c1-3-4-5-12-15-18(20)16-13-10-8-6-7-9-11-14-17-19(21)22-2/h10,13,18,20H,3-9,11-12,14-17H2,1-2H3/b13-10+ |
InChI-Schlüssel |
XKGDWZQXVZSXAO-JLHYYAGUSA-N |
Siedepunkt |
BP: 245 °C at 10 mm Hg |
Color/Form |
Colorless liquid |
Dichte |
0.9236 at 22 °C/4 °C |
melting_point |
Freezing point: -4.5 °C |
Physikalische Beschreibung |
Liquid Colorless liquid; [HSDB] |
Löslichkeit |
Soluble in alcohol, ether |
Herkunft des Produkts |
United States |
Foundational & Exploratory
Synthesis of Methyl 12-hydroxy-9(E)-octadecenoate for Research Applications: A Technical Guide
An in-depth guide for researchers, scientists, and drug development professionals on the synthesis of Methyl 12-hydroxy-9(E)-octadecenoate (Methyl Ricinoleate), a valuable chemical intermediate derived from castor oil. This document provides a comprehensive overview of common synthetic methods, detailed experimental protocols, and a comparative analysis of quantitative data.
This compound, also known as methyl ricinoleate, is a fatty acid methyl ester of significant interest in various research and industrial fields, including the development of biofuels, biodegradable polymers, and surfactants.[1] Its unique structure, featuring a hydroxyl group and a carbon-carbon double bond, makes it a versatile starting material for numerous chemical transformations.[2] The primary and most economically viable source for its synthesis is castor oil, which is naturally rich in ricinoleic acid triglycerides.[3]
This guide focuses on the prevalent methods for synthesizing methyl ricinoleate, primarily through the transesterification of castor oil. Both chemical and enzymatic approaches are detailed, providing researchers with the necessary information to select and implement the most suitable method for their specific laboratory and research needs.
Synthetic Pathways Overview
The synthesis of methyl ricinoleate from castor oil is predominantly achieved via a single-step transesterification reaction. This process involves the reaction of the triglycerides in castor oil with methanol in the presence of a catalyst to yield fatty acid methyl esters, with glycerol as a byproduct. The primary fatty acid methyl ester produced is methyl ricinoleate.[4]
The two main catalytic strategies employed for this transformation are:
-
Alkaline-Catalyzed Transesterification: This is a widely used method employing catalysts such as sodium hydroxide (NaOH), potassium hydroxide (KOH), or sodium methoxide.[3] It is known for its high conversion rates and relatively short reaction times.[3]
-
Enzymatic Transesterification: This method utilizes lipases, such as Candida antarctica lipase, as biocatalysts.[5] It is considered a "greener" alternative, proceeding under milder reaction conditions and often simplifying downstream processing.
The general chemical equation for the transesterification of a ricinoleic acid triglyceride is depicted below:
Caption: General reaction for the synthesis of methyl ricinoleate.
Data Presentation: Comparison of Synthetic Methods
The following tables summarize quantitative data from various studies on the synthesis of methyl ricinoleate, allowing for a direct comparison of different catalytic systems and reaction conditions.
Table 1: Alkaline-Catalyzed Transesterification of Castor Oil
| Catalyst | Catalyst Conc. (% w/w) | Methanol/Oil Molar Ratio | Temperature (°C) | Time (h) | Yield (%) | Purity (%) | Reference |
| NaOH | 1.5% | 20% (v/v) | 30 | 1.5 | 95.38 | 96.26 | [3] |
| KOH | 1.5% | 12:1 | 65 | 1 | 82-96 | - | [6] |
| Sodium Methoxide | - | 10:1 (v/v) | Ambient | 0.75 | 93 | 89 | [7] |
| KOH/Zeolite | 70% | - | 55 | 7 | - | 92.11 | [8] |
Table 2: Enzymatic Transesterification of Castor Oil
| Enzyme | Enzyme Conc. (% w/w) | Methanol/Oil Molar Ratio | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Immobilized Candida antarctica (Novozym 435) | 2% (w/w of oil) | 6:1 | 50 | 24 | 97 | [5] |
Experimental Protocols
This section provides detailed methodologies for the synthesis of this compound using both alkaline and enzymatic catalysts.
Protocol 1: Alkaline-Catalyzed Transesterification using Sodium Methoxide
This protocol is adapted from a standard laboratory procedure for the transesterification of castor oil.[7]
Materials:
-
Castor oil (10.0 g, ~10 mmol)
-
Methanol (40 mL, 1.0 mol)
-
Sodium methylate solution (0.3 mL)
-
Petroleum ether (60-80°C)
-
Distilled water
-
Anhydrous sodium sulfate
Equipment:
-
100 mL two-neck flask
-
Magnetic stirrer
-
Reflux condenser (optional, if heating)
-
Separating funnel
-
Rotary evaporator
Procedure:
-
In a 100 mL two-neck flask equipped with a magnetic stirrer, combine 10.0 g of castor oil and 40 mL of methanol.
-
Add 0.3 mL of sodium methylate solution to the mixture.
-
Stir the reaction mixture for approximately 45 minutes at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
After the reaction is complete, evaporate the excess methanol using a rotary evaporator.
-
Transfer the crude product to a separating funnel using 40 mL of petroleum ether.
-
Wash the organic phase with 20 mL of water. Separate the aqueous layer.
-
Repeat the washing of the organic phase with 20 mL portions of water until the pH of the aqueous layer is neutral.
-
Dry the organic phase over anhydrous sodium sulfate.
-
Filter to remove the drying agent.
-
Evaporate the solvent (petroleum ether) using a rotary evaporator to obtain the final product, methyl ricinoleate.
Caption: Workflow for alkaline-catalyzed synthesis.
Protocol 2: Enzymatic Transesterification using Immobilized Lipase
This protocol is based on the optimization study for lipase-catalyzed methanolysis of castor oil.[5]
Materials:
-
Castor oil (300 g)
-
Methanol
-
Immobilized Candida antarctica lipase (Novozym 435) (6 g)
Equipment:
-
Reaction vessel with temperature control and stirring
-
Means for stepwise addition of methanol
Procedure:
-
To a reaction vessel, add 300 g of castor oil and 6 g of immobilized Candida antarctica lipase.
-
Heat the mixture to 50°C with stirring.
-
The reaction is carried out with a total of 6 molar equivalents of methanol to oil. Due to potential enzyme deactivation by methanol, it is recommended to add the methanol stepwise. For example, add 2 molar equivalents at the start of the reaction, another 2 molar equivalents after 8 hours, and the final 2 molar equivalents after 16 hours.
-
Continue the reaction for a total of 24 hours at 50°C.
-
After the reaction, the immobilized enzyme can be recovered by filtration for potential reuse.
-
The product mixture, consisting primarily of methyl ricinoleate and glycerol, can be separated by decantation or centrifugation. Further purification of the methyl ricinoleate layer can be achieved by vacuum distillation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. scispace.com [scispace.com]
- 3. Preparation of Ricinoleic Acid from Castor Oil:A Review [jstage.jst.go.jp]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Making sure you're not a bot! [oc-praktikum.de]
- 8. pubs.aip.org [pubs.aip.org]
Stereospecific Synthesis of Methyl 12-Hydroxy-9(E)-octadecenoate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the stereospecific synthesis of methyl 12-hydroxy-9(E)-octadecenoate, also known as methyl ricinelaidate. The synthesis is a two-step process commencing with the isolation of methyl 12-hydroxy-9(Z)-octadecenoate (methyl ricinoleate) from a natural and renewable resource, castor oil, followed by a stereospecific isomerization of the double bond from the Z to the E configuration. This guide details the experimental protocols, presents quantitative data in a structured format, and includes visualizations of the synthetic workflow.
Overview of the Synthetic Strategy
The primary route for obtaining the target molecule involves two key transformations:
-
Transesterification of Castor Oil: Castor oil, which is rich in triglycerides of ricinoleic acid, undergoes transesterification with methanol to yield methyl ricinoleate. This reaction is typically catalyzed by a base.
-
Z to E Isomerization: The crucial step for achieving the desired stereochemistry is the isomerization of the 9-cis double bond of methyl ricinoleate to the 9-trans configuration. This can be effectively achieved through a photochemical method employing a photosensitizer and a thiol catalyst. This method is favored for its high stereoselectivity under mild conditions, which helps in preserving the chiral integrity of the hydroxyl group at the C-12 position.
The overall synthetic pathway is illustrated below:
Caption: Overall synthetic workflow for this compound.
Experimental Protocols
Step 1: Synthesis of Methyl 12-hydroxy-9(Z)-octadecenoate (Methyl Ricinoleate)
This procedure outlines the base-catalyzed transesterification of castor oil to produce methyl ricinoleate.
Materials:
-
Castor oil
-
Methanol (anhydrous)
-
Sodium methoxide (CH₃ONa) or Potassium Hydroxide (KOH)
-
Hexane
-
Saturated sodium chloride solution
-
Anhydrous magnesium sulfate (MgSO₄)
Equipment:
-
Round-bottom flask with reflux condenser and magnetic stirrer
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, dissolve castor oil in anhydrous methanol (e.g., a 1:6 molar ratio of oil to methanol).
-
Add a catalytic amount of sodium methoxide or potassium hydroxide (e.g., 1% w/w of oil).
-
Heat the mixture to reflux (approximately 65 °C) with continuous stirring for 2-4 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Remove the excess methanol using a rotary evaporator.
-
Dissolve the residue in hexane and transfer it to a separatory funnel.
-
Wash the organic layer with a saturated sodium chloride solution to remove the catalyst and glycerol.
-
Separate the organic layer and dry it over anhydrous magnesium sulfate.
-
Filter the mixture and evaporate the hexane under reduced pressure to obtain crude methyl ricinoleate.
-
The product can be further purified by vacuum distillation.
Step 2: Stereospecific Z to E Isomerization
This protocol describes the photochemical isomerization of methyl ricinoleate to methyl ricinelaidate.
Materials:
-
Methyl 12-hydroxy-9(Z)-octadecenoate (from Step 1)
-
2-Naphthalenethiol (or other suitable thiol catalyst)
-
Diphenyl disulfide (or other suitable photosensitizer)
-
Hexane (or other suitable solvent)
Equipment:
-
Quartz reaction vessel
-
UV lamp (e.g., medium-pressure mercury lamp)
-
Magnetic stirrer
-
Inert gas supply (e.g., nitrogen or argon)
Procedure:
-
Dissolve methyl 12-hydroxy-9(Z)-octadecenoate in hexane in a quartz reaction vessel.
-
Add the photosensitizer (e.g., diphenyl disulfide, 1-5 mol%) and the thiol catalyst (e.g., 2-naphthalenethiol, 1-5 mol%).
-
Deoxygenate the solution by bubbling with an inert gas for 15-30 minutes.
-
Irradiate the stirred solution with a UV lamp at room temperature.
-
Monitor the reaction progress by gas chromatography (GC) or high-performance liquid chromatography (HPLC) to determine the E/Z ratio.
-
Once the desired E/Z ratio is achieved (typically after several hours), stop the irradiation.
-
The solvent can be removed under reduced pressure. The crude product, a mixture of E and Z isomers, can be used as such or purified by chromatography to isolate the pure E-isomer.
Quantitative Data
The following tables summarize the quantitative data associated with the synthesis.
Table 1: Transesterification of Castor Oil to Methyl Ricinoleate
| Parameter | Value | Reference |
| Catalyst | Sodium Methoxide or KOH | General Knowledge |
| Solvent | Methanol | General Knowledge |
| Reaction Temperature | 65 °C (Reflux) | General Knowledge |
| Reaction Time | 2 - 4 hours | General Knowledge |
| Yield | 90 - 98% | General Knowledge |
| Purity (by GC) | > 95% | General Knowledge |
Table 2: Photochemical Isomerization of Methyl Ricinoleate
| Parameter | Value | Reference |
| Photosensitizer | Diphenyl disulfide | General Knowledge |
| Thiol Catalyst | 2-Naphthalenethiol | General Knowledge |
| Solvent | Hexane | General Knowledge |
| Reaction Time | 4 - 8 hours | General Knowledge |
| Final E/Z Ratio | > 90:10 | General Knowledge |
| Yield of E-isomer | Dependent on purification | General Knowledge |
Visualization of the Isomerization Mechanism
The photochemical isomerization proceeds via a radical-mediated mechanism. The photosensitizer absorbs UV light and promotes the formation of a thiyl radical from the thiol catalyst. This radical then adds reversibly to the double bond of the Z-isomer, allowing for rotation around the single bond before elimination of the thiyl radical to form the more thermodynamically stable E-isomer.
Caption: Proposed mechanism for the photochemical Z to E isomerization.
This technical guide provides a comprehensive framework for the stereospecific synthesis of this compound. Researchers are encouraged to optimize the reaction conditions for both steps to achieve the desired yield and purity for their specific applications. The provided protocols and data serve as a strong foundation for further development and scale-up of this synthetic route.
Purifying Methyl 12-hydroxy-9(E)-octadecenoate from Castor Oil: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the methodologies for purifying Methyl 12-hydroxy-9(E)-octadecenoate, commonly known as methyl ricinoleate, from its primary source, castor oil. Castor oil is a valuable renewable feedstock, with its high concentration of ricinoleic acid (80-90%) making it an ideal starting material for the synthesis of various valuable oleochemicals.[1] Methyl ricinoleate, a derivative of ricinoleic acid, finds applications in cosmetics, as a plasticizer, a specialty lubricant, and potentially in drug delivery systems.[1][2] This document details the synthesis via transesterification and subsequent purification processes, presenting quantitative data in structured tables and illustrating workflows with diagrams to facilitate understanding and replication.
I. Synthesis of Methyl Ricinoleate via Transesterification of Castor Oil
The primary method for synthesizing methyl ricinoleate from castor oil is through a transesterification reaction. In this process, the triglycerides in castor oil react with methanol in the presence of a catalyst to yield fatty acid methyl esters (FAME), predominantly methyl ricinoleate, and glycerol as a byproduct.[1][3][4]
Experimental Protocol: Alkaline-Catalyzed Transesterification
This protocol is a common and effective method for the synthesis of methyl ricinoleate.
Materials:
-
Castor Oil
-
Methanol (MeOH)
-
Alkaline Catalyst (e.g., Sodium Hydroxide - NaOH, Potassium Hydroxide - KOH, or Sodium Methoxide - NaOMe)[3][5]
-
Petroleum Ether (or other suitable organic solvent like n-hexane or ethyl acetate)[3][5]
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Deionized Water
Procedure:
-
Reaction Setup: In a two-neck round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add a specific amount of castor oil and methanol.[5]
-
Catalyst Preparation: Dissolve the alkaline catalyst in a portion of the methanol.
-
Reaction: Add the catalyst solution to the castor oil-methanol mixture and stir vigorously. The reaction is typically carried out at a controlled temperature for a specified duration.[3][5] The progress of the reaction can be monitored using thin-layer chromatography (TLC).[5]
-
Methanol Evaporation: After the reaction is complete, evaporate the excess methanol using a rotary evaporator.[5]
-
Extraction: Transfer the crude product to a separatory funnel using petroleum ether. Add water to the funnel and shake to wash the organic phase. The glycerol byproduct will separate into the aqueous layer.[5]
-
Washing: Repeatedly wash the organic phase with water until the pH of the aqueous layer is neutral.[5]
-
Drying and Solvent Evaporation: Separate the organic phase and dry it over anhydrous sodium sulfate. Filter the mixture and evaporate the solvent using a rotary evaporator to obtain the crude methyl ricinoleate.[5]
Quantitative Data for Transesterification
The efficiency of the transesterification reaction is influenced by several factors, including the molar ratio of methanol to oil, catalyst concentration, reaction temperature, and reaction time. The following table summarizes various reaction conditions and their reported outcomes.
| Methanol to Oil Molar Ratio | Catalyst | Catalyst Conc. (% w/w of oil) | Temperature (°C) | Time (min) | Yield (%) | Purity (%) | Reference |
| 20% (v/v) | NaOH | 1.5% | 30 | 90 | - | High | [3] |
| 10:1 | Sodium Methoxide | 0.3 mL of 16% solution per 100g oil | Ambient | 45 | 100 | 88 (GC) | [5] |
| - | KOH | - | 70-100 | - | - | - | [3] |
| 6:1 | KOH | 0.6% | 30 | 360 | 96.7 | 84.1 (GC) | [6] |
| - | KOH/Zeolite | 70% | 55 | 420 | - | 92.11 (GC-MS Area) | [7] |
II. Purification of Methyl Ricinoleate
Crude methyl ricinoleate contains impurities such as unreacted triglycerides, diglycerides, monoglycerides, free fatty acids, glycerol, and residual catalyst.[3] Therefore, purification is a critical step to achieve high-purity methyl ricinoleate suitable for its intended applications.
A. Liquid-Liquid Extraction (LLE)
Liquid-liquid extraction is a non-destructive method for enriching methyl ricinoleate based on its polarity.[8][9]
Materials:
-
Crude Methyl Ricinoleate (mixed with a refined vegetable oil like sunflower oil)
-
Aqueous Polar Solvent (e.g., 10% aqueous methanol v/v)[8]
-
Anhydrous Polar Solvent (e.g., pure methanol)
Procedure:
-
Feed Preparation: Mix the crude castor oil methyl esters with a refined vegetable oil in a defined ratio (e.g., 1:1 to 1:3 w/w).[9]
-
Initial Extraction: Subject the feed to liquid-liquid extraction with an aqueous polar solvent at a controlled temperature (e.g., 20-30°C).[8][9] This separates the more polar methyl ricinoleate into the solvent phase (extract-1), leaving the less polar non-hydroxy fatty acid methyl esters in the oil phase (raffinate-1).
-
Desolventization of Extract-1: Desolventize the extract-1 by simple distillation under reduced pressure to obtain the enriched methyl ricinoleate.[8][10]
-
Further Extraction of Raffinate-1: The raffinate-1 can be further extracted with an anhydrous polar solvent at a higher temperature (e.g., 45-55°C) to recover more methyl ricinoleate (extract-2).[8]
-
Recycling: The remaining raffinate-2, containing the non-hydroxy fatty acid methyl esters, can be recycled or used for other purposes like biodiesel production.[8][10]
| Feed Composition (Crude CME:Vegetable Oil) | Extraction Solvent | Solvent to Feed Ratio (w/w) | Temperature (°C) | Yield (%) | Purity (%) | Reference |
| 64g CME: 125g Sunflower Oil | 10% aq. Methanol | - | 20 | 75-90 | 97 | [8] |
| 1:1 to 1:3 | aq. Polar Solvent | 1:1 to 10:1 | 10-30 | 75-90 | 95-98 | [9] |
| 50g CME: 100g Sunflower Oil | 10% aq. Methanol | - | 20 | - | 97.5 | [10] |
| Reprocessing of 96% pure MR | 10% aq. Methanol | - | 20 | - | >99.5 | [9] |
B. Distillation
Vacuum distillation is another method to purify methyl ricinoleate from the crude ester mixture.[2] This technique separates components based on their boiling points.
-
Procedure: The crude methyl ricinoleate is heated under reduced pressure. The methyl esters of non-hydroxylated fatty acids, having lower boiling points, distill first, followed by the methyl ricinoleate. A laboratory-scale distillation can yield methyl ricinoleate with a purity of up to 97%.[11] The methyl esters of ricinoleic acid distill at approximately 188-193°C under a pressure of 4 mm Hg.[12]
C. Adsorption Chromatography
Adsorption chromatography can be employed for the purification of methyl ricinoleate, particularly for achieving very high purity levels.
Materials:
-
Crude Methyl Ricinoleate
-
Silica Gel
-
Chloroform (CHCl₃)
-
Ethyl Ether
Procedure:
-
Column Packing: A glass chromatography column is packed with a slurry of silica gel in chloroform.
-
Sample Loading: The crude methyl ricinoleate, dissolved in a small amount of chloroform, is loaded onto the column.
-
Elution: The column is first eluted with chloroform to remove less polar impurities. Subsequently, a mixture of chloroform and ethyl ether (e.g., 9:1) is used to elute the methyl ricinoleate.
-
Fraction Collection and Analysis: Fractions of the eluate are collected, and the solvent is evaporated. The purity of the residues is analyzed, and the fractions with the highest purity are combined. This process can be repeated to further enhance purity.
| Adsorbent | Eluent | Initial Purity (%) | Final Purity (%) | Reference |
| Silica Gel | CHCl₃ followed by CHCl₃:Ethyl Ether (9:1) | - | - | [13] |
| Mesoporous Calcium Silicate | - | 48 | 94 | [14] |
III. Analytical Techniques for Purity Assessment
The purity of methyl ricinoleate is typically determined using chromatographic techniques.
-
Gas Chromatography (GC) and Gas Chromatography-Mass Spectrometry (GC-MS): These are the most common methods for quantifying the fatty acid methyl ester composition and determining the purity of methyl ricinoleate.[5][6][7][15]
-
High-Performance Liquid Chromatography (HPLC): HPLC can also be used for the analysis of methyl ricinoleate.[15][16]
-
High-Performance Thin-Layer Chromatography (HPTLC): HPTLC offers a simpler and more rapid alternative for routine analysis.[15]
IV. Visualizing the Process
Overall Workflow for Synthesis and Purification
Caption: Overall workflow for the synthesis and purification of methyl ricinoleate from castor oil.
Liquid-Liquid Extraction Workflow
Caption: Workflow for the enrichment of methyl ricinoleate using a two-stage liquid-liquid extraction process.
References
- 1. benchchem.com [benchchem.com]
- 2. Methyl Ricinoleate | C19H36O3 | CID 5354133 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Preparation of Ricinoleic Acid from Castor Oil:A Review [jstage.jst.go.jp]
- 4. Chemical modifications of castor oil: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Making sure you're not a bot! [oc-praktikum.de]
- 6. scispace.com [scispace.com]
- 7. pubs.aip.org [pubs.aip.org]
- 8. US8383847B2 - Process for the enrichment of methyl ricinoleate from castor oil methyl esters by liquid-liquid extraction - Google Patents [patents.google.com]
- 9. WO2009109985A1 - A process for the enrichment of methyl ricinoleate from castor oil methyl esters by liquid-liquid extraction - Google Patents [patents.google.com]
- 10. EP2254978B1 - A process for the enrichment of methyl ricinoleate from castor oil methyl esters by liquid-liquid extraction - Google Patents [patents.google.com]
- 11. mdpi.com [mdpi.com]
- 12. US1955021A - Method of purifying ricinoleic acid - Google Patents [patents.google.com]
- 13. Tizra Reader [library.scconline.org]
- 14. researchgate.net [researchgate.net]
- 15. actascientific.com [actascientific.com]
- 16. A Newly Validated HPLC-DAD Method for the Determination of Ricinoleic Acid (RA) in PLGA Nanocapsules - PMC [pmc.ncbi.nlm.nih.gov]
In Vitro Mechanism of Action of Methyl 12-hydroxy-9(E)-octadecenoate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl 12-hydroxy-9(E)-octadecenoate, the methyl ester of ricinoleic acid, is a fatty acid ester with emerging biological significance. While much of the in vitro research has focused on its active form, ricinoleic acid, this technical guide synthesizes the available data to elucidate the potential mechanisms of action of the parent compound. Evidence suggests that its biological activities, including anti-inflammatory, antioxidant, and neuromodulatory effects, are likely attributable to the actions of ricinoleic acid following cellular uptake and hydrolysis. This guide provides a comprehensive overview of the key molecular targets and signaling pathways modulated by this compound in vitro, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying mechanisms.
Introduction
This compound is a monounsaturated omega-9 fatty acid ester. It is the primary component of castor oil, where it exists as a triglyceride. Due to the presence of a hydroxyl group on the 12th carbon, it possesses unique chemical properties that are believed to contribute to its biological effects. While in vivo studies have suggested various therapeutic applications, a detailed understanding of its in vitro mechanism of action at the cellular and molecular level is crucial for its development as a potential therapeutic agent. This document aims to provide an in-depth technical overview of its core mechanisms of action based on the current scientific literature.
Cellular Uptake and Hydrolysis
It is widely postulated that this compound, being a fatty acid methyl ester (FAME), is readily transported into cells. The cellular uptake of fatty acids can occur through passive diffusion or be facilitated by membrane-associated proteins such as CD36.[1] Once inside the cell, it is presumed to be hydrolyzed by intracellular esterases to its active form, ricinoleic acid, and methanol. This hydrolysis is a critical step, as many of the observed in vitro effects are attributed to ricinoleic acid.
Key In Vitro Mechanisms of Action
The in vitro biological effects of this compound are primarily attributed to the actions of its hydrolytic product, ricinoleic acid. The following sections detail the key molecular targets and signaling pathways that have been identified.
Anti-inflammatory and Immunomodulatory Effects
Ricinoleic acid has demonstrated significant anti-inflammatory properties in various in vitro models. These effects are mediated through the inhibition of key inflammatory pathways and signaling molecules.
Ricinoleic acid has been identified as a direct inhibitor of calcineurin (a Ca2+-dependent phosphatase) and Glycogen Synthase Kinase-3β (GSK-3β), two crucial enzymes involved in inflammatory and metabolic signaling.[2]
Studies have shown that ricinoleic acid can stimulate the synthesis of Prostaglandin E2 (PGE2).[3] However, other research indicates that its anti-inflammatory effects are independent of cyclooxygenase (COX) inhibition, suggesting a direct activation of prostaglandin EP3 receptors.[4] This dual role suggests a complex interaction with the prostanoid signaling pathway.
| Compound | Target/Assay | Metric | Value | Cell Line/System | Reference |
| Ricinoleic Acid | Calcineurin | Ki | 33.7 μM | Recombinant Human | [2] |
| Ricinoleic Acid | GSK-3β | Ki | 1.43 μM | Recombinant Human | [2] |
| Ricinoleic Acid | β-hexosaminidase release | EC50 | ~50 μM | RBL-2H3 cells | [2] |
| Ricinoleic Acid | Glucose production | IC50 | ~25 μM | H4IIE rat hepatoma cells | [2] |
| Ricinoleic Acid PLO gel | Anti-inflammatory activity | - | Significant at 1 mM | Human rheumatoid arthritis synovial fibroblast cell line | [5] |
Calcineurin Inhibition Assay (General Protocol): [2]
-
Reagents: Recombinant human calcineurin, RII phosphopeptide substrate, assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 100 mM NaCl, 6 mM MgCl2, 0.5 mM DTT, 0.25 mM CaCl2, and 0.5 mg/ml BSA), and ricinoleic acid.
-
Procedure:
-
Recombinant calcineurin is incubated with varying concentrations of ricinoleic acid in the assay buffer.
-
The reaction is initiated by the addition of the RII phosphopeptide substrate.
-
The mixture is incubated at 30°C for a specified time (e.g., 10-30 minutes).
-
The reaction is terminated, and the amount of free phosphate released is quantified using a colorimetric method (e.g., malachite green assay).
-
The inhibitory activity of ricinoleic acid is determined by comparing the phosphate release in its presence to a control without the inhibitor.
-
GSK-3β Inhibition Assay (General Protocol): [2]
-
Reagents: Recombinant human GSK-3β, a specific peptide substrate (e.g., a phosphopeptide derived from glycogen synthase), ATP, assay buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM β-glycerolphosphate, 25 mM MgCl2, 5 mM EGTA, and 2 mM EDTA), and ricinoleic acid.
-
Procedure:
-
Recombinant GSK-3β is incubated with varying concentrations of ricinoleic acid in the assay buffer.
-
The kinase reaction is initiated by the addition of the peptide substrate and ATP (can be radiolabeled, e.g., [γ-32P]ATP).
-
The reaction mixture is incubated at 30°C for a defined period (e.g., 15-30 minutes).
-
The reaction is stopped, and the phosphorylated substrate is separated (e.g., by spotting onto phosphocellulose paper).
-
The amount of incorporated radioactivity is measured using a scintillation counter.
-
The inhibitory effect of ricinoleic acid is calculated by comparing the kinase activity in its presence to a control.
-
Antioxidant Activity
A methanolic fraction of Ricinus communis seeds, containing both methyl ricinoleate and ricinoleic acid, has demonstrated significant free radical scavenging activity in vitro.[6]
| Fraction (containing Methyl Ricinoleate and Ricinoleic Acid) | Assay | Concentration | % Inhibition | Reference |
| C1 | DPPH radical scavenging | 1.0 mg/mL | 73.71 | [6] |
| C2 | DPPH radical scavenging | 1.0 mg/mL | 87.92 | [6] |
| C1 | Hydroxyl radical scavenging | 0.1 mg/mL | 85.07 | [6] |
| C2 | Hydroxyl radical scavenging | 0.1 mg/mL | 94.91 | [6] |
DPPH Radical Scavenging Assay: [7]
-
Reagents: 2,2-diphenyl-1-picrylhydrazyl (DPPH) solution in methanol, test samples (dissolved in a suitable solvent), and a positive control (e.g., ascorbic acid).
-
Procedure:
-
Aliquots of the test sample at various concentrations are added to the DPPH solution.
-
The mixture is incubated in the dark at room temperature for a specified time (e.g., 30 minutes).
-
The absorbance of the solution is measured at 517 nm using a spectrophotometer.
-
The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100.
-
Hydroxyl Radical Scavenging Assay: [7]
-
Reagents: Fenton's reagent (FeSO4 and H2O2), a detector molecule (e.g., deoxyribose), test samples, and a positive control.
-
Procedure:
-
The test sample is incubated with the reaction mixture containing Fenton's reagent and the detector molecule.
-
The hydroxyl radicals generated by the Fenton reaction degrade the detector molecule.
-
The extent of degradation is measured, often by a colorimetric reaction (e.g., with thiobarbituric acid to measure malondialdehyde-like substances).
-
The scavenging activity of the test sample is determined by its ability to inhibit the degradation of the detector molecule.
-
Neuromodulatory Effects
Ricinoleic acid has been shown to modulate the activity of sensory neurons, exhibiting effects similar to capsaicin, but without inducing a pain response.[8]
In dissociated rat DRG neurons, ricinoleic acid significantly inhibits the inward currents induced by capsaicin and low pH.[8] This suggests an interaction with the TRPV1 channel or downstream signaling pathways. Furthermore, prolonged incubation with ricinoleic acid decreases the capsaicin-induced release of calcitonin gene-related peptide (CGRP).[8]
General Protocol for Whole-Cell Patch-Clamp Recording: [9][10]
-
Cell Preparation: Dorsal root ganglia are dissected from rats and dissociated into single neurons using enzymatic digestion (e.g., with trypsin and collagenase) and mechanical trituration. The neurons are then plated on coverslips and cultured.
-
Electrophysiology:
-
Whole-cell patch-clamp recordings are performed using a patch-clamp amplifier.
-
The extracellular solution typically contains (in mM): NaCl, KCl, CaCl2, MgCl2, glucose, and HEPES, pH 7.4.
-
The intracellular (pipette) solution typically contains (in mM): K-gluconate, KCl, MgCl2, EGTA, HEPES, ATP, and GTP, pH 7.2.
-
-
Experimental Procedure:
-
A stable whole-cell recording is established from a DRG neuron.
-
The neuron is voltage-clamped at a holding potential (e.g., -60 mV).
-
Capsaicin (e.g., 1 µM) is applied to the bath to evoke an inward current.
-
After washing out the capsaicin, the neuron is pre-incubated with ricinoleic acid (e.g., 0.1 mM) for a specified duration.
-
Capsaicin is re-applied in the presence of ricinoleic acid, and the resulting inward current is recorded.
-
The inhibitory effect of ricinoleic acid is determined by comparing the amplitude of the capsaicin-evoked current before and after its application.
-
Summary and Future Directions
The in vitro mechanism of action of this compound appears to be multifaceted and largely dependent on its hydrolysis to ricinoleic acid. The primary activities of ricinoleic acid identified to date include anti-inflammatory effects through the inhibition of calcineurin and GSK-3β, antioxidant effects via free radical scavenging, and neuromodulatory effects involving the modulation of sensory neuron activity.
Future research should focus on several key areas:
-
Direct Activity of the Methyl Ester: Investigating whether this compound has any intrinsic biological activity before its hydrolysis.
-
Detailed Signaling Pathways: Further elucidating the upstream and downstream signaling cascades affected by ricinoleic acid, particularly its potential interaction with the NF-κB and COX pathways.
-
Comprehensive Quantitative Analysis: Generating more extensive quantitative data, such as IC50 and EC50 values, for a wider range of in vitro endpoints to build a more complete pharmacological profile.
-
Cellular Uptake and Metabolism: Characterizing the specific transporters and esterases involved in the cellular uptake and hydrolysis of this compound in different cell types.
A deeper understanding of these aspects will be critical for the rational design and development of this compound and related compounds for therapeutic applications.
References
- 1. Cellular Fatty Acid Uptake: A Pathway Under Construction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Increased Cellular Uptake of Polyunsaturated Fatty Acids and Phytosterols from Natural Micellar Oil - PMC [pmc.ncbi.nlm.nih.gov]
- 3. [Effects of castor oil-diet on the synthesis of prostaglandin E2 in pregnant rats] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Castor oil induces laxation and uterus contraction via ricinoleic acid activating prostaglandin EP3 receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Anti-inflammatory effects of a novel ricinoleic acid poloxamer gel system for transdermal delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scialert.net [scialert.net]
- 7. Inhibition of Calcineurin and Glycogen Synthase Kinase-3β by Ricinoleic Acid Derived from Castor Oil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pro- and anti-inflammatory actions of ricinoleic acid: similarities and differences with capsaicin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. PKC regulates capsaicin-induced currents of dorsal root ganglion neurons in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
The Biological Activity of Methyl Ricinoleate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl ricinoleate, the methyl ester of the hydroxylated fatty acid ricinoleic acid, is a principal component of castor oil. This document provides a comprehensive technical overview of the biological activities of methyl ricinoleate, with a focus on its anti-inflammatory, antimicrobial, and antioxidant properties. Drawing upon available scientific literature, this guide details the molecular mechanisms of action, presents quantitative data from relevant assays, and provides methodologies for key experimental protocols. Particular attention is given to the signaling pathways implicated in its anti-inflammatory effects, offering a valuable resource for researchers and professionals in drug discovery and development.
Introduction
Methyl ricinoleate (C19H36O3) is a derivative of ricinoleic acid, the primary fatty acid found in castor oil from the seeds of Ricinus communis.[1][2] For centuries, castor oil and its derivatives have been utilized in traditional medicine for a variety of ailments, suggesting a rich profile of bioactive compounds.[3] Modern scientific investigation has begun to elucidate the specific biological activities of its components, with methyl ricinoleate emerging as a molecule of significant interest. Its unique chemical structure, featuring a hydroxyl group on the 12th carbon, is believed to be crucial for its biological effects.[4] This guide synthesizes the current understanding of methyl ricinoleate's biological activities, providing a technical foundation for further research and development.
Key Biological Activities
The primary biological activities attributed to methyl ricinoleate and its parent compound, ricinoleic acid, include anti-inflammatory, antimicrobial, and antioxidant effects.
Anti-inflammatory Activity
Ricinoleic acid has demonstrated notable anti-inflammatory and analgesic properties.[3][5] While direct studies on methyl ricinoleate are limited, the biological activity is largely attributed to the ricinoleic acid moiety. One study found that a blank ricinoleic acid poloxamer lecithin organogel (PLO gel) possessed significantly higher in vitro anti-inflammatory activity compared to an isopropyl palmitate PLO gel at a 1 mM concentration.[6] Furthermore, a ricinoleic acid PLO gel formulation containing 10% ketoprofen was significantly more effective in reducing pain and edema in a carrageenan-induced rat paw edema model and markedly inhibited the synthesis of prostaglandin E2.[6]
Antimicrobial and Anthelmintic Activity
Methyl ricinoleate has been investigated for its antimicrobial properties. While specific Minimum Inhibitory Concentration (MIC) data for pure methyl ricinoleate is not widely available, studies on related compounds and extracts provide insights into its potential. For instance, a ricinoleic acid-based polymer exhibited broad-spectrum activity with MIC values of 1.25 mg/mL against Escherichia coli, 10 mg/mL against Pseudomonas aeruginosa, 0.62 mg/mL against Candida albicans, and 20 mg/mL against Staphylococcus aureus (including MRSA at 10 mg/mL).[7] Glycoside derivatives of methyl ricinoleate have also been shown to increase the permeability of the bacterial cell membrane, leading to cell death.[8]
A recent study demonstrated the potent anthelmintic activity of both ricinoleic acid and methyl ricinoleate against the model organism Caenorhabditis elegans. At a concentration of 1 mg/mL, methyl ricinoleate caused 97.83% mortality, indicating that esterification does not diminish this activity.[4]
Antioxidant Activity
Extracts of Ricinus communis seeds containing a high percentage of methyl ricinoleate have shown significant antioxidant activity. In one study, a methanolic fraction (C1) containing 46.68% methyl ricinoleate and 34.41% ricinoleic acid demonstrated considerable free radical scavenging activity.[1]
Quantitative Data
The following tables summarize the available quantitative data on the biological activities of methyl ricinoleate and related compounds.
Table 1: Antioxidant Activity of a Methanolic Fraction (C1) from Ricinus communis Seeds *
| Assay | Concentration (mg/mL) | % Inhibition | Reference(s) |
| Lipid Peroxidation/Ferric Thiocyanate | 0.8 | 93.98% | [1] |
| DPPH Radical Scavenging | 1.0 | 73.71% | [1] |
| Hydroxyl Radical Scavenging | 0.1 | 85.07% | [1] |
*The C1 fraction contained 46.68% methyl ricinoleate and 34.41% ricinoleic acid.[1]
Table 2: Antimicrobial and Anthelmintic Activity
| Compound/Substance | Microorganism/Organism | Measurement Type | Value (mg/mL) | Reference(s) |
| Ricinoleic Acid Polymer | Escherichia coli | MIC | 1.25 | [7] |
| Ricinoleic Acid Polymer | Pseudomonas aeruginosa | MIC | 10 | [7] |
| Ricinoleic Acid Polymer | Candida albicans | MIC | 0.62 | [7] |
| Ricinoleic Acid Polymer | Staphylococcus aureus | MIC | 20 | [7] |
| Ricinoleic Acid Polymer | MRSA | MIC | 10 | [7] |
| Methyl Ricinoleate | Caenorhabditis elegans | % Mortality | 97.83% at 1 | [4] |
| Ricinoleic Acid | Caenorhabditis elegans | % Mortality | 97.40% at 1 | [4] |
Signaling Pathways and Mechanisms of Action
Anti-inflammatory Signaling: EP3 and EP4 Receptor Agonism
The anti-inflammatory effects of ricinoleic acid are primarily mediated through its interaction with the prostaglandin E2 (PGE2) receptors, specifically the EP3 and EP4 subtypes.[9][10] Ricinoleic acid acts as an agonist for these G protein-coupled receptors (GPCRs).
Activation of the Gi-coupled EP3 receptor leads to an inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[9] This can modulate various cellular processes, including inflammation.
Conversely, activation of the Gs-coupled EP4 receptor stimulates adenylyl cyclase, leading to an increase in cAMP levels. This pathway can also have complex roles in inflammation, and the dual agonism of ricinoleic acid on both EP3 and EP4 receptors suggests a nuanced regulatory mechanism.[9]
Below is a diagram illustrating the signaling pathway of ricinoleic acid through EP3 and EP4 receptors.
Antimicrobial Mechanism of Action
The primary antimicrobial mechanism of fatty acids and their esters, including methyl ricinoleate, is believed to be the disruption of the bacterial cell membrane integrity. This leads to increased permeability and leakage of essential intracellular components, ultimately resulting in cell death.[8]
Experimental Protocols
This section provides detailed methodologies for key experiments cited in this guide.
Antioxidant Activity Assays
This assay measures the ability of a compound to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical.
-
Materials: DPPH solution (typically 0.1 mM in methanol), methanol, test sample, positive control (e.g., ascorbic acid or Trolox), spectrophotometer.
-
Procedure:
-
Prepare various concentrations of the test sample in methanol.
-
In a test tube or microplate well, mix a specific volume of the sample solution with a specific volume of the DPPH solution.
-
Incubate the mixture in the dark at room temperature for a set time (e.g., 30 minutes).
-
Measure the absorbance of the solution at 517 nm using a spectrophotometer.
-
A blank containing methanol and DPPH is also measured.
-
The percentage of scavenging activity is calculated using the formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100
-
This assay determines the ability of a compound to scavenge hydroxyl radicals, often generated by the Fenton reaction.
-
Materials: Phosphate buffer, ferrous sulfate (FeSO₄), hydrogen peroxide (H₂O₂), salicylic acid, test sample, spectrophotometer.
-
Procedure:
-
Prepare a reaction mixture containing phosphate buffer, FeSO₄, and salicylic acid.
-
Add the test sample at various concentrations to the reaction mixture.
-
Initiate the reaction by adding H₂O₂.
-
Incubate the mixture at a specific temperature (e.g., 37°C) for a set time (e.g., 30 minutes).
-
The hydroxylation of salicylic acid by hydroxyl radicals produces a colored product that can be measured spectrophotometrically at 510 nm.
-
The percentage of hydroxyl radical scavenging is calculated by comparing the absorbance of the sample to a control without the scavenger.
-
Anti-inflammatory Activity Assay
This is a widely used in vivo model to assess the anti-inflammatory activity of compounds.
-
Materials: Wistar rats, 1% carrageenan solution in saline, plethysmometer, test compound, positive control (e.g., indomethacin).
-
Procedure:
-
Administer the test compound (e.g., orally or topically) to the rats.
-
After a specific time (e.g., 30-60 minutes), induce inflammation by injecting a small volume of carrageenan solution into the sub-plantar region of the rat's hind paw.
-
Measure the paw volume using a plethysmometer at various time points after carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours).
-
The increase in paw volume indicates the extent of edema.
-
The anti-inflammatory activity is determined by the percentage reduction in paw edema in the treated group compared to the control group (vehicle-treated).
-
Antimicrobial Susceptibility Testing
This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
-
Materials: 96-well microtiter plates, sterile broth medium, microbial inoculum, test compound, positive control antibiotic, negative control.
-
Procedure:
-
Prepare serial dilutions of the test compound in the broth medium in the wells of a microtiter plate.
-
Inoculate each well with a standardized suspension of the test microorganism.
-
Include a positive control (microorganism with a known effective antibiotic), a negative control (microorganism with no antimicrobial agent), and a sterility control (broth only).
-
Incubate the plates at an appropriate temperature and duration for the specific microorganism.
-
The MIC is determined as the lowest concentration of the test compound at which there is no visible growth (turbidity).
-
Conclusion and Future Directions
Methyl ricinoleate and its parent compound, ricinoleic acid, exhibit a range of promising biological activities, including anti-inflammatory, antimicrobial, and antioxidant effects. The anti-inflammatory mechanism, mediated through the agonism of EP3 and EP4 prostaglandin receptors, is a particularly compelling area for further investigation. While existing data provides a strong foundation, further research is warranted to fully elucidate the therapeutic potential of pure methyl ricinoleate.
Future studies should focus on:
-
Determining the specific IC50 and MIC values of pure methyl ricinoleate for its anti-inflammatory and antimicrobial activities against a broader range of targets.
-
Investigating the direct interaction of methyl ricinoleate with EP3 and EP4 receptors to confirm if it acts as a pro-drug for ricinoleic acid or possesses intrinsic activity.
-
Exploring the potential involvement of other signaling pathways, such as NF-κB and PPARs, in the biological effects of methyl ricinoleate.
-
Conducting more extensive in vivo studies to validate the therapeutic efficacy and safety profile of methyl ricinoleate for various inflammatory and infectious conditions.
This technical guide provides a comprehensive summary of the current knowledge on the biological activity of methyl ricinoleate, offering a valuable resource to guide future research and development in this promising area of natural product-based therapeutics.
References
- 1. scialert.net [scialert.net]
- 2. Methyl ricinoleate - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Anti-inflammatory effects of a novel ricinoleic acid poloxamer gel system for transdermal delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. discovery.researcher.life [discovery.researcher.life]
- 10. researchgate.net [researchgate.net]
An In-depth Technical Guide on the Cellular Pathways of Methyl 12-hydroxy-9(E)-octadecenoate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 12-hydroxy-9(E)-octadecenoate, the methyl ester of ricinoleic acid, is a naturally occurring fatty acid ester found in the seeds of the castor bean (Ricinus communis). While traditionally utilized in various industrial applications, emerging research has shed light on its significant biological activities, positioning it as a molecule of interest for therapeutic development. This technical guide provides a comprehensive overview of the known cellular pathways modulated by this compound and its active metabolite, ricinoleic acid. The information presented herein is intended to support researchers, scientists, and drug development professionals in their exploration of this compound's therapeutic potential.
Recent studies have elucidated the anti-inflammatory, antioxidant, and signaling modulatory properties of this compound. A key mechanism of action for its de-esterified form, ricinoleic acid, is its interaction with prostaglandin E2 (PGE2) receptors, specifically the EP3 and EP4 subtypes. This interaction triggers a cascade of downstream signaling events that influence a variety of physiological processes, including smooth muscle contraction and inflammation. Furthermore, evidence suggests the involvement of other critical signaling pathways, such as the Mitogen-Activated Protein Kinase (MAPK), Nuclear Factor-kappa B (NF-κB), and Signal Transducer and Activator of Transcription 3 (STAT3) pathways, in mediating the broader cellular effects of structurally related fatty acid derivatives.
This guide will delve into the specifics of these cellular mechanisms, presenting quantitative data from key experiments, detailing the methodologies employed in these studies, and providing visual representations of the signaling cascades to facilitate a deeper understanding of the molecular interactions of this compound.
Physicochemical Properties
| Property | Value | Reference |
| Synonyms | Methyl ricinoleate, Methyl 12-hydroxyoleate | [1][2] |
| Molecular Formula | C19H36O3 | [1] |
| Molecular Weight | 312.49 g/mol | [3] |
| Appearance | Clear, viscous fluid | [2] |
| CAS Number | 23224-20-6 | [3] |
Core Cellular Pathways and Mechanisms of Action
The biological effects of this compound are primarily attributed to its in vivo hydrolysis to its active form, ricinoleic acid.[4][5][6][7][8] This section will detail the cellular pathways modulated by ricinoleic acid.
Prostaglandin EP3 and EP4 Receptor Agonism
Ricinoleic acid has been identified as a specific agonist for the prostaglandin E3 (EP3) and E4 (EP4) receptors.[9][10] This interaction is a central mechanism underlying many of its physiological effects.
Signaling Pathway:
Upon binding to the G-protein coupled receptors EP3 and EP4, ricinoleic acid initiates intracellular signaling cascades. Activation of the EP3 receptor, which is coupled to the inhibitory G-protein (Gi), leads to a decrease in intracellular cyclic AMP (cAMP) levels.[11] Conversely, EP4 receptor activation, coupled to the stimulatory G-protein (Gs), results in an increase in cAMP. Both receptor subtypes can also couple to Gq, leading to the activation of phospholipase C (PLC), which in turn generates inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), a key event in smooth muscle contraction.[9][10][11]
Quantitative Data:
| Parameter | Value | Cell Line/System | Reference |
| Ricinoleic Acid EC50 (EP3 Receptor) | 0.5 µM | MEG-01 cells | [12] |
Modulation of Inflammatory Pathways: MAPK and NF-κB
While direct studies on this compound are limited, research on structurally similar fatty acid esters, such as (E)-9-octadecenoic acid ethyl ester, has demonstrated significant anti-inflammatory effects through the modulation of the MAPK and NF-κB signaling pathways.[13][14][15]
Signaling Pathway:
In response to inflammatory stimuli like lipopolysaccharide (LPS), Toll-like receptor 4 (TLR4) is activated, initiating a downstream cascade that involves the phosphorylation and activation of MAPK family members (ERK, JNK, and p38) and the activation of the NF-κB pathway.[16] Activated MAPKs and the nuclear translocation of NF-κB lead to the transcription of pro-inflammatory genes, including those for cytokines like TNF-α and IL-6, and enzymes like iNOS and COX-2.[17][18] (E)-9-octadecenoic acid ethyl ester has been shown to inhibit the phosphorylation of MAPKs and prevent the nuclear translocation of NF-κB, thereby suppressing the inflammatory response.[13][14][15]
Quantitative Data (for (E)-9-Octadecenoic Acid Ethyl Ester):
| Parameter | Effect | Concentration | Cell Line | Reference |
| NO Production | Significant suppression | 6.25, 12.5, 25 µg/mL | RAW264.7 | [13][14][15] |
| PGE2 Production | Significant suppression | 6.25, 12.5, 25 µg/mL | RAW264.7 | [13][14][15] |
| TNF-α Production | Significant suppression | 6.25, 12.5, 25 µg/mL | RAW264.7 | [13][14][15] |
| iNOS and COX-2 Expression | Inhibition | 6.25, 12.5, 25 µg/mL | RAW264.7 | [13][14][15] |
| MAPK (ERK, JNK, p38) Phosphorylation | Inhibition | 6.25, 12.5, 25 µg/mL | RAW264.7 | [13][14][15] |
| NF-κB Nuclear Translocation | Prevention | 6.25, 12.5, 25 µg/mL | RAW264.7 | [13][14][15] |
STAT3 Signaling Pathway
The Signal Transducer and Activator of Transcription 3 (STAT3) is a key regulator of cellular processes including inflammation and cell survival.[19][20][21][22] While direct evidence for this compound is pending, related fatty acids have been shown to influence STAT3 signaling.[23]
Signaling Pathway:
STAT3 is typically activated through phosphorylation at tyrosine 705 by Janus kinases (JAKs) in response to cytokine or growth factor signaling.[21] Phosphorylated STAT3 (p-STAT3) dimerizes and translocates to the nucleus, where it acts as a transcription factor for genes involved in inflammation, proliferation, and survival.[12] Inhibition of STAT3 phosphorylation is a key mechanism for controlling these processes.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to facilitate reproducibility and further investigation.
EP3/EP4 Receptor Activation Assay (Calcium Mobilization)
Objective: To determine the agonist activity of a compound at the EP3 and EP4 receptors by measuring changes in intracellular calcium concentration.
Methodology:
-
Cell Culture: Maintain Chinese Hamster Ovary (CHO) cells stably expressing human EP3 or EP4 receptors in appropriate culture medium.
-
Cell Seeding: Seed cells into 96- or 384-well black-walled, clear-bottom plates and culture overnight to allow for attachment.
-
Dye Loading: Wash cells with a suitable buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES) and then incubate with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in the dark at 37°C for 1 hour.
-
Compound Addition: Prepare serial dilutions of this compound or ricinoleic acid.
-
Fluorescence Measurement: Utilize a fluorescence plate reader (e.g., FLIPR or FlexStation) to measure the baseline fluorescence, then add the compound and immediately begin kinetic reading of fluorescence intensity over time.
-
Data Analysis: Calculate the change in fluorescence (ΔF) from baseline and plot against compound concentration to determine the EC50 value.[24][25][26][27]
Western Blot Analysis for MAPK and STAT3 Phosphorylation
Objective: To quantify the levels of phosphorylated and total MAPK (ERK, JNK, p38) and STAT3 proteins in response to treatment.
Methodology:
-
Cell Culture and Treatment: Culture relevant cells (e.g., RAW264.7 macrophages) and treat with the test compound for a specified duration, with or without an inflammatory stimulus (e.g., LPS).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse using a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Denature protein samples in Laemmli buffer and separate by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% bovine serum albumin (BSA) or non-fat milk in Tris-buffered saline with Tween 20 (TBST).
-
Incubate with primary antibodies specific for the phosphorylated forms of ERK, JNK, p38, or STAT3 (Tyr705) overnight at 4°C.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
-
Stripping and Re-probing: Strip the membrane and re-probe with antibodies for total ERK, JNK, p38, or STAT3, and a loading control (e.g., β-actin or GAPDH) to normalize the data.
-
Densitometry: Quantify the band intensities using image analysis software (e.g., ImageJ) to determine the relative phosphorylation levels.[1][9][10][12][13][28][29][30][31]
NF-κB Nuclear Translocation Assay
Objective: To visualize and quantify the translocation of the NF-κB p65 subunit from the cytoplasm to the nucleus.
Methodology:
-
Cell Culture and Treatment: Grow cells on glass coverslips or in imaging-compatible plates and treat with the test compound and/or an inflammatory stimulus.
-
Immunofluorescence Staining:
-
Fix the cells with 4% paraformaldehyde.
-
Permeabilize the cells with 0.1% Triton X-100.
-
Block with a suitable blocking buffer (e.g., PBS with 1% BSA).
-
Incubate with a primary antibody against the NF-κB p65 subunit.
-
Wash and incubate with a fluorescently labeled secondary antibody.
-
Counterstain the nuclei with DAPI or Hoechst.
-
-
Microscopy and Image Analysis:
Cytokine Production Assay (ELISA)
Objective: To measure the concentration of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in cell culture supernatants.
Methodology:
-
Sample Collection: Collect the cell culture medium from cells treated with the test compound and/or an inflammatory stimulus.
-
ELISA Procedure:
-
Use a commercially available enzyme-linked immunosorbent assay (ELISA) kit for the specific cytokine of interest.
-
Follow the manufacturer's protocol, which typically involves coating a 96-well plate with a capture antibody, adding samples and standards, incubating with a detection antibody, adding a substrate for color development, and stopping the reaction.
-
-
Data Measurement and Analysis:
Conclusion
The available evidence strongly suggests that this compound, primarily through its active metabolite ricinoleic acid, exerts its biological effects by modulating key cellular signaling pathways. The agonistic activity at prostaglandin EP3 and EP4 receptors provides a clear mechanism for its effects on smooth muscle and potentially in inflammatory processes. Furthermore, the demonstrated ability of structurally similar fatty acid esters to inhibit the MAPK and NF-κB pathways, and the potential to influence STAT3 signaling, highlights its promise as an anti-inflammatory agent.
This technical guide has synthesized the current understanding of the cellular pathways associated with this compound, providing a foundation for future research and development. The detailed experimental protocols and quantitative data presented herein are intended to serve as a valuable resource for scientists working to further elucidate the therapeutic potential of this intriguing natural compound. Further direct investigation into the cellular effects of the methyl ester itself is warranted to fully characterize its pharmacological profile.
References
- 1. Analysis of Mitogen-Activated Protein Kinase Phosphorylation in Response to Stimulation of Histidine Kinase Signaling Pathways in Neurospora - PMC [pmc.ncbi.nlm.nih.gov]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. researchgate.net [researchgate.net]
- 4. Description: Kinetics of enzymatic hydrolysis of methyl ricinoleate :: Open Polar [openpolar.no]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Kinetics of enzymatic hydrolysis of methyl ricinoleate | Grasas y Aceites [grasasyaceites.revistas.csic.es]
- 8. View of Kinetics of enzymatic hydrolysis of methyl ricinoleate | Grasas y Aceites [grasasyaceites.revistas.csic.es]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Prostaglandin receptors: advances in the study of EP3 receptor signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Western Blot for Detecting Phosphorylated STAT3 [bio-protocol.org]
- 13. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Quantification of total and phosphorylated STAT3 by calibrated western blotting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. (E)-9-Octadecenoic Acid Ethyl Ester Derived from Lotus Seedpod Ameliorates Inflammatory Responses by Regulating MAPKs and NF-κB Signalling Pathways in LPS-Induced RAW264.7 Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 16. NFκB- and MAP-Kinase Signaling Contribute to the Activation of Murine Myeloid Dendritic Cells by a Flagellin A: Allergen Fusion Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 17. MAPKs and NF‑κB pathway inhibitory effect of bisdemethoxycurcumin on phorbol‑12‑myristate‑13‑acetate and A23187‑induced inflammation in human mast cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Methyl gallate attenuates inflammation induced by Toll-like receptor ligands by inhibiting MAPK and NF-Κb signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Phytochemical Targeting of STAT3 Orchestrated Lipid Metabolism in Therapy-Resistant Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 20. STAT3 activation of SCAP-SREBP-1 signaling upregulates fatty acid synthesis to promote tumor growth - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Targeting STAT3 for Cancer Therapy: Focusing on Y705, S727, or Dual Inhibition? - PMC [pmc.ncbi.nlm.nih.gov]
- 22. STAT3 in medulloblastoma: a key transcriptional regulator and potential therapeutic target - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. The antioxidant role of STAT3 in methylmercury-induced toxicity in mouse hypothalamic neuronal GT1-7 cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 24. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 25. Ca2+ mobilization assays in GPCR drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. A Multiplex Calcium Assay for Identification of GPCR Agonists and Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 27. youtube.com [youtube.com]
- 28. STAT-3/phosphoSTAT-3 western blot - Molecular Biology [protocol-online.org]
- 29. benchchem.com [benchchem.com]
- 30. en.bio-protocol.org [en.bio-protocol.org]
- 31. Analysis of MAPK phosphorylation via western blot [bio-protocol.org]
- 32. Measurement of NF-κB activation in TLR-activated macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 33. Nuclear Factor Kappa B (NF-κB) Translocation Assay Development and Validation for High Content Screening - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 34. mdpi.com [mdpi.com]
- 35. NF-kappa B (NF-kB) Activation Assay Kit | ABIN1110858 [antibodies-online.com]
- 36. Quantification of Serum IL-6 and TNF-α by ELISA Assays [bio-protocol.org]
- 37. Determination of Interleukin-6 and Tumor Necrosis Factor-alpha concentrations in Iranian-Khorasanian patients with preeclampsia - PMC [pmc.ncbi.nlm.nih.gov]
- 38. Simultaneous Immunoassay Analysis of Plasma IL-6 and TNF-α on a Microchip - PMC [pmc.ncbi.nlm.nih.gov]
- 39. novamedline.com [novamedline.com]
Unraveling the Anti-Inflammatory Potential: A Technical Guide to Methyl 12-hydroxy-9(E)-octadecenoate and its Interaction with the NF-κB Signaling Pathway
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide delves into the potential immunomodulatory role of Methyl 12-hydroxy-9(E)-octadecenoate, a hydroxylated fatty acid methyl ester, with a specific focus on its hypothesized interaction with the nuclear factor-kappa B (NF-κB) signaling pathway. While direct experimental evidence for this specific molecule is emerging, this document synthesizes information from structurally related compounds to propose a mechanism of action and provides a comprehensive overview of the experimental protocols required to investigate and validate these effects. This guide serves as a foundational resource for researchers and drug development professionals interested in the therapeutic potential of this and similar bioactive lipids.
Introduction
The NF-κB signaling cascade is a cornerstone of the inflammatory response, orchestrating the expression of a vast array of pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules. Its dysregulation is a hallmark of numerous chronic inflammatory diseases, making it a critical target for therapeutic intervention. Natural products, particularly bioactive lipids, have garnered significant attention for their potential to modulate inflammatory pathways. This compound, a derivative of ricinoleic acid, belongs to a class of hydroxylated fatty acids that have demonstrated anti-inflammatory properties. This guide explores the hypothesized inhibitory effect of this compound on the NF-κB pathway, providing a scientific framework for its investigation.
While direct studies on this compound's effect on NF-κB are limited, evidence from analogous compounds provides a strong rationale for its investigation. For instance, a structurally similar compound, (10E,12Z,15Z)-9-hydroxy-10,12,15-octadecatrienoic acid methyl ester, has been shown to suppress 12-O-tetradecanoyl-phorbol-13-acetate (TPA)-induced inflammation in a mouse ear model, demonstrating a 43% inhibitory effect at a dose of 500 µg.[1][2] Furthermore, 8-oxo-9-octadecenoic acid, another related lipid, has been found to inhibit lipopolysaccharide (LPS)-induced NF-κB signaling by reducing the phosphorylation of IκB-α and the p50 subunit of NF-κB.[3]
Proposed Mechanism of Action: Inhibition of the Canonical NF-κB Signaling Pathway
Based on the evidence from structurally related compounds, we hypothesize that this compound inhibits the canonical NF-κB signaling pathway. This pathway is typically activated by pro-inflammatory stimuli such as tumor necrosis factor-alpha (TNF-α) or lipopolysaccharide (LPS).
The proposed mechanism involves the following key steps:
-
Inhibition of IκB Kinase (IKK) Complex: this compound may directly or indirectly inhibit the activity of the IKK complex, a critical upstream kinase in the NF-κB cascade.
-
Suppression of IκBα Phosphorylation and Degradation: By inhibiting IKK, the phosphorylation of the inhibitory protein IκBα at serine residues 32 and 36 is prevented. This prevents the subsequent ubiquitination and proteasomal degradation of IκBα.
-
Sequestration of NF-κB in the Cytoplasm: With IκBα remaining intact and bound to the NF-κB p65/p50 heterodimer, the nuclear localization signal (NLS) of NF-κB is masked, preventing its translocation to the nucleus.
-
Downregulation of NF-κB Target Gene Expression: The retention of NF-κB in the cytoplasm leads to a decrease in the transcription of pro-inflammatory genes, such as TNF-α, interleukin-6 (IL-6), and cyclooxygenase-2 (COX-2).
The following diagram illustrates this proposed inhibitory mechanism.
Quantitative Data Summary
The following tables summarize hypothetical quantitative data that could be obtained from experiments designed to test the efficacy of this compound in inhibiting the NF-κB pathway. These tables are structured for easy comparison of potential dose-dependent effects.
Table 1: Effect of this compound on NF-κB-dependent Luciferase Reporter Gene Expression
| Treatment | Concentration (µM) | Luciferase Activity (Relative Light Units) | % Inhibition |
| Vehicle Control | - | 100 ± 5 | 0% |
| LPS (1 µg/mL) | - | 1500 ± 75 | - |
| LPS + M12H9O | 1 | 1200 ± 60 | 20% |
| LPS + M12H9O | 5 | 825 ± 41 | 45% |
| LPS + M12H9O | 10 | 450 ± 22 | 70% |
| LPS + M12H9O | 25 | 225 ± 11 | 85% |
| LPS + M12H9O | 50 | 150 ± 8 | 90% |
Table 2: Effect of this compound on the Expression of NF-κB Target Genes (Fold Change relative to Vehicle Control)
| Treatment | Concentration (µM) | TNF-α mRNA | IL-6 mRNA | COX-2 mRNA |
| Vehicle Control | - | 1.0 ± 0.1 | 1.0 ± 0.1 | 1.0 ± 0.1 |
| LPS (1 µg/mL) | - | 25.0 ± 2.5 | 30.0 ± 3.0 | 15.0 ± 1.5 |
| LPS + M12H9O | 10 | 12.5 ± 1.3 | 15.0 ± 1.5 | 7.5 ± 0.8 |
| LPS + M12H9O | 50 | 5.0 ± 0.5 | 6.0 ± 0.6 | 3.0 ± 0.3 |
Table 3: Densitometric Analysis of Western Blots for Key NF-κB Pathway Proteins
| Treatment | Concentration (µM) | p-IκBα / Total IκBα | Nuclear p65 / Lamin B1 |
| Vehicle Control | - | 0.1 ± 0.02 | 0.2 ± 0.04 |
| LPS (1 µg/mL) | - | 1.0 ± 0.1 | 1.0 ± 0.1 |
| LPS + M12H9O | 10 | 0.5 ± 0.05 | 0.4 ± 0.04 |
| LPS + M12H9O | 50 | 0.2 ± 0.02 | 0.15 ± 0.02 |
Detailed Experimental Protocols
To validate the proposed mechanism of action and generate the quantitative data presented above, the following key experiments are recommended.
Cell Culture and Treatment
-
Cell Line: RAW 264.7 (murine macrophage cell line) or THP-1 (human monocytic cell line) are commonly used models for studying inflammation.
-
Culture Conditions: Cells should be maintained in DMEM or RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO₂.
-
Treatment Protocol:
-
Seed cells in appropriate culture plates (e.g., 6-well plates for Western blotting, 96-well plates for luciferase assays).
-
Allow cells to adhere and reach 70-80% confluency.
-
Pre-treat cells with varying concentrations of this compound (dissolved in a suitable solvent like DMSO, with the final solvent concentration kept below 0.1%) for 1-2 hours.
-
Stimulate the cells with an NF-κB activator, such as LPS (1 µg/mL) or TNF-α (10 ng/mL), for the desired time period (e.g., 30 minutes for IκBα phosphorylation, 6 hours for gene expression).
-
Include appropriate vehicle controls (solvent alone) and positive controls (LPS or TNF-α alone).
-
Western Blot Analysis for NF-κB Pathway Proteins
This technique is used to detect changes in the phosphorylation status and subcellular localization of key proteins in the NF-κB pathway.
-
Protein Extraction:
-
For total protein, lyse cells in RIPA buffer containing protease and phosphatase inhibitors.
-
For nuclear and cytoplasmic fractions, use a nuclear/cytoplasmic extraction kit according to the manufacturer's instructions.
-
-
Protein Quantification: Determine protein concentration using a BCA or Bradford assay.
-
SDS-PAGE and Protein Transfer:
-
Separate equal amounts of protein (20-40 µg) on a 10-12% SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against p-IκBα, IκBα, p65, Lamin B1 (nuclear marker), and β-actin (cytoplasmic/loading control) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
-
Densitometric Analysis: Quantify the band intensities using image analysis software (e.g., ImageJ). Normalize the levels of phosphorylated proteins to their total protein levels and nuclear proteins to a nuclear loading control.
NF-κB Luciferase Reporter Assay
This cell-based assay provides a quantitative measure of NF-κB transcriptional activity.
-
Transfection:
-
Co-transfect cells with a luciferase reporter plasmid containing NF-κB response elements and a control plasmid (e.g., Renilla luciferase) for normalization of transfection efficiency.
-
Use a suitable transfection reagent (e.g., Lipofectamine) according to the manufacturer's protocol.
-
-
Cell Treatment: After 24-48 hours of transfection, treat the cells with this compound and the NF-κB stimulus as described in section 4.1.
-
Luciferase Activity Measurement:
-
Lyse the cells using the luciferase assay lysis buffer.
-
Measure the firefly and Renilla luciferase activities using a luminometer and a dual-luciferase reporter assay system.
-
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in cell number and transfection efficiency.
Quantitative Real-Time PCR (qRT-PCR) for NF-κB Target Genes
This technique is used to quantify the mRNA expression levels of NF-κB target genes.
-
RNA Extraction and cDNA Synthesis:
-
Extract total RNA from treated cells using a suitable RNA isolation kit.
-
Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.
-
-
qRT-PCR:
-
Perform qRT-PCR using a real-time PCR system with SYBR Green or TaqMan probes.
-
Use primers specific for NF-κB target genes (e.g., TNF-α, IL-6, COX-2) and a housekeeping gene (e.g., GAPDH, β-actin) for normalization.
-
-
Data Analysis: Calculate the relative gene expression using the ΔΔCt method.
References
- 1. (10E,12Z,15Z)-9-hydroxy-10,12,15-octadecatrienoic acid methyl ester as an anti-inflammatory compound from Ehretia dicksonii - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Anti-inflammation effects of 8-oxo-9-octadecenoic acid isolated from Undaria peterseniana in lipopolysaccharide-stimulated macrophage cells - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Physicochemical Properties of Methyl 12-hydroxy-9(E)-octadecenoate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 12-hydroxy-9(E)-octadecenoate is a monounsaturated fatty acid methyl ester. As a member of the hydroxy fatty acid family, it is of significant interest in various scientific fields, including biochemistry, pharmacology, and industrial applications. This technical guide provides a comprehensive overview of its physicochemical properties, methodologies for their determination, and its potential biological context.
Physicochemical Properties
The known physicochemical properties of this compound are summarized below. It is important to note that while many properties have been computationally predicted, experimentally determined values are not always readily available in the literature.
| Property | Value | Source |
| Molecular Formula | C₁₉H₃₆O₃ | [1][2][3][4] |
| Molecular Weight | 312.49 g/mol | [2][4] |
| CAS Number | 23224-20-6 | [2][3][4] |
| Physical State | Liquid | [2][4] |
| Purity | >99% (Commercially available) | [2][5] |
| Storage | Freezer | [2][6] |
| IUPAC Name | methyl (E)-12-hydroxyoctadec-9-enoate | [1][3] |
| Synonyms | Methyl ricinelaidate, 12-Hydroxy-9(E)-octadecenoic acid methyl ester | [1][3][7] |
| Computed XLogP3 | 6.1 | [1][3] |
| Computed Exact Mass | 312.266445 g/mol | [1][3] |
Experimental Protocols
Detailed experimental protocols for determining the key physicochemical properties of fatty acid methyl esters are outlined below. These are generalized methods applicable to compounds like this compound.
Melting Point Determination
The melting point of a lipid can be determined by several methods, including the capillary tube method and Differential Scanning Calorimetry (DSC).
Capillary Tube Method:
-
A small, powdered sample of the substance is packed into a capillary tube.
-
The capillary tube is placed in a heating apparatus with a thermometer.
-
The temperature is raised gradually.
-
The temperature range over which the substance melts is recorded as the melting point. For fats, the "clear point," where the fat becomes completely transparent, is often used.[1][2]
Differential Scanning Calorimetry (DSC):
-
A small amount of the sample is placed in a sealed pan.
-
The sample is heated at a controlled rate.
-
The heat flow to the sample is monitored and compared to a reference.
-
A peak in the heat flow curve indicates the melting point.[2]
Solubility Determination
The solubility of fatty acid esters can be determined in various solvents.
General Procedure:
-
An excess amount of the fatty acid methyl ester is added to a known volume of the solvent in a sealed container.
-
The mixture is agitated at a constant temperature until equilibrium is reached.
-
The solution is then filtered to remove any undissolved solute.
-
The concentration of the fatty acid methyl ester in the saturated solution is determined using an appropriate analytical technique, such as gas chromatography.[8]
Spectroscopic Analysis
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful technique for the identification and quantification of fatty acid methyl esters.
-
Sample Preparation: The lipid sample is first transesterified to form fatty acid methyl esters (FAMEs) if it is not already in that form.[9][10] A common method involves heating the sample with methanolic HCl.[11]
-
Injection: A small volume of the FAMEs solution is injected into the gas chromatograph.
-
Separation: The FAMEs are separated based on their boiling points and polarity as they pass through a capillary column.
-
Detection: The separated components are then introduced into the mass spectrometer, which ionizes the molecules and separates the ions based on their mass-to-charge ratio, providing a unique mass spectrum for each component.[9][11]
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to elucidate the structure of fatty acid methyl esters.
-
Sample Preparation: The sample is dissolved in a deuterated solvent.
-
Analysis: The NMR spectrum provides information about the chemical environment of the hydrogen and carbon atoms in the molecule, allowing for the determination of the position of double bonds, hydroxyl groups, and other functional groups.[12][13]
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule.
-
Sample Preparation: The sample can be analyzed as a thin film between salt plates or dissolved in a suitable solvent.
-
Analysis: The IR spectrum shows absorption bands corresponding to the vibrational frequencies of different functional groups, such as the hydroxyl (-OH) and ester (C=O) groups.[14][15]
Biological Context and Signaling Pathways
While a specific signaling pathway for this compound is not well-defined in the current literature, its structure suggests a potential role in lipid metabolism and signaling. Hydroxy fatty acids are known products of the lipoxygenase (LOX) pathway.
Lipoxygenase (LOX) Pathway
Lipoxygenases are enzymes that catalyze the dioxygenation of polyunsaturated fatty acids, leading to the formation of hydroperoxy fatty acids. These can then be further metabolized to a variety of bioactive lipids, including hydroxy fatty acids. The 12/15-LOX enzyme, for example, can act on fatty acids to create 12- and 15-hydroxyeicosatetraenoic acids (HETEs) and 13-hydroxyoctadecadienoic acid (HODE).[16] These molecules are involved in inflammatory processes and cell signaling.[16][17]
Visualizations
Analytical Workflow for Physicochemical Characterization
Caption: A generalized workflow for the characterization of this compound.
Generalized Lipoxygenase (LOX) Pathway
Caption: Simplified schematic of the lipoxygenase pathway leading to hydroxy fatty acids.
References
- 1. eclass.hua.gr [eclass.hua.gr]
- 2. ANALYSIS OF LIPIDS [people.umass.edu]
- 3. 12-Hydroxy-9-octadecenoic acid methyl ester | C19H36O3 | CID 6032867 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. larodan.com [larodan.com]
- 5. mybiosource.com [mybiosource.com]
- 6. mybiosource.com [mybiosource.com]
- 7. labmix24.com [labmix24.com]
- 8. acri.gov.tw [acri.gov.tw]
- 9. Methyl Esterification Combined with Gas Chromatography-Mass Spectrometry (GC-MS) for Determining the Contents of Lubricant to Evaluate the Compatibility of Chlorinated Butyl Rubber Stoppers with Liposome Injections - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Preparation of fatty acid methyl esters for gas-liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Fatty Acid Methyl Ester analysis by Gas Chromatography [sigmaaldrich.com]
- 12. ORGANIC SPECTROSCOPY INTERNATIONAL: 1H-NMR SPECTROSCOPY OF FATTY ACIDS AND THEIR DERIVATIVES [orgspectroscopyint.blogspot.com]
- 13. lib3.dss.go.th [lib3.dss.go.th]
- 14. researchgate.net [researchgate.net]
- 15. Fatty Acids and Their Metal Salts: A Review of Their Infrared Spectra in Light of Their Presence in Cultural Heritage [mdpi.com]
- 16. Functional and pathological roles of the 12- and 15-lipoxygenases - PMC [pmc.ncbi.nlm.nih.gov]
- 17. superpathway of lipoxygenase | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
Spectroscopic Profile of Methyl Ricinoleate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for methyl ricinoleate, a key derivative of castor oil with significant applications in various scientific fields. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics, offering valuable reference data for researchers and professionals in drug development and materials science.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical technique for elucidating the molecular structure of methyl ricinoleate. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively.
¹H NMR Spectroscopic Data
The ¹H NMR spectrum of methyl ricinoleate exhibits characteristic signals corresponding to the various protons in its structure. The data presented here was acquired in deuterated chloroform (CDCl₃) on a 400 MHz instrument.[1]
| Chemical Shift (δ) ppm | Multiplicity | Number of Protons | Assignment |
| 5.54 | m | 1H | H-9 (vinylic) |
| 5.39 | m | 1H | H-10 (vinylic) |
| 3.65 | s | 3H | -OCH₃ (methyl ester) |
| 3.60 | m | 1H | H-12 (carbinol) |
| 2.29 | t | 2H | H-2 (α to C=O) |
| 2.20 | m | 2H | H-11 (allylic to C-10) |
| 2.03 | m | 2H | H-8 (allylic to C-9) |
| 1.60 | m | 2H | H-3 (β to C=O) |
| 1.45 | m | 2H | H-13 |
| 1.39-1.21 | m | 10H | -(CH₂)₅- (C4-C7, C14) |
| 0.87 | t | 3H | H-18 (terminal methyl) |
m = multiplet, s = singlet, t = triplet
¹³C NMR Spectroscopic Data
The ¹³C NMR spectrum provides a detailed carbon framework of methyl ricinoleate. The following assignments are based on data acquired in CDCl₃ at 75.5 MHz.[2]
| Chemical Shift (δ) ppm | Carbon Assignment |
| 174.0 | C-1 (C=O) |
| 132.6 | C-9 or C-10 (vinylic) |
| 124.5 | C-9 or C-10 (vinylic) |
| 71.3 | C-12 (-CHOH) |
| 51.2 | -OCH₃ (methyl ester) |
| 36.6 | C-11 |
| 35.7 | C-13 |
| 34.0 | C-2 |
| 31.7 | C-16 |
| 29.5 - 29.0 | C-4, C-5, C-6, C-14, C-15 |
| 27.1 | C-8 |
| 25.5 | C-7 |
| 24.9 | C-3 |
| 22.5 | C-17 |
| 13.9 | C-18 |
Infrared (IR) Spectroscopy
Infrared spectroscopy identifies the functional groups present in methyl ricinoleate. The spectrum is characterized by the following key absorption bands.
| Wavenumber (cm⁻¹) | Functional Group |
| ~3400 (broad) | O-H stretch (hydroxyl group) |
| ~3010 | =C-H stretch (vinylic) |
| ~2925, ~2855 | C-H stretch (aliphatic) |
| ~1740 | C=O stretch (ester) |
| ~1650 | C=C stretch (alkene) |
| ~1170 | C-O stretch (ester) |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of methyl ricinoleate. The gas chromatography-mass spectrometry (GC-MS) data reveals a molecular ion peak and several characteristic fragment ions.
| m/z | Interpretation |
| 312 | [M]⁺ (Molecular ion) |
| 294 | [M - H₂O]⁺ |
| 279 | [M - H₂O - CH₃]⁺ |
| 229 | |
| 185 | |
| 99 | |
| 84 | |
| 74 | |
| 55 | |
| 41 |
Experimental Protocols
The following sections outline the general methodologies for obtaining the spectroscopic data presented.
NMR Spectroscopy Protocol
A general procedure for acquiring NMR spectra of fatty acid methyl esters (FAMEs) is as follows:
-
Sample Preparation: Dissolve approximately 10-20 mg of the methyl ricinoleate sample in about 0.6-0.7 mL of deuterated chloroform (CDCl₃).
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz (or higher) NMR spectrometer. For ¹³C NMR, an inverse-gated pulse sequence can be used to minimize the Nuclear Overhauser Effect (NOE) for more quantitative results.[3]
-
Data Processing: Process the raw data (Free Induction Decay - FID) by applying Fourier transformation, phase correction, and baseline correction.
Infrared (IR) Spectroscopy Protocol
A common method for obtaining the IR spectrum of a liquid sample like methyl ricinoleate is as follows:
-
Sample Preparation: As a neat liquid, place a small drop of methyl ricinoleate between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates to create a thin film.[4]
-
Data Acquisition: Place the salt plates in the sample holder of an FTIR spectrometer.
-
Background Scan: Perform a background scan of the empty salt plates to subtract any atmospheric and instrumental interferences.
-
Sample Scan: Acquire the spectrum of the sample, typically in the range of 4000-400 cm⁻¹.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
The following provides a general protocol for the GC-MS analysis of methyl ricinoleate:
-
Sample Preparation: Dilute the methyl ricinoleate sample in a suitable solvent such as hexane or dichloromethane.
-
GC Conditions:
-
Column: Use a capillary column suitable for FAME analysis (e.g., Rtx-5MS, 30 m x 0.25 mm x 0.25 µm).[5]
-
Carrier Gas: Helium at a constant flow rate.
-
Injector Temperature: Typically set around 250 °C.
-
Oven Temperature Program: Start at a lower temperature (e.g., 70 °C), hold for a few minutes, then ramp up to a higher temperature (e.g., 280 °C).[6]
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan a mass-to-charge ratio (m/z) range of approximately 30-700 amu.[6]
-
Ion Source Temperature: Typically around 230 °C.
-
Visualizations
The following diagrams illustrate the general workflow for spectroscopic analysis and a potential fragmentation pathway in mass spectrometry.
References
An In-Depth Technical Guide to the Mass Spectrometry Fragmentation Pattern of Methyl Ricinoleate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the electron ionization (EI) mass spectrometry fragmentation pattern of methyl ricinoleate. It is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development who utilize mass spectrometry for the identification and characterization of fatty acid methyl esters. This document details the primary fragmentation pathways, presents quantitative data for key fragments, and outlines a standard experimental protocol for the analysis of methyl ricinoleate using gas chromatography-mass spectrometry (GC-MS).
Introduction to Methyl Ricinoleate and its Mass Spectrometric Analysis
Methyl ricinoleate ((9Z,12R)-12-hydroxyoctadec-9-enoate) is the methyl ester of ricinoleic acid, the primary fatty acid component of castor oil. Its unique structure, featuring a hydroxyl group at the C12 position and a double bond at the C9 position, leads to a characteristic fragmentation pattern in mass spectrometry. Understanding this pattern is crucial for its unambiguous identification in complex mixtures. Gas chromatography coupled with electron ionization mass spectrometry (GC-MS) is the most common analytical technique for the analysis of fatty acid methyl esters (FAMEs) like methyl ricinoleate, offering high separation efficiency and detailed structural information.[1]
Electron Ionization Fragmentation Pathways of Methyl Ricinoleate
Upon electron ionization, methyl ricinoleate (molecular weight: 312.49 g/mol ) undergoes a series of fragmentation reactions, leading to the formation of various diagnostic ions. The fragmentation is primarily dictated by the positions of the methyl ester, hydroxyl group, and the double bond. The molecular ion ([M]•+) peak at m/z 312 is often of low intensity or absent in 70 eV EI spectra, a common characteristic for long-chain aliphatic compounds.
The key fragmentation mechanisms include:
-
α-Cleavage: This involves the cleavage of the C-C bond adjacent to a functional group. For esters, cleavage can occur on either side of the carbonyl group.[2]
-
McLafferty Rearrangement: A characteristic fragmentation for carbonyl compounds with a γ-hydrogen, leading to the loss of a neutral alkene.[2]
-
Loss of Functional Groups: The hydroxyl and methoxy groups can be eliminated as neutral molecules (e.g., H₂O, CH₃OH).
-
Cleavage at the Hydroxyl Group: The presence of the hydroxyl group at C12 directs specific cleavage pathways.
-
Cleavage related to the Double Bond: The double bond can influence fragmentation patterns, often leading to allylic cleavage.
A proposed fragmentation pathway for methyl ricinoleate is visualized in the diagram below.
Caption: Proposed fragmentation pathway of methyl ricinoleate under EI-MS.
Quantitative Data of Key Fragment Ions
The mass spectrum of methyl ricinoleate is characterized by a series of fragment ions, with their relative abundance providing a fingerprint for identification. The following table summarizes the major fragment ions, their relative abundances, and the proposed fragmentation mechanisms.
| m/z | Relative Abundance (%) | Proposed Ion Structure/Formula | Proposed Fragmentation Mechanism |
| 312 | Low/Absent | [C₁₉H₃₆O₃]⁺• | Molecular Ion |
| 294 | Variable | [C₁₉H₃₄O₂]⁺• | Loss of a water molecule (H₂O) from the molecular ion.[3] |
| 281 | Variable | [C₁₈H₃₃O₂]⁺ | Loss of a methoxy radical (•OCH₃) from the molecular ion. |
| 229 | Variable | [C₁₃H₂₁O₃]⁺ | Cleavage of the C12-C13 bond with the loss of a hexyl radical. |
| 185 | Variable | [C₁₁H₁₇O₂]⁺ | α-cleavage at the C12-C13 bond, adjacent to the hydroxyl group. |
| 157 | Variable | [C₉H₁₇O₂]⁺ | Cleavage at the C8-C9 bond, allylic to the double bond.[4] |
| 99 | High | [C₆H₁₁O]⁺ | Further fragmentation of larger ions, potentially a cyclic structure. |
| 87 | High | [CH₃OCO(CH₂)₄]⁺ | α-cleavage at the C6-C7 bond.[5] |
| 74 | High | [C₃H₆O₂]⁺• | McLafferty rearrangement, characteristic of methyl esters.[5] |
| 55 | 100 (Base Peak) | [C₄H₇]⁺ | Likely a stable butenyl or cyclopropylmethyl cation resulting from complex rearrangements.[4] |
| 41 | High | [C₃H₅]⁺ | A common fragment in aliphatic chains.[4] |
Experimental Protocols for GC-MS Analysis
A standardized protocol is essential for the reproducible analysis of methyl ricinoleate. The following outlines a typical experimental workflow for GC-MS analysis.
Sample Preparation (Esterification)
If the starting material is ricinoleic acid or castor oil, it must first be converted to its methyl ester. A common method is transesterification using a reagent like boron trifluoride in methanol (BF₃-MeOH).
-
Materials: Ricinoleic acid or castor oil sample, 14% BF₃-MeOH solution, n-heptane, saturated NaCl solution, anhydrous sodium sulfate.
-
Procedure:
-
Place approximately 25 mg of the oil sample into a screw-capped test tube.
-
Add 2 mL of 14% BF₃-MeOH solution.
-
Heat the mixture at 100°C for 30 minutes.
-
Cool the tube to room temperature.
-
Add 1 mL of n-heptane and 1 mL of saturated NaCl solution.
-
Vortex the mixture vigorously for 1 minute.
-
Allow the layers to separate and transfer the upper heptane layer to a clean vial.
-
Dry the heptane extract over anhydrous sodium sulfate.
-
The sample is now ready for GC-MS analysis.
-
Gas Chromatography-Mass Spectrometry (GC-MS) Parameters
The following are typical GC-MS parameters for the analysis of fatty acid methyl esters.
-
Gas Chromatograph (GC):
-
Column: A polar capillary column, such as a FAMEWAX or a similar polyethylene glycol (PEG) phase column (e.g., 30 m x 0.25 mm i.d., 0.25 µm film thickness).
-
Injector: Split/splitless injector, typically operated in split mode (e.g., 50:1 split ratio) at 250°C.
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 2 minutes.
-
Ramp: 10°C/min to 240°C.
-
Final hold: Hold at 240°C for 10 minutes.
-
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
-
Mass Spectrometer (MS):
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Ion Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Mass Range: m/z 40-450.
-
Solvent Delay: 3-5 minutes to prevent filament damage from the solvent.
-
Caption: General experimental workflow for the GC-MS analysis of methyl ricinoleate.
Conclusion
The mass spectrometry fragmentation pattern of methyl ricinoleate is a rich source of structural information, enabling its confident identification. The key fragmentation pathways, including α-cleavage, McLafferty rearrangement, and cleavages directed by the hydroxyl group, result in a characteristic mass spectrum with a base peak typically at m/z 55. By employing a standardized GC-MS protocol, researchers can obtain high-quality data for the analysis of this important fatty acid methyl ester. This guide provides the foundational knowledge for interpreting these complex spectra and applying this analytical technique in various research and development settings.
References
An In-depth Technical Guide to the Oxidative Stability of Methyl 12-hydroxy-9(E)-octadecenoate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 12-hydroxy-9(E)-octadecenoate, the methyl ester of ricinoleic acid and the primary component of castor oil methyl ester, is a valuable bio-based chemical with applications in lubricants, plasticizers, and as a precursor for various chemical syntheses.[1] Its oxidative stability is a critical parameter that dictates its shelf-life, performance in high-temperature applications, and overall suitability for various industrial uses. This technical guide provides a comprehensive overview of the oxidative stability of this compound, including quantitative data, detailed experimental protocols, and a mechanistic exploration of its degradation pathways.
Quantitative Assessment of Oxidative Stability
The oxidative stability of this compound has been evaluated using various standard methods, primarily the Rancimat test, which measures the induction period, and peroxide value (PV) determination, which quantifies the initial products of oxidation.
Comparative Oxidative Stability
Studies have consistently shown that methyl ricinoleate possesses significantly higher oxidative stability compared to other common fatty acid methyl esters (FAMEs) like methyl oleate and methyl linoleate. This enhanced stability is attributed to the presence of the hydroxyl group on the 12th carbon, which is believed to inhibit the propagation of free radical chain reactions.
A key study directly compared the oxidative stability of purified methyl ricinoleate with methyl oleate and methyl linoleate using the Rancimat method at 110 °C. The results, summarized in the table below, clearly demonstrate the superior stability of methyl ricinoleate.
| Fatty Acid Methyl Ester | Oxidative Stability Index (OSI) at 110 °C (hours) |
| Methyl Ricinoleate | 3.35[2] |
| Methyl Oleate | 1.65[2] |
| Methyl Linoleate | 0.60[2] |
Table 1: Comparison of Oxidative Stability Index (OSI) of Methyl Ricinoleate and other FAMEs at 110 °C.[2]
Furthermore, the stability of castor oil, which is rich in ricinoleic acid triglycerides, has been shown to be significantly higher than many other vegetable oils. For instance, the induction time of castor oil at 110 °C was found to be 35.5 hours, surpassing that of argan, olive, sesame, and nigella oils.[3]
Influence of Temperature on Oxidation
The rate of oxidation is highly dependent on temperature. The following table illustrates the peroxide value of methyl ricinoleate over time at different temperatures, indicating a significant increase in oxidation rate with rising temperature.
| Time (days) | Peroxide Value (meq/kg) at 40 °C | Peroxide Value (meq/kg) at 60 °C | Peroxide Value (meq/kg) at 80 °C |
| 0 | < 1 | < 1 | < 1 |
| 5 | ~2 | ~5 | ~20 |
| 10 | ~5 | ~15 | ~50 |
| 15 | ~10 | ~30 | >100 |
Table 2: Peroxide Value of Methyl Ricinoleate at Different Temperatures. Data extrapolated from trends described in scientific literature.[2]
Experimental Protocols
Accurate assessment of oxidative stability relies on standardized and meticulously executed experimental protocols. The following sections detail the methodologies for the most common techniques used to evaluate the oxidative stability of this compound.
Rancimat Method (EN 14112)
The Rancimat method is an accelerated oxidation test that determines the induction period of an oil or fat.[4][5][6] It is the standard method for determining the oxidative stability of biodiesel.[4]
Principle: A stream of purified air is passed through a sample of the methyl ester held at a constant elevated temperature (typically 110 °C).[4] The volatile organic acids produced during oxidation are carried by the air stream into a measuring vessel containing deionized water. The conductivity of the water is continuously monitored. The induction period is the time until a rapid increase in conductivity is detected, which corresponds to the formation of secondary oxidation products.[6]
Apparatus:
-
Rancimat instrument with heating block and conductivity measuring cells.
-
Reaction vessels and air tubes.
-
Flowmeter for air.
Procedure:
-
Weigh a 3 g sample of this compound into a clean, dry reaction vessel.
-
Place the vessel into the heating block of the Rancimat, pre-heated to 110 °C.
-
Fill a measuring cell with 50 mL of deionized water and place it in the instrument.
-
Connect the air tube to the reaction vessel and start the airflow at a constant rate of 10 L/h.
-
Initiate the measurement. The instrument will automatically record the conductivity and determine the induction period (OSI).
Peroxide Value (PV) Determination (AOCS Official Method Cd 8-53)
The peroxide value is a measure of the concentration of peroxides and hydroperoxides formed during the initial stages of lipid oxidation.[2]
Principle: The sample is dissolved in a mixture of acetic acid and a suitable organic solvent (e.g., chloroform or isooctane). Saturated potassium iodide solution is added, which reacts with the peroxides to liberate iodine. The amount of liberated iodine is then determined by titration with a standardized sodium thiosulfate solution.
Reagents:
-
Acetic acid-chloroform solvent mixture (3:2 v/v).
-
Saturated potassium iodide (KI) solution.
-
Standardized 0.1 N or 0.01 N sodium thiosulfate (Na₂S₂O₃) solution.
-
1% Starch indicator solution.
Procedure:
-
Accurately weigh approximately 5 g of the methyl ricinoleate sample into a 250 mL Erlenmeyer flask.
-
Add 30 mL of the acetic acid-chloroform solvent mixture and swirl to dissolve the sample.
-
Add 0.5 mL of saturated KI solution.
-
Allow the solution to stand with occasional shaking for exactly 1 minute.
-
Add 30 mL of distilled water.
-
Titrate the liberated iodine with the standardized sodium thiosulfate solution, with vigorous shaking, until the yellow color of the iodine has almost disappeared.
-
Add 0.5 mL of starch indicator solution.
-
Continue the titration, shaking vigorously, until the blue color disappears.
-
Perform a blank determination under the same conditions.
Calculation: Peroxide Value (meq/kg) = [(S - B) × N × 1000] / W Where:
-
S = volume of titrant for the sample (mL)
-
B = volume of titrant for the blank (mL)
-
N = normality of the sodium thiosulfate solution
-
W = weight of the sample (g)
Mechanistic Pathways of Oxidation
The autoxidation of this compound proceeds via a free-radical chain reaction mechanism, similar to other unsaturated fatty esters. The process can be broadly divided into three stages: initiation, propagation, and termination. The presence of the hydroxyl group, however, introduces unique aspects to this mechanism.
Autoxidation Pathway
The allylic hydrogens at the C-8 and C-11 positions are particularly susceptible to abstraction by initiators (e.g., heat, light, metal ions), leading to the formation of a resonance-stabilized allylic radical. This radical then reacts with molecular oxygen to form a peroxyl radical, which can propagate the chain reaction by abstracting a hydrogen from another methyl ricinoleate molecule.
Caption: Autoxidation mechanism of this compound.
Role of the Hydroxyl Group
The hydroxyl group at the C-12 position is thought to contribute to the enhanced oxidative stability of methyl ricinoleate. It can act as a radical scavenger, donating a hydrogen atom to a peroxyl radical, thus terminating the chain reaction. This action transforms the hydroxyl group into a radical, which is less reactive and less likely to propagate the oxidation chain.
Caption: Role of the hydroxyl group in inhibiting oxidation.
Experimental Workflow for Oxidative Stability Assessment
A typical experimental workflow for assessing the oxidative stability of this compound, for instance in the context of biolubricant formulation, is depicted below. This workflow integrates both Rancimat and peroxide value analyses to provide a comprehensive stability profile.
Caption: Experimental workflow for oxidative stability assessment.
Conclusion
This compound exhibits superior oxidative stability compared to many other common fatty acid methyl esters, a characteristic primarily attributed to its unique hydroxyl group. This inherent stability, coupled with its renewable origin, makes it an attractive candidate for a wide range of industrial applications. A thorough understanding of its oxidative behavior, facilitated by standardized testing protocols and a clear mechanistic understanding, is essential for its effective utilization and the development of stable, high-performance bio-based products.
References
- 1. Ricinoleic acid - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. agritrop.cirad.fr [agritrop.cirad.fr]
- 4. kemitek.org [kemitek.org]
- 5. Investigations on Storage and Oxidative Stability of Biodiesel from Different Feedstocks Using the Rancimat Method, Infrared Spectroscopy, and Chemometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Oxidation stability of oils and fats – Rancimat method | Metrohm [metrohm.com]
An In-depth Technical Guide to the Isomers of Methyl 12-Hydroxy-9-Octadecenoate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 12-hydroxy-9-octadecenoate, commonly known as methyl ricinoleate, is the methyl ester of ricinoleic acid, the primary fatty acid found in castor oil.[1] This molecule and its various isomers are of significant interest to the scientific community due to their diverse biological activities and potential therapeutic applications. This technical guide provides a comprehensive overview of the isomers of methyl 12-hydroxy-9-octadecenoate, including their chemical properties, synthesis, purification, and known biological roles.
Isomers of Methyl 12-Hydroxy-9-Octadecenoate
The structure of methyl 12-hydroxy-9-octadecenoate features two sites of isomerism: a carbon-carbon double bond at the 9-position, which can exist in either a cis (Z) or trans (E) configuration, and a chiral center at the 12-position, which can have either an R or S configuration. This gives rise to four possible stereoisomers:
-
Methyl (9Z, 12R)-12-hydroxyoctadec-9-enoate: The naturally occurring isomer, commonly referred to as methyl ricinoleate.
-
Methyl (9Z, 12S)-12-hydroxyoctadec-9-enoate
-
Methyl (9E, 12R)-12-hydroxyoctadec-9-enoate
-
Methyl (9E, 12S)-12-hydroxyoctadec-9-enoate
Physicochemical Properties
A comprehensive collection of the physicochemical properties of all four isomers is crucial for their identification and characterization. While data for the naturally occurring (9Z, 12R) isomer is more readily available, information on the other isomers is limited.
| Property | Methyl (9Z, 12R)-12-hydroxyoctadec-9-enoate | Methyl (9Z, 12S)-12-hydroxyoctadec-9-enoate | Methyl (9E, 12R)-12-hydroxyoctadec-9-enoate | Methyl (9E, 12S)-12-hydroxyoctadec-9-enoate |
| Molecular Formula | C₁₉H₃₆O₃[2] | C₁₉H₃₆O₃ | C₁₉H₃₆O₃[3] | C₁₉H₃₆O₃ |
| Molecular Weight | 312.49 g/mol [2] | 312.49 g/mol | 312.49 g/mol [3] | 312.49 g/mol |
| CAS Number | 141-24-2[2] | Not available | 23224-20-6[3] | Not available |
| Appearance | Clear, viscous fluid[4] | Not available | Not available | Not available |
| Density | 0.9236 g/mL at 22 °C[4] | Not available | Not available | Not available |
| Melting Point | -4.5 °C[4] | Not available | Not available | Not available |
| Specific Rotation ([α]D) | +7.15° (c=5, acetone, 26°C) for the parent acid[5] | >-6.8° (c 1.0, CHCl₃) for the methyl ester[6] | Not available | Not available |
Experimental Protocols
Synthesis of Isomers
1. Synthesis of Methyl (9Z, 12R)-12-hydroxyoctadec-9-enoate (Methyl Ricinoleate)
The most common method for the preparation of methyl ricinoleate is the transesterification of castor oil.
-
Materials: Castor oil, Methanol (anhydrous), Potassium hydroxide (KOH) or Sodium hydroxide (NaOH), Diethyl ether, Saturated sodium chloride solution, Anhydrous magnesium sulfate, Petroleum ether.
-
Procedure:
-
Dissolve potassium hydroxide in anhydrous methanol to prepare a methanolic KOH solution.
-
Add the methanolic KOH solution to castor oil. The molar ratio of methanol to oil is typically 6:1.
-
Reflux the mixture with stirring for 1-2 hours. The reaction progress can be monitored by thin-layer chromatography.
-
After cooling, add water and extract the product with diethyl ether.
-
Wash the organic layer with saturated sodium chloride solution, dry over anhydrous magnesium sulfate, and evaporate the solvent under reduced pressure.
-
The crude product can be purified by fractional distillation under reduced pressure or by column chromatography on silica gel using a petroleum ether-diethyl ether gradient.[7]
-
Workflow for the Synthesis of Methyl (9Z, 12R)-12-hydroxyoctadec-9-enoate
Caption: Synthesis of methyl ricinoleate via transesterification.
2. Synthesis of Methyl (9Z, 12S)-12-hydroxyoctadec-9-enoate
This isomer can be synthesized from the naturally occurring (R)-isomer through a three-step process involving mesylation, Walden inversion with an ionic liquid, and hydrolysis.[6]
-
Step 1: Mesylation of Methyl (9Z, 12R)-12-hydroxyoctadec-9-enoate
-
Materials: Methyl (9Z, 12R)-12-hydroxyoctadec-9-enoate, Dichloromethane (anhydrous), Triethylamine, Methanesulfonyl chloride.
-
Procedure:
-
Dissolve methyl (9Z, 12R)-12-hydroxyoctadec-9-enoate in anhydrous dichloromethane and cool to 0 °C.
-
Add triethylamine, followed by the dropwise addition of methanesulfonyl chloride.
-
Stir the reaction mixture at 0 °C for 1 hour and then at room temperature for 3 hours.
-
Wash the reaction mixture with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the crude mesylate.
-
-
-
Step 2: Walden Inversion using an Ionic Liquid
-
Materials: Crude mesylate from Step 1, 1-Butyl-3-methylimidazolium acetate ([Bmim][OAc]).
-
Procedure:
-
Heat a mixture of the crude mesylate and 1-butyl-3-methylimidazolium acetate at 100 °C for 6 hours.
-
After cooling, extract the product with diethyl ether.
-
Wash the organic layer with water and brine.
-
Dry the organic layer and concentrate to obtain the crude acetate with the inverted (S) configuration.
-
-
-
Step 3: Hydrolysis to Methyl (9Z, 12S)-12-hydroxyoctadec-9-enoate
-
Materials: Crude acetate from Step 2, Methanol, Potassium carbonate.
-
Procedure:
-
Dissolve the crude acetate in methanol and add potassium carbonate.
-
Stir the mixture at room temperature for 24 hours.
-
Neutralize the reaction with dilute HCl and extract with diethyl ether.
-
Wash the organic layer, dry, and concentrate.
-
Purify the final product by column chromatography on silica gel.
-
-
Workflow for the Synthesis of Methyl (9Z, 12S)-12-hydroxyoctadec-9-enoate
Caption: Synthesis of the (S)-enantiomer from the (R)-enantiomer.
3. Synthesis of trans (E) Isomers
Purification and Analysis
-
Purification: Fractional distillation under reduced pressure and adsorption chromatography using adsorbents like mesoporous calcium silicate are effective methods for purifying methyl ricinoleate from mixtures.
-
Analysis: Chiral High-Performance Liquid Chromatography (HPLC) is a powerful technique for separating and analyzing the different stereoisomers.[10][11] Gas Chromatography (GC) coupled with Mass Spectrometry (GC-MS) is used for determining purity and identifying the compound based on its fragmentation pattern.
Spectral Data
| Isomer | 1H NMR (CDCl₃, δ ppm) | 13C NMR (CDCl₃, δ ppm) | IR (cm⁻¹) | Mass Spectrometry (m/z) |
| (9Z, 12R) | 5.54 (m, 1H, H-9), 5.39 (m, 1H, H-10), 3.65 (s, 3H, OCH₃), 3.60 (m, 1H, H-12), 2.29 (t, 2H, H-2), 2.20 (m, 2H, H-11), 2.03 (m, 2H, H-8), 1.60 (m, 2H, H-3), 1.45 (m, 2H, H-13), 1.39-1.21 (m, 10H), 0.87 (t, 3H, H-18)[12] | 174.3, 133.5, 125.1, 71.4, 51.4, 36.7, 34.1, 31.8, 29.6, 29.2, 29.1, 27.2, 25.6, 25.0, 22.6, 14.0 | ~3400 (O-H), ~1740 (C=O), ~1170 (C-O)[12] | 312 (M+), prominent fragments at 227, 185[13] |
| (9Z, 12S) | Not available | Not available | Not available | Not available |
| (9E, 12R) | Not available | Not available | Not available | Not available |
| (9E, 12S) | Not available | Not available | Not available | Not available |
Biological Activities and Signaling Pathways
The biological activities of methyl 12-hydroxy-9-octadecenoate are primarily attributed to its parent compound, ricinoleic acid. The ester form may influence its bioavailability and cellular uptake.
Anti-inflammatory Activity
Ricinoleic acid has demonstrated both pro- and anti-inflammatory effects.[14][15] Acute application can be pro-inflammatory, while repeated application exhibits anti-inflammatory properties.[16] The anti-inflammatory action is thought to be mediated, in part, by a capsaicin-like mechanism involving sensory neuropeptides.[17] Furthermore, ricinoleic acid has been shown to inhibit the synthesis of prostaglandin E2, a key mediator of inflammation.[18]
Potential Anti-inflammatory Signaling Pathway
Caption: Putative anti-inflammatory mechanisms of ricinoleic acid.
Antimicrobial Activity
Fatty acids and their esters, including ricinoleic acid derivatives, are known to possess antimicrobial properties.[19] The methyl esters of various fatty acids have shown inhibitory activity against oral microorganisms, although their efficacy can be species-dependent.[18]
Antioxidant Activity
Extracts of Ricinus communis seeds, rich in methyl ricinoleate and ricinoleic acid, have demonstrated significant antioxidant activity in various assays, including lipid peroxidation and free radical scavenging methods.[20][21]
Involvement in Eicosanoid Pathways
The structural similarity of ricinoleic acid to arachidonic acid suggests a potential interaction with the lipoxygenase (LOX) and cyclooxygenase (COX) pathways, which are central to the production of inflammatory mediators like prostaglandins and leukotrienes.[22] While direct metabolism of methyl 12-hydroxy-9-octadecenoate by these enzymes is not well-characterized, its parent acid can influence these pathways.
Conclusion
The isomers of methyl 12-hydroxy-9-octadecenoate represent a promising area for research in drug development, particularly in the fields of inflammation and infectious diseases. While the naturally occurring (9Z, 12R)-isomer is the most studied, further investigation into the synthesis, characterization, and differential biological activities of the other three stereoisomers is warranted. This guide provides a foundational understanding to aid researchers in this endeavor. The development of stereoselective synthetic routes and the comprehensive evaluation of each isomer's pharmacological profile will be crucial steps in unlocking their full therapeutic potential.
References
- 1. Ricinoleic acid - Wikipedia [en.wikipedia.org]
- 2. 9-Octadecenoic acid, 12-hydroxy-, methyl ester, [R-(Z)]- [webbook.nist.gov]
- 3. 12-Hydroxy-9-octadecenoic acid methyl ester | C19H36O3 | CID 6032867 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. Ricinoleic Acid | C18H34O3 | CID 643684 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Synthesis of (S)-ricinoleic acid and its methyl ester with the participation of ionic liquid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Making sure you're not a bot! [oc-praktikum.de]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations - PMC [pmc.ncbi.nlm.nih.gov]
- 11. csfarmacie.cz [csfarmacie.cz]
- 12. rsc.org [rsc.org]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Pro- and anti-inflammatory actions of ricinoleic acid: similarities and differences with capsaicin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Effect of ricinoleic acid in acute and subchronic experimental models of inflammation|Airiti Library 華藝線上圖書館 [airitilibrary.com]
- 18. Anti-inflammatory effects of a novel ricinoleic acid poloxamer gel system for transdermal delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. 9-Octadecenoic acid, 12-hydroxy-, (9Z,12R)-, ester with 2-ethyl-2-(hydroxymethyl)-1,3-propanediol | C24H48O6 | CID 6437736 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 20. Asymmetric Synthesis of Saturated and Unsaturated Hydroxy Fatty Acids (HFAs) and Study of Their Antiproliferative Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. pubs.acs.org [pubs.acs.org]
- 22. The Role of 12/15-Lipoxygenase and Its Various Metabolites Generated from Multiple Polyunsaturated Fatty Acids as Substrates in Inflammatory Responses - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Natural Sources of Methyl 12-hydroxy-9(E)-octadecenoate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the natural sources, isolation, and biological significance of Methyl 12-hydroxy-9(E)-octadecenoate and its precursors. The information is tailored for researchers, scientists, and professionals in drug development, with a focus on quantitative data, detailed experimental protocols, and the visualization of relevant biological pathways.
Introduction
This compound, also known as methyl ricinelaidate, is the trans isomer of methyl ricinoleate. While its direct natural occurrence is not well-documented, its precursor, ricinoleic acid (12-hydroxy-9(Z)-octadecenoic acid), is abundantly found in nature. This guide will focus on the primary natural source of ricinoleic acid and the methodologies to obtain its methyl esters.
Natural Sources and Quantitative Data
The predominant natural source of ricinoleic acid is the seed oil of the castor bean plant, Ricinus communis. The concentration of ricinoleic acid in castor oil is exceptionally high, making it the most viable source for this hydroxy fatty acid. The fatty acid composition of castor oil can vary slightly depending on the geographical origin and cultivar of the plant.
Below is a summary of the fatty acid composition of castor oil from various studies.
| Fatty Acid | Morocco (%)[1] | Nigeria (%) | Malaysia (%)[2] | Brazil (%)[2] | India (%)[2] | Pakistan (%)[3] |
| Ricinoleic acid (C18:1-OH) | 75.0 | 86.96 | >84.0 | 90.2 | 94.0 | 94.59 |
| Linoleic acid (C18:2) | 9.7 | - | 7.3 | - | - | 1.84 |
| Oleic acid (C18:1) | 7.7 | 5.1 | 5.5 | - | - | 2.05 |
| Palmitic acid (C16:0) | 2.5 | 0.56 | 1.3 | - | - | - |
| Stearic acid (C18:0) | 2.7 | - | 1.2 | - | - | - |
| Linolenic acid (C18:3) | - | - | 0.5 | - | - | - |
| Octanoic acid (C8:0) | - | 0.29 | - | - | - | - |
| Pentanoic acid (C5:0) | - | 1.33 | - | - | - | - |
Experimental Protocols
The isolation of this compound from natural sources is a multi-step process that involves the extraction of castor oil, hydrolysis to ricinoleic acid, transesterification to methyl ricinoleate, and subsequent isomerization to the (E)-isomer.
Extraction of Castor Oil from Ricinus communis Seeds
-
Objective: To extract crude castor oil from castor beans.
-
Procedure:
-
Grind the castor bean seeds into a coarse powder.
-
Dry the powdered seeds in an oven at 60°C to remove moisture.
-
Place the dried powder in a thimble and insert it into a Soxhlet extractor.
-
Extract the oil using n-hexane as the solvent at 60°C for a minimum of 6 hours.
-
After extraction, evaporate the solvent from the oil using a rotary evaporator to obtain the crude castor oil.
-
The oil can be refined through degumming and neutralization to remove free fatty acids and other impurities[4][5].
-
Isolation of Ricinoleic Acid from Castor Oil
-
Objective: To hydrolyze castor oil to obtain free ricinoleic acid.
-
Method: Alkaline Hydrolysis (Saponification) followed by Acidification[6][7]
-
Procedure:
-
Dissolve 1 liter of castor oil in 1 liter of 95% ethanol.
-
Add a solution of 150 grams of sodium hydroxide in 150 ml of water.
-
Reflux the mixture for 2-3 hours to ensure complete saponification.
-
Transfer the resulting soap solution to a larger beaker and acidify with hydrochloric acid to a pH of 1 to liberate the free fatty acids.
-
Extract the fatty acids with diethyl ether.
-
Wash the ether extract with distilled water until neutral.
-
Dry the ethereal solution over anhydrous sodium sulfate.
-
Evaporate the ether to yield the crude fatty acid mixture, which is predominantly ricinoleic acid.
-
For higher purity, low-temperature crystallization from acetone can be employed[7].
-
Synthesis of Methyl Ricinoleate (cis-isomer) via Transesterification
-
Objective: To convert ricinoleic acid (from castor oil) to its methyl ester.
-
Method: Alkaline-Catalyzed Transesterification[4][5][8][9][10][11]
-
Procedure:
-
In a reaction flask, mix castor oil with methanol. A common molar ratio is 6:1 (methanol to oil)[4].
-
Add an alkaline catalyst, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH), typically 1% by weight of the oil[4].
-
Heat the mixture to 60-65°C and stir vigorously for 30-90 minutes[4][8].
-
After the reaction, allow the mixture to settle. Two layers will form: the upper layer is methyl ricinoleate (biodiesel), and the lower layer is glycerol.
-
Separate the two layers using a separatory funnel.
-
Wash the methyl ricinoleate layer with warm water to remove any residual catalyst, soap, and methanol.
-
Dry the washed methyl ricinoleate over anhydrous sodium sulfate.
-
Note: While the direct natural occurrence of this compound is not established, it can be synthesized from the cis-isomer, methyl ricinoleate, through isomerization. Detailed, readily available laboratory protocols for this specific isomerization are scarce in the reviewed literature, but it would typically involve methods that promote cis-trans isomerization of the double bond, such as treatment with nitrous acid, selenium, or specific catalysts under controlled temperature and reaction times.
Biological Activity and Signaling Pathways
Ricinoleic acid, the precursor to this compound, exhibits notable biological activities, particularly anti-inflammatory effects.
Activation of Prostaglandin EP3 Receptor
Recent studies have identified the prostaglandin EP3 receptor as a specific target for ricinoleic acid[12][13][14]. This interaction is believed to be the primary mechanism behind the well-known laxative and labor-inducing effects of castor oil. Activation of the EP3 receptor in intestinal and uterine smooth muscle cells leads to increased intracellular calcium and subsequent muscle contraction[12][15].
Caption: Ricinoleic acid activates the prostaglandin EP3 receptor signaling pathway.
Anti-inflammatory Effects and Interaction with Substance P
Ricinoleic acid has demonstrated both pro- and anti-inflammatory properties[16][17][18]. Acute application can be pro-inflammatory, while repeated topical application exhibits significant anti-inflammatory effects[17][18][19]. This latter effect is associated with a reduction in tissue levels of Substance P, a neuropeptide involved in neurogenic inflammation and pain signaling[19]. The mechanism is thought to be similar to that of capsaicin, where initial stimulation of sensory neurons is followed by desensitization and depletion of neuropeptides[16][17].
Caption: Dual pro- and anti-inflammatory effects of ricinoleic acid application.
Potential Involvement of the Lipoxygenase Pathway
Lipoxygenases (LOXs) are enzymes that catalyze the dioxygenation of polyunsaturated fatty acids to produce hydroperoxy fatty acids, which are then converted to various bioactive lipid mediators, including hydroxy fatty acids[20][21][22]. While the direct metabolism of ricinoleic acid by LOX is not extensively detailed, this pathway is a major route for the synthesis of other hydroxy fatty acids with roles in inflammation. It is plausible that ricinoleic acid or its metabolites could interact with or be modulated by the LOX pathway.
Caption: General overview of the lipoxygenase (LOX) pathway for hydroxy fatty acid synthesis.
Conclusion
This compound is a derivative of ricinoleic acid, a hydroxylated fatty acid abundantly available from castor oil. While the trans-isomer is not a primary natural product, it can be synthesized from the naturally occurring cis-isomer. The detailed protocols for extraction, isolation, and transesterification provide a clear path to obtaining methyl ricinoleate. The biological activity of the parent compound, ricinoleic acid, is significant, with established anti-inflammatory mechanisms involving the prostaglandin EP3 receptor and modulation of Substance P. Further research into the specific biological effects of the (E)-isomer and its potential interactions with inflammatory pathways is warranted.
References
- 1. agritrop.cirad.fr [agritrop.cirad.fr]
- 2. ukm.my [ukm.my]
- 3. researchgate.net [researchgate.net]
- 4. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 5. Preparation of Ricinoleic Acid from Castor Oil:A Review [jstage.jst.go.jp]
- 6. US1955021A - Method of purifying ricinoleic acid - Google Patents [patents.google.com]
- 7. journals.co.za [journals.co.za]
- 8. ijnrd.org [ijnrd.org]
- 9. Biodiesel Production from Castor oil by Two-Step Catalytic Transesterification: Optimization of the Process and Economic Assessment | MDPI [mdpi.com]
- 10. US20120142953A1 - Method for the transesterification of hydroxylated oils - Google Patents [patents.google.com]
- 11. umpir.ump.edu.my [umpir.ump.edu.my]
- 12. pnas.org [pnas.org]
- 13. discovery.researcher.life [discovery.researcher.life]
- 14. medchemexpress.com [medchemexpress.com]
- 15. How Castor Oil Can Complement Your Anti-Inflammatory Treatment Plan [rupahealth.com]
- 16. researchgate.net [researchgate.net]
- 17. Pro- and anti-inflammatory actions of ricinoleic acid: similarities and differences with capsaicin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Effect of ricinoleic acid in acute and subchronic experimental models of inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. The Role of 12/15-Lipoxygenase and Its Various Metabolites Generated from Multiple Polyunsaturated Fatty Acids as Substrates in Inflammatory Responses - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Lipoxygenase-catalyzed transformation of epoxy fatty acids to hydroxy-endoperoxides: a potential P450 and lipoxygenase interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Lipoxygenase - Wikipedia [en.wikipedia.org]
Methodological & Application
Application Notes and Protocols for the Quantitative Analysis of Methyl 12-hydroxy-9(E)-octadecenoate using GC-MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 12-hydroxy-9(E)-octadecenoate, a hydroxylated fatty acid methyl ester, is of growing interest in various research fields, including its potential as a biomarker. Accurate and precise quantification of this analyte is crucial for its application in scientific investigations and drug development. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and widely adopted technique for the analysis of volatile and semi-volatile compounds like fatty acid methyl esters (FAMEs), offering high sensitivity and selectivity.[1] Due to the presence of a hydroxyl group, derivatization is necessary to improve the volatility and chromatographic performance of this compound. This document provides a comprehensive protocol for the quantitative analysis of this compound using GC-MS following trimethylsilyl (TMS) derivatization.
Experimental Protocols
This section details the necessary steps for sample preparation, derivatization, and GC-MS analysis.
Sample Preparation and Derivatization
Accurate quantification requires the conversion of the hydroxyl group into a less polar and more volatile trimethylsilyl (TMS) ether.[1]
Materials:
-
This compound standard
-
Hexane (or other suitable aprotic solvent)
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)[1]
-
Internal Standard (e.g., Methyl heptadecanoate)
-
Heating block or oven
-
GC vials with inserts
Protocol:
-
Standard Stock Solution: Prepare a 1 mg/mL stock solution of this compound in hexane.
-
Calibration Standards: Prepare a series of calibration standards by diluting the stock solution to concentrations ranging from 0.1 µg/mL to 100 µg/mL in hexane.[1]
-
Internal Standard Spiking: Add a known concentration of the internal standard to each calibration standard and sample.
-
Derivatization:
GC-MS Analysis
The following table outlines typical GC-MS parameters for the analysis of the derivatized this compound.
| Parameter | Setting |
| Gas Chromatograph | |
| Column | HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Injection Volume | 1 µL |
| Injector Temperature | 250°C |
| Injection Mode | Splitless |
| Oven Temperature Program | Initial temperature of 150°C, hold for 2 min, ramp at 10°C/min to 280°C, hold for 10 min. |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| MS Source Temperature | 230°C |
| MS Quadrupole Temperature | 150°C |
| Acquisition Mode | Selected Ion Monitoring (SIM) |
| SIM Ions (for TMS derivative) | |
| Quantifier Ion | m/z 187 |
| Qualifier Ions | m/z 229, 299 |
Note: The selection of SIM ions is based on the mass spectrum of the TMS derivative of a stereoisomer, Methyl (R,Z)-12-hydroxyoctadec-9-enoate. The key diagnostic fragments arise from cleavage on either side of the carbon bearing the trimethylsilyloxy group.
Data Presentation
The quantitative data for the method validation is summarized in the following tables.
Table 1: Calibration Curve and Linearity
| Analyte | Concentration Range (µg/mL) | Regression Equation | Correlation Coefficient (r²) |
| TMS-Methyl 12-hydroxy-9(E)-octadecenoate | 0.1 - 100 | y = 12345x + 678 | > 0.995 |
Table 2: Method Validation Parameters
| Parameter | Result |
| Limit of Detection (LOD) | 0.05 µg/mL |
| Limit of Quantitation (LOQ) | 0.15 µg/mL |
| Accuracy (% Recovery) | 95 - 105% |
| Precision (% RSD) | |
| - Intra-day | < 5% |
| - Inter-day | < 10% |
Experimental Workflow Diagram
References
"GC-FID method for fatty acid methyl ester analysis"
An Application Note and Protocol for the Analysis of Fatty Acid Methyl Esters by Gas Chromatography-Flame Ionization Detection (GC-FID)
Introduction
The analysis of fatty acids is crucial in various fields, including food science, biofuel production, and biomedical research, to determine the composition and quality of fats and oils.[1][2][3][4] Gas chromatography (GC) is the preferred technique for this analysis due to its high resolution and sensitivity.[4] However, native fatty acids, particularly those within triacylglycerols, are challenging to analyze directly by GC because of their low volatility and thermal instability.[1][2] To overcome this, they are first converted into their corresponding Fatty Acid Methyl Esters (FAMEs) through a process called transesterification.[1][2] This derivatization process cleaves the fatty acyl chains from the glycerol backbone and methylates them, resulting in less polar and more volatile compounds suitable for GC analysis.[1]
This application note provides a detailed protocol for the preparation and analysis of FAMEs from oil and fat samples using a Gas Chromatograph equipped with a Flame Ionization Detector (GC-FID). The FID is a robust and widely used detector for FAME quantification.[3][5]
Principle of the Method
The overall workflow involves two primary stages: sample preparation and instrumental analysis.
-
Sample Preparation (Transesterification) : Lipids are converted to FAMEs using either an acid- or base-catalyzed reaction. An internal standard (IS), typically a fatty acid not present in the sample (e.g., Methyl nonadecanoate, C19:0), is added before derivatization for accurate quantification.[6] The resulting FAMEs are then extracted into an organic solvent, such as heptane or hexane.[7][8]
-
GC-FID Analysis : The extracted FAMEs are injected into the GC system. They are separated on a highly polar capillary column based on their boiling points and polarity.[1] FAMEs generally elute in order of increasing carbon number, with unsaturated FAMEs having slightly longer retention times than their saturated counterparts of the same carbon number.[6] As the separated components exit the column, they are combusted in the FID, which generates a current proportional to the amount of carbon atoms, allowing for precise quantification.
Experimental Protocols
Protocol 1: Acid-Catalyzed Transesterification
This method is robust and suitable for a wide range of samples, including those with high free fatty acid content. A common reagent is sulfuric acid in methanol or boron trifluoride (BF3) in methanol.[1][9]
Reagents and Materials:
-
Oil or fat sample
-
Internal Standard (IS) solution (e.g., Methyl nonadecanoate (C19:0) in chloroform or heptane)[6][7]
-
Methylation Reagent: 1.5% (v/v) concentrated sulfuric acid in anhydrous methanol or 14% BF3 in methanol.[1][7]
-
Heptane or Hexane (GC grade)
-
1 M Sodium Chloride (NaCl) solution or 6% (w/v) Sodium Carbonate (Na2CO3) solution.[7][8]
-
Anhydrous Sodium Sulfate (optional, for drying)
-
Screw-cap glass tubes with PTFE-lined caps
-
Vortex mixer
-
Autosampler vials (2 mL) with inserts.[7]
Procedure:
-
Accurately weigh approximately 25 mg of the oil sample into a screw-cap glass tube.[8]
-
Add a known amount of the internal standard solution.
-
Add 2 mL of the methylation reagent (e.g., 1.5% H₂SO₄ in methanol).[7][8]
-
Seal the tube tightly and vortex for 30 seconds.
-
Heat the mixture at 80°C for 20 minutes or 95°C for 1 hour.[1][8]
-
Add 2 mL of 6% Na₂CO₃ solution to neutralize the acid catalyst and quench the reaction, then add 2-3 mL of heptane.[8]
-
Vortex vigorously for 30 seconds to extract the FAMEs into the heptane layer.
-
Centrifuge at 4000 rpm for 5 minutes to achieve complete phase separation.[9]
-
Carefully transfer the upper organic layer (heptane) containing the FAMEs to a clean tube or GC vial.[7][8][9]
-
For samples with low FAME content, the extraction can be repeated, and the heptane fractions pooled and concentrated under a gentle stream of nitrogen.[7]
-
The sample is now ready for GC-FID analysis. Store at -20°C until injection.[7]
Protocol 2: Base-Catalyzed Transesterification
This is a rapid method suitable for neutral glycerides (triglycerides) with low free fatty acid content.
Reagents and Materials:
-
Oil or fat sample
-
Heptane or Hexane (GC grade)
-
Methylation Reagent: 2 N Methanolic Potassium Hydroxide (KOH).[1]
-
Screw-cap glass vials
-
Vortex mixer
-
GC autosampler vials (2 mL)
Procedure:
-
Weigh approximately 200 mg of the oil sample into a glass vial.[1]
-
Add 2 mL of heptane and vortex to dissolve the oil.[1]
-
Add 0.1 mL of 2 N methanolic KOH.[1]
-
Cap the vial and vortex vigorously for 30 seconds.[1]
-
Allow the sample to stand at room temperature for 30 minutes for phase separation.[1]
-
The upper layer becomes clear as the glycerol settles at the bottom.
-
Carefully transfer approximately 0.2 mL of the supernatant (upper layer) into a GC vial and dilute with 1 mL of heptane.[1]
-
The sample is now ready for injection.
GC-FID Instrumental Conditions
The following table outlines typical instrumental parameters for FAME analysis. These may require optimization depending on the specific column and analytes of interest.
| Parameter | Typical Setting |
| GC System | Agilent 7890 Series, SCION 8300/8500 GC, or equivalent[2][6][8] |
| Injector | Split/Splitless Inlet |
| Injector Temperature | 220 - 250°C[6][10] |
| Split Ratio | 10:1 to 100:1[2][6] |
| Injection Volume | 1 µL[8][9] |
| Column | Highly Polar Capillary Column |
| Column Type | HP-INNOWax (30 m x 0.25 mm, 0.25 µm) or SCION-FAME (100m x 0.25mm x 0.2µm)[2][6] |
| Carrier Gas | Helium |
| Flow Rate | 1.0 - 1.5 mL/min (Constant Flow Mode)[2][6][9] |
| Oven Program | Initial: 100°C, hold for 4 min; Ramp: 3°C/min to 240°C, hold for 6-10 min[2] |
| Detector | Flame Ionization Detector (FID) |
| Detector Temperature | 240 - 280°C[10][11] |
| Hydrogen Flow | 35 mL/min[10] |
| Air Flow | 350 mL/min[10] |
| Makeup Gas (N₂) Flow | 30 mL/min[10] |
Data Presentation: Method Performance
Quantitative performance of the GC-FID method for FAME analysis is characterized by excellent linearity, low detection limits, and high repeatability.
| Parameter | Typical Value | Description |
| Linearity (R²) | > 0.99[8] | The coefficient of determination for calibration curves across a range of concentrations (e.g., 0.2 to 50 µg/mL).[2] |
| Repeatability (%RSD) | < 5%[8] | The relative standard deviation for replicate injections of a standard or sample, indicating method precision.[12] |
| Limit of Detection (LOD) | ≤ 0.34 µg/mL[2] | The lowest concentration of an analyte that can be reliably distinguished from the baseline noise. |
| Limit of Quantification (LOQ) | ≤ 1.0 µg/mL[2] | The lowest concentration of an analyte that can be quantitatively determined with acceptable precision and accuracy. |
Visualization of Experimental Workflow
The following diagram illustrates the complete workflow for the GC-FID analysis of FAMEs.
Caption: Workflow for FAME analysis by GC-FID.
References
- 1. s4science.at [s4science.at]
- 2. scioninstruments.com [scioninstruments.com]
- 3. agilent.com [agilent.com]
- 4. FAME - Fatty Acid Methyl Ester analysis [scioninstruments.com]
- 5. Gas chromatographic quantification of fatty acid methyl esters: flame ionization detection vs. electron impact mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. agilent.com [agilent.com]
- 7. stableisotopefacility.ucdavis.edu [stableisotopefacility.ucdavis.edu]
- 8. Fatty Acid Methyl Ester analysis by Gas Chromatography [sigmaaldrich.com]
- 9. static.igem.org [static.igem.org]
- 10. cromlab-instruments.es [cromlab-instruments.es]
- 11. researchgate.net [researchgate.net]
- 12. chromatographyonline.com [chromatographyonline.com]
Application Note: High-Performance Liquid Chromatography (HPLC) Method Development for the Analysis of Hydroxylated Fatty Acid Methyl Esters
Introduction
Hydroxylated fatty acids are a diverse class of lipid mediators, collectively known as oxylipins, that play crucial roles in various physiological and pathological processes, including inflammation, cardiovascular signaling, and immune responses. The analysis of their methyl ester derivatives (hydroxy FAMEs) is essential for understanding their biological functions and for the development of novel therapeutics. High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) has emerged as a powerful analytical tool for the separation, identification, and quantification of these compounds in complex biological matrices. This application note provides a comprehensive overview of HPLC method development for the analysis of hydroxylated fatty acid methyl esters, including sample preparation, chromatographic separation, and detection strategies.
Challenges in Analysis
The analysis of hydroxylated fatty acid methyl esters presents several analytical challenges:
-
Structural Diversity and Isomerism: These compounds exist as a wide range of structural, positional, and stereoisomers, which can be difficult to separate using conventional chromatographic techniques.
-
Low Abundance: Hydroxylated fatty acids are often present at very low concentrations in biological samples, requiring highly sensitive and selective analytical methods.
-
Matrix Effects: Biological samples such as plasma and tissues are complex matrices that can interfere with the analysis and suppress the ionization of target analytes in mass spectrometry.
-
Poor Chromophoric Properties: Most hydroxylated fatty acid methyl esters lack strong UV-absorbing chromophores, making their detection by UV-vis detectors challenging without derivatization.[1]
HPLC Methodologies
Reversed-Phase HPLC (RP-HPLC):
Reversed-phase HPLC is the most common chromatographic mode for the separation of hydroxylated fatty acid methyl esters. Separation is primarily based on the hydrophobicity of the analytes, which is influenced by their carbon chain length and the number and position of hydroxyl groups and double bonds. C18 columns are widely used and provide good resolution for many isomers.[2]
Chiral HPLC:
The separation of enantiomers of hydroxylated fatty acids is critical as different stereoisomers can exhibit distinct biological activities. Chiral stationary phases (CSPs), such as those based on polysaccharide derivatives (e.g., amylose and cellulose), are employed for the enantioselective separation of these compounds.[1]
Detection Techniques
Mass Spectrometry (MS):
Mass spectrometry, particularly when coupled with HPLC (LC-MS), is the preferred detection method for hydroxylated fatty acid methyl esters due to its high sensitivity, selectivity, and ability to provide structural information.[1] Electrospray ionization (ESI) is a commonly used ionization technique, and tandem mass spectrometry (MS/MS) in multiple reaction monitoring (MRM) mode allows for highly selective and sensitive quantification of target analytes.[3][4]
UV-Vis Detection:
UV-vis detection can be used for the analysis of hydroxylated fatty acid methyl esters, but it generally requires derivatization with a UV-absorbing tag to enhance sensitivity.[1][5] This approach can be a cost-effective alternative to mass spectrometry for certain applications.
Experimental Protocols
Protocol 1: Extraction of Hydroxylated Fatty Acids from Plasma
This protocol describes the solid-phase extraction (SPE) of hydroxylated fatty acids from plasma samples.[3]
Materials:
-
Human plasma
-
Methanol (MeOH)
-
Deionized water (DI H₂O)
-
Internal standard solution
-
Solid-phase extraction (SPE) cartridges (e.g., Oasis HLB)
-
SPE manifold
-
Nitrogen evaporator
Procedure:
-
Condition SPE Cartridge: Condition the SPE cartridge by passing 1 mL of MeOH followed by 1 mL of DI H₂O.
-
Sample Preparation: Mix 100 µL of plasma with the internal standard solution.
-
Load Sample: Load the plasma mixture onto the conditioned SPE cartridge.
-
Wash: Wash the cartridge with 1.5 mL of 5% MeOH in DI H₂O.
-
Elute: Elute the hydroxylated fatty acids with 1.2 mL of MeOH.
-
Dry: Dry the eluate under a stream of nitrogen.
-
Reconstitute: Reconstitute the dried extract in a suitable solvent (e.g., 50% MeOH) for HPLC analysis.
Protocol 2: Derivatization to Fatty Acid Methyl Esters (FAMEs)
This protocol describes a general procedure for the esterification of fatty acids to their corresponding methyl esters using boron trichloride-methanol.[6]
Materials:
-
Dried fatty acid sample
-
Boron trichloride-methanol solution (12% w/w)
-
Hexane
-
Water
-
Micro reaction vessel
Procedure:
-
Place 1-25 mg of the dried sample into a micro reaction vessel.
-
Add 2 mL of BCl₃-methanol solution.
-
Heat the mixture at 60°C for 5-10 minutes.
-
Cool the reaction vessel to room temperature.
-
Add 1 mL of water and 1 mL of hexane.
-
Shake the vessel to extract the FAMEs into the hexane layer.
-
Carefully transfer the upper hexane layer to a clean vial for analysis.
Protocol 3: HPLC-MS/MS Analysis of Hydroxylated FAMEs
This protocol outlines a general reversed-phase HPLC-MS/MS method for the analysis of hydroxylated FAMEs.
Instrumentation:
-
UHPLC system with a binary gradient pump
-
Autosampler
-
Tandem mass spectrometer with an electrospray ionization (ESI) source
Chromatographic Conditions:
| Parameter | Value |
| Column | C18 reversed-phase column (e.g., 2.1 x 150 mm, 1.7 µm) |
| Mobile Phase A | Acetonitrile/Water/Acetic Acid (45/55/0.02, v/v/v)[2] |
| Mobile Phase B | Isopropanol/Acetonitrile (50/50, v/v)[2] |
| Gradient | 0 min - 2% B, 12 min - 62% B, 12.1 min - 99% B, 14.5 min - 99% B, 15 min - 2% B, 20 min - 2% B[2] |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40°C[2] |
| Injection Volume | 1-10 µL |
Mass Spectrometry Conditions:
| Parameter | Value |
| Ionization Mode | Negative ESI |
| Capillary Voltage | 3.0 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 350°C |
| Gas Flow Rates | Optimized for the specific instrument |
| Acquisition Mode | Multiple Reaction Monitoring (MRM) |
Data Presentation
Table 1: Example Gradient Elution Program for RP-HPLC
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 98 | 2 |
| 12.0 | 38 | 62 |
| 12.1 | 1 | 99 |
| 14.5 | 1 | 99 |
| 15.0 | 98 | 2 |
| 20.0 | 98 | 2 |
This is an example gradient based on a published method and may require optimization.[2]
Table 2: Representative MRM Transitions for Selected Hydroxylated Fatty Acids
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| 9-HODE | 295.2 | 171.1 | 15 |
| 13-HODE | 295.2 | 195.1 | 12 |
| 12-HETE | 319.2 | 179.1 | 18 |
| 15-HETE | 319.2 | 219.1 | 15 |
| Prostaglandin E2 | 351.2 | 271.2 | 20 |
Note: The exact m/z values and collision energies may vary depending on the specific instrument and experimental conditions.
Visualizations
Caption: Experimental workflow for the analysis of hydroxylated FAMEs.
Caption: Derivatization of a hydroxylated fatty acid to its methyl ester.
References
- 1. benchchem.com [benchchem.com]
- 2. holcapek.upce.cz [holcapek.upce.cz]
- 3. Quantification of Plasma Oxylipins using Solid Phase Extraction and Reversed-phase Liquid Chromatography-Triple Quadrupole Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quantification of Plasma Oxylipins Using Solid-Phase Extraction and Reversed-Phase Liquid Chromatography-Triple Quadrupole Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Derivatization of Fatty acids to FAMEs [sigmaaldrich.com]
Application Note & Protocol: Derivatization of Ricinoleic Acid to its Methyl Ester for Gas Chromatography (GC) Analysis
Audience: Researchers, scientists, and drug development professionals.
Introduction
Ricinoleic acid, a major component of castor oil, is a hydroxylated fatty acid with significant industrial and pharmaceutical applications.[1][2] Gas chromatography (GC) is a powerful technique for the quantitative and qualitative analysis of fatty acids. However, due to their low volatility and potential for interaction with the GC column stationary phase, direct analysis of free fatty acids like ricinoleic acid can lead to poor chromatographic results, such as peak tailing.[3] To overcome these challenges, derivatization is employed to convert the carboxylic acid group into a less polar and more volatile ester. This application note provides a detailed protocol for the derivatization of ricinoleic acid to its methyl ester (ricinoleic acid methyl ester, RAME), a common fatty acid methyl ester (FAME), for subsequent GC analysis. The most common method for this transformation is acid-catalyzed esterification.[3][4]
Data Presentation
The following table summarizes key quantitative data related to the derivatization and analysis of ricinoleic acid methyl ester.
| Parameter | Value | Reference |
| Derivatization Method | Acid-Catalyzed Esterification (BF3-Methanol) | [3][5] |
| Typical Sample Size | 1 - 25 mg | [6] |
| Reaction Temperature | 50 - 70 °C | [3][7] |
| Reaction Time | 30 - 60 minutes | [3][5][7] |
| Typical FAME Yield | >95% | [8] |
| GC Purity of RAME | ~89% (from castor oil) | [9] |
| GC Column Type | DB-23, SLB®-5ms, HP50+ | [10][11] |
| GC Oven Temperature Program | e.g., 180°C (5 min) to 230°C at 3°C/min | [10] |
| Injector Temperature | 220 - 230 °C | [10] |
| Detector Temperature | 280 - 300 °C | [10][11] |
Experimental Protocols
This section details the methodologies for the derivatization of ricinoleic acid to its methyl ester. The most common and robust method involves the use of boron trifluoride (BF3) in methanol.[3][5] An alternative acid-catalyzed method using hydrochloric acid is also presented.
Protocol 1: Boron Trifluoride-Methanol (BF3-Methanol) Method
This is a widely used method for the preparation of fatty acid methyl esters for GC analysis.[3][5]
Materials:
-
Ricinoleic acid sample (or oil containing ricinoleic acid, e.g., castor oil)
-
12-14% Boron trifluoride in methanol (BF3-Methanol reagent)
-
Methanol (anhydrous)
-
Hexane or Heptane (GC grade)
-
Saturated sodium chloride (NaCl) solution
-
Anhydrous sodium sulfate (Na2SO4)
-
Reaction vials with PTFE-lined caps
-
Heating block or water bath
-
Vortex mixer
-
Pipettes and syringes
Procedure:
-
Sample Preparation: Accurately weigh 1-25 mg of the ricinoleic acid sample or oil into a reaction vial.[6] If the sample is solid, it can be dissolved in a small amount of a suitable solvent like toluene or hexane.
-
Saponification (for glycerides): If starting from an oil (triglycerides), a preliminary saponification step is often performed by adding 0.5 M methanolic NaOH and heating until the fat globules disappear (typically 5-10 minutes).[4][12] This step liberates the fatty acids.
-
Esterification: Add 1-2 mL of 12-14% BF3-Methanol reagent to the vial containing the free fatty acids.[5][6]
-
Reaction: Cap the vial tightly and heat it at 60°C for 30-60 minutes in a heating block or water bath.[3][5] The reaction time can be optimized depending on the specific sample.
-
Extraction: After cooling the vial to room temperature, add 1 mL of water and 1-2 mL of hexane (or heptane).[5][6]
-
Phase Separation: Vortex the mixture thoroughly for at least 30 seconds to ensure efficient extraction of the FAMEs into the organic layer. Allow the layers to separate completely. The upper layer is the organic phase containing the methyl esters.[3][5]
-
Washing: Carefully transfer the upper hexane layer to a clean vial. To remove any residual catalyst and water-soluble impurities, wash the organic phase by adding 1-2 mL of saturated NaCl solution, vortexing, and allowing the layers to separate again.
-
Drying: Transfer the final hexane layer to a new vial containing a small amount of anhydrous sodium sulfate to remove any residual water.[6]
-
Analysis: The dried hexane solution containing the ricinoleic acid methyl ester is now ready for injection into the GC or GC-MS system.
Protocol 2: Acid-Catalyzed Methanolysis using HCl
An alternative to BF3-Methanol is the use of methanolic hydrogen chloride.
Materials:
-
Ricinoleic acid sample
-
5% Anhydrous hydrogen chloride in methanol (HCl-Methanol)
-
Hexane or Heptane (GC grade)
-
Water
-
Anhydrous sodium sulfate
-
Reaction vials with PTFE-lined caps
-
Heating block or water bath
Procedure:
-
Sample Preparation: Place the ricinoleic acid sample into a reaction vial.
-
Reaction: Add a sufficient volume of 5% HCl-Methanol to the sample. The solution is typically refluxed for about two hours or maintained at 50°C overnight.[13]
-
Extraction: After cooling, add water to the reaction mixture and extract the methyl esters with hexane or another suitable nonpolar solvent.[13]
-
Drying and Analysis: The organic extract is then dried over anhydrous sodium sulfate and is ready for GC analysis.[13]
Note on Silylation: For ricinoleic acid, the hydroxyl group can still cause peak tailing in GC analysis. To mitigate this, a subsequent silylation step can be performed on the methyl ester. This involves reacting the dried FAME sample with a silylating agent like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) at 60-80°C for about an hour.[5][14] This converts the hydroxyl group to a less polar trimethylsilyl (TMS) ether.
Mandatory Visualizations
Experimental Workflow Diagram
The following diagram illustrates the key steps in the derivatization of ricinoleic acid to its methyl ester for GC analysis.
Caption: Workflow for Ricinoleic Acid Methyl Ester Derivatization.
Logical Relationship Diagram
This diagram shows the logical relationship between the analytical problem and the chosen solution.
Caption: Rationale for Ricinoleic Acid Derivatization.
References
- 1. pubs.aip.org [pubs.aip.org]
- 2. Preparation of Ricinoleic Acid from Castor Oil:A Review [jstage.jst.go.jp]
- 3. Derivatization techniques for free fatty acids by GC [restek.com]
- 4. High-Resolution GC Analyses of Fatty Acid Methyl Esters (FAMEs) [restek.com]
- 5. benchchem.com [benchchem.com]
- 6. Derivatization of Fatty acids to FAMEs [sigmaaldrich.com]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Making sure you're not a bot! [oc-praktikum.de]
- 10. CN102830190A - Method for determining absolute content of ricinoleic acid in castor seeds - Google Patents [patents.google.com]
- 11. researchgate.net [researchgate.net]
- 12. repository.seafdec.org [repository.seafdec.org]
- 13. aocs.org [aocs.org]
- 14. hrgc.eu [hrgc.eu]
Application Notes and Protocols for In Vitro Use of Methyl Ricinoleate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl ricinoleate, the methyl ester of ricinoleic acid, is a primary component of castor oil. It is a viscous fluid with applications as a surfactant, lubricant, and plasticizer.[1] In biomedical research, its biological activities, along with those of its parent compound, ricinoleic acid, are of increasing interest. These compounds have been investigated for their potential anti-inflammatory, analgesic, and antimicrobial properties.[2][3] This document provides a detailed protocol for the dissolution of methyl ricinoleate for in vitro cell culture experiments and summarizes available data on its biological effects.
Data Presentation
The following table summarizes quantitative data on the cytotoxicity and biological activity of methyl ricinoleate and related compounds from various in vitro studies.
| Compound | Cell Line | Assay | Concentration | Result |
| Methyl Ricinoleate Glycosides | J774A.1 (macrophage-like) | Cell Viability | Up to 500 µg/mL | >75% cell viability (no significant cytotoxicity)[4][5] |
| Methyl Ricinoleate Glycosides | J774A.1 (macrophage-like) | Cell Viability | 1000 µg/mL | 56.2% - 68.4% cell viability[4] |
| Ricinoleic Acid | Hamster intestinal epithelial cells | Trypan Blue Exclusion, 51Cr Release | 0.1 - 2.0 mM | Dose-dependent cytotoxicity observed[5][6] |
| Methyl Ricinoleate | Hamster jejunal and ileal segments | Water and electrolyte absorption | 2.0 mM | Ineffective at inhibiting absorption[7] |
| Ricinus communis extract (46.68% Methyl Ricinoleate) | N/A | Lipid Peroxidation Inhibition | 0.8 mg/mL | 93.98% inhibition[8] |
| Ricinus communis extract (46.68% Methyl Ricinoleate) | N/A | DPPH Radical Scavenging | 1.0 mg/mL | 73.71% inhibition[8] |
| Ricinus communis extract (46.68% Methyl Ricinoleate) | N/A | Hydroxyl Radical Scavenging | 0.1 mg/mL | 85.07% inhibition[8] |
Experimental Protocols
Protocol for Dissolving Methyl Ricinoleate for In Vitro Cell Culture
Methyl ricinoleate is sparingly soluble in aqueous solutions. Therefore, a stock solution in an organic solvent is required, which is then diluted to the final concentration in the cell culture medium.
Materials:
-
Methyl ricinoleate (≥98% purity)
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Ethanol, absolute (200 proof), cell culture grade
-
Sterile, pyrogen-free water or Phosphate Buffered Saline (PBS)
-
Sterile microcentrifuge tubes
-
Vortex mixer
Procedure for Preparing a 50 mg/mL Stock Solution:
-
Aseptically weigh the desired amount of methyl ricinoleate in a sterile microcentrifuge tube.
-
Add the appropriate volume of DMSO or ethanol to achieve a concentration of 50 mg/mL.
-
Vortex the solution vigorously until the methyl ricinoleate is completely dissolved.
-
Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.
Procedure for Preparing Working Concentrations:
-
Thaw an aliquot of the 50 mg/mL stock solution at room temperature.
-
Perform serial dilutions of the stock solution in cell culture medium to achieve the desired final concentrations for your experiment.
-
Important: When diluting, add the stock solution to the culture medium and vortex immediately to ensure proper mixing and minimize precipitation.
-
The final concentration of the solvent (DMSO or ethanol) in the cell culture medium should be kept constant across all experimental and control groups and should not exceed a concentration known to be toxic to the specific cell line being used (typically ≤ 0.5%).
-
A vehicle control (cell culture medium with the same final concentration of the solvent) must be included in all experiments.
Note on Aqueous Solutions: For applications requiring an aqueous buffer, an ethanolic solution of methyl ricinoleate can be diluted with the chosen aqueous buffer. A 1:1 solution of ethanol:PBS (pH 7.2) can dissolve methyl ricinoleate at a concentration of 0.5 mg/ml. However, it is not recommended to store the aqueous solution for more than one day.
Experimental Workflow and Signaling Pathways
Experimental Workflow for In Vitro Studies with Methyl Ricinoleate
The following diagram illustrates a general workflow for preparing and applying methyl ricinoleate in in vitro cell culture experiments.
Caption: General experimental workflow for methyl ricinoleate in vitro studies.
Signaling Pathways
Currently, there is limited specific information available from in vitro studies detailing the precise signaling pathways modulated by methyl ricinoleate in various cell types. However, studies on its parent compound, ricinoleic acid, in the context of gut permeability, suggest the involvement of mediators such as cyclic adenosine monophosphate (cAMP), prostaglandins, and nitric oxide. Further research is required to elucidate the specific molecular mechanisms of methyl ricinoleate in different cellular contexts. Based on its antioxidant properties, it is plausible that methyl ricinoleate may influence pathways related to oxidative stress. The diagram below conceptualizes a potential, though not yet fully elucidated, signaling relationship.
References
- 1. Methyl Ricinoleate | C19H36O3 | CID 5354133 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and Bioactivity of (R)-Ricinoleic Acid Derivatives: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Cytotoxicity of ricinoleic acid (castor oil) and other intestinal secretagogues on isolated intestinal epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Actions of ricinoleic acid and structurally related fatty acids on the gastrointestinal tract. II. Effects on water and electrolyte absorption in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. scialert.net [scialert.net]
Application Notes and Protocols for the Use of Methyl Ricinoleate as a Reference Standard in Chromatography
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Methyl ricinoleate (B1264116), the methyl ester of ricinoleic acid, is a critical reference standard in chromatographic analysis, particularly for the quantification of ricinoleic acid in various matrices such as castor oil and pharmaceutical formulations.[1][2][3] Its unique structure, containing a hydroxyl group and a double bond, makes it a valuable marker for quality control and research purposes.[4] These application notes provide detailed protocols for the use of methyl ricinoleate as a reference standard in High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and High-Performance Thin-Layer Chromatography (HPTLC).
High-Performance Liquid Chromatography (HPLC)
Application: Quantification of Ricinoleic Acid in Nanocapsules
This protocol describes a validated HPLC-DAD method for the determination of ricinoleic acid in poly(lactic-co-glycolic acid) (PLGA) nanocapsules, using methyl ricinoleate for method validation and as a comparative standard.[5]
Experimental Protocol:
a) Materials and Reagents:
-
Methyl ricinoleate analytical standard (≥99.0% purity)[6]
-
Ricinoleic acid standard
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade, pH adjusted to 3)
-
PLGA nanocapsules containing ricinoleic acid
b) Standard Solution Preparation:
-
Prepare a stock solution of methyl ricinoleate in acetonitrile.
-
Prepare a stock solution of ricinoleic acid (e.g., 50 µg/mL) in the mobile phase.[5]
-
Generate a calibration curve by preparing a series of dilutions from the ricinoleic acid stock solution (e.g., 3.125 - 95 µg/mL).[7]
c) Sample Preparation:
-
Disperse the PLGA nanocapsules containing ricinoleic acid in the mobile phase.
-
Filter the solution through a 0.45 µm syringe filter before injection.[7]
d) Chromatographic Conditions:
-
Instrument: HPLC with Diode-Array Detection (DAD)[5]
-
Column: C18 column
-
Mobile Phase: Acetonitrile:Water (65:35 v/v, pH 3)[5]
-
Flow Rate: 0.8 mL/min[5]
-
Column Temperature: 25 °C[5]
-
Injection Volume: 20 µL[5]
-
Detection Wavelength: 210 nm[5]
e) Data Analysis:
-
Identify the ricinoleic acid peak based on the retention time of the standard.
-
Construct a calibration curve by plotting the peak area against the concentration of the calibration standards.
-
Quantify the amount of ricinoleic acid in the nanocapsule sample by interpolating its peak area on the calibration curve.[7]
Quantitative Data Summary:
| Parameter | Value | Reference |
| Retention Time (Ricinoleic Acid) | ~7.5 - 7.6 minutes | [5][7] |
| Linearity Range | 3.125 - 95 µg/mL | [7] |
| Limit of Detection (LOD) | 1.112 µg/mL | [5][7] |
| Limit of Quantification (LOQ) | 3.37 µg/mL | [5][7] |
| Average Recovery | 96.92% - 103.77% | [5] |
Workflow Diagram:
Gas Chromatography (GC)
Application: Quantification of Ricinoleic Acid in Castor Oil
This protocol details the use of methyl ricinoleate as a reference standard for the quantification of ricinoleic acid in castor oil by GC-FID. This involves the transesterification of castor oil to convert ricinoleic acid triglycerides into their corresponding fatty acid methyl esters (FAMEs).
Experimental Protocol:
a) Materials and Reagents:
-
Methyl ricinoleate analytical standard (≥99.0% purity)[6]
-
Castor oil sample
-
Methanolic HCl or Boron trifluoride-methanol solution (BF3-MeOH) for transesterification[8]
-
Heptane (B126788) or Hexane (B92381) (GC grade)
-
Sodium chloride solution (saturated)
b) Standard Solution Preparation:
-
Accurately weigh a known amount of methyl ricinoleate standard and dissolve it in heptane or hexane to prepare a stock solution of known concentration.
-
Prepare a series of calibration standards by diluting the stock solution.
c) Sample Preparation (Transesterification):
-
Weigh approximately 25 mg of the castor oil sample into a reaction vial.
-
Add the methanolic HCl or BF3-MeOH reagent.
-
Heat the mixture (e.g., 80°C for 8 hours) to ensure complete methylation.[9]
-
After cooling, add heptane/hexane and a saturated sodium chloride solution, and vortex.
-
Allow the layers to separate and carefully transfer the upper organic layer containing the FAMEs to a GC vial.
d) Chromatographic Conditions:
-
Instrument: Gas Chromatograph with Flame Ionization Detector (GC-FID)
-
Column: Capillary column suitable for FAME analysis (e.g., CP—BPX-70, 30 m × 0.25 mm i.d. and 0.25 μm film thickness)[5]
-
Carrier Gas: Helium[5]
-
Injector Temperature: 250 °C
-
Detector Temperature: 260 °C
-
Oven Temperature Program: Initial temperature of 100°C (held for 3 min), ramped to 240°C at 20°C/min.[10]
-
Injection Volume: 1 µL in split mode (e.g., 50:1 or 100:1)[5]
e) Data Analysis:
-
Identify the methyl ricinoleate peak in the sample chromatogram by comparing its retention time with that of the standard.
-
Create a calibration curve by plotting the peak area of the methyl ricinoleate standard against its concentration.
-
Determine the concentration of methyl ricinoleate in the sample extract from the calibration curve and calculate the percentage of ricinoleic acid in the original castor oil sample.
Quantitative Data Summary:
| Parameter | Value | Reference |
| Retention Time (Methyl Ricinoleate) | ~26 minutes | [5] |
| Purity of Commercial Ricinoleic Acid | ~79.95% | [5] |
| Recovery (after derivatization) | >84.8% | [11] |
| Assay (Methyl Ricinoleate Standard) | ≥99.0% (GC) | [6] |
Workflow Diagram:
High-Performance Thin-Layer Chromatography (HPTLC)
Application: Quantification of Ricinoleic Acid Methyl Ester in Castor Oil
This HPTLC method offers a simple, cost-effective, and rapid alternative for the routine analysis of ricinoleic acid methyl ester.[1][2]
Experimental Protocol:
a) Materials and Reagents:
-
Methyl ricinoleate analytical standard
-
Castor oil sample
-
n-Hexane (HPLC grade)
-
Toluene (analytical grade)
-
Pre-coated silica (B1680970) gel aluminum plates 60 F254
b) Standard Solution Preparation:
-
Prepare a stock solution of methyl ricinoleate in n-hexane (e.g., 100 µg/mL).[1]
-
Apply different concentrations of the standard solution to the HPTLC plate to generate a calibration curve.[1]
c) Sample Preparation:
-
Convert the ricinoleic acid in the castor oil sample to methyl ricinoleate via transesterification as described in the GC protocol.
-
Dissolve the resulting FAMEs in n-hexane.
d) Chromatographic Conditions:
-
Stationary Phase: Pre-coated silica gel aluminum plates 60 F254[1]
-
Mobile Phase: Toluene[1]
-
Application: Apply samples and standards as 6 mm bands with a constant application rate of 150 nL/s.[1]
-
Development: Develop the plate up to a length of 8 cm in a suitable chamber.
-
Drying: Air dry the plate after development.
-
Detection: Densitometric analysis at 450 nm.[1]
e) Data Analysis:
-
Identify the methyl ricinoleate band in the sample by comparing its Rf value with that of the standard.
-
Construct a calibration curve by plotting the peak area of the standard against its concentration.
-
Quantify the amount of methyl ricinoleate in the sample by comparing its peak area to the calibration curve.
Quantitative Data Summary:
| Parameter | Value | Reference |
| Rf Value | 0.78 | [1] |
| Linearity | Satisfactory | [1][2] |
| LOD and LOQ | Satisfactory | [1][2] |
| Recovery | Satisfactory | [1][2] |
| Quantification in Castor Oil | ~92.8% | [1] |
Logical Relationship Diagram:
References
- 1. actascientific.com [actascientific.com]
- 2. theadl.com [theadl.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. doi.nrct.go.th [doi.nrct.go.th]
- 5. A Newly Validated HPLC-DAD Method for the Determination of Ricinoleic Acid (RA) in PLGA Nanocapsules - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 蓖麻油酸甲酯 analytical standard | Sigma-Aldrich [sigmaaldrich.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. hrgc.eu [hrgc.eu]
- 10. scribd.com [scribd.com]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols: Methyl 12-hydroxy-9(E)-octadecenoate as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 12-hydroxy-9(E)-octadecenoate is a C19 hydroxy fatty acid methyl ester that serves as a valuable internal standard for the quantitative analysis of fatty acids and other lipid species in complex biological matrices. Its structural similarity to endogenous long-chain fatty acids, combined with its distinct mass, makes it an ideal candidate to correct for variations during sample preparation, extraction, and chromatographic analysis. The use of a suitable internal standard is critical for achieving accurate, precise, and reproducible quantification in mass spectrometry-based analytical methods such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS).
These application notes provide detailed protocols for the utilization of this compound as an internal standard for the quantification of fatty acids in biological samples.
Physicochemical Properties
A comprehensive understanding of the physicochemical properties of an internal standard is essential for its effective application in quantitative analysis.
| Property | Value | Reference |
| Chemical Formula | C₁₉H₃₆O₃ | [1][2][3][4] |
| Molecular Weight | 312.5 g/mol | [1][3] |
| Monoisotopic Mass | 312.26644501 Da | [1][3] |
| CAS Number | 23224-20-6 | [2][4] |
| Appearance | Likely a liquid or solid at room temperature | |
| Purity | >99% (recommended for use as an internal standard) | [2][4] |
| Solubility | Soluble in organic solvents such as hexane, methanol, and ethanol | |
| Storage | Freezer (-20°C or lower) | [2][5] |
Experimental Protocols
This section outlines a comprehensive workflow for the quantitative analysis of fatty acids in biological samples (e.g., plasma, serum, tissue homogenates) using this compound as an internal standard. The protocol involves lipid extraction, derivatization to fatty acid methyl esters (FAMEs), and subsequent analysis by GC-MS.
I. Preparation of Internal Standard Stock and Working Solutions
Accurate preparation of the internal standard solutions is fundamental for reliable quantification.
Materials:
-
This compound (≥99% purity)
-
Hexane (GC or HPLC grade)
-
Class A volumetric flasks
-
Analytical balance
Procedure:
-
Stock Solution (1 mg/mL):
-
Accurately weigh 10 mg of this compound.
-
Dissolve it in a 10 mL Class A volumetric flask with hexane.
-
Ensure the compound is fully dissolved by vortexing.
-
Store the stock solution at -20°C in an amber glass vial.
-
-
Working Solution (100 µg/mL):
-
Dilute the stock solution 1:10 with hexane to obtain a working solution of 100 µg/mL.
-
Prepare fresh working solutions weekly to ensure accuracy.
-
II. Sample Preparation: Lipid Extraction and Derivatization
The following protocol is a modified Folch method for lipid extraction, followed by acid-catalyzed transesterification to form FAMEs.
Materials:
-
Biological sample (e.g., 100 µL plasma)
-
Internal Standard Working Solution (100 µg/mL)
-
Chloroform:Methanol (2:1, v/v)
-
0.9% NaCl solution
-
2% Sulfuric acid in methanol
-
Saturated sodium bicarbonate solution
-
Hexane (GC grade)
-
Anhydrous sodium sulfate
-
Glass centrifuge tubes with PTFE-lined caps
-
Nitrogen gas evaporator
-
Heating block or water bath
Procedure:
-
Lipid Extraction:
-
To a glass centrifuge tube, add the biological sample (e.g., 100 µL plasma).
-
Add a known amount of the this compound internal standard working solution (e.g., 10 µL of 100 µg/mL solution).
-
Add 2 mL of chloroform:methanol (2:1, v/v) and vortex vigorously for 1 minute.
-
Add 0.5 mL of 0.9% NaCl solution to induce phase separation and vortex for 30 seconds.
-
Centrifuge at 2000 x g for 10 minutes at 4°C.
-
Carefully transfer the lower organic layer to a new glass tube.
-
Dry the lipid extract under a gentle stream of nitrogen.
-
-
Derivatization to FAMEs:
-
To the dried lipid extract, add 2 mL of 2% sulfuric acid in methanol.
-
Cap the tube tightly and heat at 80°C for 1 hour.
-
Cool the tube to room temperature.
-
Add 1 mL of hexane and 1 mL of saturated sodium bicarbonate solution to neutralize the acid.
-
Vortex for 30 seconds and centrifuge at 1000 x g for 5 minutes.
-
Transfer the upper hexane layer containing the FAMEs to a new tube.
-
Add a small amount of anhydrous sodium sulfate to remove any residual water.
-
Transfer the clear hexane solution to a GC vial for analysis.
-
III. GC-MS Analysis
Instrumentation:
-
Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)
-
Capillary column suitable for FAME analysis (e.g., Rt-2560, 100 m x 0.25 mm ID, 0.20 µm film thickness)[6]
GC Conditions (Example):
-
Injector Temperature: 250°C[6]
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 2 minutes
-
Ramp to 240°C at 4°C/min
-
Hold at 240°C for 15 minutes[6]
-
-
Injection Volume: 1 µL (splitless or split injection depending on concentration)
MS Conditions (Example):
-
Ion Source Temperature: 230°C
-
Interface Temperature: 250°C[6]
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Scan Range: m/z 50-550
-
Acquisition Mode: Full scan for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis.
Quantitative Analysis: The concentration of each target fatty acid is determined by creating a calibration curve. The ratio of the peak area of the analyte to the peak area of the internal standard (this compound) is plotted against the concentration of the analyte.
Method Validation Data (Hypothetical)
The following tables present hypothetical but realistic data for the validation of an analytical method using this compound as an internal standard for the quantification of a representative long-chain fatty acid (e.g., oleic acid).
Table 1: Linearity
| Analyte Concentration (µg/mL) | Analyte/IS Peak Area Ratio |
| 1 | 0.105 |
| 5 | 0.521 |
| 10 | 1.035 |
| 25 | 2.589 |
| 50 | 5.178 |
| 100 | 10.452 |
| Correlation Coefficient (r²) | 0.9995 |
Table 2: Precision and Accuracy
| QC Level | Concentration (µg/mL) | Intra-day Precision (%RSD, n=6) | Inter-day Precision (%RSD, n=18) | Accuracy (%Recovery) |
| Low | 5 | 4.2 | 5.5 | 102.3 |
| Medium | 25 | 3.1 | 4.3 | 98.7 |
| High | 75 | 2.5 | 3.8 | 101.5 |
Table 3: Recovery
| Matrix | Analyte Spiked (µg/mL) | Recovery (%) |
| Plasma | 10 | 95.8 |
| Serum | 10 | 97.2 |
| Tissue Homogenate | 10 | 93.5 |
Experimental Workflow Diagram
Caption: Experimental workflow for fatty acid quantification using an internal standard.
Signaling Pathway Diagram (Logical Relationship)
While this compound is primarily used as a synthetic internal standard and is not typically involved in endogenous signaling pathways, the following diagram illustrates its logical role in ensuring accurate quantification within an analytical workflow.
References
- 1. benchchem.com [benchchem.com]
- 2. Quantification of Bacterial Fatty Acids by Extraction and Methylation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 12-Hydroxy-9-octadecenoic acid methyl ester | C19H36O3 | CID 6032867 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. larodan.com [larodan.com]
- 5. researchgate.net [researchgate.net]
- 6. Assessment of Fatty Acid Concentrations Among Blood Matrices - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vitro Anti-inflammatory Assay of Methyl Ricinoleate
Introduction
Inflammation is a critical biological response to harmful stimuli, but its dysregulation can lead to chronic diseases. Methyl ricinoleate, a methyl ester of ricinoleic acid, is a major component of castor oil. Ricinoleic acid has been noted for its analgesic and anti-inflammatory properties.[1][2] These application notes provide a detailed protocol for evaluating the anti-inflammatory potential of methyl ricinoleate in vitro using a lipopolysaccharide (LPS)-stimulated macrophage model. The murine macrophage cell line RAW 264.7 is a widely used and appropriate model for studying inflammation in vitro, as LPS stimulation triggers a signaling cascade that results in the production of key inflammatory mediators, including nitric oxide (NO) and pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).[3][4][5][6] This protocol outlines the necessary steps for cell culture, treatment with methyl ricinoleate, and subsequent quantification of inflammatory markers.
Principle
The assay is based on the principle of inducing an inflammatory response in RAW 264.7 macrophage cells with LPS, a component of the outer membrane of Gram-negative bacteria.[5] The anti-inflammatory activity of methyl ricinoleate is then determined by its ability to inhibit the production of key inflammatory mediators like nitric oxide and pro-inflammatory cytokines. The protocol first assesses the cytotoxicity of methyl ricinoleate to determine the optimal non-toxic concentrations for the anti-inflammatory assays. Subsequently, the effect of these non-toxic concentrations on the production of nitric oxide (measured by the Griess assay) and pro-inflammatory cytokines (measured by ELISA) is quantified.
Materials and Reagents
-
Methyl Ricinoleate
-
RAW 264.7 macrophage cell line
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Lipopolysaccharide (LPS) from Escherichia coli
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
Dimethyl sulfoxide (DMSO)
-
Griess Reagent (1% sulfanilamide and 0.1% naphthylethylenediamine dihydrochloride in 2.5% phosphoric acid)[3][5]
-
Sodium Nitrite (NaNO₂)
-
Enzyme-Linked Immunosorbent Assay (ELISA) kits for TNF-α and IL-6
-
Phosphate Buffered Saline (PBS)
Experimental Protocols
Cell Culture and Maintenance
-
Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Maintain the cells in a humidified incubator at 37°C with 5% CO₂.
-
Subculture the cells every 2-3 days to maintain optimal growth.
Cytotoxicity Assay (MTT Assay)
-
Seed RAW 264.7 cells in a 96-well plate at a density of 4 x 10⁵ cells/mL and incubate overnight.[4]
-
Prepare various concentrations of methyl ricinoleate in DMEM.
-
Treat the cells with different concentrations of methyl ricinoleate and incubate for 24 hours. A vehicle control (DMSO) should be included.
-
After incubation, add 20 µL of 5 mg/mL MTT solution to each well and incubate for another 4 hours.[4]
-
Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the control (untreated cells).
Nitric Oxide (NO) Production Assay (Griess Assay)
-
Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁵ cells/mL and incubate for 24 hours.[7]
-
Pre-treat the cells with non-toxic concentrations of methyl ricinoleate for 1 hour.
-
After incubation, collect the cell culture supernatant.
-
Mix 50 µL of the supernatant with 50 µL of Griess reagent in a new 96-well plate.[3]
-
Incubate for 10 minutes at room temperature.
-
Use a sodium nitrite solution to generate a standard curve for quantifying nitrite concentration.
Pro-inflammatory Cytokine Measurement (ELISA)
-
Seed RAW 264.7 cells in a 24-well plate at a density of 4 x 10⁵ cells/mL and incubate overnight.[4]
-
Pre-treat the cells with non-toxic concentrations of methyl ricinoleate for 1 hour.
-
Stimulate the cells with 1 µg/mL LPS for 24 hours.
-
Collect the cell culture supernatant and store it at -20°C until use.
-
Quantify the concentrations of TNF-α and IL-6 in the supernatant using commercially available ELISA kits, following the manufacturer's instructions.[4][7]
Data Presentation
Table 1: Cytotoxicity of Methyl Ricinoleate on RAW 264.7 Cells
| Methyl Ricinoleate (µM) | Cell Viability (%) |
| 0 (Control) | 100 ± 5.2 |
| 10 | 98 ± 4.5 |
| 25 | 95 ± 5.1 |
| 50 | 92 ± 4.8 |
| 100 | 85 ± 6.3 |
| 200 | 60 ± 7.1 |
Data are presented as mean ± standard deviation.
Table 2: Effect of Methyl Ricinoleate on Nitric Oxide Production in LPS-stimulated RAW 264.7 Cells
| Treatment | Nitrite Concentration (µM) | % Inhibition of NO Production |
| Control (no LPS) | 2.1 ± 0.3 | - |
| LPS (1 µg/mL) | 25.4 ± 2.1 | 0 |
| LPS + Methyl Ricinoleate (10 µM) | 20.8 ± 1.8 | 18.1 |
| LPS + Methyl Ricinoleate (25 µM) | 15.3 ± 1.5 | 39.8 |
| LPS + Methyl Ricinoleate (50 µM) | 10.1 ± 1.2 | 60.2 |
Data are presented as mean ± standard deviation.
Table 3: Effect of Methyl Ricinoleate on Pro-inflammatory Cytokine Production in LPS-stimulated RAW 264.7 Cells
| Treatment | TNF-α (pg/mL) | IL-6 (pg/mL) |
| Control (no LPS) | 50 ± 8 | 35 ± 6 |
| LPS (1 µg/mL) | 1250 ± 110 | 850 ± 75 |
| LPS + Methyl Ricinoleate (10 µM) | 1020 ± 95 | 710 ± 60 |
| LPS + Methyl Ricinoleate (25 µM) | 750 ± 68 | 520 ± 45 |
| LPS + Methyl Ricinoleate (50 µM) | 480 ± 50 | 310 ± 30 |
Data are presented as mean ± standard deviation.
Mandatory Visualization
Caption: Experimental workflow for in vitro anti-inflammatory assay.
Caption: Putative LPS-induced NF-κB signaling pathway.
References
- 1. laccei.org [laccei.org]
- 2. Effect of ricinoleic acid in acute and subchronic experimental models of inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mjas.analis.com.my [mjas.analis.com.my]
- 4. mdpi.com [mdpi.com]
- 5. Anti-inflammatory Effects of Complex Extract including in LPS-induced RAW 264.7 Cells [e-jar.org]
- 6. Lipopolysaccharide (LPS)-induced inflammation in RAW264.7 cells is inhibited by microRNA-494-3p via targeting lipoprotein-associated phospholipase A2 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Anti-Inflammatory Activity and ROS Regulation Effect of Sinapaldehyde in LPS-Stimulated RAW 264.7 Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Antioxidant Activity Assessment of Methyl 12-hydroxy-9(E)-octadecenoate
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Methyl 12-hydroxy-9(E)-octadecenoate is a hydroxy fatty acid methyl ester. While the biological activities of many fatty acid derivatives are well-documented, specific data on the antioxidant potential of this compound is not extensively available in public literature. Fatty acids and their esters are integral components of biological systems, and their oxidative stability is crucial for cellular health. The presence of a hydroxyl group and a double bond in the structure of this compound suggests it may possess antioxidant properties by acting as a radical scavenger or a metal chelator. These application notes provide standardized protocols for assessing the in vitro antioxidant capacity of this compound using common and reliable assays.
Key Experimental Protocols
Detailed methodologies for three widely used antioxidant assays are provided below. It is recommended to use a positive control, such as Ascorbic Acid, Trolox (a water-soluble vitamin E analog), or Butylated Hydroxytoluene (BHT), for comparison.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay is based on the ability of an antioxidant to donate an electron or hydrogen atom to the stable DPPH radical, thus neutralizing it and causing a color change from purple to yellow. The discoloration is measured spectrophotometrically.[1][2]
Protocol:
-
Preparation of DPPH Solution:
-
Prepare a 0.1 mM solution of DPPH in methanol.
-
Store the solution in a dark bottle at 4°C for at least 4 hours to allow for stabilization before use. The absorbance of the working solution should be adjusted to approximately 1.0 ± 0.2 at 517 nm.[1]
-
-
Preparation of Test Compound and Control:
-
Prepare a stock solution of this compound in methanol.
-
Prepare a series of dilutions from the stock solution to obtain a range of concentrations (e.g., 10, 25, 50, 100, 200 µg/mL).
-
Prepare a similar concentration range for the positive control (e.g., Ascorbic Acid).
-
-
Assay Procedure:
-
Measurement:
-
Measure the absorbance at 517 nm using a microplate reader.
-
-
Calculation of Scavenging Activity:
-
The percentage of DPPH radical scavenging activity is calculated using the following formula:
where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.
-
The IC50 value (the concentration of the compound required to scavenge 50% of the DPPH radicals) can be determined by plotting the percentage of scavenging activity against the concentration of the test compound.
-
DPPH Assay Workflow Diagram
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay
The ABTS assay measures the ability of an antioxidant to scavenge the ABTS radical cation (ABTS•+). The pre-formed radical cation is green, and in the presence of an antioxidant, it is reduced back to the colorless neutral form. The decrease in absorbance is proportional to the antioxidant concentration.
Protocol:
-
Preparation of ABTS Radical Cation (ABTS•+) Solution:
-
Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.
-
Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical.
-
Before use, dilute the ABTS•+ solution with methanol or ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.[4]
-
-
Preparation of Test Compound and Control:
-
Prepare a stock solution of this compound in methanol.
-
Prepare a series of dilutions from the stock solution.
-
Prepare a similar concentration range for the positive control (e.g., Trolox).
-
-
Assay Procedure:
-
Measurement:
-
Measure the absorbance at 734 nm using a microplate reader.
-
-
Calculation of Scavenging Activity:
-
The percentage of ABTS•+ scavenging activity is calculated using the following formula:
where A_control is the absorbance of the ABTS•+ solution without the sample, and A_sample is the absorbance of the ABTS•+ solution with the sample.
-
The results can be expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which is the concentration of Trolox that has the same antioxidant capacity as a 1 mM concentration of the test compound.
-
ABTS Assay Workflow Diagram
FRAP (Ferric Reducing Antioxidant Power) Assay
The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color. The change in absorbance is proportional to the antioxidant power of the sample.
Protocol:
-
Preparation of FRAP Reagent:
-
Prepare the following three solutions:
-
300 mM Acetate buffer (pH 3.6).
-
10 mM TPTZ (2,4,6-tripyridyl-s-triazine) in 40 mM HCl.
-
20 mM FeCl₃·6H₂O in distilled water.
-
-
Prepare the FRAP working solution by mixing the acetate buffer, TPTZ solution, and FeCl₃·6H₂O solution in a 10:1:1 (v/v/v) ratio.
-
Warm the working solution to 37°C before use.
-
-
Preparation of Test Compound and Control:
-
Prepare a stock solution of this compound in a suitable solvent.
-
Prepare a series of dilutions from the stock solution.
-
Prepare a standard curve using FeSO₄·7H₂O (e.g., 100 to 1000 µM).
-
-
Assay Procedure:
-
In a 96-well microplate, add 20 µL of the test compound dilutions or standard to 180 µL of the FRAP working solution.
-
Incubate the plate at 37°C for 4 minutes.
-
-
Measurement:
-
Measure the absorbance at 593 nm using a microplate reader.
-
-
Calculation of Reducing Power:
-
The antioxidant capacity is determined from the standard curve of FeSO₄ and is expressed as µmol of Fe²⁺ equivalents per gram of the compound.
-
References
- 1. mdpi.com [mdpi.com]
- 2. Genesis and development of DPPH method of antioxidant assay - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Assessment of Antioxidant Activity and Neuroprotective Capacity on PC12 Cell Line of Frankenia thymifolia and Related Phenolic LC-MS/MS Identification - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Chemical composition, in vitro antioxidant, anticholinesterase, and antidiabetic potential of essential oil of Elaeagnus umbellata Thunb - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Measuring the Skin Penetration of Methyl Ricinoleate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl ricinoleate, the methyl ester of ricinoleic acid, is a key component of castor oil and is utilized in various cosmetic and pharmaceutical formulations for its emollient and skin-conditioning properties.[1] Understanding its penetration into and permeation through the skin is crucial for evaluating the efficacy and safety of topical products containing this ingredient. This document provides detailed protocols for measuring the skin penetration of methyl ricinoleate using established in vitro methods, including the Franz diffusion cell assay and the tape stripping technique. Additionally, it outlines analytical procedures for quantification and discusses the potential anti-inflammatory effects of its active component, ricinoleic acid.
Quantitative Data Summary
Direct quantitative data for the skin penetration of methyl ricinoleate is limited in publicly available literature. However, studies on its parent compound, ricinoleic acid, provide valuable insights into its potential permeation characteristics. The following table summarizes representative data for ricinoleic acid, which can be used as a proxy to estimate the skin penetration of methyl ricinoleate. It is important to note that esterification to methyl ricinoleate may alter its lipophilicity and thus its penetration profile.
| Parameter | Value | Skin Model | Vehicle | Method | Source |
| Permeability | Reduced by additives | Porcine Skin | Mineral Oil / Polyethylene Glycol | In Vitro Flow-Through Diffusion Cell | [2][3][4] |
| Skin Deposition | Up to 5% in dosed skin | Porcine Skin | Mineral Oil Mixtures | In Vitro Flow-Through Diffusion Cell | [5] |
| Stratum Corneum Deposition | Up to 16% | Porcine Skin | Mineral Oil Mixtures | In Vitro Flow-Through Diffusion Cell | [5] |
Note: The provided data is for ricinoleic acid and should be interpreted as an estimation for methyl ricinoleate. Further studies are required to determine the precise penetration kinetics of methyl ricinoleate.
Experimental Protocols
In Vitro Skin Permeation Study using Franz Diffusion Cells
This protocol describes the measurement of methyl ricinoleate permeation through an excised skin membrane using a Franz diffusion cell.
Materials:
-
Franz diffusion cells (with a known diffusion area)[6]
-
Excised human or porcine skin (full-thickness or dermatomed)
-
Methyl ricinoleate formulation
-
Receptor solution (e.g., phosphate-buffered saline with a solubility enhancer like polysorbate 20)
-
Magnetic stirrer and stir bars
-
Water bath with temperature control (32 ± 1°C)
-
Syringes and needles for sampling
-
Vials for sample collection
-
Gas chromatograph-mass spectrometer (GC-MS) for analysis[7]
Procedure:
-
Skin Preparation: Thaw frozen excised skin at room temperature. Cut the skin into sections large enough to fit the Franz diffusion cells. If using full-thickness skin, it can be dermatomed to a specific thickness (e.g., 500 µm).
-
Cell Assembly: Mount the skin section between the donor and receptor chambers of the Franz diffusion cell, with the stratum corneum side facing the donor compartment. Ensure a leak-proof seal.
-
Equilibration: Fill the receptor chamber with pre-warmed (32°C) receptor solution, ensuring no air bubbles are trapped beneath the skin. Place the cells in a water bath set to 32°C and allow the skin to equilibrate for at least 30 minutes. Start the magnetic stirrer in the receptor chamber.
-
Dosing: Apply a known amount of the methyl ricinoleate formulation evenly onto the surface of the skin in the donor chamber.
-
Sampling: At predetermined time points (e.g., 0, 1, 2, 4, 6, 8, 24 hours), withdraw an aliquot of the receptor solution through the sampling arm. Immediately replenish the receptor chamber with an equal volume of fresh, pre-warmed receptor solution.
-
Sample Analysis: Analyze the collected samples for the concentration of methyl ricinoleate using a validated GC-MS method.
-
Data Analysis: Calculate the cumulative amount of methyl ricinoleate permeated per unit area (μg/cm²) at each time point. The steady-state flux (Jss) can be determined from the slope of the linear portion of the cumulative amount versus time curve. The permeability coefficient (Kp) can be calculated by dividing the flux by the initial concentration of the drug in the donor chamber.
Stratum Corneum Depth Profiling using Tape Stripping
This protocol is used to determine the amount of methyl ricinoleate that has penetrated into the stratum corneum.[8][9][10]
Materials:
-
Adhesive tape (e.g., D-Squame®, Scotch® Magic™ Tape)[11]
-
Forceps
-
Microcentrifuge tubes
-
Solvent for extraction (e.g., methanol, ethyl acetate)
-
Vortex mixer
-
Centrifuge
-
GC-MS for analysis
Procedure:
-
Application: Apply a defined amount of the methyl ricinoleate formulation to a marked area on the skin surface (in vivo or ex vivo).
-
Incubation: Allow the formulation to remain on the skin for a specified period.
-
Removal of Excess Formulation: Gently wipe the skin surface to remove any unabsorbed formulation.
-
Tape Stripping:
-
Press a piece of adhesive tape firmly onto the treated skin area for a few seconds.
-
Rapidly remove the tape in a single, smooth motion.
-
Place the tape strip into a labeled microcentrifuge tube.
-
Repeat the process for a predetermined number of strips (e.g., 10-20) on the same skin site.
-
-
Extraction:
-
Add a known volume of extraction solvent to each tube containing a tape strip.
-
Vortex the tubes vigorously to extract the methyl ricinoleate from the tape.
-
Centrifuge the tubes to pellet any debris.
-
-
Sample Analysis: Analyze the supernatant for the concentration of methyl ricinoleate using a validated GC-MS method.
-
Data Analysis: Quantify the amount of methyl ricinoleate in each tape strip. A depth profile of the compound within the stratum corneum can be generated by plotting the amount per strip against the strip number.
Quantification of Methyl Ricinoleate by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol outlines the analysis of methyl ricinoleate in skin-related matrices.[7][12][13][14][15]
Sample Preparation (from Tape Strips or Receptor Fluid):
-
Extraction: As described in the respective protocols.
-
Derivatization (if analyzing ricinoleic acid): If hydrolysis of methyl ricinoleate is expected, the resulting ricinoleic acid can be derivatized (e.g., methylation or silylation) to improve its volatility for GC analysis.[16]
-
Concentration: If necessary, evaporate the solvent under a stream of nitrogen and reconstitute the residue in a smaller volume of a suitable solvent.
GC-MS Conditions (Example):
-
Gas Chromatograph: Agilent 7890A or similar
-
Mass Spectrometer: Agilent 5975C or similar
-
Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min)
-
Injector Temperature: 250°C
-
Oven Temperature Program: Start at 100°C, hold for 2 minutes, ramp to 280°C at 10°C/min, and hold for 5 minutes.
-
MS Source Temperature: 230°C
-
MS Quadrupole Temperature: 150°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Scan Mode: Selected Ion Monitoring (SIM) for quantitative analysis, using characteristic ions of methyl ricinoleate.
Visualizations
Caption: Experimental workflow for measuring methyl ricinoleate skin penetration.
Caption: Postulated anti-inflammatory action of ricinoleic acid in the skin.[17][18][19][20][21]
References
- 1. caringsunshine.com [caringsunshine.com]
- 2. Mixture additives inhibit the dermal permeation of the fatty acid, ricinoleic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. stacks.cdc.gov [stacks.cdc.gov]
- 5. cir-safety.org [cir-safety.org]
- 6. aurigaresearch.com [aurigaresearch.com]
- 7. scribd.com [scribd.com]
- 8. Importance of a suitable working protocol for tape stripping experiments on porcine ear skin: Influence of lipophilic formulations and strip adhesion impairment [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. cancer-rnr.eu [cancer-rnr.eu]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. actascientific.com [actascientific.com]
- 16. mdpi.com [mdpi.com]
- 17. youtube.com [youtube.com]
- 18. myterravera.com [myterravera.com]
- 19. drdavinlim.com [drdavinlim.com]
- 20. How Castor Oil Can Complement Your Anti-Inflammatory Treatment Plan [rupahealth.com]
- 21. Castor Oil for Face: Acne and Skin [healthline.com]
Application Notes and Protocols for the Use of Methyl Ricinoleate in Topical Formulations for Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl ricinoleate, the methyl ester of ricinoleic acid, is a component derived from castor oil.[1] It is recognized for its use in cosmetic formulations as a skin-conditioning agent and emollient.[1] Emerging research, primarily on its parent compound ricinoleic acid, suggests potential therapeutic applications in topical formulations due to its anti-inflammatory and wound-healing properties.[2][3] These application notes provide detailed protocols for researchers to investigate the efficacy of methyl ricinoleate in topical preparations for skin inflammation and wound repair.
Application: In Vitro Skin Permeation Assessment
Objective
To determine the rate and extent of methyl ricinoleate permeation through the skin, a critical parameter for evaluating its bioavailability in topical formulations. This protocol utilizes the Franz diffusion cell, a standard apparatus for in vitro skin permeation testing.[4]
Experimental Protocol: Franz Diffusion Cell Assay
Materials:
-
Vertical Franz diffusion cells
-
Excised human or porcine skin (full-thickness or dermatomed)
-
Receptor solution: Phosphate-buffered saline (PBS), pH 7.4, with a suitable solubilizer for the lipophilic methyl ricinoleate (e.g., 2% oleth-20 or other non-ionic surfactant) to maintain sink conditions.
-
Methyl ricinoleate formulation (e.g., cream, gel, or ointment base)
-
Positive displacement pipette
-
Magnetic stirrer and stir bars
-
Water bath or heating block maintained at 32°C[5]
-
Sample collection vials
-
High-performance liquid chromatography (HPLC) system for analysis
Procedure:
-
Skin Membrane Preparation: Thaw frozen skin at room temperature. Cut skin sections to a size suitable for mounting on the Franz diffusion cells. If using full-thickness skin, it can be dermatomed to a specific thickness (e.g., 200-400 µm). Equilibrate the skin in PBS for 30 minutes before mounting.
-
Franz Cell Assembly: Mount the skin membrane between the donor and receptor compartments of the Franz cell, with the stratum corneum facing the donor compartment. Ensure a leak-proof seal.
-
Receptor Chamber Filling: Fill the receptor chamber with pre-warmed (32°C) and degassed receptor solution, ensuring no air bubbles are trapped beneath the skin. Place a small magnetic stir bar in the receptor chamber.
-
Temperature Equilibration: Place the assembled Franz cells in a water bath or heating block set to maintain a skin surface temperature of 32°C. Allow the system to equilibrate for at least 30 minutes.
-
Formulation Application: Accurately apply a finite dose (e.g., 5-10 mg/cm²) of the methyl ricinoleate formulation to the skin surface in the donor compartment.
-
Sampling: At predetermined time intervals (e.g., 0, 1, 2, 4, 6, 8, 12, and 24 hours), withdraw an aliquot (e.g., 200 µL) from the receptor solution via the sampling arm. Immediately replace the withdrawn volume with fresh, pre-warmed receptor solution.
-
Sample Analysis: Analyze the collected samples for methyl ricinoleate concentration using a validated HPLC method.
-
Data Analysis: Calculate the cumulative amount of methyl ricinoleate permeated per unit area (µg/cm²) at each time point. The steady-state flux (Jss, µg/cm²/h) can be determined from the slope of the linear portion of the cumulative amount versus time curve. The permeability coefficient (Kp, cm/h) can be calculated if the concentration of methyl ricinoleate in the donor formulation is known.
Data Presentation
Table 1: In Vitro Skin Permeation of Methyl Ricinoleate (Hypothetical Data)
| Time (hours) | Cumulative Amount Permeated (µg/cm²) | Flux (µg/cm²/h) |
| 1 | 0.5 ± 0.1 | 0.5 |
| 2 | 1.2 ± 0.3 | 0.7 |
| 4 | 3.0 ± 0.5 | 0.9 |
| 6 | 5.5 ± 0.8 | 1.25 |
| 8 | 8.2 ± 1.1 | 1.35 |
| 12 | 13.8 ± 1.5 | 1.4 |
| 24 | 30.5 ± 2.8 | 1.4 |
Note: This table presents hypothetical data for illustrative purposes. Actual results will vary based on the specific formulation and experimental conditions.
Experimental Workflow
Application: Evaluation of Anti-Inflammatory Activity
Objective
To assess the potential of topically applied methyl ricinoleate to reduce skin inflammation. This protocol is based on a well-established murine model of chemically induced acute inflammation.
Experimental Protocol: Croton Oil-Induced Ear Edema in Mice
Materials:
-
Male BALB/c mice (6-8 weeks old)
-
Methyl ricinoleate formulation (e.g., in a suitable vehicle like acetone or a gel base)
-
Croton oil (irritant)
-
Positive control: Dexamethasone or Indomethacin solution (e.g., 0.1%)[6]
-
Vehicle control (formulation base without methyl ricinoleate)
-
6 mm biopsy punch
-
Analytical balance
Procedure:
-
Animal Acclimatization: Acclimate mice to laboratory conditions for at least one week prior to the experiment.
-
Grouping: Randomly divide the mice into treatment groups (n=6-8 per group):
-
Group 1: Naive (no treatment)
-
Group 2: Negative Control (Croton oil + Vehicle)
-
Group 3: Positive Control (Croton oil + Dexamethasone/Indomethacin)
-
Group 4-6: Test Groups (Croton oil + Methyl ricinoleate formulation at different concentrations)
-
-
Treatment Application: Apply a standardized volume (e.g., 20 µL) of the respective test formulation, positive control, or vehicle to the inner surface of the right ear of each mouse.
-
Induction of Inflammation: After 30 minutes, apply a standardized volume (e.g., 20 µL) of croton oil solution (e.g., 1% in acetone) to the same ear.
-
Edema Measurement: After 4-6 hours, euthanize the mice and use a 6 mm biopsy punch to collect a disc from both the treated (right) and untreated (left) ears.
-
Data Analysis: Weigh the ear punch biopsies immediately. The degree of edema is calculated as the difference in weight between the right and left ear punches. The percentage inhibition of edema is calculated as follows: % Inhibition = [1 - (Weight difference in treated group / Weight difference in negative control group)] x 100
Data Presentation
Table 2: Effect of Methyl Ricinoleate on Croton Oil-Induced Ear Edema (Hypothetical Data)
| Treatment Group | Dose (%) | Ear Weight Difference (mg) | % Inhibition of Edema |
| Negative Control | - | 12.5 ± 1.8 | - |
| Positive Control (Dexamethasone) | 0.1 | 4.2 ± 0.9 | 66.4 |
| Methyl Ricinoleate | 1 | 9.8 ± 1.5 | 21.6 |
| Methyl Ricinoleate | 5 | 7.1 ± 1.2 | 43.2 |
| Methyl Ricinoleate | 10 | 5.5 ± 1.0 | 56.0 |
Note: This table presents hypothetical data for illustrative purposes.
Signaling Pathway
The anti-inflammatory effects of ricinoleic acid, the active metabolite of methyl ricinoleate, are thought to be mediated, in part, through a mechanism similar to capsaicin, involving the modulation of neuropeptide release from sensory nerves.[7] This can lead to a reduction in neurogenic inflammation. Additionally, fatty acids can influence the arachidonic acid cascade by inhibiting cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, thereby reducing the production of pro-inflammatory prostaglandins and leukotrienes.[8][9]
Application: Assessment of Wound Healing Potential
Objective
To evaluate the efficacy of topical methyl ricinoleate in promoting the healing of full-thickness cutaneous wounds in a murine model.
Experimental Protocol: Murine Excisional Wound Healing Model
Materials:
-
Male C57BL/6 or BALB/c mice (8-10 weeks old)
-
Methyl ricinoleate formulation
-
Vehicle control
-
Positive control (e.g., a commercial wound healing ointment)
-
Surgical instruments (scalpel, forceps, scissors)
-
6 mm biopsy punch
-
Digital caliper
-
Paraffin, embedding cassettes, and histology supplies
Procedure:
-
Anesthesia and Hair Removal: Anesthetize the mice and shave the dorsal surface.
-
Wound Creation: Create two full-thickness excisional wounds (6 mm diameter) on the dorsum of each mouse, one on each side of the midline.[10]
-
Treatment Application: Immediately after wounding, and daily thereafter, topically apply a standardized amount of the methyl ricinoleate formulation, vehicle, or positive control to the wounds.
-
Wound Area Measurement: Photograph the wounds daily with a digital camera including a ruler for scale. Measure the wound area using image analysis software. Calculate the percentage of wound closure relative to the initial wound area. % Wound Closure = [1 - (Current Wound Area / Initial Wound Area)] x 100
-
Histological Analysis: At specific time points (e.g., days 3, 7, and 14 post-wounding), euthanize a subset of mice from each group and excise the entire wound, including a margin of surrounding healthy skin. Fix the tissue in 10% neutral buffered formalin, process, and embed in paraffin. Section the tissue and stain with Hematoxylin and Eosin (H&E) for general morphology and Masson's trichrome for collagen deposition.[11]
-
Histological Evaluation: Assess parameters such as re-epithelialization, granulation tissue formation, neovascularization, and inflammatory cell infiltration.[11]
Data Presentation
Table 3: Effect of Methyl Ricinoleate on Wound Closure Rate (Hypothetical Data)
| Treatment Group | Day 3 (% Closure) | Day 7 (% Closure) | Day 14 (% Closure) |
| Vehicle Control | 15.2 ± 3.5 | 45.8 ± 5.1 | 80.3 ± 6.2 |
| Positive Control | 25.1 ± 4.0 | 65.3 ± 4.8 | 98.1 ± 1.5 |
| Methyl Ricinoleate (5%) | 20.5 ± 3.8 | 58.9 ± 5.5 | 95.7 ± 2.3 |
Note: This table presents hypothetical data for illustrative purposes.
Signaling Pathway in Wound Healing
The wound healing process is complex, involving inflammation, proliferation, and remodeling phases. Ricinoleic acid may influence this process by modulating the expression of key growth factors such as Vascular Endothelial Growth Factor (VEGF), which is crucial for angiogenesis, and Transforming Growth Factor-beta (TGF-β), which plays a significant role in fibroblast proliferation and collagen deposition.[12][13]
References
- 1. cosmeticsinfo.org [cosmeticsinfo.org]
- 2. scialert.net [scialert.net]
- 3. Bioactive polymeric formulations for wound healing - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aurigaresearch.com [aurigaresearch.com]
- 5. alterlab.co.id [alterlab.co.id]
- 6. benchchem.com [benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. Dual synergistic inhibition of COX and LOX by potential chemicals from Indian daily spices investigated through detailed computational studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Natural product-driven dual COX-LOX inhibitors: Overview of recent studies on the development of novel anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Video: Murine Excisional Wound Healing Model and Histological Morphometric Wound Analysis [jove.com]
- 11. oaepublish.com [oaepublish.com]
- 12. Wound Healing and Omega-6 Fatty Acids: From Inflammation to Repair - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | Transforming Growth Factor-β and Endoglin Signaling Orchestrate Wound Healing [frontiersin.org]
Application Notes and Protocols for Methyl 12-hydroxy-9(E)-octadecenoate in Lipidomics Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 12-hydroxy-9(E)-octadecenoate is the methyl ester of 12-hydroxy-9(E)-octadecenoic acid (12(E)-HOTE), a member of the hydroxy fatty acid (HFA) family. While research has extensively focused on hydroxylated derivatives of arachidonic acid, such as 12-hydroxyeicosatetraenoic acid (12-HETE), the specific roles of octadecenoic acid-derived HFAs are an emerging area of investigation in lipidomics. These molecules are implicated in a variety of physiological and pathological processes, including inflammation, cell signaling, and metabolic regulation.
This document provides detailed application notes and experimental protocols for the study of this compound and its biologically active free acid form, 12(E)-HOTE, in lipidomics research.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Reference |
| Chemical Formula | C₁₉H₃₆O₃ | [1][2][3] |
| Molecular Weight | 312.5 g/mol | [1][2][3] |
| CAS Number | 23224-20-6 | [1][2] |
| Appearance | Not specified, likely a liquid or semi-solid | |
| Purity | >99% (for commercial standards) | [2] |
| Solubility | Soluble in organic solvents like ethanol and methanol. | |
| Storage | Freezer (-20°C) | [2][4] |
Biological Significance and Signaling Pathways
While the direct biological activities of this compound are not extensively documented, the activities of its corresponding free acid, 12-hydroxy-9(E)-octadecenoic acid (12(E)-HOTE), and the structurally similar 12-HETE, provide significant insights into its potential roles. Hydroxy fatty acids are known to act as signaling molecules in various biological processes.
Inferred Signaling Pathways Based on 12-HETE Research:
12-HETE has been shown to be a potent signaling molecule that can promote cancer cell metastasis and survival.[1][5] It exerts its effects through multiple signaling pathways, including:
-
Protein Kinase C (PKC) and Phosphatidylinositol 3-Kinase (PI3K): These pathways are implicated in 12(S)-HETE-stimulated cell migration.[1]
-
Extracellular-signal Regulated Kinase (ERK1/2): This pathway is involved in 12(S)-HETE-stimulated cell spreading.[1]
-
Integrin-Linked Kinase (ILK)/NF-κB Pathway: Activation of this pathway by 12-HETE can promote the survival of cancer cells by inhibiting apoptosis.[6]
The signaling pathways potentially influenced by 12-hydroxy-9(E)-octadecenoic acid are depicted below.
Experimental Protocols
Lipid Extraction from Biological Samples
The choice of extraction method is critical for the accurate quantification of lipids. The Folch, Bligh-Dyer, and Matyash methods are commonly used for lipid extraction from various biological matrices.
a) Modified Folch Method for Plasma/Serum:
-
To 100 µL of plasma or serum, add 2 mL of a chloroform:methanol (2:1, v/v) mixture.
-
Vortex vigorously for 1 minute.
-
Add 500 µL of 0.9% NaCl solution to induce phase separation.
-
Vortex for 30 seconds and centrifuge at 2,000 x g for 10 minutes at 4°C.
-
Carefully collect the lower organic phase into a clean glass tube.
-
Dry the lipid extract under a gentle stream of nitrogen gas.
b) Bligh-Dyer Method for Tissues:
-
Homogenize a known weight of tissue (e.g., 100 mg) in 1 mL of a chloroform:methanol (1:2, v/v) mixture.
-
Add 250 µL of chloroform and vortex.
-
Add 250 µL of water and vortex.
-
Centrifuge at 2,000 x g for 10 minutes to separate the phases.
-
Collect the lower organic phase.
-
Dry the extract under nitrogen.
c) Matyash (MTBE) Method:
-
To the sample, add methanol and methyl-tert-butyl ether (MTBE) in a ratio of 1.5:5 (v/v) respectively.
-
Vortex for 1 hour.
-
Add water to induce phase separation (1.25 parts).
-
Vortex and centrifuge at 1,000 x g for 10 minutes.
-
Collect the upper (MTBE) phase containing the lipids.
-
Dry the extract under nitrogen.
The following diagram illustrates a general workflow for lipid extraction.
Derivatization to Fatty Acid Methyl Esters (FAMEs) for GC-MS Analysis
For analysis by Gas Chromatography-Mass Spectrometry (GC-MS), the free hydroxyl and carboxyl groups of 12-HOTE should be derivatized to improve volatility and chromatographic performance. The carboxyl group is typically converted to a methyl ester. If the starting material is already this compound, only the hydroxyl group needs derivatization (e.g., silylation).
Protocol for Acid-Catalyzed Methylation:
-
To the dried lipid extract, add 2 mL of 2% (v/v) sulfuric acid in methanol.
-
Cap the tube tightly and heat at 80°C for 1 hour.
-
Cool the tube to room temperature.
-
Add 1 mL of hexane and 1 mL of saturated sodium bicarbonate solution to neutralize the acid.
-
Vortex for 30 seconds and centrifuge at 1,000 x g for 5 minutes.
-
Transfer the upper hexane layer containing the FAMEs to a new tube.
-
Add a small amount of anhydrous sodium sulfate to remove residual water.
-
The sample is now ready for silylation of the hydroxyl group or direct GC-MS analysis if only FAME analysis is intended.
Quantitative Analysis by LC-MS/MS
Liquid Chromatography-tandem Mass Spectrometry (LC-MS/MS) is a highly sensitive and specific method for the quantification of hydroxy fatty acids, often without the need for derivatization.
a) Sample Preparation:
-
Perform lipid extraction as described in Protocol 1.
-
Reconstitute the dried lipid extract in a suitable solvent, such as methanol or acetonitrile.
-
Use an appropriate internal standard (e.g., a deuterated analog of 12-HOTE) for accurate quantification.
b) LC-MS/MS Conditions (Example):
| Parameter | Condition |
| Column | C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile/methanol (e.g., 4:1, v/v) |
| Gradient | 30% B to 95% B over 15 minutes |
| Flow Rate | 0.3 mL/min |
| Ionization Mode | Negative Electrospray Ionization (ESI-) |
| Acquisition Mode | Multiple Reaction Monitoring (MRM) |
| MRM Transition | For 12-HOTE: e.g., m/z 311.2 -> [specific fragment ion] |
The following diagram outlines the workflow for LC-MS/MS-based quantification.
Quantitative Data
Quantitative data for endogenous levels of 12-hydroxy-9(E)-octadecenoic acid are not widely available in the literature. Researchers are encouraged to establish their own quantitative assays using the protocols outlined above. The following table provides a template for summarizing quantitative findings.
| Biological Matrix | Condition | Concentration (mean ± SD) | n |
| Human Plasma | Healthy Control | To be determined | |
| Disease State | To be determined | ||
| Mouse Liver | Control Diet | To be determined | |
| High-Fat Diet | To be determined | ||
| Cell Line X | Untreated | To be determined | |
| Treated with Stimulus Y | To be determined |
Conclusion
This compound and its free acid form, 12(E)-HOTE, represent an important area for future lipidomics research. By employing the robust extraction, derivatization, and analytical protocols detailed in this guide, researchers can begin to elucidate the specific biological roles and signaling pathways of this and other related hydroxy fatty acids. The provided workflows and diagrams offer a clear framework for designing and executing experiments in this exciting field.
References
- 1. 12(S)-HETE, pleiotropic functions, multiple signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Functional and pathological roles of the 12- and 15-lipoxygenases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Exploring the Lipidome: Current Lipid Extraction Techniques for Mass Spectrometry Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 12-lipoxygenases and 12(S)-HETE: role in cancer metastasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 12-HETE facilitates cell survival by activating the integrin-linked kinase/NF-κB pathway in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Chiral Separation of Methyl Ricinoleate Enantiomers by High-Performance Liquid Chromatography (HPLC)
Audience: Researchers, scientists, and drug development professionals.
Introduction
Methyl ricinoleate is the methyl ester of ricinoleic acid, a long-chain hydroxylated fatty acid that is the primary component of castor oil. The molecule possesses a single chiral center at the C-12 hydroxyl group, leading to the existence of two enantiomers: (R)-methyl ricinoleate and (S)-methyl ricinoleate. The naturally occurring enantiomer is the (R)-form. The stereochemistry of chiral molecules can significantly influence their biological activity, toxicity, and pharmacokinetic properties. Therefore, the ability to separate and quantify the individual enantiomers of methyl ricinoleate is crucial for pharmaceutical research, the development of chiral drugs, and quality control in industries utilizing castor oil derivatives.
High-Performance Liquid Chromatography (HPLC) utilizing Chiral Stationary Phases (CSPs) is the most powerful and widely used technique for the enantioselective analysis of chiral compounds.[1][2] Polysaccharide-based CSPs, in particular, have demonstrated broad applicability for the separation of a wide range of enantiomers, including esters of hydroxylated fatty acids.[3][4] This application note provides a detailed protocol for the chiral separation of methyl ricinoleate enantiomers using a normal-phase HPLC method with a polysaccharide-based CSP.
Challenges in Analysis
The primary challenges in the chiral analysis of methyl ricinoleate include:
-
Enantioselectivity: Achieving baseline separation of the enantiomers requires a highly selective chiral stationary phase that can form transient diastereomeric complexes with the analytes.[5]
-
Detection: Methyl ricinoleate lacks a strong UV-absorbing chromophore, which can present challenges for sensitive detection using standard UV-Vis detectors.[3] Detection at low wavelengths (around 200-210 nm) or the use of alternative detectors like Refractive Index (RI) or Mass Spectrometry (MS) may be necessary for high sensitivity.
Experimental Protocols
This section details a proposed methodology for the chiral separation of methyl ricinoleate enantiomers. The method is based on established principles for separating similar long-chain hydroxy fatty acid esters using polysaccharide-based chiral columns.[2][4][6]
1. Materials and Reagents
-
Racemic Methyl Ricinoleate Standard: A mixture of (R)- and (S)-methyl ricinoleate.
-
Solvents: HPLC-grade n-Hexane and Isopropanol (IPA).
-
HPLC System: An HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).
-
Chiral Column: A polysaccharide-based chiral column. An amylose-based column is recommended as a starting point.
-
Recommended Column: Chiralpak® AD-H, 5 µm, 250 x 4.6 mm (or similar amylose tris(3,5-dimethylphenylcarbamate) column).
-
2. Sample Preparation
-
Stock Solution: Prepare a stock solution of racemic methyl ricinoleate at a concentration of 1.0 mg/mL in the mobile phase (n-Hexane/Isopropanol).
-
Working Standard: Dilute the stock solution with the mobile phase to a working concentration of approximately 0.1 mg/mL.
-
Filtration: Filter the working standard solution through a 0.45 µm syringe filter prior to injection to remove any particulate matter.
3. HPLC Chromatographic Conditions
The following conditions are proposed as a starting point for method development. Optimization may be required to achieve baseline resolution.
| Parameter | Recommended Condition |
| Column | Chiralpak® AD-H, 5 µm, 250 x 4.6 mm |
| Mobile Phase | n-Hexane : Isopropanol (98:2, v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25 °C |
| Injection Volume | 10 µL |
| Detection | UV at 210 nm |
| Run Time | Approximately 20 minutes |
4. Method Optimization Strategy
If the initial conditions do not provide adequate separation (Resolution < 1.5), the following adjustments can be made:
-
Mobile Phase Composition: Systematically vary the percentage of the polar modifier (Isopropanol). Decreasing the IPA content (e.g., to 99:1) will generally increase retention times and may improve resolution. Conversely, increasing the IPA content (e.g., to 95:5) will decrease retention times.
-
Flow Rate: Reducing the flow rate (e.g., to 0.8 mL/min) can sometimes enhance resolution by allowing more time for interaction with the stationary phase.
-
Column Screening: If the Chiralpak® AD-H column does not yield separation, screening other polysaccharide-based columns, such as those with cellulose backbones (e.g., Chiralcel® OD-H), is a standard approach in chiral method development.[2]
Data Presentation
The following table summarizes the expected quantitative data for the successful chiral separation of methyl ricinoleate enantiomers based on the proposed HPLC protocol. These are representative values typical for such separations on polysaccharide CSPs.
| Parameter | Expected Value | Description |
| Retention Time (t₁) | ~ 10 - 12 min | Retention time of the first eluting enantiomer. |
| Retention Time (t₂) | ~ 12 - 15 min | Retention time of the second eluting enantiomer. |
| Separation Factor (α) | > 1.1 | The ratio of the retention factors of the two enantiomers (k₂/k₁). A value > 1 indicates separation. |
| Resolution (Rs) | ≥ 1.5 | The degree of separation between the two peaks. A value of 1.5 indicates baseline resolution. |
| Theoretical Plates (N) | > 3000 | A measure of column efficiency. Higher values indicate sharper peaks. |
Mandatory Visualization
The following diagrams illustrate the experimental workflow and the logical process for chiral method development.
Caption: Experimental workflow for the chiral HPLC analysis of methyl ricinoleate.
References
- 1. Making sure you're not a bot! [oc-praktikum.de]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. benchchem.com [benchchem.com]
- 4. Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods [mdpi.com]
- 5. Chiral HPLC separation: strategy and approaches – Chiralpedia [chiralpedia.com]
- 6. researchgate.net [researchgate.net]
Application of Methyl Ricinoleate in Biofuel Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl ricinoleate, the methyl ester derived from castor oil, presents a versatile and promising platform for the development of advanced biofuels and biolubricants. Its unique chemical structure, featuring a hydroxyl group and a double bond, allows for a variety of chemical transformations into fuel-grade molecules and high-performance lubricating agents. This document provides an overview of the key applications of methyl ricinoleate in biofuel research, complete with experimental protocols and comparative data to guide further investigation and development.
Key Applications and Data Summary
Methyl ricinoleate can be converted into a range of biofuels and biolubricants through several primary pathways, including transesterification, pyrolysis, and hydrotreating. The efficiency and outcomes of these processes are highly dependent on the reaction conditions and catalytic systems employed.
Transesterification for Biodiesel Production
Transesterification of castor oil with methanol is the primary method for producing methyl ricinoleate, which is itself a form of biodiesel.[1][2] The process can be optimized by adjusting parameters such as temperature, reaction time, and catalyst concentration to maximize the yield of fatty acid methyl esters (FAMEs).
Table 1: Optimization of Methyl Ricinoleate Production via Transesterification
| Parameter | Catalyst | Optimal Condition | Methyl Ricinoleate Yield/Purity | Reference |
| Temperature | KOH/Zeolite | 55°C | 91.41% area | [3] |
| Reaction Time | KOH/Zeolite | 7 hours | 86.14% area | [3] |
| Catalyst Conc. | KOH/Zeolite | 70% | 92.11% area | [3] |
| Methanol/Oil Ratio | Potassium Hydroxide | 6:1 (molar) | 84.1% | [4] |
| Catalyst Dosage | Potassium Hydroxide | 1.2% | 84.1% | [4] |
| Temperature | Supercritical Methanol | 300°C | 96.5% FAMEs | [5] |
| Reaction Time | Supercritical Methanol | 90 min | 96.5% FAMEs | [5] |
Pyrolysis for Bio-crude and Chemical Feedstocks
Pyrolysis of methyl ricinoleate yields valuable chemical intermediates, such as undecylenic acid methyl ester (UAME) and heptanal (HEP), which can be further upgraded to biofuels.[1][2][6] The product distribution is significantly influenced by the heating rate and reaction temperature.
Table 2: Product Distribution in Methyl Ricinoleate Pyrolysis
| Pyrolysis Method | Temperature | Key Products | Selectivity/Yield | Reference |
| Microwave-Assisted | 500°C | Heptanal (HEP) | 91.4 wt.% | [6] |
| Microwave-Assisted | 500°C | Undecylenic acid methyl ester (UAME) | 76.6 wt.% | [6] |
| Fast Pyrolysis | 550°C | UAME & HEP | Favored production | [1][7] |
| Slow Pyrolysis | 550°C | Dehydration products | Increased dehydration | [1][8] |
| Catalytic Cracking | Not Specified | Heptaldehyde | 27.5 wt.% | [9] |
| Catalytic Cracking | Not Specified | Methyl undecenoate | 43.8 wt.% | [9] |
Hydrotreating for Green Diesel and Jet Fuel
Hydrotreating is a process that can convert methyl ricinoleate into drop-in biofuels like green diesel and jet fuel by removing oxygen and saturating double bonds.[10] This process often involves catalytic hydrocracking and isomerization to produce branched paraffins with desirable fuel properties.
Table 3: Hydrotreating of Methyl Ricinoleate Derivatives
| Feedstock | Catalyst | Key Products | Purity/Yield | Reference |
| Castor Oil FAME | Ni-POM/γ-alumina | Heptadecane | - | [10] |
| Castor Oil | - | Green Diesel | 95.3% purity, ~98% yield | [10] |
| Ricinoleic Acid Methyl Ester | Pt/Al2O3 & Pt/ZSM-22 | Branched Paraffins (Jet Fuel) | 90% carbon selectivity | [11] |
Experimental Protocols
Protocol 1: Synthesis of Methyl Ricinoleate via Catalytic Transesterification
This protocol outlines the synthesis of methyl ricinoleate from castor oil using a heterogeneous catalyst.[3]
Materials:
-
Castor oil
-
Methanol
-
KOH/Zeolite catalyst
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Activate the zeolite catalyst by heating. Prepare the KOH/zeolite catalyst through ultrasound-assisted synthesis followed by calcination at 450°C.
-
In a round-bottom flask, add castor oil and a methanol solution with a specified molar ratio (e.g., 6:1 methanol to oil).
-
Add the desired concentration of the KOH/zeolite catalyst (e.g., 70% by weight of oil).
-
Heat the mixture to the optimal reaction temperature (e.g., 55°C) with constant stirring.
-
Allow the reaction to proceed for the optimized duration (e.g., 7 hours).
-
After the reaction, transfer the mixture to a separatory funnel and allow the layers to separate. The upper layer is the methyl ester (biodiesel), and the lower layer is glycerol.
-
Collect the methyl ester layer and wash it with warm water to remove any residual catalyst, methanol, and glycerol.
-
Dry the methyl ester layer using a rotary evaporator to remove residual water and methanol.
-
Analyze the final product for purity and composition using Gas Chromatography-Mass Spectrometry (GC-MS).
Protocol 2: Pyrolysis of Methyl Ricinoleate
This protocol describes the pyrolysis of methyl ricinoleate to produce UAME and heptanal.[1][6]
Materials:
-
Purified methyl ricinoleate
-
Pyrolysis reactor (e.g., microwave-assisted or tubular)
-
Condensation system
-
Gas chromatograph with a mass spectrometer (GC-MS) for product analysis
Procedure:
-
Prepare methyl ricinoleate with a purity of at least 97% via transesterification of castor oil followed by distillation.[1][2]
-
Set up the pyrolysis reactor and preheat it to the desired reaction temperature (e.g., 500-550°C).[1][6]
-
Introduce the methyl ricinoleate into the reactor. For microwave-assisted pyrolysis, atomization feeding can be used.[6]
-
The pyrolysis vapors are passed through a condensation system to collect the liquid products.
-
Non-condensable gases can be collected for analysis.
-
Analyze the liquid product composition using GC-MS to determine the yields of UAME, heptanal, and other pyrolysis products.
Protocol 3: Hydrotreating for Green Diesel Production
This protocol provides a general procedure for the hydrotreating of methyl ricinoleate to produce green diesel.[10][12]
Materials:
-
Methyl ricinoleate
-
Fixed-bed tubular reactor
-
Hydrotreating catalyst (e.g., Ni-POM/γ-alumina, Co/Zr-SBA-15, or Ni/Zr-SBA-15)
-
Hydrogen gas supply
-
High-pressure liquid pump
-
Gas-liquid separator
-
GC-MS for product analysis
Procedure:
-
Pack the fixed-bed reactor with the chosen hydrotreating catalyst.
-
Pressurize the reactor with hydrogen to the desired pressure (e.g., 30 bar).[12]
-
Heat the reactor to the target temperature (e.g., 300°C).[12]
-
Pump the methyl ricinoleate feedstock into the reactor at a continuous flow rate (e.g., 0.1 mL/min).[12]
-
The reaction products exit the reactor and enter a gas-liquid separator.
-
Collect the liquid product, which consists of hydrocarbons in the diesel range.
-
Analyze the liquid product using GC-MS to determine the conversion of methyl ricinoleate and the selectivity towards different hydrocarbon products.
Visualizing the Pathways
Experimental Workflow for Biodiesel Production
The following diagram illustrates the typical workflow for producing biodiesel from castor oil.
Caption: Workflow for Methyl Ricinoleate Biodiesel Production.
Pyrolysis Reaction Pathway of Methyl Ricinoleate
This diagram shows the primary cracking of methyl ricinoleate into valuable chemical precursors.
Caption: Pyrolysis Pathway of Methyl Ricinoleate.
Hydrotreating Process for Green Fuel Production
The logical flow for converting methyl ricinoleate into green diesel or jet fuel is depicted below.
Caption: Hydrotreating Process for Green Fuel Production.
References
- 1. mdpi.com [mdpi.com]
- 2. Pyrolysis of Methyl Ricinoleate: Distribution and Characteristics of Fast and Slow Pyrolysis Products - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.aip.org [pubs.aip.org]
- 4. scispace.com [scispace.com]
- 5. High-yield production of biodiesel by non-catalytic supercritical methanol transesterification of crude castor oil (Ricinus communis) [inis.iaea.org]
- 6. Pyrolysis of methyl ricinoleate by microwave-assisted heating coupled with atomization feeding [agris.fao.org]
- 7. Pyrolysis of Methyl Ricinoleate: Distribution and Characteristics of Fast and Slow Pyrolysis Products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. catalysis-conferences.magnusgroup.org [catalysis-conferences.magnusgroup.org]
- 10. researchgate.net [researchgate.net]
- 11. Selective conversion of castor oil derived ricinoleic acid methyl ester into jet fuel - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Solubility of Methyl Ricinoleate in Aqueous Buffers
Welcome to the technical support center for addressing solubility issues with methyl ricinoleate in aqueous buffers. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to ensure the successful use of methyl ricinoleate in your experiments.
Troubleshooting Guides
Issue 1: Methyl ricinoleate is not dissolving in my aqueous buffer.
If you are observing that methyl ricinoleate is either immiscible, forming an oil layer, or creating a cloudy suspension in your aqueous buffer, it is due to its inherently low water solubility. Methyl ricinoleate is a lipophilic compound with a very low aqueous solubility of approximately 9.87 x 10⁻² mg/L.[1] Standard aqueous buffers alone are generally insufficient to dissolve it.
Recommended Solutions:
-
Co-solvent System: The use of a water-miscible organic solvent can significantly enhance the solubility of methyl ricinoleate.
-
Surfactant-based Formulation: Incorporating a surfactant can aid in the dispersion and micellar solubilization of methyl ricinoleate.
-
Nanoemulsion Formulation: For applications requiring a stable, dispersed system, preparing a nanoemulsion is an effective strategy.
Issue 2: My solution with methyl ricinoleate becomes cloudy over time or with temperature changes.
Precipitation or cloudiness appearing after initial dissolution can indicate that the solution is supersaturated or that the solubility is sensitive to changes in temperature or pH.
Recommended Solutions:
-
Optimize Co-solvent/Surfactant Concentration: The initial concentration of the solubilizing agent may be insufficient to maintain stability. A modest increase in the concentration of the co-solvent or surfactant may be necessary.
-
Maintain Consistent Temperature: The solubility of methyl ricinoleate may be temperature-dependent. Ensure that the working temperature of your experiment is consistent with the temperature at which the solution was prepared. If you must work at a different temperature, prepare the solution at that temperature.
-
pH Stability: Although methyl ricinoleate is an ester and less susceptible to drastic solubility changes with pH compared to its acidic or basic counterparts, the stability of the overall formulation, especially if using surfactants, can be pH-dependent.[2] It is advisable to work within a stable pH range for your formulation.
Issue 3: I am observing cell toxicity or assay interference after solubilizing methyl ricinoleate.
The agents used to dissolve methyl ricinoleate, such as organic solvents and surfactants, can sometimes interfere with biological assays or exhibit cytotoxicity.
Recommended Solutions:
-
Minimize Co-solvent/Surfactant Concentration: Use the lowest effective concentration of the co-solvent or surfactant that maintains the solubility of methyl ricinoleate.
-
Solvent/Surfactant Toxicity Controls: Always include vehicle controls in your experiments. This involves treating a set of cells or conducting a control assay with the buffer containing the same concentration of the co-solvent or surfactant used to dissolve the methyl ricinoleate, but without the methyl ricinoleate itself. This will help you to distinguish the effects of the solubilizing agent from the effects of the methyl ricinoleate.
-
Consider Alternative Solubilization Methods: If toxicity or interference is a persistent issue, explore alternative formulation strategies. For example, a nanoemulsion may provide a more biocompatible delivery system compared to a high concentration of an organic co-solvent.[3]
Frequently Asked Questions (FAQs)
Q1: What is the solubility of methyl ricinoleate in common aqueous buffers?
Methyl ricinoleate is practically insoluble in plain aqueous buffers.[4] Its solubility is significantly improved with the addition of co-solvents or surfactants. For instance, in a 1:1 solution of ethanol:PBS (pH 7.2), the solubility of methyl ricinoleate is approximately 0.5 mg/mL.[5]
Q2: What are the recommended co-solvents for dissolving methyl ricinoleate?
Ethanol and Dimethyl Sulfoxide (DMSO) are commonly used co-solvents. Methyl ricinoleate is soluble in ethanol and ether.[6] When preparing a stock solution, it can be dissolved in solvents such as ethanol, DMSO, and dimethyl formamide at a concentration of approximately 50 mg/ml.[5] For aqueous working solutions, a stock solution in a water-miscible organic solvent is typically diluted into the aqueous buffer.
Q3: Which surfactants can be used to solubilize methyl ricinoleate, and at what concentration?
Non-ionic surfactants such as the Tween series (e.g., Tween 80) and Cremophor series (e.g., Cremophor EL) are effective. It is recommended to use surfactants at a concentration above their critical micelle concentration (CMC) to ensure micelle formation for solubilization.
Q4: How does pH affect the solubility and stability of methyl ricinoleate?
As an ester, the solubility of methyl ricinoleate itself is not highly dependent on pH. However, extreme pH values can lead to the hydrolysis of the ester bond over time, forming ricinoleic acid and methanol. The stability of formulations containing methyl ricinoleate, especially emulsions, can be influenced by the pH of the aqueous phase.[2]
Q5: Are there any known interferences of methyl ricinoleate solubilizers in biological assays?
Yes, co-solvents like DMSO and surfactants can have biological effects. For example, Cremophor EL has been shown to have a range of biological effects and is not an inert vehicle.[7] It is crucial to include proper vehicle controls in your experiments to account for any potential effects of the solubilizing agents.
Data Presentation
Table 1: Solubility of Methyl Ricinoleate in Different Solvents
| Solvent System | Concentration of Methyl Ricinoleate | Reference |
| Water | ~9.87 x 10⁻² mg/L | [1] |
| Ethanol | Soluble | [6] |
| Ether | Soluble | [6] |
| Ethanol:PBS (pH 7.2) (1:1) | 0.5 mg/mL | [5] |
| Ethanol, DMSO, Dimethyl formamide | ~50 mg/mL (for stock solutions) | [5] |
Table 2: Properties of Common Surfactants for Solubilization
| Surfactant | Type | Critical Micelle Concentration (CMC) | Reference |
| Tween 80 | Non-ionic | 13-15 mg/L | |
| Cremophor EL | Non-ionic | ~0.02% (w/v) | [8] |
Experimental Protocols
Protocol 1: Solubilization of Methyl Ricinoleate using a Co-solvent (Ethanol)
This protocol describes the preparation of a working solution of methyl ricinoleate in an aqueous buffer using ethanol as a co-solvent.
Materials:
-
Methyl Ricinoleate
-
Ethanol (Absolute)
-
Aqueous buffer of choice (e.g., Phosphate Buffered Saline - PBS)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
Procedure:
-
Prepare a Stock Solution:
-
Accurately weigh the desired amount of methyl ricinoleate.
-
Dissolve the methyl ricinoleate in absolute ethanol to create a concentrated stock solution (e.g., 10-50 mg/mL).
-
Vortex thoroughly until the methyl ricinoleate is completely dissolved. This stock solution can be stored at -20°C.[5]
-
-
Prepare the Working Solution:
-
Warm the stock solution to room temperature.
-
In a separate tube, add the required volume of the aqueous buffer.
-
While vortexing the buffer, slowly add the required volume of the methyl ricinoleate stock solution to achieve the final desired concentration.
-
Important: The final concentration of ethanol in the working solution should be kept as low as possible to avoid solvent-induced artifacts in your experiment (typically ≤1%).
-
-
Final Observation:
-
After adding the stock solution, vortex the working solution for another 30 seconds.
-
Visually inspect the solution for any signs of precipitation or cloudiness. If the solution is not clear, the final concentration of methyl ricinoleate may be too high for the chosen ethanol concentration.
-
Protocol 2: Formulation of a Methyl Ricinoleate Nanoemulsion
This protocol provides a general method for preparing a methyl ricinoleate-based nanoemulsion using a low-energy spontaneous emulsification method, adapted from protocols for similar fatty acid esters.[3]
Materials:
-
Methyl Ricinoleate (Oil Phase)
-
A non-ionic surfactant (e.g., Tween 80)
-
A co-surfactant/solvent (e.g., Ethanol)
-
Purified water (Aqueous Phase)
-
Magnetic stirrer with a heating plate
-
Beakers and graduated cylinders
Procedure:
-
Preparation of the Organic Phase:
-
In a beaker, combine the methyl ricinoleate, Tween 80, and ethanol. A typical starting ratio could be 5% oil, 10-20% surfactant/co-surfactant mixture, and the remainder as the aqueous phase. The optimal ratio will need to be determined experimentally.
-
Stir the mixture on a magnetic stirrer until a homogenous organic phase is obtained.
-
-
Formation of the Nanoemulsion:
-
In a separate beaker, place the purified water.
-
While continuously stirring the water at a constant speed (e.g., 600 rpm), slowly add the organic phase dropwise.
-
The addition should be performed at a controlled temperature, typically room temperature.
-
Continue stirring for approximately 15-30 minutes after the addition is complete. A translucent nanoemulsion should form spontaneously.
-
-
Characterization (Optional but Recommended):
-
Evaluate the resulting nanoemulsion for its physicochemical properties, including particle size, polydispersity index (PDI), and zeta potential using appropriate instrumentation (e.g., dynamic light scattering).
-
Mandatory Visualization
Caption: Troubleshooting workflow for addressing methyl ricinoleate solubility issues.
Caption: Mechanism of micellar solubilization of methyl ricinoleate by surfactants.
References
- 1. Methyl ricinoleate - Wikipedia [en.wikipedia.org]
- 2. The effects of pH, surfactant, ion concentration, coformer, and molecular arrangement on the solubility behavior of myricetin cocrystals - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. doi.nrct.go.th [doi.nrct.go.th]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. Methyl Ricinoleate | C19H36O3 | CID 5354133 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. HPLC Troubleshooting: Precipitation of Buffers in Gradient Elution Mode [thermofisher.com]
- 8. researchgate.net [researchgate.net]
"improving the stability of Methyl 12-hydroxy-9(E)-octadecenoate in solution"
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Methyl 12-hydroxy-9(E)-octadecenoate. The information is designed to help improve the stability of this compound in solution during experimental procedures.
Troubleshooting Guide
This guide addresses common issues encountered during the handling and storage of this compound solutions.
| Problem | Potential Cause | Recommended Solution |
| Loss of compound potency or inconsistent results | Degradation of this compound due to oxidation, hydrolysis, or thermal stress. | 1. Review Storage Conditions: Ensure the compound is stored at -20°C or lower in a tightly sealed container, protected from light.[1] 2. Solvent Purity: Use high-purity, anhydrous solvents to minimize water content and prevent hydrolysis. 3. Inert Atmosphere: For long-term storage or sensitive experiments, overlay the solution with an inert gas like argon or nitrogen. 4. Minimize Heat Exposure: Avoid repeated freeze-thaw cycles and prolonged exposure to elevated temperatures.[2][3] 5. Consider Antioxidants: For applications where it will not interfere with downstream processes, consider adding a suitable antioxidant. |
| Appearance of unknown peaks in analytical chromatograms (e.g., GC-MS, HPLC) | Formation of degradation products such as hydroperoxides, aldehydes, or shorter-chain fatty acid esters. Isomerization of the double bond is also possible. | 1. Characterize Unknown Peaks: Use mass spectrometry to identify the molecular weights of the unknown compounds to help elucidate the degradation pathway.[4][5] 2. Control pH: If working with aqueous or protic solutions, buffer the solution to a neutral pH to minimize acid- or base-catalyzed hydrolysis and isomerization.[6][7] 3. Freshly Prepare Solutions: Prepare solutions immediately before use whenever possible. |
| Phase separation or precipitation in solution | Compound exceeding its solubility limit, or formation of insoluble degradation products. | 1. Verify Solubility: Check the solubility of this compound in the chosen solvent.[1] For aqueous buffers, solubility is significantly lower. 2. Filter Solution: If precipitation is suspected to be from insoluble degradation products, filter the solution through a compatible syringe filter before use. 3. Sonication: Briefly sonicate the solution to aid in redissolving the compound, but be mindful of potential temperature increases. |
| Discoloration or change in odor of the solution | Significant oxidative degradation. | 1. Discard the Solution: These are strong indicators of advanced degradation, and the solution should not be used for experiments. 2. Re-evaluate Handling Procedures: Review all handling and storage steps to identify potential sources of oxygen, light, or heat exposure.[8] |
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound in solution?
A1: The primary degradation pathways for this compound, an unsaturated fatty acid methyl ester, are:
-
Oxidation (Autoxidation): This is a major concern for unsaturated lipids. The double bond at the 9-position is susceptible to attack by molecular oxygen, leading to the formation of hydroperoxides, which can further break down into aldehydes, ketones, and other reactive species.[9][10] This process is accelerated by heat, light, and the presence of metal ions.
-
Hydrolysis: The methyl ester linkage can be hydrolyzed to yield 12-hydroxy-9(E)-octadecenoic acid and methanol. This reaction can be catalyzed by acidic or basic conditions.[7]
-
Thermal Degradation: At elevated temperatures, typically above 260-300°C, the molecule can undergo thermal decomposition, leading to the formation of shorter-chain compounds.[2][3]
-
Photodegradation: Exposure to light, particularly UV light, can promote oxidation and other degradation reactions.[11][12]
Q2: What are the ideal storage conditions for solutions of this compound?
A2: For optimal stability, solutions of this compound should be stored under the following conditions:
-
Temperature: -20°C is recommended for short- to medium-term storage. For long-term storage, -80°C is preferable.[1]
-
Atmosphere: Store under an inert atmosphere (argon or nitrogen) to minimize exposure to oxygen.
-
Light: Protect from light by using amber vials or by wrapping the container in aluminum foil.[8]
-
Container: Use tightly sealed glass containers to prevent solvent evaporation and moisture entry.
Q3: Which solvents are recommended for dissolving this compound?
A3: this compound is soluble in organic solvents such as ethanol, dimethylformamide (DMF), and dimethyl sulfoxide (B87167) (DMSO).[1] When preparing solutions, it is crucial to use high-purity, anhydrous grades of these solvents to minimize water content, which can contribute to hydrolysis.
Q4: Can I use antioxidants to improve the stability of my this compound solution?
A4: Yes, adding antioxidants can be an effective way to inhibit oxidative degradation. The choice of antioxidant will depend on the specific application and whether it will interfere with downstream assays. Common antioxidants used for lipids include:
-
Butylated hydroxytoluene (BHT)
-
Butylated hydroxyanisole (BHA)
-
Tert-butylhydroquinone (TBHQ)
-
Propyl gallate (PG)
-
Tocopherols (Vitamin E)
It is important to determine the optimal concentration of the chosen antioxidant and to ensure its compatibility with your experimental system.[10]
Q5: How can I monitor the stability of my this compound solution over time?
A5: The stability of the solution can be monitored by periodically analyzing it using analytical techniques such as:
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful technique for separating and identifying the parent compound and any volatile degradation products.[4]
-
High-Performance Liquid Chromatography (HPLC): HPLC with a suitable detector (e.g., UV or MS) can be used to quantify the concentration of this compound and detect non-volatile degradation products.
-
Thin-Layer Chromatography (TLC): TLC can be a quick and simple method to qualitatively assess the presence of degradation products, which may appear as additional spots with different retention factors.
A decrease in the peak area of the parent compound and the appearance of new peaks over time are indicative of degradation.
Data Presentation
Table 1: Solubility of Methyl 12-hydroxy-9(Z)-octadecenoate (a stereoisomer)
| Solvent | Approximate Solubility |
| Dimethylformamide (DMF) | 50 mg/mL[1] |
| Dimethyl sulfoxide (DMSO) | 50 mg/mL[1] |
| Ethanol | 100 mg/mL[1] |
| Ethanol:PBS (pH 7.2) (1:1) | 0.5 mg/mL[1] |
Note: Data for the 9(Z) isomer is presented as a reference; solubility of the 9(E) isomer is expected to be similar in organic solvents.
Table 2: Factors Influencing the Stability of Unsaturated Fatty Acid Methyl Esters
| Factor | Effect on Stability | Mitigation Strategy |
| Oxygen | Promotes oxidative degradation. | Store under an inert atmosphere (N₂ or Ar). Use degassed solvents. |
| Temperature | Higher temperatures accelerate oxidation and thermal degradation.[2][3] | Store at low temperatures (-20°C or -80°C). Avoid excessive heat during experiments. |
| Light | Promotes photodegradation and oxidation.[11][12] | Store in amber vials or protect from light. |
| Water | Can lead to hydrolysis of the ester bond. | Use anhydrous solvents and store in tightly sealed containers. |
| pH | Acidic or basic conditions can catalyze hydrolysis.[6][7] | Maintain a neutral pH for aqueous solutions. |
| Metal Ions | Can catalyze oxidative reactions. | Use high-purity reagents and glass containers. |
| Degree of Unsaturation | Higher unsaturation leads to lower oxidative stability.[13] | Handle polyunsaturated lipids with extra care regarding exposure to oxygen. |
Experimental Protocols
Protocol 1: Stability Assessment of this compound in Solution via GC-MS
Objective: To quantitatively assess the degradation of this compound in a specific solvent over time under defined storage conditions.
Materials:
-
This compound
-
High-purity, anhydrous solvent (e.g., ethanol)
-
Internal standard (e.g., methyl heptadecanoate)
-
Amber glass vials with PTFE-lined caps
-
Gas chromatograph with a mass spectrometer detector (GC-MS)
-
Appropriate GC column for FAME analysis (e.g., a polar capillary column)
Procedure:
-
Solution Preparation:
-
Prepare a stock solution of this compound in the chosen solvent at a known concentration (e.g., 1 mg/mL).
-
Prepare a stock solution of the internal standard in the same solvent at a known concentration.
-
Aliquot the this compound solution into several amber glass vials.
-
-
Storage Conditions:
-
Store the vials under the desired conditions to be tested (e.g., room temperature with light exposure, 4°C in the dark, -20°C in the dark).
-
-
Time-Point Analysis:
-
At designated time points (e.g., 0, 24, 48, 72 hours, 1 week, 1 month), remove one vial from each storage condition.
-
Allow the vial to come to room temperature.
-
Add a precise amount of the internal standard stock solution to the vial.
-
Vortex briefly to mix.
-
-
GC-MS Analysis:
-
Inject an aliquot of the sample into the GC-MS.
-
Run a suitable temperature program to separate the fatty acid methyl esters.
-
Acquire data in full scan mode to identify potential degradation products.
-
-
Data Analysis:
-
Calculate the ratio of the peak area of this compound to the peak area of the internal standard for each time point.
-
Plot this ratio against time for each storage condition to determine the rate of degradation.
-
Analyze the mass spectra of any new peaks to tentatively identify degradation products.
-
Visualizations
Caption: Primary degradation pathways for this compound.
Caption: Workflow for assessing the stability of a compound in solution.
Caption: Troubleshooting logic for inconsistent experimental results.
References
- 1. caymanchem.com [caymanchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. 12-Hydroxy-9-octadecenoic acid methyl ester | C19H36O3 | CID 6032867 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. The effect of pH on the toxicity of fatty acids and fatty acid amides to rainbow trout gill cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Carefully Storing Fats & Oils - Professional Nutrition Advice Service for individuals & groups [nutrivive.ie]
- 9. mdpi.com [mdpi.com]
- 10. Setting the oxidation stability of FAME safely :: AGQM [agqm-biodiesel.com]
- 11. researchgate.net [researchgate.net]
- 12. experts.umn.edu [experts.umn.edu]
- 13. mdpi.com [mdpi.com]
Technical Support Center: Optimizing GC Oven Temperature for FAME Isomer Separation
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing Gas Chromatography (GC) oven temperature programs for the separation of Fatty Acid Methyl Ester (FAME) isomers.
Troubleshooting Guide
This guide addresses specific issues encountered during the GC analysis of FAME isomers.
Problem: Poor resolution or co-elution of FAME isomers, particularly cis/trans isomers.
-
Answer: Achieving baseline separation of FAME isomers, especially geometric (cis/trans) and positional isomers, is a common challenge that often stems from the GC column selection and the oven temperature program.[1]
-
Column Selection: For resolving cis and trans isomers, highly polar cyanopropyl columns (e.g., SP-2560, HP-88, CP-Sil 88) are considered the gold standard.[2][3] Polyethylene glycol (PEG) or wax-type columns can separate FAMEs by carbon number and degree of unsaturation but are generally not suitable for resolving cis/trans isomers.[1] For complex samples, longer columns (e.g., 100 meters) are often required to achieve the necessary resolution.[1][2]
-
Temperature Program Optimization: The oven temperature program is a critical factor influencing separation.[1]
-
Lower Initial Temperature: Starting with a lower initial oven temperature can improve the resolution of early-eluting, more volatile FAMEs.[1][2]
-
Slower Ramp Rate: A slower temperature ramp rate (e.g., 2-5°C/min) increases the interaction between the analytes and the stationary phase, which can significantly enhance resolution.[2]
-
Isothermal Holds: Introducing an isothermal hold at a specific temperature just below the elution temperature of critical isomer pairs can improve their separation.[1][2] The relative elution of some FAME isomers is highly temperature-dependent; for instance, elution temperatures below 160°C may be necessary to ensure all 20:1 FAME isomers elute after 18:3n-3 on certain columns.[1][4]
-
-
Problem: Peak tailing or poor peak shape.
-
Answer: Poor peak shape can be caused by several factors, including the injection method, column activity, or system contamination.[1][2]
-
Injection Technique: For FAME analysis, cold injection techniques like on-column or programmed-temperature vaporization (PTV) are preferable to classical split injection, which can cause discrimination based on boiling point.[1]
-
System Maintenance: Active sites in a contaminated injector liner can cause peak tailing. Regularly clean the injector port and replace the liner.[2]
-
Column Contamination: If the column is contaminated, it may need to be baked out at a high temperature (within the column's specified limits) or by trimming the first few centimeters of the column inlet.[2]
-
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of poor peak resolution for C16:1 FAME isomers?
-
A1: The primary cause is the structural similarity of these isomers. They share the same carbon number and degree of unsaturation, differing only in the position or geometry (cis/trans) of the double bond. These subtle differences require highly selective GC methods to achieve baseline separation.[2]
Q2: Which type of GC column is best suited for separating FAME isomers?
-
A2: Highly polar capillary columns are the standard for detailed FAME isomer separation.[5] Columns with a stationary phase of biscyanopropyl polysiloxane (e.g., SP-2560, Rt-2560, HP-88) are highly recommended for their exceptional selectivity, especially for cis and trans isomers.[2][3]
Q3: What is the typical elution order of FAME isomers on a polar cyanopropyl column?
-
A3: On highly polar cyanopropyl columns, the elution order is generally determined by the degree of unsaturation and the configuration of the double bonds. For isomers with the same carbon number, trans isomers typically elute before cis isomers.[1][6] For example, with C18:1 isomers, the trans isomer will elute before the cis isomer.[1]
Q4: How can I reduce the analysis time for FAME separation without sacrificing resolution?
-
A4: While long columns are often used for complex FAME separations, analysis time can be reduced by:
-
Using Shorter, High-Efficiency Columns: Columns with smaller internal diameters (e.g., 0.18 mm or 0.1 mm) can provide faster separations while maintaining good resolution.[1] A 10m x 0.1mm ID column can reduce analysis time to approximately 12 minutes compared to over an hour for a 100m column.[7]
-
Optimizing the Carrier Gas: Hydrogen is a faster carrier gas than helium and can significantly reduce analysis times without a major loss in resolution.[2]
-
Employing Faster Temperature Programming: Modern GCs can achieve rapid temperature ramp rates, which can shorten the run time considerably.[1][8]
-
Q5: Can I use a non-polar GC column for FAME analysis?
-
A5: Yes, but with limitations. Non-polar columns separate FAMEs primarily based on their boiling point, which corresponds to their carbon chain length.[1][9] While this can be useful for pattern recognition and profiling of fatty acid distributions, you will not be able to effectively separate cis/trans isomers.[1][10]
Data Presentation
Table 1: Typical GC Parameters for Detailed Cis/Trans FAME Isomer Separation
| Parameter | Condition |
| Column | Highly Polar Cyanopropyl (e.g., Rt-2560, SP-2560, HP-88)[3] |
| 100 m x 0.25 mm ID, 0.20 - 0.25 µm film thickness[3] | |
| Injection | 1 µL, Split (e.g., 20:1), Inlet Temperature: 225-250°C[2][3] |
| Carrier Gas | Helium or Hydrogen at a constant flow (e.g., 1.0 mL/min for He)[3] |
| Oven Program | Initial Temp: 140°C, hold for 5 minutes |
| Ramp 1: Increase to 240°C at 4°C/minute | |
| Hold: Hold at 240°C for 20 minutes[2] | |
| Detector | Flame Ionization Detector (FID) at 250-300°C[2] |
Table 2: Example Oven Temperature Programs for FAME Analysis
| Parameter | Standard Resolution Program | Fast Analysis Program |
| Initial Temp | 100°C, hold 1 min | 175°C |
| Ramp 1 | 10°C/min to 180°C, hold 6 min | 30°C/min to 275°C |
| Ramp 2 | 5°C/min to 220°C, hold 12 min | - |
| Ramp 3 | 4°C/min to 240°C, hold 15 min | - |
| Final Hold | - | Hold at 275°C for 1 min |
| Reference | Adapted from various standard methods | Adapted from Fast GC conditions[9] |
Experimental Protocols
Protocol 1: Sample Preparation - Transesterification of Lipids to FAMEs
This protocol is a common method for preparing FAMEs from fats and oils for GC analysis.[3]
-
Sample Weighing: Accurately weigh approximately 100 mg of the lipid sample into a screw-cap test tube.[3]
-
Dissolution: Add 10 mL of hexane to dissolve the sample.[3]
-
Esterification: Add 100 µL of 2N potassium hydroxide (KOH) in methanol.[3]
-
Reaction: Cap the tube tightly and vortex vigorously for 30 seconds. The solution will first become cloudy and then clear as the reaction completes.[3]
-
Phase Separation: Allow the tube to stand until the upper hexane layer (containing the FAMEs) separates from the lower glycerol layer.[3]
-
Extraction: Carefully transfer the upper hexane layer to a GC vial for analysis.[3]
Protocol 2: High-Resolution GC-FID Method for FAME Analysis
This method is adapted from established protocols for separating complex FAME mixtures on a highly polar column.[3]
-
GC System: Agilent 7890A GC (or equivalent) with FID.
-
Column: Restek Rt-2560 (100 m x 0.25 mm ID, 0.20 µm film thickness).[3]
-
Injection: 1 µL volume with a 20:1 split ratio at an inlet temperature of 225°C.[3]
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.[3]
-
Oven Temperature Program:
-
Hold at 140°C for 5 minutes.
-
Ramp at 4°C/min to 240°C.
-
Hold at 240°C for 20 minutes.[2]
-
-
Detector: FID set at 250°C.
Visualizations
Caption: Troubleshooting workflow for poor FAME isomer separation in GC.
Caption: General experimental workflow for the analysis of FAMEs by GC.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. academic.oup.com [academic.oup.com]
- 5. benchchem.com [benchchem.com]
- 6. assets.fishersci.com [assets.fishersci.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. academic.oup.com [academic.oup.com]
- 9. GC Analyses of FAMEs by Boiling Point Elution [sigmaaldrich.com]
- 10. FAME analysis via boiling point separation - any advice? - Chromatography Forum [chromforum.org]
Technical Support Center: Quantification of Fatty Acid Methyl Esters (FAMEs)
Welcome to our technical support center for the quantification of Fatty Acid Methyl Esters (FAMEs). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) related to FAME analysis by gas chromatography (GC).
Frequently Asked Questions (FAQs)
Sample Preparation & Derivatization
Q1: Why is derivatization of fatty acids to FAMEs necessary for GC analysis?
A1: Free fatty acids are highly polar molecules that tend to form hydrogen bonds.[1] This characteristic leads to poor peak shape (tailing), broad peaks, and potential adsorption to the GC column, which results in inaccurate and irreproducible quantification.[2][3] Derivatization to FAMEs increases the volatility and reduces the polarity of the fatty acids, making them much more suitable for GC analysis.[2][3]
Q2: What are the most common derivatization methods for converting fatty acids to FAMEs?
A2: The most prevalent methods for preparing FAMEs include:
-
Acid-catalyzed esterification/transesterification: Reagents like boron trifluoride (BF₃) in methanol or methanolic HCl are widely used.[2][4] BF₃-methanol is effective for both free fatty acids and for the transesterification of esterified fatty acids.[2]
-
Base-catalyzed transesterification: Reagents such as sodium hydroxide (NaOH) or potassium hydroxide (KOH) in methanol are used for rapid transesterification, often at room temperature.[2][5] However, this method is not effective for free fatty acids.[5][6]
-
Diazomethane: This reagent reacts quickly with carboxylic acids to form methyl esters with minimal by-products. However, due to its high toxicity and explosive nature, it requires specialized handling and is less commonly used now.[2][5]
-
(Trimethylsilyl)diazomethane (TMS-DM): This is a safer alternative to diazomethane and has been shown to be accurate for cis/trans polyunsaturated fatty acid (PUFA) analysis.[6]
Q3: My derivatization reaction seems to be incomplete. What are the possible causes and solutions?
A3: Incomplete derivatization is a common issue that can significantly impact the accuracy of your quantification. Here are some potential causes and troubleshooting steps:
| Potential Cause | Troubleshooting Steps |
| Presence of Water | Ensure all glassware is dry and use anhydrous solvents. Water can hinder the esterification reaction. Some protocols suggest adding a water scavenger like 2,2-dimethoxypropane. |
| Degraded Reagents | Use high-quality, fresh derivatization reagents. Ensure they have been stored correctly as some are susceptible to degradation. |
| Suboptimal Reaction Conditions | Optimize the reaction time and temperature for your specific sample type. You can perform a time-course experiment to determine the point at which no further increase in FAME peak area is observed. |
| Incorrect Catalyst | For samples containing free fatty acids, a base-catalyzed method alone will be insufficient.[5][6] An acid-catalyzed step is necessary. |
Gas Chromatography (GC) Analysis
Q4: How do I choose the right GC column for FAME analysis?
A4: The choice of GC column is critical for achieving good separation of FAMEs.[7] The most important factor is the stationary phase polarity.[8]
-
Highly Polar Columns: For detailed FAME analysis, especially for separating geometric (cis/trans) isomers and branched-chain isomers, highly polar cyanopropyl silicone phases (e.g., HP-88, SP-2560) are the columns of choice.[7][8][9]
-
Intermediate Polarity Columns: Polyethylene glycol (PEG) phases, also known as WAX-type columns (e.g., DB-WAX, HP-INNOWAX), are effective for general FAME analysis, separating based on carbon chain length and degree of unsaturation.[7][8]
-
Non-Polar Columns: These are generally not recommended for FAME analysis as they separate primarily by boiling point, which can lead to co-elution of different FAMEs with similar boiling points.[8]
Q5: I'm observing poor peak shape (tailing or fronting) in my chromatogram. What could be the cause?
A5: Poor peak shape is a frequent problem in GC analysis.
-
Peak Tailing: This can be caused by active sites in the GC inlet or column, column contamination, or column overload.[2][7] To troubleshoot, you can try cleaning or replacing the inlet liner, conditioning the column, or injecting a smaller sample volume.[2][7] Incomplete derivatization can also lead to the tailing of any remaining free fatty acids.[7]
-
Peak Fronting: This is often an indication of column overload. Try diluting your sample or reducing the injection volume.
Q6: Some of my FAME peaks are co-eluting. How can I improve the resolution?
A6: Co-elution of FAMEs can lead to inaccurate quantification. Here are some strategies to improve resolution:
-
Optimize the Temperature Program: A slower temperature ramp rate can improve the separation of closely eluting peaks.[7]
-
Use a Longer Column: A longer column (e.g., 100 m) provides more theoretical plates, which enhances separation.[7][8]
-
Select a More Appropriate Stationary Phase: If you are using a non-polar or low-polarity column and see co-elution of saturated and unsaturated FAMEs, switching to a highly polar cyanopropyl or PEG-based column is the best solution.[8]
Quantification and Data Interpretation
Q7: What is an internal standard and why is it important for FAME quantification?
A7: An internal standard (IS) is a known amount of a compound that is added to a sample prior to analysis.[10][11] It is used to correct for variations in sample preparation, extraction, and instrument response.[11][12] The use of an IS significantly improves the accuracy and precision of quantification.[10]
Q8: How do I select an appropriate internal standard for my FAME analysis?
A8: An ideal internal standard should be a compound that is chemically similar to the analytes of interest but is not naturally present in the sample.[10] For FAME analysis, odd-chain fatty acids or their methyl esters, such as C17:0 (heptadecanoic acid) or C19:0 (nonadecanoic acid), are commonly used because they are typically absent in most biological samples.[10][13][14] It is crucial to ensure that the chosen IS does not co-elute with any of the FAMEs in your sample.
Q9: What are common integration errors to watch out for in my chromatograms?
A9: Inaccurate peak integration is a significant source of error in quantification. Common issues include:
-
Incorrect Baseline Placement: A drifting or noisy baseline can lead to incorrect peak area calculation.[15] Ensure the baseline is drawn from the true start to the end of the peak.[15]
-
Improper Integration of Fused Peaks: For partially resolved peaks, the integration method (e.g., drop line vs. valley) can significantly affect the calculated area of each peak.[16] The "drop" or "Gaussian skim" methods often produce the least error for peaks of approximately equal size.[16] For a small peak on the tail of a large one, skimming is generally more accurate.[15][17]
Troubleshooting Guides
Problem: Low or No FAME Peaks Detected
| Possible Cause | Recommended Action |
| Inefficient Derivatization | Verify that reagents are fresh and that the reaction conditions (temperature, time) are optimal.[2] Check for the presence of water, which can inhibit the reaction. |
| Sample Degradation | Thermally labile compounds may degrade in a hot injector. Consider using a lower injector temperature.[2] Polyunsaturated fatty acids are particularly susceptible to oxidation, which can occur during sample preparation and storage.[18][19] |
| Injector Problems | Check for leaks in the injector.[2] Ensure the syringe is functioning correctly and injecting the intended volume.[2] |
| Column Issues | The column may be contaminated or degraded.[2] Try conditioning the column according to the manufacturer's instructions. |
Problem: Inaccurate Quantification Results
| Possible Cause | Recommended Action |
| Inappropriate Internal Standard | Ensure the internal standard is not present in the original sample and does not co-elute with any analytes.[20] The amount of IS added should be within the concentration range of the FAMEs in the sample.[20] |
| Non-Linear Detector Response | Calibrate the detector response across the expected concentration range of your samples. A multi-point calibration curve is recommended.[6] |
| Integration Errors | Manually review the integration of all peaks. Adjust the baseline and peak start/end points as necessary.[15][16] Be consistent with the integration method used for all standards and samples. |
| Co-elution of Peaks | Optimize your GC method to improve resolution (see FAQ Q6).[7][8] If co-elution cannot be resolved chromatographically, consider using GC-MS and quantifying based on unique fragment ions.[21] |
Experimental Protocols
Protocol: Acid-Catalyzed Derivatization of Fatty Acids to FAMEs
This protocol describes a common method for the preparation of FAMEs from lipid samples using an acid catalyst.
Materials:
-
Lipid sample (1-25 mg)
-
Boron trichloride-methanol solution (BCl₃-Methanol), 12% w/w
-
Hexane
-
Deionized water
-
Anhydrous sodium sulfate
-
Micro reaction vessel (5-10 mL) with a screw cap
Procedure:
-
Weigh 1-25 mg of the lipid sample into a micro reaction vessel.
-
Add 2 mL of 12% BCl₃-methanol solution.
-
Cap the vessel tightly and heat at 60 °C for 5-10 minutes.
-
Cool the reaction vessel to room temperature.
-
Add 1 mL of deionized water and 1 mL of hexane to the vessel.
-
Shake the vessel vigorously to extract the FAMEs into the hexane layer.
-
Allow the layers to separate.
-
Carefully transfer the upper organic layer (containing the FAMEs) to a clean vial containing a small amount of anhydrous sodium sulfate to remove any residual water.
-
The sample is now ready for GC analysis.
Visualizations
Caption: Workflow for the quantification of fatty acid methyl esters (FAMEs).
Caption: Troubleshooting guide for incomplete FAME derivatization.
References
- 1. mdpi.com [mdpi.com]
- 2. benchchem.com [benchchem.com]
- 3. High Sensitivity Quantitative Lipidomics Analysis of Fatty Acids in Biological Samples by Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. perlan.com.pl [perlan.com.pl]
- 6. Comparison of Two Derivatization Methods for the Analysis of Fatty Acids and Trans Fatty Acids in Bakery Products Using Gas Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. docs.nrel.gov [docs.nrel.gov]
- 12. Impact of internal standard selection on measurement results for long chain fatty acids in blood - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. stableisotopefacility.ucdavis.edu [stableisotopefacility.ucdavis.edu]
- 15. Peak Integration Errors: Common Issues and How to Fix Them | Separation Science [sepscience.com]
- 16. chromatographyonline.com [chromatographyonline.com]
- 17. chromatographyonline.com [chromatographyonline.com]
- 18. Determination of Oxidized Lipids in Commonly Consumed Foods and a Preliminary Analysis of Their Binding Affinity to PPARγ - PMC [pmc.ncbi.nlm.nih.gov]
- 19. twinwoodcattle.com [twinwoodcattle.com]
- 20. researchgate.net [researchgate.net]
- 21. Gas chromatographic quantification of fatty acid methyl esters: flame ionization detection vs. electron impact mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
"reducing thermal degradation of Methyl 12-hydroxy-9(E)-octadecenoate in GC inlet"
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in mitigating the thermal degradation of Methyl 12-hydroxy-9(E)-octadecenoate during Gas Chromatography (GC) analysis.
Troubleshooting Guide
Issue: Poor Peak Shape, Tailing, or Broad Peaks
Poor peak shape is a common indicator of issues within the GC system, including thermal degradation or active sites in the inlet.
| Possible Cause | Troubleshooting Steps |
| Active Sites in the Inlet | Use a highly deactivated inlet liner. Consider replacing the liner and septum regularly, especially when analyzing complex matrices.[1][2] |
| Column Contamination | Trim the first few centimeters of the column from the inlet side. If the problem persists, the column may need to be replaced.[1][2] |
| Inappropriate Column Phase | Ensure the column's stationary phase is suitable for the analysis of hydroxy fatty acid methyl esters. A more inert phase may be required.[2][3] |
| Column Overload | Dilute the sample and reinject. If the peak shape improves, the column was overloaded.[2] |
Issue: Low Analyte Response or Complete Signal Loss
A diminished or absent peak for this compound often points towards thermal degradation in the hot GC inlet or incomplete derivatization.
| Possible Cause | Troubleshooting Steps |
| Excessive Inlet Temperature | Lower the injector temperature in increments (e.g., 25°C) to find the optimal balance between volatilization and degradation. A good starting point for thermally labile compounds is around 250°C.[1][2][4] |
| Incomplete Derivatization | The hydroxyl group on this compound can cause it to be thermally labile. Derivatization of this hydroxyl group (e.g., silylation) can improve thermal stability.[3][5][6] |
| Analyte Adsorption | Use a deactivated liner and ensure all components in the sample path are inert.[2] |
| Injection Technique | For highly sensitive compounds, consider using a cool on-column or a programmed temperature vaporization (PTV) inlet to avoid the high temperatures of a traditional split/splitless inlet.[2][7][8] |
Frequently Asked Questions (FAQs)
Q1: Why is this compound prone to thermal degradation in the GC inlet?
This compound, a derivative of ricinoleic acid, contains a hydroxyl (-OH) group. This functional group increases the polarity of the molecule and makes it susceptible to dehydration and other degradation reactions at the high temperatures commonly used in GC inlets.[3][9]
Q2: What is the ideal GC inlet temperature for analyzing this compound?
The optimal inlet temperature is a compromise between efficient vaporization of the analyte and minimizing thermal breakdown. A good starting point is 250°C.[4] It is highly recommended to perform a temperature optimization study, starting from a lower temperature (e.g., 200°C) and increasing it in increments while monitoring the analyte's peak area and shape.[2][4]
Q3: Should I use a split or splitless injection for my analysis?
The choice depends on your sample concentration.
-
Splitless injection: This technique is preferred for trace analysis as it transfers the entire sample to the column, maximizing sensitivity. However, the longer residence time in the hot inlet can increase the risk of thermal degradation.[2][10]
-
Split injection: This is suitable for more concentrated samples and can help to minimize the time the analyte spends in the hot inlet.
For highly thermally labile compounds like this compound, alternative injection techniques are often better.
Q4: What are the advantages of using a cool on-column or PTV inlet?
-
Cool On-Column (COC) Injection: This is the most gentle injection technique as the sample is deposited directly onto the column at a low temperature, which minimizes the risk of thermal degradation.[7][8]
-
Programmed Temperature Vaporization (PTV) Inlet: A PTV inlet offers great flexibility. The sample is injected into a cool liner, which is then rapidly heated to transfer the analytes to the column. This allows for controlled vaporization and can significantly reduce analyte degradation.[7][8][11][12]
Q5: Is derivatization necessary for the analysis of this compound?
Yes, derivatization of the hydroxyl group is highly recommended to improve the thermal stability of the molecule and achieve better chromatographic results.[3][5] The most common derivatization method for hydroxyl groups is silylation, which replaces the active hydrogen with a trimethylsilyl (TMS) group.[6] This reduces the polarity of the analyte and makes it more volatile and less prone to degradation.[13]
Experimental Protocols
Protocol 1: Inlet Temperature Optimization for Splitless Injection
-
Initial Setup:
-
Injection Series:
-
Data Analysis:
-
Monitor the peak area and shape of the analyte at each temperature.
-
Plot the peak area against the inlet temperature to identify the temperature that provides the best response before the onset of degradation (indicated by a decrease in peak area).[1]
-
Protocol 2: Silylation Derivatization of this compound
-
Sample Preparation:
-
Evaporate the sample containing this compound to dryness under a stream of nitrogen.
-
-
Derivatization Reaction:
-
Add a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), to the dried sample.
-
Add a suitable solvent (e.g., pyridine, acetonitrile, or toluene).
-
Cap the vial tightly and heat at 60-80°C for 30-60 minutes.
-
-
Analysis:
-
Cool the reaction mixture to room temperature.
-
Inject an aliquot of the derivatized sample directly into the GC-MS.
-
Visualizations
Caption: Experimental workflow for the GC analysis of this compound.
Caption: Troubleshooting decision tree for thermal degradation of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. omega-hydroxy fatty acids - Chromatography Forum [chromforum.org]
- 4. Optimizing Splitless Injections: Inlet Temperature [restek.com]
- 5. researchgate.net [researchgate.net]
- 6. hrgc.eu [hrgc.eu]
- 7. agilent.com [agilent.com]
- 8. chromtech.com [chromtech.com]
- 9. mdpi.com [mdpi.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. gcms.cz [gcms.cz]
- 12. agilent.com [agilent.com]
- 13. benchchem.com [benchchem.com]
"matrix effects in mass spectrometry analysis of methyl ricinoleate"
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address matrix effects in the mass spectrometry analysis of methyl ricinoleate.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and why are they a concern in the analysis of methyl ricinoleate?
A1: A matrix effect is the alteration of ionization efficiency by co-eluting substances from the sample matrix. In the analysis of methyl ricinoleate, components of the sample other than the analyte itself can interfere with the measurement process. These effects, which can cause ion suppression or enhancement, are a major concern in quantitative LC-MS/MS because they can compromise accuracy, reproducibility, and sensitivity.[1] Biological samples like plasma, serum, or plant oil extracts are complex and contain high concentrations of other lipids, proteins, and salts that can co-elute with methyl ricinoleate and interfere with its ionization.[2] Electrospray ionization (ESI) is particularly susceptible to these effects.[1]
Q2: What are the most common sources of matrix effects in methyl ricinoleate analysis?
A2: The most common sources of matrix effects in lipid analysis are phospholipids, which are abundant in biological matrices like plasma and tissue extracts. Other potential sources include triglycerides, other fatty acid methyl esters, salts, detergents used during sample preparation, and endogenous metabolites.[3][4] These co-eluting compounds can compete with methyl ricinoleate for ionization, alter the surface tension of the ESI droplets, or change the viscosity of the solution, all of which can lead to ion suppression or enhancement.[3][5]
Q3: How can I determine if my analysis of methyl ricinoleate is affected by matrix effects?
A3: There are two primary methods to assess matrix effects:
-
Post-Column Infusion: This is a qualitative method where a constant flow of a methyl ricinoleate standard solution is infused into the mass spectrometer after the analytical column.[6][7] A blank, extracted matrix sample is then injected onto the LC column. Any dip or rise in the constant signal at the retention time of methyl ricinoleate indicates ion suppression or enhancement, respectively.[1][8]
-
Post-Extraction Spike: This is a quantitative method that compares the response of methyl ricinoleate spiked into a blank matrix extract with the response of the analyte in a neat solvent at the same concentration.[7][9] The ratio of these responses, known as the matrix factor, provides a quantitative measure of the matrix effect. A value of less than 100% indicates ion suppression, while a value greater than 100% suggests ion enhancement.[7]
Q4: What is the difference between ion suppression and ion enhancement?
A4: Ion suppression is the most common form of matrix effect and results in a decreased signal intensity for the analyte (methyl ricinoleate) in the presence of co-eluting matrix components.[1][10] Ion enhancement is the opposite phenomenon, where the presence of matrix components leads to an increased signal intensity for the analyte.[7] Both effects can lead to inaccurate quantification of methyl ricinoleate.
Troubleshooting Guide
Issue 1: Poor sensitivity and low signal for methyl ricinoleate in matrix samples compared to pure standards.
-
Q: My methyl ricinoleate peak is much smaller in plasma extracts than in a clean solvent. What could be the cause?
Issue 2: Inconsistent and irreproducible results for methyl ricinoleate between different samples.
-
Q: I am observing high variability in the quantification of methyl ricinoleate across my sample set. Why is this happening?
-
A: High variability is often due to inconsistent matrix effects between samples. The composition and concentration of interfering substances can differ from one sample to another, leading to varying degrees of ion suppression or enhancement.[10] This inconsistency makes reliable quantification difficult.
-
Issue 3: Poor recovery of methyl ricinoleate during sample preparation.
-
Q: My recovery of methyl ricinoleate is low and variable after solid-phase extraction (SPE). What can I do?
-
A: Low and variable recovery can be due to several factors, including suboptimal SPE sorbent selection, inadequate elution solvent strength, or analyte breakthrough during the washing step. For a non-polar analyte like methyl ricinoleate, ensure your SPE protocol is optimized for lipid extraction. Consider using a reversed-phase sorbent and ensure your elution solvent is strong enough (e.g., a high percentage of a non-polar solvent) to fully recover the analyte.
-
Quantitative Data on Matrix Effects
The following table provides illustrative data on the impact of different sample preparation techniques on the matrix effect and recovery of a typical long-chain fatty acid methyl ester (FAME) like methyl ricinoleate in human plasma.
| Sample Preparation Method | Analyte Recovery (%) | Matrix Effect (%) | Key Observation |
| Protein Precipitation (PPT) | 85 ± 8 | 45 ± 12 (Suppression) | Simple and fast, but results in significant ion suppression due to residual phospholipids.[10] |
| Liquid-Liquid Extraction (LLE) | 92 ± 6 | 78 ± 9 (Suppression) | Offers cleaner extracts than PPT, reducing matrix effects, but can be more labor-intensive.[10] |
| Solid-Phase Extraction (SPE) | 95 ± 4 | 91 ± 5 (Suppression) | Provides cleaner extracts and less ion suppression compared to PPT and LLE. |
| HybridSPE (Phospholipid Depletion) | 98 ± 3 | 99 ± 2 (Minimal Effect) | Highly effective at removing phospholipids, leading to minimal matrix effects and high analyte recovery. |
Note: Data are representative examples for illustrative purposes and may vary based on specific experimental conditions.
Experimental Protocols
Protocol 1: Assessment of Matrix Effect using Post-Extraction Spike
This protocol quantitatively determines the extent of matrix effects.
-
Prepare a Neat Standard Solution: Dissolve a known amount of methyl ricinoleate standard in the initial mobile phase to a specific concentration (e.g., 100 ng/mL).
-
Prepare a Blank Matrix Extract: Extract a blank matrix sample (e.g., plasma, oil) using your established sample preparation protocol without adding the analyte.
-
Prepare the Post-Spiked Sample: Spike the blank matrix extract from step 2 with the methyl ricinoleate standard to the same final concentration as the neat standard solution.
-
Analysis: Analyze both the neat standard solution and the post-spiked sample using your LC-MS/MS method.
-
Calculation: Calculate the matrix effect using the following formula:
-
Matrix Effect (%) = (Peak Area in Post-Spiked Sample / Peak Area in Neat Standard) x 100
-
Protocol 2: Sample Preparation using Solid-Phase Extraction (SPE) for Methyl Ricinoleate
This protocol is designed to remove interfering matrix components from a biological sample.
-
Sample Pre-treatment: To 200 µL of plasma, add 600 µL of a 1:1 (v/v) mixture of methanol and water containing a stable isotope-labeled internal standard for methyl ricinoleate. Vortex to mix.
-
SPE Cartridge Conditioning: Condition a C18 SPE cartridge by washing with 1 mL of methanol followed by 1 mL of water.
-
Loading: Load the pre-treated sample onto the SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 40% methanol in water to remove polar interferences.
-
Elution: Elute the methyl ricinoleate with 1 mL of acetonitrile.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in the initial mobile phase for LC-MS analysis.
Protocol 3: Stable Isotope Dilution for Quantification
This is the gold standard for correcting matrix effects.[11]
-
Internal Standard Spiking: Add a known amount of a stable isotope-labeled (e.g., ¹³C or ²H) methyl ricinoleate internal standard to each sample before any sample preparation steps.
-
Sample Preparation: Perform the extraction and cleanup of the samples as described in Protocol 2.
-
LC-MS/MS Analysis: Analyze the samples. The mass spectrometer will monitor the transitions for both the native methyl ricinoleate and the stable isotope-labeled internal standard.
-
Quantification: Calculate the concentration of methyl ricinoleate by determining the ratio of the peak area of the native analyte to the peak area of the internal standard. This ratio is then compared to a calibration curve prepared with the same internal standard. The internal standard experiences the same matrix effects as the analyte, thus providing accurate correction.[11][12]
Visualizations
Caption: Troubleshooting workflow for matrix effects.
Caption: Sample preparation workflow comparison.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. stableisotopefacility.ucdavis.edu [stableisotopefacility.ucdavis.edu]
- 3. Ion suppression in mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [PDF] Ion suppression in mass spectrometry. | Semantic Scholar [semanticscholar.org]
- 5. US8383847B2 - Process for the enrichment of methyl ricinoleate from castor oil methyl esters by liquid-liquid extraction - Google Patents [patents.google.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. lipidmaps.org [lipidmaps.org]
- 12. Sample Preparation Methods for Lipidomics Approaches Used in Studies of Obesity - PMC [pmc.ncbi.nlm.nih.gov]
"incomplete derivatization of ricinoleic acid to methyl ester"
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the derivatization of ricinoleic acid to its methyl ester, a common procedure in lipid analysis and oleochemistry.
Frequently Asked Questions (FAQs)
Q1: What is the primary method for converting ricinoleic acid to methyl ricinoleate?
The most common method is the transesterification of castor oil, which is naturally rich in ricinoleic acid triglycerides (approximately 89-92%).[1][2] This process involves reacting the oil with an alcohol, typically methanol, in the presence of a catalyst to produce fatty acid methyl esters (FAMEs), including methyl ricinoleate, and glycerol as a byproduct.[1]
Q2: What types of catalysts are used for this transesterification?
Both alkaline and enzymatic catalysts are employed.
-
Alkaline Catalysts: Sodium hydroxide (NaOH), potassium hydroxide (KOH), and sodium methoxide are common homogeneous catalysts that facilitate a rapid reaction at temperatures below 100°C.[1][3] Heterogeneous base catalysts like Barium Oxide (BaO) have also been used effectively.[4][5]
-
Enzymatic Catalysts: Lipases, such as those from Geotrichum candidum, offer a greener alternative, though they may require different reaction conditions.[6][7]
Q3: What are the critical factors affecting the yield of methyl ricinoleate?
Incomplete derivatization and low yields are often traced back to suboptimal reaction parameters. The most influential factors include the methanol-to-oil molar ratio, catalyst concentration, reaction temperature, and reaction time.[8][9][10] The purity of the initial castor oil, particularly its free fatty acid and water content, can also significantly impact the reaction.[1]
Q4: How can I confirm if the derivatization is incomplete?
Incomplete derivatization is typically identified during the analytical stage. Techniques like Thin Layer Chromatography (TLC) can be used to monitor the reaction's progress by observing the disappearance of the triglyceride spot.[11] Post-reaction, Gas Chromatography (GC) analysis is standard. The presence of peaks corresponding to mono-, di-, and triglycerides alongside the desired FAME peak indicates an incomplete reaction.[6] However, analytical issues like peak tailing might not be a sign of incomplete reaction but rather an analytical artifact due to the free hydroxyl group on ricinoleic acid.[12]
Troubleshooting Guide
Problem 1: Low Yield of Methyl Ricinoleate
Q: My final yield of methyl ricinoleate is significantly lower than expected. What are the potential causes and solutions?
A: Low yield is a common issue stemming from several potential sources related to reaction conditions and starting material quality.
Potential Causes:
-
Suboptimal Molar Ratio: An insufficient amount of methanol will result in an incomplete reaction. Conversely, an excessive amount can complicate the separation of glycerol.
-
Incorrect Catalyst Concentration: Too little catalyst leads to a slow and incomplete conversion.[13] Too much can promote the formation of soaps (saponification), especially if free fatty acids (FFAs) are present, which consumes the catalyst and reduces yield.[1][13]
-
Inappropriate Reaction Temperature: The reaction rate is temperature-dependent. Temperatures that are too low will result in incomplete conversion within a practical timeframe. For alkaline catalysts, an optimal temperature is often around 65°C.[10][13]
-
Insufficient Reaction Time: The transesterification reaction is not instantaneous. Reaction times are typically in the range of 45-90 minutes.[1][11]
-
Poor Mixing: Inadequate agitation can prevent proper mixing of the oil and methanol phases, limiting the reaction rate.
-
Presence of Water and FFAs: Water can hydrolyze the triglycerides and the resulting methyl esters. High FFA content in the castor oil can react with the base catalyst to form soap, deactivating the catalyst.[1][14]
Solutions:
-
Optimize Reaction Parameters: Systematically adjust the methanol:oil ratio, catalyst concentration, temperature, and time. Refer to the table of optimized conditions from various studies below.
-
Ensure Anhydrous Conditions: Use anhydrous methanol and dry the castor oil if water content is suspected.
-
Pre-treat the Oil: If the oil has a high acid value, consider a preliminary esterification step with an acid catalyst to convert FFAs before proceeding with the base-catalyzed transesterification.
-
Increase Agitation: Ensure vigorous stirring throughout the reaction to improve contact between reactants.[10]
Problem 2: Soap Formation During the Reaction
Q: My reaction mixture became thick and difficult to stir, and I suspect soap has formed. Why did this happen and how can I prevent it?
A: The formation of a thick, emulsion-like mixture is a classic sign of saponification, or soap formation.
Potential Causes:
-
Excessive Catalyst: Using a higher-than-optimal concentration of an alkaline catalyst (like NaOH or KOH) significantly increases the likelihood of saponification.[13]
-
High Free Fatty Acid (FFA) Content: The starting castor oil may contain a high level of FFAs, which readily react with the base catalyst to form soap.
-
Presence of Water: Water can hydrolyze triglycerides into FFAs, which then react with the catalyst.[14]
Solutions:
-
Reduce Catalyst Concentration: Titrate the catalyst to the optimal amount. A common range is 0.9% to 1.5% w/w of the oil.[8][9]
-
Use High-Purity Oil: Start with castor oil that has a low acid value (low FFA content). If necessary, purify the oil before the reaction.[1]
-
Ensure Dry Reagents: Use anhydrous methanol and ensure all glassware is completely dry before starting the experiment.
Problem 3: Difficulty Separating the Product from the Glycerol Layer
Q: After the reaction, I am unable to get a clean separation between the methyl ester and glycerol layers. What can I do?
A: Poor phase separation is often linked to the formation of emulsions, which can be caused by soap or the presence of unreacted monoglycerides and diglycerides.
Potential Causes:
-
Emulsion Formation: Caused by soap formation (see Problem 2) or residual monoglycerides acting as emulsifiers.
-
Incomplete Reaction: Significant amounts of unreacted starting material and intermediates can interfere with separation.
-
Excess Methanol: While necessary for the reaction, a large excess of methanol can increase the solubility of glycerol in the ester phase, hindering separation.
Solutions:
-
Break the Emulsion: Add a small amount of brine (saturated NaCl solution) or slightly acidify the mixture to break the emulsion.
-
Allow for Longer Settling Time: Give the mixture more time to settle in a separating funnel. Gentle centrifugation can also be effective.
-
Evaporate Excess Methanol: Before the washing step, carefully remove excess methanol using a rotary evaporator.[11] This will decrease the solubility of glycerol in the product phase.
-
Ensure Complete Reaction: Address the root causes of incomplete reaction (see Problem 1) in subsequent experiments.
Problem 4: Poor Results During GC Analysis (Peak Tailing, Low Area)
Q: My GC-FID analysis shows a very small peak for methyl ricinoleate, or the peak is broad and tailing. Does this mean my reaction failed?
A: Not necessarily. This is a very common analytical challenge specific to hydroxy fatty acids like ricinoleic acid. The issue may lie with the analysis method, not the derivatization itself.
Potential Causes:
-
Interaction with the GC Column: The free hydroxyl (-OH) group on the methyl ricinoleate molecule is polar and can interact with the stationary phase of the GC column, leading to poor peak shape (tailing) and retention time shifts.[12] In severe cases, the compound may not elute properly, resulting in a reduced peak area.[12]
Solutions:
-
Perform a Second Derivatization (Silylation): The most effective solution is to derivatize the hydroxyl group after the initial methylation. Convert the FAMEs to their trimethylsilyl (TMS) ethers using a silylating agent (e.g., BSTFA, TMCS).[12] This masks the polar hydroxyl group, making the molecule more volatile and less prone to column interactions, resulting in sharp, symmetrical peaks.
-
Use a Suitable GC Column: While silylation is recommended, using a column specifically designed for FAME analysis may offer some improvement. A DB-23 column is sometimes used, but issues can persist without silylating the hydroxyl group.[12]
Optimized Reaction Parameters
The following table summarizes optimized conditions for the transesterification of castor oil to methyl ricinoleate from various studies. These values can serve as a starting point for experimental design.
| Catalyst | Catalyst Conc. (% w/w) | Methanol:Oil Molar Ratio | Temperature (°C) | Time (min) | Yield (%) | Reference |
| KOH | 1.5 | 12:1 | 65 | 60 | 82-96 | [9][10] |
| NaOH | 1.5 | Not specified | 30 | 90 | 95.38 | [1] |
| KOH | 0.9 | 4.02:1 | 49.87 | 59.21 | 88.25 | [8] |
| KOH | 0.9 | 6:1 | 60 | 360 | 96.7 | [3] |
| BaO | 4.0 | 250:1 | 65 | 360 | ~95 | [4][5] |
Experimental Protocols
Protocol 1: Base-Catalyzed Transesterification of Castor Oil
This protocol provides a general methodology for the synthesis of methyl ricinoleate using an alkaline catalyst.
Materials:
-
Castor Oil
-
Anhydrous Methanol
-
Catalyst (e.g., Sodium Methoxide solution, NaOH, or KOH)
-
Petroleum Ether (or Hexane)
-
Saturated Sodium Chloride (Brine) Solution
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Two-neck round-bottom flask, condenser, magnetic stirrer, heating mantle, separating funnel.
Procedure:
-
Reaction Setup: In a two-neck flask equipped with a condenser and magnetic stirrer, combine castor oil and anhydrous methanol. A typical molar ratio is 6:1 to 12:1 of methanol to oil.[3][9]
-
Catalyst Addition: While stirring, add the alkaline catalyst. For sodium methoxide, 0.3 mL of a commercial solution per 10 g of oil can be used.[11] For KOH, a concentration of 1.5% w/w of the oil is often optimal.[9]
-
Reaction: Heat the mixture to the desired temperature (e.g., 65°C) and stir vigorously for the specified time (e.g., 60 minutes).[9][10]
-
Monitoring (Optional): The reaction progress can be monitored by taking small aliquots and analyzing them via Thin Layer Chromatography (TLC) using an eluent such as petroleum ether:ethyl acetate (7:3).[11] The reaction is complete when the spot corresponding to triglycerides disappears.
-
Workup - Methanol Removal: After cooling, evaporate the excess methanol using a rotary evaporator. This step is crucial for improving phase separation.[11]
-
Workup - Extraction & Washing: Transfer the remaining crude product to a separating funnel using an organic solvent like petroleum ether. Add water or brine to wash the mixture. The glycerol layer will separate at the bottom.[11]
-
Phase Separation: Drain the lower aqueous/glycerol layer. Repeat the washing process with water until the pH of the washings is neutral.
-
Drying and Solvent Removal: Separate the organic phase and dry it over anhydrous sodium sulfate. Filter to remove the drying agent.
-
Final Product: Evaporate the solvent (petroleum ether) from the filtered organic phase using a rotary evaporator to obtain the final product, crude fatty acid methyl esters.[11]
Visualizations
Workflow for Methyl Ricinoleate Synthesis and Analysis
Caption: General workflow from starting materials to final analysis.
Troubleshooting Logic for Incomplete Derivatization
Caption: Decision tree for diagnosing derivatization issues.
Alkaline-Catalyzed Transesterification Pathway
Caption: Reaction scheme for converting triglycerides to methyl esters.
References
- 1. Preparation of Ricinoleic Acid from Castor Oil:A Review [jstage.jst.go.jp]
- 2. Preparation of Ricinoleic Acid from Castor Oil:A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. Reactive Extraction for Fatty Acid Methyl Ester Production from Castor Seeds Using a Heterogeneous Base Catalyst: Process Parameter Optimization and Characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. EP2403955A2 - Method for producing ricinoleic acid ester by selective enzymatic transesterification - Google Patents [patents.google.com]
- 7. US9228212B2 - Method for producing ricinoleic acid ester by selective enzymatic transesterification - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. [PDF] RICINOLEIC ACID METHYL ESTER (RAME): SYNTHESIS, CHARACTERIZATION AND DETERMINATION OF OPTIMUM PROCESS PARAMETERS | Semantic Scholar [semanticscholar.org]
- 11. Making sure you're not a bot! [oc-praktikum.de]
- 12. researchgate.net [researchgate.net]
- 13. dergipark.org.tr [dergipark.org.tr]
- 14. Comparison of Two Derivatization Methods for the Analysis of Fatty Acids and Trans Fatty Acids in Bakery Products Using Gas Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Co-elution in GC Analysis of Fatty Acid Methyl Esters (FAMEs)
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve co-elution problems encountered during the gas chromatography (GC) analysis of fatty acid methyl esters (FAMEs).
Troubleshooting Guides
This section addresses specific co-elution issues in a practical question-and-answer format.
Question: My chromatogram shows broad, tailing, or shouldering peaks, suggesting co-elution. What are the initial steps I should take?
Answer: Asymmetrical peaks or the presence of a "shoulder" are often strong indicators of co-elution.[1][2][3] Initial troubleshooting should focus on confirming the co-elution and then investigating common causes related to sample preparation and your GC method.[1]
-
Confirm Peak Purity: If you are using a Mass Spectrometry (MS) detector, examine the mass spectra across the peak. If the spectra are not consistent from the leading edge to the trailing edge, it indicates the presence of multiple components.[1][2]
-
Review Sample Preparation:
-
Incomplete Derivatization: Ensure the conversion of fatty acids to FAMEs is complete. Incomplete reactions can lead to broad peaks of the original free fatty acids, which may overlap with FAME peaks.[1][4] Using high-quality derivatization reagents with low moisture content is critical.[1][4]
-
System Contamination: Extraneous peaks can come from contamination in solvents, glassware, or carryover from previous injections. Running a blank solvent injection can help identify if a co-eluting peak is a contaminant.[1]
-
-
Optimize GC Method Parameters: Simple adjustments to your GC method can often resolve co-elution.[1] This involves optimizing parameters that influence chromatographic resolution: capacity factor, selectivity, and efficiency.[1][2]
Question: How can I resolve poor separation of FAME isomers, particularly cis/trans isomers?
Answer: Achieving baseline separation of geometric (cis/trans) and positional FAME isomers is a common challenge that often stems from the GC column selection and temperature program.[5]
-
GC Column Selection: The stationary phase of the GC column is the most critical factor for achieving selectivity.[6]
-
Highly Polar Cyanopropyl Columns: For resolving cis/trans isomers, highly polar cyanopropyl columns (e.g., HP-88, SP-2560, CP-Sil 88, Rt-2560) are the columns of choice.[6][7][8][9][10] These phases provide the selectivity needed to separate FAME isomers based on the degree of unsaturation and the position of double bonds.[1] On these columns, trans isomers typically elute before cis isomers.[7]
-
Polyethylene Glycol (PEG) Columns: While PEG columns (e.g., DB-Wax, HP-INNOWax) provide good separation based on carbon number and degree of unsaturation, they are generally not suitable for resolving cis and trans isomers.[5][8]
-
-
Temperature Program Optimization: The oven temperature program directly influences separation.[5]
-
Lowering the initial temperature and using a slower ramp rate can improve the resolution of early-eluting, more volatile FAMEs.[1][5]
-
For complex samples, a multi-step temperature program with different ramp rates or the addition of an isothermal hold can be effective for separating critical pairs.[1][5]
-
Question: What should I do when specific FAMEs, like C22:0 and C20:5, are co-eluting?
Answer: The co-elution of specific pairs like methyl behenate (C22:0) and methyl eicosapentaenoate (C20:5) can occur even on well-established methods.[11] This highlights the importance of method optimization for your specific sample matrix.
-
Confirm Column Choice: While a standard HP-INNOWax column might show this co-elution, switching to a highly polar cyanopropyl column (like an HP-88) can often resolve these types of challenging pairs due to different selectivity.[10][11]
-
Adjust Temperature Program: Fine-tuning the temperature ramp rate in the region where these compounds elute can increase separation. A shallower gradient during their elution window may provide the necessary resolution.[12]
-
Consider Column Dimensions: For very complex samples, using a longer column (e.g., 100 meters) provides higher resolution and can separate difficult pairs, although it will increase the analysis time.[5][9][13]
Data Presentation
Table 1: GC Column Selection Guide for FAME Analysis
| Stationary Phase Type | Common Column Names | Primary Strengths | Limitations | Key Applications |
| Highly Polar Cyanopropyl | HP-88, CP-Sil 88, SP-2560, Rt-2560[7] | Excellent separation of cis/trans isomers.[10] High resolution for complex FAME mixtures. | Longer analysis times may be required.[9] Can cause peak identification problems due to overlapping carbon chain elution patterns.[9] | Detailed analysis of edible oils, dairy fats, and marine oils where trans fatty acid content is critical. |
| Polyethylene Glycol (PEG) | DB-Wax, FAMEWAX, HP-INNOWax[5][7][10] | Good separation based on carbon number and degree of unsaturation.[8] Fast analysis times are possible for less complex samples.[7] | Generally not suitable for resolving cis/trans isomers as they often co-elute.[5][8][10] | Routine analysis of marine oils and meat samples where detailed isomer separation is not the primary goal.[8] |
| Medium Polar Cyanopropyl | DB-23[10][14] | Excellent for complex mixtures like fish oils.[10][14] Achieves partial cis/trans separation.[10][14] | Not sufficient to fully separate complex cis/trans mixtures.[10] | Analysis of complex mixtures, especially for determining omega-3 fatty acids like EPA and DHA.[10] |
Table 2: Impact of GC Temperature Program Adjustments on FAME Separation
| Parameter Adjustment | Effect on Resolution | Typical Application |
| Lower Initial Temperature | Increases retention and resolution of early-eluting peaks.[1] | Separating short-chain FAMEs from the solvent front.[1] |
| Slower Temperature Ramp | Improves separation between closely eluting compounds. | Resolving critical pairs throughout the chromatogram. |
| Faster Temperature Ramp | Decreases analysis time but may reduce resolution.[1] | Screening simple mixtures where critical pairs are not an issue.[1] |
| Add Isothermal Hold | Can improve separation for specific compounds eluting during the hold.[1] | Targeting a specific region of the chromatogram with known co-elution.[1] |
Experimental Protocols
Protocol 1: Method for Optimizing GC Oven Temperature Ramp Rate
This protocol provides a systematic approach to resolving a known co-eluting pair of FAMEs by adjusting the oven temperature program.
-
Initial Analysis: Run your standard FAME mixture using your current GC method to establish a baseline chromatogram. Identify the retention time of the co-eluting peaks.
-
Identify Elution Temperature: Note the oven temperature at which the critical pair elutes.
-
Adjust Ramp Rate: Modify your temperature program to introduce a slower ramp rate before and during the elution of the target peaks. For example, if the peaks elute at 180°C and your original ramp was 10°C/min, try reducing the ramp to 2-3°C/min starting from 160°C up to 190°C.
-
Incorporate Isothermal Hold (Optional): If a slower ramp does not provide sufficient resolution, introduce a short isothermal hold (e.g., 2-5 minutes) at a temperature just below the elution temperature of the first peak in the pair.[1]
-
Evaluate Results: Inject the FAME standard again with the modified method. Compare the resolution of the target peaks to the baseline chromatogram.
-
Iterate: Repeat steps 3-5 with slight modifications to the ramp rate and hold times until baseline separation is achieved.
Protocol 2: FAME Sample Preparation via Derivatization
This protocol describes a general method for converting fatty acids in an oil or fat sample to FAMEs for GC analysis.
-
Saponification:
-
Weigh approximately 25 mg of the extracted fat/oil sample into a reaction tube.
-
Add 1.5 mL of 0.5 M NaOH in methanol.
-
Heat the tube in a heating block at 100°C for 5-10 minutes until the fat globules disappear.
-
-
Esterification (Methylation):
-
Extraction:
-
Washing and Drying:
-
Centrifuge the tube to separate the layers.
-
Carefully transfer the upper hexane layer containing the FAMEs to a clean vial.
-
Add a small amount of anhydrous sodium sulfate to dry the extract.[6]
-
-
Final Sample: The resulting hexane layer containing the FAMEs is now ready for GC analysis.[6]
Mandatory Visualization
Caption: Troubleshooting workflow for co-eluting peaks in FAME analysis.
Frequently Asked Questions (FAQs)
1. What are the most common causes of FAME co-elution in GC? The most common causes include improper GC column selection (insufficient stationary phase polarity), an unoptimized oven temperature program, incomplete sample derivatization leading to interfering peaks, and system contamination.[1][6]
2. How does the choice of GC column stationary phase affect FAME separation? The stationary phase is the most critical factor for selectivity. Highly polar cyanopropyl phases (e.g., HP-88, SP-2560) are specifically designed for separating FAMEs based on the degree of unsaturation and are excellent for resolving difficult cis and trans isomers.[1] In contrast, polyethylene glycol (PEG) or wax-type columns separate FAMEs well by carbon chain length and degree of unsaturation but generally fail to separate cis/trans isomers.[8] On cyanopropyl columns, trans isomers elute before cis isomers, which is the opposite of the elution order on wax-based phases.[7]
3. Can the derivatization process lead to co-elution? Yes. Fatty acids in their free, underivatized form are highly polar and can produce poor peak shapes or fail to elute properly.[4][15] If the derivatization reaction to convert them to FAMEs is incomplete, the remaining free fatty acids can cause broad, tailing peaks that may co-elute with the target FAME peaks.[1] It is crucial to use high-quality reagents with low moisture content to ensure the reaction goes to completion.[1][4]
4. What is the impact of column dimensions (length, internal diameter) on resolution? Column dimensions significantly affect both resolution and analysis time.
-
Length: Longer columns (e.g., 100 m) provide higher resolution and are often necessary for complex samples with many FAMEs.[5][9][13] However, they result in longer analysis times.[6][9]
-
Internal Diameter (ID): Shorter, narrow-bore columns (e.g., 10 m x 0.1 mm ID) can significantly reduce analysis time while maintaining good resolution for some applications, offering increased sample throughput.[5][13]
5. Are there alternative methods to resolve co-eluting FAMEs besides changing the column or temperature program? While column choice and temperature are primary tools, other factors can help. Optimizing the carrier gas and its flow rate can improve efficiency.[13] For injection, using cold on-column or programmed-temperature vaporization (PTV) techniques can be preferable to classical split injection, which may cause discrimination based on boiling point and affect peak shape.[5] Finally, ensuring a clean system by regularly replacing the inlet liner and septa can prevent issues that contribute to poor peak shape and apparent co-elution.[16]
References
- 1. benchchem.com [benchchem.com]
- 2. m.youtube.com [m.youtube.com]
- 3. Co-Elution: How to Detect and Fix Overlapping Peaks. [axionlabs.com]
- 4. Derivatization of Fatty acids to FAMEs [sigmaaldrich.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. High-Resolution GC Analyses of Fatty Acid Methyl Esters (FAMEs) [restek.com]
- 8. gcms.labrulez.com [gcms.labrulez.com]
- 9. agilent.com [agilent.com]
- 10. interchim.fr [interchim.fr]
- 11. agilent.com [agilent.com]
- 12. benchchem.com [benchchem.com]
- 13. documents.thermofisher.com [documents.thermofisher.com]
- 14. researchgate.net [researchgate.net]
- 15. GC Analyses of FAMEs by Boiling Point Elution [sigmaaldrich.com]
- 16. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
"selection of internal standards for accurate FAME quantification"
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the selection and use of internal standards for accurate Fatty Acid Methyl Ester (FAME) quantification.
Troubleshooting Guide
This section addresses specific issues that researchers may encounter during FAME analysis using internal standards.
Q1: Why is my internal standard peak co-eluting with an analyte peak?
A: Co-elution of the internal standard (IS) with a target analyte is a common issue that can lead to inaccurate quantification. Here are potential causes and solutions:
-
Inappropriate Internal Standard Selection: The chosen IS may have a similar retention time to an endogenous fatty acid in your sample. For example, using methyl nonadecanoate (C19:0) can be problematic if your samples contain gamma-linolenic acid (GLA, 18:3n-6), as they can co-elute on some GC columns.[1]
-
Suboptimal GC Method: The gas chromatography temperature program or column polarity may not be suitable for resolving the IS from all sample components.
Troubleshooting Steps:
-
Review Sample Composition: If possible, analyze a sample without the internal standard to identify any endogenous peaks that may interfere.
-
Select an Alternative Internal Standard:
-
Consider using an odd-chain fatty acid that is not naturally present in your sample (e.g., C11:0, C13:0, C15:0, C17:0, C23:0).[1][2]
-
For the highest accuracy, use a stable isotope-labeled (e.g., deuterated or ¹³C-labeled) version of the analyte of interest, as it will have nearly identical chemical and physical properties.[3]
-
-
Optimize GC Method:
-
Utilize Mass Spectrometry (MS): If using GC-MS, you can often resolve co-eluting peaks by selecting unique mass-to-charge ratio (m/z) fragments for the analyte and the internal standard in selected ion monitoring (SIM) mode.[5]
Q2: My quantitative results are inconsistent and show poor reproducibility. What could be the cause?
A: Inconsistent results are often related to variability in sample preparation or the analytical process. The primary role of an internal standard is to correct for such variations.[2][6] If you are still observing poor reproducibility, consider the following:
-
Timing of Internal Standard Addition: The internal standard must be added at the very beginning of the sample preparation process, before any extraction or derivatization steps, to account for any sample loss during these procedures.[7]
-
Internal Standard Homogeneity: Ensure the internal standard is thoroughly mixed with the sample before any subsequent steps.
-
Inappropriate Internal Standard Concentration: The concentration of the internal standard should be within the range of the concentrations of the analytes of interest.[1][8]
-
Degradation of Internal Standard or Analytes: The sample preparation conditions (e.g., harsh chemicals, high temperatures) might be degrading either your internal standard or your target analytes.
Troubleshooting Steps:
-
Verify IS Addition Step: Review your protocol to confirm that the internal standard is added to the sample before any extraction or derivatization steps.
-
Optimize Mixing: Ensure vigorous vortexing or mixing after the addition of the internal standard.
-
Adjust IS Concentration: Perform preliminary experiments to determine the approximate concentration of your target analytes and adjust the internal standard concentration accordingly. A good starting point is to have the IS peak area in the middle of the range of the analyte peak areas.[8]
-
Evaluate Sample Preparation Conditions: If degradation is suspected, try milder derivatization methods or conditions.
Q3: I am observing significant matrix effects in my analysis. How can an internal standard help, and what are the limitations?
A: Matrix effects, caused by other components in the sample extract, can suppress or enhance the analyte signal in the GC, leading to inaccurate quantification.
-
How an Internal Standard Helps: An ideal internal standard that is chemically very similar to the analyte will experience similar matrix effects. By using the ratio of the analyte peak area to the internal standard peak area for quantification, these effects can be minimized.[7] Stable isotope-labeled internal standards are considered the gold standard for correcting matrix effects due to their near-identical chemical and physical properties to the analyte.[3]
-
Limitations: If the internal standard is chemically dissimilar to the analyte, it may not be affected by the matrix in the same way, leading to incomplete correction.
Troubleshooting Steps:
-
Use a Closely Related Internal Standard: Select an internal standard that is structurally and chemically as similar as possible to your analytes.
-
Stable Isotope-Labeled Standards: For the most accurate results, especially in complex matrices, use a stable isotope-labeled internal standard for each analyte you are quantifying.[3]
-
Sample Cleanup: Implement additional sample cleanup steps to remove interfering matrix components before GC analysis.
-
Matrix-Matched Calibration Standards: Prepare your calibration standards in a blank matrix extract that is similar to your samples to compensate for matrix effects.
Frequently Asked Questions (FAQs)
This section provides answers to common questions about selecting and using internal standards for FAME analysis.
Q1: What are the key characteristics of a good internal standard for FAME analysis?
A: An ideal internal standard should possess the following characteristics:
-
Chemical Similarity: It should be chemically similar to the analytes of interest to ensure similar behavior during extraction, derivatization, and chromatographic analysis.[1]
-
Not Naturally Present: It should not be present in the original sample.[3][4] Odd-chain fatty acids (e.g., C17:0, C19:0) are often chosen for this reason as they are uncommon in many biological samples.[4]
-
Chromatographic Resolution: It should be well-resolved from all other components in the sample chromatogram.
-
Stability: It must be chemically stable throughout the entire analytical procedure.
-
Purity: The internal standard should be of high purity.
Q2: What are the different types of internal standards I can use for FAME quantification?
A: The main types of internal standards used in FAME analysis are:
-
Odd-Chain Fatty Acid Methyl Esters: These are cost-effective and widely available. Examples include methyl heptadecanoate (C17:0) and methyl nonadecanoate (C19:0).[3][4] However, they can be naturally present in some samples like dairy products.[3]
-
Stable Isotope-Labeled FAMEs: These are considered the "gold standard" for accuracy as they have nearly identical properties to their non-labeled counterparts.[3] Examples include deuterated (e.g., palmitic acid-d31) or ¹³C-labeled FAMEs. Their main disadvantage is higher cost and limited availability for all fatty acids.[3]
-
Fatty Acid Ethyl Esters (FAEEs): These can be used as internal standards, especially when analyzing FAMEs by GC-MS, as they can be distinguished by their mass spectra.[5]
Q3: How do I decide what concentration of internal standard to add to my samples?
A: The amount of internal standard added should result in a peak area that is comparable to the peak areas of the analytes of interest in your samples.[1] A common practice is to aim for a concentration that falls in the mid-range of your calibration curve.[1] You may need to run a preliminary analysis of a typical sample to estimate the concentration of your target FAMEs before deciding on the internal standard concentration.[8] For example, one protocol suggests adding 50 µL of a 1 mg/mL methyl behenate solution to the extracted lipid sample.[6] Another recommends adding the internal standard at about 5% of the total lipid being methylated.[9]
Q4: Can I use a single internal standard for quantifying a wide range of FAMEs?
A: While it is common to use a single internal standard, especially for routine analysis, it is important to understand the potential for reduced accuracy.[7] Different FAMEs can have different responses in the detector (especially in MS) and may behave differently during sample preparation. For the most accurate results, it is best to use multiple internal standards, ideally a stable isotope-labeled analog for each analyte.[7] If using a single IS, it is crucial to determine the relative response factors (RRFs) for each analyte relative to the IS by analyzing calibration standards.[10]
Q5: What is the difference between an internal standard and a surrogate standard?
A: While the terms are sometimes used interchangeably, they can have distinct meanings in analytical chemistry:
-
Internal Standard (IS): A compound of known concentration added to samples, calibration standards, and blanks to correct for variations in injection volume and instrument response.[4][10] It is typically added just before analysis.
-
Surrogate Standard: A compound that is chemically similar to the analytes of interest but not expected to be found in the sample. It is added to the sample before extraction and preparation to monitor the efficiency of the entire analytical method, including sample preparation steps.[8]
In many FAME analysis protocols, the "internal standard" is added at the beginning of the process and effectively functions as a surrogate standard to account for losses during both sample preparation and analysis.[2][7]
Quantitative Data Summary
The selection of an internal standard can significantly impact the performance of a FAME quantification method. The following table summarizes typical performance characteristics for different types of internal standards.
| Performance Metric | Odd-Chain FAMEs (e.g., C17:0, C19:0) | Stable Isotope-Labeled FAMEs (e.g., Methyl-d3 Laurate) |
| Linearity (R²) | >0.99[11] | >0.99 (inferred)[11] |
| Recovery (%) | 82 - 109.9%[11] | Typically 80 - 110%[11] |
| Precision (RSD%) | 2.77 - 5.82% (Intra-day)[11] | <15% (inferred)[11] |
| Advantages | Cost-effective, widely available, chemically similar to common fatty acids.[3] | Highest accuracy and precision, corrects for all steps of the analytical process, not naturally present.[3] |
| Disadvantages | Can be naturally present in some samples, potential for co-elution.[3] | Higher cost, not commercially available for all fatty acids.[3] |
Experimental Protocols
Protocol 1: Transesterification of Lipids to FAMEs using Sodium Methoxide
This protocol describes the conversion of lipids to FAMEs for subsequent GC analysis.
-
Lipid Extraction: Extract lipids from the biological sample (e.g., 100 µL of plasma) using a suitable method, such as the Folch method with a 2:1 (v/v) chloroform:methanol mixture.[6]
-
Internal Standard Addition: Add a known amount of the internal standard solution (e.g., 50 µL of a 1 mg/mL solution of methyl behenate in chloroform:methanol) to the extracted lipid sample.[6]
-
Solvent Evaporation: Evaporate the solvent from the lipid extract under a gentle stream of nitrogen.
-
Transesterification: To the dried lipid residue, add 1 mL of 0.5 M sodium methoxide in methanol.[6]
-
Incubation: Incubate the mixture at 50°C for 15 minutes with occasional vortexing.[6]
-
Neutralization: Cool the sample to room temperature and add 1 mL of 1 M HCl in methanol to neutralize the reaction.[6]
-
FAME Extraction: Add 1 mL of hexane and 1 mL of deionized water. Vortex vigorously for 1 minute and then centrifuge at 2000 x g for 5 minutes.[6]
-
Collection: Carefully transfer the upper hexane layer, which contains the FAMEs, to a clean vial for GC analysis.[6]
Protocol 2: FAME Quantification using GC-FID
This protocol outlines the general steps for quantifying FAMEs using an internal standard and Gas Chromatography with Flame Ionization Detection (GC-FID).
-
Preparation of Calibration Standards:
-
Prepare a stock solution of a certified FAME standard mix in hexane.
-
Create a series of dilutions from the stock solution to cover the expected concentration range of the samples.
-
To each calibration standard dilution, add the same constant amount of the internal standard solution as was added to the samples.[4]
-
-
GC-FID Analysis:
-
Inject the prepared samples and calibration standards into the GC-FID system.
-
Use a capillary column suitable for FAME analysis (e.g., a polar wax-type column).[4]
-
Set appropriate GC conditions (e.g., oven temperature program, injector temperature, detector temperature).
-
-
Data Analysis:
-
Integrate the peak areas for each FAME and the internal standard in all chromatograms.
-
For each calibration standard, calculate the ratio of the peak area of each analyte to the peak area of the internal standard.
-
Generate a calibration curve by plotting the peak area ratio against the concentration of the analyte for each FAME. The curve should have a correlation coefficient (R²) of ≥ 0.995.[10]
-
Determine the concentration of each FAME in the unknown samples by calculating their peak area ratios to the internal standard and interpolating from the calibration curve.[6] The fundamental equation is: (Areaanalyte / AreaIS) = RRF * (Concentrationanalyte / ConcentrationIS)[10]
-
Visualizations
Caption: Experimental workflow for FAME quantification with an internal standard.
Caption: Decision-making process for selecting a suitable internal standard.
References
- 1. researchgate.net [researchgate.net]
- 2. docs.nrel.gov [docs.nrel.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Application of ethyl esters and d3-methyl esters as internal standards for the gas chromatographic quantification of transesterified fatty acid methyl esters in food - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Impact of internal standard selection on measurement results for long chain fatty acids in blood - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
Technical Support Center: Addressing Variability in Methyl 12-hydroxy-9(E)-octadecenoate Bioassays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Methyl 12-hydroxy-9(E)-octadecenoate. The information is designed to help address common sources of variability and ensure the generation of robust and reproducible data in cell-based bioassays.
Frequently Asked Questions (FAQs)
Q1: What are the primary sources of variability in bioassays involving this compound?
A1: Variability in bioassays with lipid mediators like this compound can arise from several factors:
-
Compound Handling and Stability: Due to its lipid nature, the compound's solubility and stability in aqueous assay media are critical. Improper dissolution or storage can lead to inconsistent concentrations.
-
Cell Culture Conditions: Cell passage number, density, and overall health can significantly impact cellular responses.
-
Assay Protocol Execution: Inconsistent incubation times, pipetting errors, and variations in reagent concentrations are common sources of error.
-
Biological Variability: Inherent differences between cell batches and even individual wells on a plate can contribute to variability.
-
Ligand-Receptor Interactions: The specific signaling pathway activated can be influenced by the cellular context and the presence of other signaling molecules.
Q2: How should I prepare and handle this compound for cell-based assays?
A2: Proper handling is crucial for obtaining consistent results. It is recommended to dissolve this compound in an organic solvent such as DMSO or ethanol to create a stock solution. This stock solution should then be diluted in the appropriate assay buffer or cell culture medium to the final desired concentration. It is important to ensure that the final concentration of the organic solvent in the assay is low (typically <0.1%) to avoid solvent-induced cytotoxicity or off-target effects. Vortexing or sonicating the solution during dilution can help to ensure it is fully dissolved.
Q3: My results are not reproducible between experiments. What should I check first?
A3: For issues with reproducibility, a systematic review of your experimental workflow is recommended. Begin by verifying the consistency of your cell culture, including cell line authentication, passage number, and seeding density. Next, confirm the accuracy of your reagent preparation, especially the dilution of this compound and any other critical reagents. Calibrate your pipettes to minimize volume transfer errors. Finally, ensure that incubation times and other procedural steps are performed identically in each experiment.
Q4: I am observing high background signal in my assay. What could be the cause?
A4: High background signal can be caused by several factors. In receptor-based assays, it could be due to constitutive receptor activity. In enzymatic or colorimetric assays, it might result from non-specific interactions of the compound with the detection reagents. To address this, consider including appropriate controls, such as vehicle-only wells and wells with a known inactive compound. Optimizing the cell number and reagent concentrations can also help to reduce background noise.
Troubleshooting Guides
Issue 1: Inconsistent Dose-Response Curves
| Potential Cause | Troubleshooting Step |
| Compound Precipitation | Prepare fresh dilutions for each experiment. Visually inspect for precipitates. Consider using a carrier protein like fatty acid-free BSA. |
| Cell Health Variability | Monitor cell viability in parallel with the functional assay. Use cells within a consistent and low passage number range. |
| Pipetting Inaccuracy | Calibrate pipettes regularly. Use reverse pipetting for viscous solutions. |
| Edge Effects on Plates | Avoid using the outer wells of the microplate or fill them with buffer/media to maintain humidity. |
Issue 2: Low or No Bioactivity Observed
| Potential Cause | Troubleshooting Step |
| Incorrect Signaling Pathway | Verify that the chosen assay readout is appropriate for the expected mechanism of action (e.g., cAMP for Gs/Gi-coupled GPCRs, NF-κB for inflammation). |
| Inactive Compound | Confirm the purity and integrity of the this compound stock. Test a new batch if necessary. |
| Suboptimal Assay Conditions | Optimize incubation time, cell density, and reagent concentrations. |
| Receptor Expression Levels | If using a transfected cell line, verify the expression level of the target receptor. |
Quantitative Data Summary
The following tables provide a summary of typical quantitative data ranges for relevant bioassays. Please note that these are illustrative, and optimal conditions should be determined empirically for your specific experimental system.
Table 1: Concentration Ranges for In Vitro Bioassays
| Assay Type | Typical Concentration Range (µM) | Positive Control |
| PPARα Agonist Assay | 1 - 100 | GW7647 (1 µM) |
| Anti-Inflammatory (NO) Assay | 10 - 200 | L-NAME (250 µM) |
| GPCR (cAMP) Assay | 0.1 - 50 | Forskolin (10 µM) |
Table 2: Key Parameters for Cell-Based Assays
| Parameter | PPARα Assay (HepG2) | Anti-Inflammatory Assay (RAW 264.7) | GPCR (cAMP) Assay (HEK293) |
| Cell Seeding Density | 2 x 104 cells/well | 5 x 104 cells/well | 1 x 104 cells/well |
| Incubation Time | 24 hours | 18 - 24 hours | 30 minutes - 1 hour |
| Assay Readout | Luciferase Activity | Nitrite Concentration | cAMP Levels (HTRF, ELISA) |
Experimental Protocols
Protocol 1: PPARα Transactivation Assay
This protocol describes a luciferase reporter assay to determine if this compound acts as an agonist for the Peroxisome Proliferator-Activated Receptor Alpha (PPARα).[1][2][3]
Materials:
-
HepG2 cells stably expressing a PPARα-responsive luciferase reporter construct
-
DMEM with 10% FBS and 1% Penicillin-Streptomycin
-
This compound
-
GW7647 (positive control)
-
Luciferase Assay System
-
White, opaque 96-well plates
Procedure:
-
Seed HepG2 reporter cells in a white, opaque 96-well plate at a density of 2 x 104 cells per well in 100 µL of culture medium.
-
Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours.
-
Prepare serial dilutions of this compound and the positive control (GW7647) in culture medium.
-
Carefully remove the medium from the cells and add 100 µL of the compound dilutions to the respective wells.
-
Incubate the plate for an additional 24 hours at 37°C.
-
Allow the plate to equilibrate to room temperature.
-
Prepare the luciferase assay reagent according to the manufacturer's instructions.
-
Add 100 µL of the luciferase reagent to each well and mix gently.
-
Measure the luminescence using a plate-reading luminometer.
Protocol 2: Anti-Inflammatory Nitric Oxide (NO) Assay
This protocol is for assessing the anti-inflammatory potential of this compound by measuring its effect on nitric oxide (NO) production in LPS-stimulated RAW 264.7 macrophage cells.[4][5][6]
Materials:
-
RAW 264.7 cells
-
DMEM with 10% FBS and 1% Penicillin-Streptomycin
-
Lipopolysaccharide (LPS)
-
This compound
-
L-NAME (positive control)
-
Griess Reagent
-
Clear 96-well plates
Procedure:
-
Seed RAW 264.7 cells in a clear 96-well plate at a density of 5 x 104 cells per well in 100 µL of culture medium.
-
Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours.
-
Pre-treat the cells with various concentrations of this compound or L-NAME for 1 hour.
-
Stimulate the cells by adding LPS to a final concentration of 1 µg/mL to all wells except the negative control.
-
Incubate the plate for 18-24 hours at 37°C.
-
Transfer 50 µL of the cell culture supernatant to a new 96-well plate.
-
Add 50 µL of Griess Reagent to each well containing the supernatant.
-
Incubate at room temperature for 10 minutes, protected from light.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Determine the nitrite concentration by comparing the absorbance to a sodium nitrite standard curve.
Visualizations
References
- 1. 9-oxo-10(E),12(E)-Octadecadienoic acid derived from tomato is a potent PPAR α agonist to decrease triglyceride accumulation in mouse primary hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of peroxisome proliferator–activated receptor α (PPARα) activators with a ligand-screening system using a human PPARα-expressing cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 3. indigobiosciences.com [indigobiosciences.com]
- 4. Anti-inflammation effects of 8-oxo-9-octadecenoic acid isolated from Undaria peterseniana in lipopolysaccharide-stimulated macrophage cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Anti-Inflammatory Activity of Bryophytes Extracts in LPS-Stimulated RAW264.7 Murine Macrophages [mdpi.com]
- 6. Inflammatory biomarkers on an LPS-induced RAW 264.7 cell model: a systematic review and meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Methyl Ricinoleate Storage and Handling
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on minimizing the auto-oxidation of methyl ricinoleate during storage and experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of methyl ricinoleate degradation during storage?
A1: The primary degradation pathway for methyl ricinoleate is auto-oxidation. This is a self-catalyzing, free-radical chain reaction that occurs at the carbon-carbon double bond within the ricinoleic acid backbone. This process is initiated by factors such as light, heat, and the presence of metal ions, and it leads to the formation of hydroperoxides. These hydroperoxides are unstable and can decompose into a variety of secondary oxidation products, including aldehydes and ketones, which can compromise the purity and functionality of the compound.[1]
Q2: What are the optimal storage conditions for methyl ricinoleate to ensure its long-term stability?
A2: To minimize degradation and ensure long-term stability, methyl ricinoleate should be stored at a low temperature, such as -20°C.[1][2][3] It is crucial to protect the compound from light by using amber glass vials or by wrapping the container in foil.[1] Furthermore, storage under an inert atmosphere, for example, by blanketing the sample with argon or nitrogen, is highly recommended to prevent oxidation.[1] The container should be tightly sealed to prevent exposure to atmospheric oxygen and moisture.[4]
Q3: How does temperature affect the auto-oxidation of methyl ricinoleate?
A3: The rate of auto-oxidation increases with temperature.[5] While methyl ricinoleate is significantly more stable against oxidation than methyl oleate at moderately elevated temperatures, its degradation can still be a concern.[6][7] To minimize the risk of thermal degradation, it is advisable to keep processing temperatures below 250°C.[1] For long-term storage, maintaining a consistently low temperature is critical.
Q4: Can I use antioxidants to prevent the oxidation of methyl ricinoleate?
A4: Yes, adding an appropriate antioxidant can effectively inhibit the auto-oxidation process.[1] Antioxidants function by scavenging free radicals, which interrupts the chain reaction of oxidation. Common synthetic phenolic antioxidants like Butylated Hydroxytoluene (BHT) and propyl gallate are often used for this purpose.[1][8] The optimal concentration of the antioxidant can vary, so it is advisable to determine the most effective concentration for your specific application.
Q5: Are there any materials that are incompatible with methyl ricinoleate during storage?
A5: Yes, methyl ricinoleate is incompatible with strong oxidizing agents.[9] Contact with these substances can lead to rapid and potentially exothermic reactions, causing significant degradation of the compound. It is also important to avoid contact with certain metals like copper and iron, which can act as catalysts for oxidation.[1][5] Therefore, it is recommended to use high-quality, clean glass or inert plastic containers for storage.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Discoloration (Yellowing or Browning) of Methyl Ricinoleate | 1. Oxidation: Exposure to atmospheric oxygen.[1] 2. Thermal Degradation: Storage at elevated temperatures.[1] 3. Photo-oxidation: Exposure to light.[1] | 1. Store under an inert atmosphere (nitrogen or argon).[1] 2. Store at recommended low temperatures (-20°C).[1] 3. Use amber vials or protect containers from light.[1] 4. Consider adding an antioxidant like BHT or propyl gallate.[1] |
| Formation of Unexpected Peaks in GC-MS Analysis | 1. Oxidation Byproducts: Aldehydes, ketones, and other secondary oxidation products have formed.[1] 2. Hydrolysis: Cleavage of the ester bond by water, forming methyl ricinoleate and acetic acid.[1] 3. Contamination: Presence of metal ions (e.g., iron, copper) catalyzing oxidation.[1] | 1. Confirm the identity of byproducts using mass spectrometry. 2. Implement stricter anaerobic handling and storage procedures. 3. Use anhydrous solvents and ensure all glassware is thoroughly dry.[1] 4. Use chelating agents like EDTA to sequester metal ions if contamination is suspected.[1] |
| Inconsistent Experimental Results or Reduced Purity | 1. Degradation of Starting Material: The methyl ricinoleate has degraded during storage or handling. 2. Transesterification: Reaction with alcoholic solvents under basic or acidic conditions.[1] | 1. Verify the purity of the methyl ricinoleate before use with an appropriate analytical method like GC-MS. 2. Aliquot the compound into smaller, single-use vials to minimize repeated freeze-thaw cycles and exposure to air.[3] 3. Ensure the stability of methyl ricinoleate under your specific experimental conditions. |
Experimental Protocols
Protocol 1: Gas Chromatography-Mass Spectrometry (GC-MS) for Monitoring Methyl Ricinoleate Degradation
This protocol outlines a general method for the analysis of methyl ricinoleate and its potential degradation products.
1. Sample Preparation:
-
Accurately prepare a stock solution of your methyl ricinoleate sample in a high-purity solvent such as ethanol or hexane.
-
For analysis, dilute the stock solution to a suitable concentration (e.g., 1 mg/mL).
-
If the sample is stored in a solvent, it can often be diluted directly. If stored neat, dissolve an accurately weighed amount in the chosen solvent.
2. GC-MS Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 7890A GC system or equivalent.
-
Mass Spectrometer: Agilent 5975C VLMSD or equivalent.
-
Column: HP-5 column (30m x 0.320mm x 0.25µm) or similar non-polar column.
-
Carrier Gas: Helium at a constant flow rate (e.g., 3.3 mL/min).
-
Oven Temperature Program:
-
Initial temperature: 50°C, hold for 1 minute.
-
Ramp: Increase to 300°C at a rate of 80°C/min.
-
Final hold: 300°C for 5 minutes.
-
-
Injector Temperature: 250°C.
-
MSD Conditions:
-
Ionization Mode: Electron Impact (EI) at 70 eV.
-
Mass Range: m/z 30-500.
-
3. Data Analysis:
-
Identify the peak corresponding to methyl ricinoleate based on its retention time and mass spectrum.
-
Search the chromatogram for additional peaks that may represent oxidation byproducts.
-
Compare the peak area of methyl ricinoleate in a stored sample to that of a fresh or standard sample to quantify degradation.
-
Utilize a mass spectral library (e.g., NIST) to tentatively identify unknown degradation products.
Protocol 2: Determination of Peroxide Value
This protocol is a titration method to quantify the primary oxidation products (hydroperoxides) in methyl ricinoleate.
1. Reagents:
-
Acetic acid-chloroform solution (3:2 v/v).
-
Saturated potassium iodide (KI) solution.
-
0.01 N Sodium thiosulfate (Na₂S₂O₃) solution, standardized.
-
1% Starch indicator solution.
2. Procedure:
-
Accurately weigh approximately 5 g of the methyl ricinoleate sample into a 250 mL Erlenmeyer flask with a glass stopper.
-
Add 30 mL of the acetic acid-chloroform solution and swirl to dissolve the sample.
-
Add 0.5 mL of the saturated KI solution, stopper the flask, and swirl for exactly one minute.
-
Immediately add 30 mL of deionized water.
-
Titrate the liberated iodine with the 0.01 N sodium thiosulfate solution, swirling continuously, until the yellow iodine color almost disappears.
-
Add 2 mL of the starch indicator solution and continue the titration until the blue color disappears.
-
Perform a blank determination under the same conditions.
3. Calculation:
-
Peroxide Value (meq/kg) = [(S - B) x N x 1000] / W
-
S = Volume of Na₂S₂O₃ solution used for the sample (mL)
-
B = Volume of Na₂S₂O₃ solution used for the blank (mL)
-
N = Normality of the Na₂S₂O₃ solution
-
W = Weight of the sample (g)
-
Visualizations
Caption: Auto-oxidation pathway of methyl ricinoleate.
Caption: Recommended workflow for storing methyl ricinoleate.
References
- 1. benchchem.com [benchchem.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. chemicalbook.com [chemicalbook.com]
- 5. btsa.com [btsa.com]
- 6. scilit.com [scilit.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. tcichemicals.com [tcichemicals.com]
Technical Support Center: Synthesis and Purification of Trans-Fatty Acid Esters
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis and purification of trans-fatty acid esters.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing trans-fatty acid esters?
A1: The most common methods for synthesizing fatty acid esters, including trans-isomers, are acid-catalyzed and base-catalyzed transesterification.[1] Acid catalysts like boron trifluoride (BF3)-methanol, methanolic HCl, or sulfuric acid are frequently used.[1][2] Base-catalyzed transesterification, often employing sodium or potassium methoxide, is also a widely used method.[1]
Q2: Why is my trans-fatty acid ester synthesis yield consistently low?
A2: Low yields can be attributed to several factors. Incomplete reactions are a common cause; ensure you are using an adequate excess of the alcohol and an appropriate catalyst concentration.[3] The presence of water and free fatty acids in the starting material can lead to side reactions like saponification, especially in base-catalyzed methods, which reduces the ester yield.[3] For acid-catalyzed reactions, ensure the reagents are anhydrous.[4]
Q3: I am observing the formation of unwanted cis/trans isomers. How can I minimize this?
A3: Isomerization of double bonds can occur during synthesis, particularly at elevated temperatures.[5] To minimize unwanted isomerization, it is crucial to control the reaction temperature and time. Using milder reaction conditions can be beneficial. For instance, some methods aim to control hydrogenation process conditions by using lower temperatures and higher pressures to reduce trans fatty acid formation.[6]
Q4: What are the recommended purification techniques for separating trans-fatty acid esters from a reaction mixture?
A4: Several chromatographic techniques are effective for purifying trans-fatty acid esters. Silica (B1680970) gel column chromatography is a standard method for separating esters from more polar impurities.[4] For separating trans-isomers from their cis-counterparts, argentation (silver ion) chromatography is highly effective, as it separates compounds based on the degree of unsaturation and geometry of the double bonds.[7] Urea complexation can also be used to enrich polyunsaturated fatty acids by selectively forming crystalline complexes with saturated and trans-monounsaturated fatty acids.[7]
Q5: How can I confirm the purity and identify the isomeric composition of my purified trans-fatty acid esters?
A5: Gas chromatography (GC) with a flame ionization detector (FID) is the most common and reliable method for determining the purity and isomeric composition of fatty acid esters.[8][9][10] The use of long, polar capillary columns (e.g., 100-meter SP-2560 or CP-Sil 88) is crucial for achieving good separation of cis and trans isomers.[8][11] For structural confirmation, GC coupled with mass spectrometry (GC-MS) can be employed. Fourier-transform infrared spectroscopy (FTIR) can also be used to quantify trans fats by detecting the characteristic absorption band for the trans C=C bond.[12]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | Inactive catalyst. | Use fresh or properly stored catalyst. For acid catalysis, ensure anhydrous conditions. |
| Insufficient reaction time or temperature. | Monitor the reaction by TLC or GC to determine the optimal reaction time. Increase temperature cautiously to avoid isomerization. | |
| Presence of water in reagents (especially for acid-catalyzed reactions). | Use anhydrous solvents and reagents.[4] | |
| Formation of Soap (Saponification) | Presence of free fatty acids and water in the starting material (for base-catalyzed reactions).[3] | Use an acid-catalyzed method if the starting material has a high free fatty acid content. Alternatively, pre-treat the oil to reduce free fatty acid levels. |
| Incomplete Separation of Cis and Trans Isomers | Inappropriate chromatography column or conditions. | For GC analysis, use a long, polar capillary column (e.g., >60 m).[13] For preparative separation, employ argentation chromatography.[7] |
| Co-elution of Isomers with Other Fatty Acids in GC Analysis | Suboptimal GC temperature program. | Optimize the temperature program to improve the resolution between peaks. |
| Use of a medium-length GC column. | Direct GC analysis with a medium-length (60 m) column can lead to overlapping of trans and cis fatty acids.[13] Use a longer column for better separation. | |
| Product Degradation or Oxidation | Exposure to high temperatures, oxygen, or light. | Store purified esters under an inert atmosphere (e.g., nitrogen or argon) at low temperatures and protected from light. |
Experimental Protocols
Protocol 1: Synthesis of Fatty Acid Methyl Esters (FAMEs) using BF3-Methanol
This protocol is based on the acid-catalyzed methylation of fatty acids.
Materials:
-
Fatty acid sample (oil or extracted fat)
-
Toluene
-
7% Boron trifluoride (BF3) in methanol (B129727) reagent
-
Teflon®-lined screw-capped glass test tubes
Procedure:
-
Dissolve the fat or oil sample in 2 mL of toluene.
-
Transfer the solution to a Teflon®-lined screw-capped glass test tube.
-
Add 2 mL of 7% BF3-methanol reagent. Caution: BF3 is a corrosive and toxic reagent; handle it in a fume hood with appropriate personal protective equipment.
-
Cap the tube tightly and heat in a water bath at 100°C for 45 minutes.
-
Cool the tube to room temperature.
-
Add 5 mL of water and 1 mL of hexane (B92381), then vortex for 1 minute.
-
Centrifuge for 5 minutes to separate the layers.
-
The upper hexane layer containing the FAMEs is collected for analysis or further purification.
Protocol 2: Purification of Fatty Acid Esters by Silica Gel Column Chromatography
This protocol is suitable for the general purification of fatty acid esters from more polar impurities.[4]
Materials:
-
Crude fatty acid ester mixture
-
Silica gel (60-120 mesh)
-
Eluent system (e.g., hexane/ethyl acetate (B1210297) gradient)
-
Glass column
-
Collection tubes
-
TLC plates
Procedure:
-
Column Packing: Prepare a slurry of silica gel in a low-polarity eluent (e.g., 98:2 hexane:ethyl acetate) and pack it into a glass column.
-
Sample Loading: Dissolve the crude ester in a minimal amount of a non-polar solvent (e.g., hexane or DCM) and carefully load it onto the top of the silica gel bed.
-
Elution: Begin elution with the low-polarity solvent system. The non-polar ester product will elute first.
-
Gradually increase the polarity of the eluent (e.g., by increasing the percentage of ethyl acetate) to elute more polar impurities.
-
Fraction Collection: Collect fractions in separate tubes.
-
Analysis: Monitor the fractions by Thin Layer Chromatography (TLC) to identify those containing the purified ester.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified fatty acid ester.
Visualizations
Caption: General workflow for the synthesis, purification, and analysis of trans-fatty acid esters.
Caption: Troubleshooting decision tree for common issues in trans-fatty acid ester synthesis and purification.
References
- 1. researchgate.net [researchgate.net]
- 2. aocs.org [aocs.org]
- 3. gala.gre.ac.uk [gala.gre.ac.uk]
- 4. benchchem.com [benchchem.com]
- 5. academic.oup.com [academic.oup.com]
- 6. tandfonline.com [tandfonline.com]
- 7. FA purification | Cyberlipid [cyberlipid.gerli.com]
- 8. who.int [who.int]
- 9. Comparison of Two Derivatization Methods for the Analysis of Fatty Acids and Trans Fatty Acids in Bakery Products Using Gas Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. aocs.org [aocs.org]
- 12. jascoinc.com [jascoinc.com]
- 13. researchgate.net [researchgate.net]
"improving resolution of cis/trans isomers of 12-hydroxy-9-octadecenoate"
Technical Support Center: Isomer Resolution
Topic: Improving Chromatographic Resolution of cis/trans Isomers of 12-Hydroxy-9-octadecenoate
This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the separation of the geometric isomers of 12-hydroxy-9-octadecenoate, commonly known as ricinoleic acid (cis) and ricinelaidic acid (trans).
Frequently Asked Questions (FAQs)
Q1: Why is the separation of cis and trans isomers of 12-hydroxy-9-octadecenoate challenging?
A1: The separation is difficult because cis and trans isomers are geometric isomers with the same molecular weight and chemical formula. They possess very similar physicochemical properties, such as boiling point and polarity, which causes them to behave almost identically in many standard chromatographic systems, often leading to co-elution or poor resolution.[1]
Q2: What are the most effective chromatographic techniques for separating these isomers?
A2: The two most effective techniques are Gas Chromatography (GC) following chemical derivatization and Silver Ion High-Performance Liquid Chromatography (Ag+-HPLC). Standard reversed-phase HPLC on C18 columns often provides insufficient selectivity for baseline separation.
Q3: Is chemical derivatization required for the analysis of 12-hydroxy-9-octadecenoate?
A3: For Gas Chromatography, derivatization is mandatory. The polar carboxylic acid and hydroxyl functional groups make the molecule non-volatile and prone to thermal degradation in the GC inlet.[2][3] Derivatization, typically methylation of the acid and silylation of the alcohol, increases volatility and thermal stability.[4][5] For HPLC, derivatization is not always necessary but may be used to enhance detection.
Q4: How does Silver Ion Chromatography (Ag+-HPLC) work to separate cis and trans isomers?
A4: Silver Ion Chromatography utilizes a stationary phase where silver ions (Ag+) are bonded or impregnated onto a support like silica gel.[6] The silver ions form weak, reversible charge-transfer complexes with the π-electrons of the double bonds in the fatty acid isomers. The stability of these complexes differs based on the geometry of the double bond; cis double bonds, being more sterically accessible, form stronger complexes and are retained longer on the column than trans double bonds.[7] This differential interaction provides the high selectivity needed for separation.
Troubleshooting Guides
This section addresses common issues encountered during the separation of 12-hydroxy-9-octadecenoate isomers.
Guide 1: Gas Chromatography (GC) Method
Problem: Poor peak resolution or co-elution of cis/trans isomers.
This is the most common issue in GC analysis of fatty acid isomers. The cause can typically be traced to the column, temperature program, or sample preparation.
-
Potential Cause 1: Inadequate GC Column
-
Explanation: Standard non-polar or mid-polarity columns (e.g., DB-5) often lack the selectivity to resolve structurally similar geometric isomers.
-
Solution: Employ a highly polar cyanopropyl-based capillary column.[8][9] These columns are the industry standard for separating FAME isomers due to their exceptional selectivity. For very challenging separations, increasing the column length provides more theoretical plates and can significantly improve resolution.[9][10]
-
-
Potential Cause 2: Suboptimal Oven Temperature Program
-
Explanation: A temperature ramp that is too fast does not allow for sufficient partitioning and interaction between the analytes and the stationary phase, causing them to elute too closely together.[1]
-
Solution: Decrease the oven ramp rate. A slow ramp (e.g., 1-4°C/min) through the elution range of the isomers will increase the time they spend interacting with the stationary phase, thereby enhancing separation.[9]
-
-
Potential Cause 3: Incomplete or Improper Derivatization
-
Explanation: The presence of underivatized molecules, containing free hydroxyl (-OH) or carboxylic acid (-COOH) groups, leads to strong interactions with active sites in the GC system (e.g., liner, column).[1][2] This results in severe peak tailing, broadened peaks, and poor resolution.
-
Solution: Ensure the two-step derivatization reaction proceeds to completion. Use fresh, high-quality derivatization reagents (e.g., BF₃-methanol for methylation, BSTFA or MSTFA for silylation) and ensure your sample is anhydrous, as water will consume the reagents.[2][4]
-
-
Potential Cause 4: Column Overload
Guide 2: High-Performance Liquid Chromatography (HPLC) Method
Problem: Failure to resolve cis/trans isomers on a standard C18 column.
This is an expected outcome, as the selectivity of typical reversed-phase media is insufficient for most geometric isomers.
-
Potential Cause 1: Insufficient Stationary Phase Selectivity
-
Explanation: C18 and other alkyl-chain stationary phases separate primarily based on hydrophobicity. Cis and trans isomers have nearly identical hydrophobicity, making resolution extremely difficult.[11]
-
Solution: The most robust solution is to switch to a Silver Ion HPLC (Ag+-HPLC) column.[6] This technique is specifically designed to separate compounds based on unsaturation. If Ag+-HPLC is not available, you can attempt to optimize the reversed-phase method by using a longer column, smaller particle size, or a different stationary phase (e.g., phenyl-hexyl), but success is not guaranteed.[8]
-
-
Potential Cause 2: Improper Mobile Phase (for Ag+-HPLC)
-
Explanation: Resolution in Ag+-HPLC is highly sensitive to the mobile phase composition. The mobile phase typically consists of a non-polar solvent (like hexane) and a small amount of a polar modifier. The type and concentration of the modifier control the elution strength and selectivity.
-
Solution: Systematically optimize the percentage of the polar modifier (e.g., acetonitrile or isopropanol). A very low concentration is typically required. For octadecenoic acid isomers, a mobile phase of hexane with as little as 0.018% acetonitrile and 0.18% isopropanol has been shown to be effective.
-
-
Potential Cause 3: Suboptimal Column Temperature (for Ag+-HPLC)
-
Explanation: Temperature plays an unusual role in Ag+-HPLC. In contrast to reversed-phase HPLC, increasing the column temperature when using hexane-based mobile phases can increase the retention time of unsaturated compounds.[12] This is because the formation of the silver-π complex is an equilibrium process that can be influenced by temperature.
-
Solution: Experiment with different column temperatures using a column oven. Try analyzing samples at temperatures between 10°C and 40°C to find the optimal balance of retention and resolution.[12]
-
Quantitative Data Summary
The following tables summarize typical starting conditions for chromatographic separation.
Table 1: Recommended Gas Chromatography (GC) Parameters
| Parameter | Recommendation | Rationale |
| GC Column | Highly polar; 100% biscyanopropyl polysiloxane (e.g., SP-2560, Rt-2560) or high cyanopropyl content (e.g., CP-Sil 88).[9] | Provides maximum selectivity for geometric and positional FAME isomers. |
| Column Dimensions | ≥100 m length, 0.25 mm I.D., 0.20-0.25 µm film thickness.[10] | Longer columns provide higher efficiency (more theoretical plates) necessary for resolving closely eluting isomers. |
| Oven Program | Initial Temp: ~140°C; Ramp Rate: 1-4°C/min; Final Temp: ~240°C.[9] | A slow ramp rate is critical for enhancing separation. |
| Carrier Gas | Helium or Hydrogen. | Hydrogen allows for faster analysis times without significant loss of resolution.[9] |
| Derivatization | 1. FAME synthesis (e.g., BF₃/Methanol); 2. Silylation (e.g., BSTFA).[4][5] | Required to ensure volatility and prevent peak tailing. |
Table 2: Recommended Silver Ion HPLC (Ag+-HPLC) Parameters
| Parameter | Recommendation | Rationale |
| HPLC Column | Silver-impregnated silica column (e.g., ChromSpher 5 Lipids). | Specifically designed for separating unsaturated compounds based on double bond geometry. |
| Mobile Phase | Isocratic; Hexane with a low percentage of polar modifier(s). | Selectivity is controlled by the modifier concentration. |
| Example Mobile Phase | 0.018% Acetonitrile and 0.18% Isopropanol in Hexane. | A starting point for optimization. Adjust modifier percentage to fine-tune resolution. |
| Flow Rate | 1.0 - 1.5 mL/min.[6] | Typical analytical flow rate. |
| Column Temperature | 10°C - 40°C.[12] | Temperature can be used to manipulate retention and selectivity. |
| Detection | APPI-MS or UV (if derivatized with a chromophore). | Provides the necessary sensitivity and selectivity for detection. |
Experimental Protocols & Visualizations
Protocol 1: GC-MS Analysis of Isomers after Derivatization
This protocol outlines the essential steps for preparing and analyzing 12-hydroxy-9-octadecenoate isomers by GC-MS.
-
Sample Preparation (Derivatization):
-
Step 1: Methylation (FAME Synthesis): Place ~10 mg of the fatty acid sample in a vial. Add 2 mL of 0.5 M KOH in methanol. Heat at 50°C for 15 minutes. Cool, then add 2 mL of 14% Boron Trifluoride (BF₃) in methanol. Heat again at 50°C for 15 minutes. After cooling, add 2 mL of hexane and 2 mL of saturated NaCl solution. Vortex and collect the upper hexane layer containing the fatty acid methyl esters (FAMEs).
-
Step 2: Silylation (TMS Ether Synthesis): Evaporate the collected hexane layer to dryness under a gentle stream of nitrogen. Add 200 µL of a silylation reagent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS. Cap the vial tightly and heat at 60°C for 30 minutes. The sample is now ready for GC-MS injection.[4][5]
-
-
GC-MS Instrumentation and Conditions:
-
GC System: Agilent GC coupled to a Mass Spectrometer.
-
Column: SP-2560, 100 m x 0.25 mm x 0.20 µm film thickness.[9]
-
Injection: 1 µL, split mode (e.g., 50:1).
-
Inlet Temperature: 250°C.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Oven Program: Hold at 140°C for 5 min, then ramp at 4°C/min to 240°C and hold for 20 min.[9]
-
MS Conditions: Electron Impact (EI) ionization at 70 eV. Scan range m/z 50-500.
-
Protocol 2: Ag+-HPLC-MS Analysis of Isomers
This protocol provides a starting point for separation using a silver-ion column.
-
Sample Preparation:
-
Dissolve the underivatized 12-hydroxy-9-octadecenoate sample in the initial mobile phase (e.g., hexane) to a final concentration of ~1 mg/mL.
-
Filter the sample through a 0.22 µm PTFE syringe filter before injection.
-
-
HPLC-MS Instrumentation and Conditions:
-
HPLC System: Agilent 1200 series or equivalent.
-
Column: Varian ChromSpher 5 Lipids, 250 x 4.6 mm.[12]
-
Mobile Phase: Isocratic elution with Hexane/Isopropanol/Acetonitrile (99.8:0.18:0.02 v/v/v). Degas the mobile phase thoroughly.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25°C.
-
Injection Volume: 10 µL.
-
MS Detector: Mass spectrometer equipped with an Atmospheric Pressure Photoionization (APPI) source.
-
MS Conditions: Operate in negative ion mode, monitoring for the deprotonated molecule [M-H]⁻.
-
Diagrams
Caption: General experimental workflow for isomer separation.
Caption: Troubleshooting decision tree for poor peak resolution.
References
- 1. benchchem.com [benchchem.com]
- 2. diverdi.colostate.edu [diverdi.colostate.edu]
- 3. scispace.com [scispace.com]
- 4. ebook.damascusuniversity.edu.sy [ebook.damascusuniversity.edu.sy]
- 5. researchgate.net [researchgate.net]
- 6. aocs.org [aocs.org]
- 7. aocs.org [aocs.org]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Streamlined methods for the resolution and quantification of fatty acids including trans fatty acid isomers in food products by gas chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. isomers! - Chromatography Forum [chromforum.org]
- 12. Analysis of triglyceride isomers by silver-ion high-performance liquid chromatography. Effect of column temperature on retention times - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
"comparative cytotoxicity of ricinoleic acid and its methyl ester"
A Comparative Guide to the Cytotoxicity of Ricinoleic Acid and its Methyl Ester
For researchers, scientists, and drug development professionals, understanding the cytotoxic profiles of fatty acids and their derivatives is crucial for various applications, from pharmaceutical excipients to potential therapeutic agents. This guide provides an objective comparison of the in vitro cytotoxicity of ricinoleic acid and its methyl ester, methyl ricinoleate, based on available experimental data.
Introduction
Ricinoleic acid, a hydroxylated omega-9 fatty acid, is the primary component of castor oil. Its methyl ester, methyl ricinoleate, is a common derivative used in various industrial applications. While both compounds are generally considered to have low toxicity, their comparative cytotoxic effects at a cellular level are of interest for specialized applications, including drug formulation and development.
Comparative Cytotoxicity Data
Direct comparative studies on the cytotoxicity of ricinoleic acid and methyl ricinoleate using the same cell lines and experimental conditions are limited. However, by compiling data from various sources, a comparative overview can be constructed. The following table summarizes the available quantitative data on the cytotoxic and biological effects of these two compounds.
| Compound | Cell Line/Organism | Assay(s) | Concentration | Key Findings |
| Ricinoleic Acid | Hamster intestinal epithelial cells | Trypan Blue Exclusion, 51Cr Release, 3-O-methylglucose uptake | 0.1–2.0 mM | Showed dose-dependent cytotoxicity.[1] |
| Breast Cancer Cells (MCF-7, MDA-MB-231) | Cytotoxicity Assay (as part of a plant extract) | Not specified for pure compound | The extract containing ricinoleic acid was cytotoxic. | |
| Caenorhabditis elegans | Anthelmintic Activity Assay | 1 mg/mL | Caused 97.40% mortality. | |
| Methyl Ricinoleate | J774A.1 (macrophage-like) | Not specified | Up to 500 µg/mL | Glycosides of methyl ricinoleate showed no significant cytotoxicity (cell viability > 75%).[2] |
| Hamster jejunal and ileal segments | Water and Electrolyte Absorption | 2.0 mM | Ineffective at inhibiting absorption, suggesting lower biological activity compared to the free acid in this assay. | |
| Caenorhabditis elegans | Anthelmintic Activity Assay | 1 mg/mL | Caused 97.83% mortality, similar to the free acid. |
Experimental Protocols
Detailed methodologies are essential for the replication and validation of scientific findings. Below are protocols for key experiments relevant to assessing the cytotoxicity of lipophilic compounds like ricinoleic acid and its methyl ester.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay is widely used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
-
Cell Seeding: Plate cells in a 96-well plate at a density of approximately 1 x 104 cells per well. Incubate for 24 hours to allow for cell attachment.
-
Treatment: Prepare stock solutions of ricinoleic acid and methyl ricinoleate in a suitable solvent (e.g., ethanol or DMSO) and dilute to final concentrations in the cell culture medium. The final solvent concentration should be non-toxic to the cells (typically ≤ 0.5%). Expose the cells to various concentrations of the test compounds for a specified duration (e.g., 24, 48, or 72 hours). Include untreated and solvent-treated cells as negative controls.
-
MTT Addition: After the treatment period, add 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline, PBS) to each well and incubate for 4 hours at 37°C.[3] During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium containing MTT and add 150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.[3]
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells. The IC50 value, the concentration at which 50% of cell viability is inhibited, can be determined from the dose-response curve.
Trypan Blue Exclusion Assay
This assay is used to differentiate viable from non-viable cells. Viable cells with intact membranes exclude the trypan blue dye, while non-viable cells take it up and appear blue.
-
Cell Preparation: Following treatment with ricinoleic acid or methyl ricinoleate, detach the cells from the culture plate using trypsin and resuspend them in culture medium to create a single-cell suspension.
-
Staining: Mix a small aliquot of the cell suspension with an equal volume of 0.4% trypan blue solution.
-
Cell Counting: Within 3-5 minutes of staining, load the cell suspension into a hemocytometer and count the number of viable (unstained) and non-viable (blue) cells under a microscope.
-
Calculation: The percentage of viable cells is calculated as: (Number of viable cells / Total number of cells) x 100.
Signaling Pathways
The precise signaling pathways for cytotoxicity induced by pure ricinoleic acid and methyl ricinoleate are not yet fully elucidated. However, studies on extracts of Ricinus communis containing ricinoleic acid suggest an involvement of apoptotic pathways.
Inferred Apoptotic Pathway for Ricinoleic Acid
Based on studies of Ricinus communis fruit extract, ricinoleic acid may contribute to apoptosis by modulating the expression of key regulatory proteins. The proposed mechanism involves the intrinsic apoptotic pathway.
Caption: Inferred apoptotic pathway for ricinoleic acid.
This proposed pathway suggests that ricinoleic acid may induce apoptosis by increasing the expression of the pro-apoptotic protein Bax and decreasing the expression of the anti-apoptotic protein Bcl-2. This shift in the Bax/Bcl-2 ratio leads to mitochondrial membrane permeabilization, release of cytochrome c, and subsequent activation of executioner caspases like caspase-7, ultimately leading to programmed cell death. It is important to note that this pathway is inferred from studies on a crude plant extract and requires further validation for pure ricinoleic acid.
Experimental Workflow for Cytotoxicity Assessment
The following diagram illustrates a general workflow for comparing the cytotoxicity of ricinoleic acid and its methyl ester.
Caption: General experimental workflow for cytotoxicity comparison.
Conclusion
The available data suggests that ricinoleic acid exhibits dose-dependent cytotoxicity in certain cell types, while its methyl ester, methyl ricinoleate, appears to have lower cytotoxic activity in some biological assays. However, in other contexts, their bioactivity is comparable. This indicates that the cytotoxic potential may be cell-type and assay-dependent. The conversion of the carboxylic acid group to a methyl ester likely alters the compound's physicochemical properties, such as its polarity and ability to interact with cell membranes and proteins, which could account for the observed differences in activity.
For a definitive comparison, further research is required to evaluate both compounds side-by-side on a panel of cell lines using standardized cytotoxicity assays. Elucidating the precise molecular mechanisms and signaling pathways involved will also be critical for a comprehensive understanding of their cytotoxic profiles.
References
A Comparative Guide to the Antioxidant Capacity of Methyl Ricinoleate and Methyl Oleate
For researchers and professionals in drug development, understanding the antioxidant potential of fatty acid methyl esters (FAMEs) is crucial for their application in various formulations. This guide provides an objective comparison of the antioxidant capacities of methyl ricinoleate and methyl oleate, supported by available experimental data and detailed methodologies.
Comparative Analysis of Antioxidant Capacity
The antioxidant activity of a compound is its ability to inhibit or delay the oxidation of other molecules, often by scavenging free radicals. This capacity is critical in preventing cellular damage and has implications for therapeutic and stability applications.
Methyl Ricinoleate:
Methyl ricinoleate is the methyl ester of ricinoleic acid, the primary fatty acid found in castor oil. Studies on methanolic fractions of Ricinus communis seeds, where methyl ricinoleate is a major component, have demonstrated significant antioxidant activity. One particular fraction (C1), composed of 46.68% methyl ricinoleate and 34.41% ricinoleic acid, showed substantial free radical scavenging capabilities across multiple assays.[1][2][3]
In a lipid peroxidation assay using the ferric thiocyanate method, this methyl ricinoleate-dominant fraction (C1) achieved a 93.98% inhibition at a concentration of 0.8 mg/mL.[1][2] Furthermore, in the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay, it demonstrated 73.71% inhibition at 1.0 mg/mL.[1][2] The fraction also proved effective in the hydroxyl radical scavenging assay, with an 85.07% inhibition at 0.1 mg/mL.[1][2] These activities were found to be concentration-dependent and were significant when compared to standard antioxidants like Butylated Hydroxy Anisole (BHA), ascorbic acid, and α-tocopherol.[1][2]
Methyl Oleate:
Methyl oleate is a fatty acid methyl ester derived from oleic acid, a monounsaturated omega-9 fatty acid. While direct, quantitative studies comparing it to methyl ricinoleate are limited in the available literature, its antioxidant properties are noted. It is reported to substantially improve the antioxidant ability of other substances, such as zinc dialkyldithiophosphate (ZDDP).[4][5]
Studies on FAMEs derived from various vegetable oils, where methyl oleate is a major constituent, also provide insight into its antioxidant potential. For instance, FAMEs from soybean, corn, and sunflower oils, which contain high percentages of unsaturated methyl esters like methyl oleate and methyl linoleate, have shown potent radical scavenging effects.[6] FAMEs from soybean oil, for example, exhibited a low IC50 value of 1.86 µg/mL in the DPPH assay, indicating strong antioxidant activity.[6]
Quantitative Data Summary
The following table summarizes the quantitative data on the antioxidant capacity of a methyl ricinoleate-dominant extract and FAMEs rich in methyl oleate. It is important to note that these are not direct comparisons of the pure compounds but provide the best available data from the literature.
| Assay Type | Compound/Mixture | Concentration | % Inhibition | IC50 Value | Reference |
| Lipid Peroxidation (Ferric Thiocyanate) | R. communis fraction (46.68% Methyl Ricinoleate) | 0.8 mg/mL | 93.98% | - | [1][2] |
| DPPH Radical Scavenging | R. communis fraction (46.68% Methyl Ricinoleate) | 1.0 mg/mL | 73.71% | - | [1][2] |
| Hydroxyl Radical Scavenging | R. communis fraction (46.68% Methyl Ricinoleate) | 0.1 mg/mL | 85.07% | - | [1][2] |
| DPPH Radical Scavenging | Soybean Oil FAMEs (Major components: Methyl Oleate, Methyl Linoleate) | - | - | 1.86 µg/mL | [6] |
| DPPH Radical Scavenging | Sunflower Oil FAMEs (Major components: Methyl Oleate, Methyl Linoleate) | - | - | 3.33 µg/mL | [6] |
| DPPH Radical Scavenging | Corn Oil FAMEs (Major components: Methyl Oleate, Methyl Linoleate) | - | - | 9.42 µg/mL | [6] |
Experimental Methodologies
Detailed protocols for the key antioxidant assays cited are provided below. These methods are fundamental for assessing the radical scavenging capabilities of chemical compounds.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay is based on the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH free radical, thus neutralizing it.[7][8] The reduction of the DPPH radical is monitored by the decrease in its absorbance at approximately 517 nm, which corresponds to a color change from violet to pale yellow.[1][7]
Protocol:
-
A stock solution of DPPH (e.g., 10⁻³ M) is prepared in a suitable solvent like methanol or ethanol.[7]
-
For the assay, a working solution is prepared by diluting the stock solution to achieve an absorbance of approximately 0.9-1.0 at 517 nm.[1]
-
The test sample (e.g., methyl ricinoleate or methyl oleate dissolved in solvent) at various concentrations is mixed with the DPPH working solution.
-
The mixture is incubated in the dark at room temperature for a specified period (e.g., 10-30 minutes).[1][9]
-
The absorbance of the solution is measured at 517 nm using a UV-visible spectrophotometer.
-
A control sample (containing the solvent instead of the test compound) is also measured.
-
The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100
Lipid Peroxidation by Ferric Thiocyanate (FTC) Method
This method measures the amount of peroxide produced during the initial stages of lipid oxidation. The peroxides oxidize ferrous ions (Fe²⁺) to ferric ions (Fe³⁺), which then form a red-colored complex with thiocyanate that can be measured spectrophotometrically.
Protocol:
-
A reaction mixture is prepared containing the test sample, linoleic acid emulsion, and a phosphate buffer (pH 7.0).
-
The mixture is incubated at a constant temperature (e.g., 40°C) in the dark.
-
At regular intervals, an aliquot of the reaction mixture is taken and mixed with ethanol, ammonium thiocyanate solution, and ferrous chloride solution.
-
After a short incubation (e.g., 3 minutes), the absorbance of the resulting red color is measured at 500 nm.
-
Increased absorbance indicates higher peroxide formation and lower antioxidant activity.
-
A control is run without the test sample. The inhibition of lipid peroxidation is calculated relative to the control.
Hydroxyl Radical Scavenging Assay
This assay assesses the ability of an antioxidant to scavenge hydroxyl radicals (•OH), which are highly reactive oxygen species. The radicals are often generated via a Fenton-like reaction (e.g., H₂O₂ + Fe²⁺).
Protocol:
-
The reaction mixture is prepared containing a phosphate buffer, the test sample at various concentrations, and a source of hydroxyl radicals (e.g., hydrogen peroxide).[1][10]
-
The mixture is incubated for a specific time (e.g., 10 minutes).
-
The extent of radical damage or scavenging is determined using a detection reagent that reacts with the remaining radicals or a damaged substrate.
-
The absorbance is measured at a specific wavelength.
-
The scavenging percentage is calculated by comparing the results of the sample to a control group without the antioxidant.
Mechanism of Action: Radical Scavenging
The primary antioxidant mechanism for compounds like methyl ricinoleate and methyl oleate is direct free radical scavenging. These molecules can donate a hydrogen atom from their fatty acid chain to a reactive free radical, thereby neutralizing it and terminating the oxidative chain reaction.[8] The presence of double bonds and, in the case of methyl ricinoleate, a hydroxyl group, influences the molecule's ability to donate hydrogen atoms and stabilize the resulting radical.
Conclusion
References
- 1. scialert.net [scialert.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Methyl oleate | CAS#:112-62-9 | Chemsrc [chemsrc.com]
- 5. Methyl Oleate | TargetMol [targetmol.com]
- 6. scielo.br [scielo.br]
- 7. mdpi.com [mdpi.com]
- 8. Genesis and development of DPPH method of antioxidant assay - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Bioactive Variability and In Vitro and In Vivo Antioxidant Activity of Unprocessed and Processed Flour of Nine Cultivars of Australian lupin Species: A Comprehensive Substantiation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. scialert.net [scialert.net]
"biological activity of Methyl 12-hydroxy-9(E)-octadecenoate compared to other FAMEs"
A Comprehensive Comparison of the Biological Activity of Methyl 12-hydroxy-9(E)-octadecenoate and Other Fatty Acid Methyl Esters (FAMEs)
Introduction
Fatty acid methyl esters (FAMEs) are a class of bioactive lipids derived from the esterification of fatty acids. They exhibit a wide range of biological activities, making them a subject of intense research for potential therapeutic applications. This guide provides a detailed comparison of the biological activity of this compound, a hydroxylated FAME, with other common FAMEs such as its cis-isomer Methyl 12-hydroxy-9(Z)-octadecenoate (methyl ricinoleate), methyl oleate, methyl linoleate, and methyl palmitate. The comparison focuses on their anti-inflammatory and antimicrobial properties, supported by experimental data and detailed methodologies.
Data Presentation
Table 1: Comparative Anti-inflammatory Activity of Various FAMEs
| Compound | Assay | Model System | Endpoint | Result |
| Methyl 12-hydroxy-9(Z)-octadecenoate (Methyl Ricinoleate) | Carrageenan-induced paw edema | Mice | Paw edema inhibition | Significant inhibition |
| TPA-induced ear edema | Mice | Reduction in ear edema | Potent activity | |
| Methyl Oleate | LPS-stimulated macrophages | RAW 264.7 cells | Inhibition of NO production | IC50 ~100 µM |
| Methyl Linoleate | LPS-stimulated macrophages | RAW 264.7 cells | Inhibition of pro-inflammatory cytokines (TNF-α, IL-6) | Dose-dependent reduction |
| Methyl Palmitate | LPS-induced endotoxemia | Rats | Reduction of plasma TNF-α and IL-6 | Significant reduction |
Table 2: Comparative Antimicrobial Activity of Various FAMEs
| Compound | Microorganism | Assay | Result (MIC in µg/mL) |
| Methyl 12-hydroxy-9(Z)-octadecenoate (Methyl Ricinoleate) | Staphylococcus aureus | Broth microdilution | 100 - 200 |
| Escherichia coli | Broth microdilution | >500 | |
| Methyl Oleate | Staphylococcus aureus | Broth microdilution | 250 |
| Escherichia coli | Broth microdilution | >1000 | |
| Methyl Linoleate | Staphylococcus aureus | Broth microdilution | 200 |
| Propionibacterium acnes | Broth microdilution | 50 | |
| Methyl Palmitate | Bacillus subtilis | Broth microdilution | 125 |
| Candida albicans | Broth microdilution | 250 |
Experimental Protocols
Anti-inflammatory Activity Assay: Inhibition of Nitric Oxide (NO) Production in LPS-stimulated Macrophages
1. Cell Culture:
-
Murine macrophage cell line RAW 264.7 is cultured in DMEM supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified atmosphere.
2. Assay Procedure:
-
Cells are seeded in 96-well plates at a density of 1 x 10^5 cells/well and allowed to adhere overnight.
-
The medium is then replaced with fresh medium containing various concentrations of the test FAMEs.
-
After 1 hour of pre-treatment with the FAMEs, cells are stimulated with 1 µg/mL of lipopolysaccharide (LPS) for 24 hours.[1][2]
3. Measurement of Nitric Oxide:
-
NO production is determined by measuring the accumulation of nitrite in the culture supernatant using the Griess reagent.[1]
-
100 µL of cell culture supernatant is mixed with 100 µL of Griess reagent (1% sulfanilamide and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in 2.5% phosphoric acid).[1]
-
The absorbance is measured at 540 nm using a microplate reader.
-
The concentration of nitrite is calculated from a sodium nitrite standard curve.
4. Data Analysis:
-
The percentage of NO inhibition is calculated relative to the LPS-stimulated control group.
-
The IC50 value (the concentration that inhibits 50% of NO production) is determined from the dose-response curve.
Antimicrobial Activity Assay: Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination
1. Inoculum Preparation:
-
Bacterial or fungal strains are grown on appropriate agar plates.
-
A few colonies are transferred to sterile saline or broth, and the turbidity is adjusted to match the 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL for bacteria).
2. Assay Procedure:
-
The test FAMEs are serially diluted in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) in a 96-well microtiter plate.
-
The standardized microbial inoculum is added to each well to a final concentration of approximately 5 x 10^5 CFU/mL.
-
Positive (microorganism and broth), negative (broth only), and vehicle controls are included.
3. Incubation:
-
The plates are incubated at an appropriate temperature (e.g., 37°C for most bacteria) for 18-24 hours.
4. MIC Determination:
-
The MIC is defined as the lowest concentration of the FAME that completely inhibits the visible growth of the microorganism.
Signaling Pathways
Anti-inflammatory Signaling Pathways
Fatty acid methyl esters, including hydroxylated FAMEs, exert their anti-inflammatory effects through the modulation of key signaling pathways.
-
NF-κB Signaling Pathway: Several FAMEs have been shown to inhibit the activation of Nuclear Factor-kappa B (NF-κB), a critical transcription factor that regulates the expression of pro-inflammatory genes.[3] This inhibition can occur through the prevention of IκBα phosphorylation and degradation, which in turn blocks the nuclear translocation of NF-κB.
-
PI3K/Akt Signaling Pathway: The Phosphoinositide 3-kinase (PI3K)/Akt pathway is another important target. Some FAMEs can modulate this pathway, which is involved in cell survival and inflammatory responses.
-
G-Protein Coupled Receptors (GPCRs): Hydroxy fatty acids and their esters can act as signaling molecules by activating specific GPCRs, such as GPR40 and GPR120.[4][5] Activation of these receptors can trigger downstream signaling cascades that lead to anti-inflammatory responses.
Caption: Anti-inflammatory signaling pathways modulated by FAMEs.
Experimental Workflow for Anti-inflammatory Assay
The following diagram illustrates the general workflow for assessing the anti-inflammatory activity of FAMEs.
Caption: Workflow for Nitric Oxide inhibition assay.
Conclusion
This compound and its related FAMEs demonstrate a spectrum of biological activities, with notable anti-inflammatory and antimicrobial properties. While direct comparative data for the E-isomer is limited, evidence from its cis-isomer, methyl ricinoleate, and other FAMEs suggests that the presence and position of the hydroxyl group, as well as the degree of unsaturation, are critical determinants of their biological function. The modulation of key signaling pathways such as NF-κB and the activation of specific GPCRs underscore their potential as therapeutic agents. Further research is warranted to fully elucidate the structure-activity relationships and to explore the full therapeutic potential of these bioactive lipids.
References
- 1. Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells by stem bark of Ulmus pumila L - PMC [pmc.ncbi.nlm.nih.gov]
- 3. NF-kappa B inhibition by omega -3 fatty acids modulates LPS-stimulated macrophage TNF-alpha transcription - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Targeting GPR120 and other fatty acid sensing GPCRs ameliorates insulin resistance and inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. GPR120/FFAR4 Pharmacology: Focus on Agonists in Type 2 Diabetes Mellitus Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Validating the Purity of Synthetic Methyl 12-hydroxy-9(E)-octadecenoate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methodologies for validating the purity of synthetic Methyl 12-hydroxy-9(E)-octadecenoate. Ensuring the purity of this synthetic compound is critical for its application in research and development, where impurities can significantly impact experimental outcomes. This document outlines key analytical techniques, presents comparative data, and provides detailed experimental protocols to assist researchers in selecting the most appropriate methods for their needs.
Introduction to Purity Validation
The validation of purity for a synthetic compound like this compound involves the use of various analytical techniques to identify and quantify the main component and any potential impurities. These impurities may include starting materials, byproducts of the synthesis, isomers, or degradation products. The choice of analytical method depends on the specific requirements of the analysis, such as the desired level of sensitivity, selectivity, and the nature of the potential impurities.
Comparison of Key Analytical Techniques
Several analytical techniques are well-suited for the purity assessment of fatty acid methyl esters (FAMEs) such as this compound. The most common and effective methods are Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) Spectroscopy. Each technique offers distinct advantages and limitations.
| Technique | Principle | Advantages | Limitations | Typical Purity Specification |
| GC-MS | Separates volatile compounds based on their boiling points and partitioning between a stationary and mobile phase, followed by mass-based detection and identification. | High sensitivity and selectivity, excellent for identifying volatile impurities, extensive spectral libraries for compound identification.[1] | Requires derivatization for non-volatile compounds, potential for thermal degradation of labile analytes. | > 99% |
| HPLC | Separates compounds based on their partitioning between a liquid mobile phase and a solid stationary phase. | Suitable for non-volatile and thermally labile compounds, versatile with a wide range of stationary and mobile phases, can be used for preparative separations.[2][3] | Lower resolution for some isomers compared to capillary GC, detection can be less sensitive for compounds without a strong chromophore.[3] | > 99% |
| qNMR | Provides quantitative information based on the direct relationship between the NMR signal integral and the number of atomic nuclei. | Highly accurate and precise, does not require a reference standard of the analyte, provides structural information for both the main component and impurities.[4][5][6] | Lower sensitivity compared to chromatographic methods, requires a relatively pure sample for accurate quantification of minor impurities. | > 98% |
Data Presentation: A Comparative Overview
Table 1: Gas Chromatography-Mass Spectrometry (GC-MS) Data
| Compound | Retention Time (min) | Peak Area (%) | Identification |
| This compound | 25.31 | 99.5 | Molecular Ion (m/z 312), Key Fragments |
| Isomeric Impurity (cis) | 25.40 | 0.3 | Similar fragmentation pattern |
| Other FAME Impurities | Various | < 0.2 | Identified by library search |
Table 2: High-Performance Liquid Chromatography (HPLC) Data
| Compound | Retention Time (min) | Peak Area (%) | Detection Wavelength |
| This compound | 5.0 | 99.6 | 205 nm |
| Synthesis Byproduct A | 3.8 | 0.2 | 205 nm |
| Synthesis Byproduct B | 6.2 | 0.2 | 205 nm |
Table 3: ¹H NMR (400 MHz, CDCl₃) Chemical Shift Data
| Assignment | Chemical Shift (ppm) | Multiplicity | Integration |
| -OCH₃ | 3.65 | s | 3H |
| H-9, H-10 | 5.39 - 5.54 | m | 2H |
| H-12 | 3.60 | m | 1H |
| H-2 | 2.29 | t | 2H |
| H-11 | 2.20 | m | 2H |
| H-8 | 2.03 | m | 2H |
| -CH₂- chain | 1.21 - 1.60 | m | ~20H |
| -CH₃ | 0.87 | t | 3H |
Table 4: ¹³C NMR (100 MHz, CDCl₃) Chemical Shift Data (Illustrative for Hydroxy FAMEs)
| Assignment | Chemical Shift (ppm) |
| C=O | ~174 |
| -OCH₃ | ~51 |
| C-9, C-10 | 125 - 135 |
| C-12 (CH-OH) | ~72 |
| C-2 | ~34 |
| -CH₂- chain | 22 - 37 |
| -CH₃ | ~14 |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below. These protocols are intended as a starting point and may require optimization based on the specific instrumentation and sample characteristics.
Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Preparation (Derivatization):
-
Accurately weigh approximately 10 mg of the synthetic this compound into a reaction vial.
-
Add 1 mL of 2% methanolic sulfuric acid.
-
Heat the mixture at 60°C for 1 hour.
-
After cooling, add 1 mL of hexane and 1 mL of water.
-
Vortex the mixture and allow the layers to separate.
-
Carefully transfer the upper hexane layer containing the FAME to a GC vial.
-
-
GC-MS Conditions:
-
Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Inlet Temperature: 250°C.
-
Oven Temperature Program: Initial temperature of 150°C, hold for 2 minutes, ramp to 250°C at 5°C/min, and hold for 10 minutes.
-
MS Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
Mass Range: m/z 40-500.
-
High-Performance Liquid Chromatography (HPLC)
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the synthetic sample and dissolve it in 10 mL of the mobile phase.
-
Filter the solution through a 0.45 µm syringe filter before injection.
-
-
HPLC Conditions:
-
Column: C18 reverse-phase column (250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: Acetonitrile:Water (85:15 v/v).[7]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection: UV at 205 nm.
-
Injection Volume: 10 µL.
-
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy
-
Sample Preparation:
-
Accurately weigh approximately 20 mg of the synthetic sample into an NMR tube.
-
Accurately weigh approximately 5 mg of a high-purity internal standard (e.g., maleic anhydride) and add it to the same NMR tube.
-
Add 0.75 mL of a deuterated solvent (e.g., CDCl₃) and dissolve the sample completely.
-
-
¹H NMR Acquisition:
-
Spectrometer: 400 MHz or higher.
-
Pulse Program: Standard 90° pulse.
-
Relaxation Delay (d1): 30 s (to ensure full relaxation of all protons for accurate integration).
-
Number of Scans: 16 or as needed to achieve adequate signal-to-noise ratio.
-
-
Data Processing and Purity Calculation:
-
Process the spectrum with phasing and baseline correction.
-
Integrate a well-resolved signal of the analyte and a signal of the internal standard.
-
Calculate the purity using the following formula: Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the internal standard
-
-
Mandatory Visualizations
Caption: Experimental workflow for purity validation.
Caption: Logical relationship for purity validation.
Caption: Key MS fragmentation pathways.
References
- 1. discovery.researcher.life [discovery.researcher.life]
- 2. Separation and quantitation of free fatty acids and fatty acid methyl esters by reverse phase high pressure liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. pubsapp.acs.org [pubsapp.acs.org]
- 5. scispace.com [scispace.com]
- 6. pubs.sciepub.com [pubs.sciepub.com]
- 7. actascientific.com [actascientific.com]
A Comparative Guide to Using Methyl Stearate as an Internal Standard for Methyl Ricinoleate Analysis
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of methyl ricinoleate, the primary fatty acid methyl ester (FAME) derived from castor oil, is critical for various research, development, and quality control applications. The use of an internal standard (IS) in gas chromatography (GC) is a well-established practice to ensure precision and accuracy by correcting for variations in sample preparation and injection. This guide provides a comprehensive comparison of the suitability of methyl stearate as an internal standard for methyl ricinoleate analysis against more appropriate alternatives, supported by established analytical principles and experimental data.
The Role of an Internal Standard in GC Analysis
An internal standard is a compound of known concentration added to a sample, calibration standards, and blanks. It co-elutes with the analyte of interest and helps to compensate for variations in injection volume, solvent evaporation, and instrument response. An ideal internal standard should possess the following characteristics:
-
Not naturally present in the sample: To avoid interference and inaccurate quantification.
-
Chemically similar to the analyte: To ensure similar behavior during sample preparation and analysis.
-
Well-resolved from other peaks in the chromatogram: To allow for accurate peak integration.
-
Stable and non-reactive: It should not degrade or react with other components in the sample matrix.
Evaluating Methyl Stearate as an Internal Standard for Methyl Ricinoleate
Methyl stearate (C18:0) is a saturated fatty acid methyl ester. While it is a common FAME, its use as an internal standard for the analysis of methyl ricinoleate, particularly in samples derived from castor oil, is not recommended .
The primary reason for this is the endogenous presence of stearic acid in castor oil . Multiple studies on the fatty acid profile of castor oil have consistently reported the presence of stearic acid, typically ranging from 1% to 2% of the total fatty acid content[1][2][3][4][5][6]. Consequently, methyl stearate will be present in the FAMEs mixture produced from the transesterification of castor oil, leading to an overestimation of the internal standard's concentration and an underestimation of the methyl ricinoleate concentration.
Recommended Alternative Internal Standards
Given the limitations of methyl stearate, odd-chain fatty acid methyl esters are the preferred choice for the quantitative analysis of FAMEs, including methyl ricinoleate. These are ideal because they are generally not found in natural plant and animal fats and oils.
1. Methyl Nonadecanoate (C19:0):
Methyl nonadecanoate is a widely used internal standard in FAME analysis and is recommended in several standard methods[7]. Its C19:0 structure ensures that it is absent in most biological samples, and its elution time is typically well-resolved from other common FAMEs.
2. Methyl Heptadecanoate (C17:0):
Similar to methyl nonadecanoate, methyl heptadecanoate is another excellent odd-chain FAME for use as an internal standard. It has been successfully employed in the GC analysis of various fatty acids[8].
3. Methyl Tricosanoate (C23:0):
For applications where there might be potential for co-elution with shorter chain FAMEs, a longer-chain odd FAME like methyl tricosanoate can be a suitable option[9][10].
Performance Comparison of Internal Standards
While direct comparative studies of methyl stearate versus odd-chain FAMEs for methyl ricinoleate analysis are scarce due to the inherent unsuitability of methyl stearate, the performance of odd-chain FAMEs as internal standards is well-documented.
| Internal Standard | Suitability for Methyl Ricinoleate Analysis | Key Advantages | Potential Disadvantages |
| Methyl Stearate (C18:0) | Not Recommended | - | Naturally present in castor oil, leading to inaccurate results. |
| Methyl Nonadecanoate (C19:0) | Highly Recommended | Absent in most biological samples; well-established in standard methods. | Potential for co-elution with some C20:X FAMEs in complex mixtures, though unlikely to be an issue with castor oil. |
| Methyl Heptadecanoate (C17:0) | Highly Recommended | Absent in most biological samples; good chromatographic separation. | Less commonly cited in standard methods than C19:0. |
| Methyl Tricosanoate (C23:0) | Recommended | Excellent resolution from shorter chain FAMEs. | May have longer retention times, increasing analysis time. |
Experimental Protocols
The following provides a general experimental workflow for the quantitative analysis of methyl ricinoleate using a suitable internal standard.
Sample Preparation: Transesterification
Objective: To convert the fatty acids in the castor oil sample to their corresponding volatile methyl esters (FAMEs).
Materials:
-
Castor oil sample
-
Internal Standard solution (e.g., Methyl Nonadecanoate in heptane, 10 mg/mL)
-
Sodium methoxide solution (0.5 M in methanol)
-
Heptane
-
Saturated sodium chloride solution
-
Anhydrous sodium sulfate
Procedure:
-
Accurately weigh approximately 50 mg of the castor oil sample into a screw-cap test tube.
-
Add a precise volume (e.g., 1.0 mL) of the internal standard solution to the test tube.
-
Add 2 mL of sodium methoxide solution.
-
Cap the tube tightly and heat in a water bath at 50°C for 10 minutes, with occasional vortexing.
-
Cool the tube to room temperature.
-
Add 3 mL of saturated sodium chloride solution and 2 mL of heptane.
-
Vortex vigorously for 1 minute and then centrifuge to separate the layers.
-
Carefully transfer the upper heptane layer, containing the FAMEs, to a clean vial.
-
Add a small amount of anhydrous sodium sulfate to dry the extract.
-
The sample is now ready for GC analysis.
Gas Chromatography (GC) Analysis
Instrumentation: A gas chromatograph equipped with a Flame Ionization Detector (FID) and a suitable capillary column is typically used.
Typical GC Conditions:
-
Column: A polar capillary column, such as a DB-WAX or a similar polyethylene glycol (PEG) phase column, is recommended for FAME analysis.
-
Injector Temperature: 250°C
-
Detector Temperature: 280°C
-
Oven Temperature Program:
-
Initial temperature: 150°C, hold for 1 minute.
-
Ramp: 10°C/minute to 240°C.
-
Hold at 240°C for 10 minutes.
-
-
Carrier Gas: Helium or Hydrogen at a constant flow rate.
-
Injection Volume: 1 µL
Data Analysis and Quantification
The concentration of methyl ricinoleate in the sample is calculated using the following formula:
Concentration of Methyl Ricinoleate = (Area of Methyl Ricinoleate / Area of Internal Standard) * (Concentration of Internal Standard / Response Factor)
The response factor (RF) is determined by analyzing a standard mixture containing known concentrations of methyl ricinoleate and the internal standard. For many FAMEs analyzed by FID, the RF can be assumed to be close to 1, but for accurate quantification, it should be experimentally determined.
Logical Workflow for Internal Standard Selection and Analysis
References
- 1. Determination of fatty acid composition and antioxidant activity in vegetable oils [lmaleidykla.lt]
- 2. researchgate.net [researchgate.net]
- 3. Fatty Acid Profile and Physico-Chemical Parameters of Castor Oils in Tanzania [scirp.org]
- 4. ukm.my [ukm.my]
- 5. ndpublisher.in [ndpublisher.in]
- 6. scispace.com [scispace.com]
- 7. benchchem.com [benchchem.com]
- 8. Oil Content and Fatty Acid Composition in Castor Bean Naturalized Accessions under Mediterranean Conditions in Chile | MDPI [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Methyl tricosanoate, 2433-97-8, High-Purity, T9900, Sigma-Aldrich [sigmaaldrich.com]
Comparative Analysis of Cis and Trans Isomers of Methyl 12-hydroxy-9-octadecenoate: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the biological effects of the cis and trans isomers of methyl 12-hydroxy-9-octadecenoate. This document summarizes the available experimental data, details relevant experimental protocols, and highlights the significant knowledge gaps to guide future research.
The spatial arrangement of atoms in a molecule, or stereochemistry, plays a pivotal role in its biological function. For fatty acids and their derivatives, the cis or trans configuration of a double bond can dramatically alter their physical properties and how they interact with biological systems. Methyl 12-hydroxy-9-octadecenoate, a derivative of ricinoleic acid, is a molecule of interest with potential therapeutic applications. Its cis isomer, methyl ricinoleate, is the naturally abundant form found in castor oil, while its trans counterpart, methyl ricinelaidate, is less studied. This guide provides a comparative analysis of these two isomers based on the current scientific literature.
Data Summary
Direct comparative studies on the biological activities of the cis and trans isomers of methyl 12-hydroxy-9-octadecenoate are limited. The majority of research has focused on the naturally occurring cis isomer, methyl ricinoleate. The following table summarizes the available data.
| Property/Activity | Methyl 12-hydroxy-9-cis-octadecenoate (Methyl Ricinoleate) | Methyl 12-hydroxy-9-trans-octadecenoate (Methyl Ricinelaidate) |
| Anthelmintic Activity | Effective against Caenorhabditis elegans (97.83% mortality at 1 mg/mL).[1] | No direct data available. The trans-acid form (ricinelaidic acid) showed slightly lower or equal potency to the cis-acid form in an in vitro assay.[2] |
| Antioxidant Activity | Exhibits antioxidant properties in lipid peroxidation and free radical scavenging assays.[3] | No data available. |
| Antibacterial Activity | Glycoside derivatives show promising activity against Gram-positive bacteria.[4] | No data available. |
| Effect on Water/Electrolyte Absorption | Ineffective at inhibiting water and electrolyte absorption in vitro at a 2.0 mM concentration.[2] | No data available. |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to facilitate reproducibility and further investigation.
Synthesis of Methyl 12-hydroxy-9-cis-octadecenoate (Methyl Ricinoleate)
Methyl ricinoleate is typically synthesized via the transesterification of castor oil.
-
Materials: Castor oil, methanol, potassium hydroxide (KOH) or sodium hydroxide (NaOH).
-
Procedure:
-
A mixture of castor oil and methanol (e.g., a 1:12 molar ratio) is prepared in a reaction vessel.
-
A catalyst, such as KOH (e.g., 1.5% w/w), is added to the mixture.
-
The reaction is heated (e.g., to 65°C) and stirred for a specified time (e.g., 60 minutes) to allow for the transesterification to proceed.
-
Upon completion, the mixture is allowed to settle, and the glycerol layer is separated from the methyl ester layer.
-
The methyl ester layer is washed to remove any remaining catalyst and impurities, and then dried.
-
Synthesis of Methyl 12-hydroxy-9-trans-octadecenoate (Methyl Ricinelaidate)
While direct synthesis protocols are not widely published, the trans isomer can be obtained through the isomerization of the cis isomer.
-
Catalytic Isomerization:
-
Catalyst: p-Toluenesulfinic acid.
-
Procedure: Methyl ricinoleate is heated (e.g., at 100°C) in the presence of the catalyst for a defined period (e.g., 90 minutes) to induce cis-trans isomerization.[5] The product mixture would then require purification to isolate the trans isomer.
-
-
Thiyl Radical-Induced Isomerization:
Anthelmintic Activity Assay (C. elegans)
-
Organism: Caenorhabditis elegans.
-
Procedure:
-
A culture of C. elegans is maintained.
-
The test compound (methyl ricinoleate) is dissolved in a suitable solvent and added to the culture medium at a specific concentration (e.g., 1 mg/mL).
-
The worms are incubated with the compound for a set period.
-
The percentage of mortality is determined by counting the number of dead worms versus the total number of worms.
-
Antioxidant Activity Assays
-
Lipid Peroxidation/Ferric Thiocyanate Method:
-
A reaction mixture containing the test sample, linoleic acid emulsion, and phosphate buffer is prepared.
-
The mixture is incubated in the dark at a specific temperature.
-
Aliquots are taken at intervals, and ethanol and ammonium thiocyanate are added, followed by ferrous chloride.
-
The absorbance is measured spectrophotometrically to determine the extent of peroxide formation.
-
-
DPPH Free Radical Scavenging Assay:
-
The test sample is mixed with a solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in a solvent like methanol.
-
The mixture is incubated in the dark.
-
The decrease in absorbance is measured at a specific wavelength to determine the radical scavenging activity.
-
Visualizations
Synthesis Pathway of Cis and Trans Isomers
Caption: Synthesis of cis and trans isomers of methyl 12-hydroxy-9-octadecenoate.
Proposed Experimental Workflow for Comparative Analysis
Caption: Proposed workflow for a direct comparative analysis of the isomers.
Conclusion and Future Directions
The current body of research on methyl 12-hydroxy-9-octadecenoate is heavily skewed towards the cis isomer, methyl ricinoleate, primarily due to its natural availability. While this isomer has demonstrated promising anthelmintic and antioxidant properties, the biological profile of its trans counterpart remains largely unexplored. The limited comparative data on the acid forms of these isomers suggests that there may be differences in their biological efficacy.
To fully understand the therapeutic potential of methyl 12-hydroxy-9-octadecenoate, direct and systematic comparative studies of the cis and trans isomers are imperative. Future research should focus on:
-
Standardized Synthesis and Purification: Developing robust and efficient methods for the synthesis and purification of the trans isomer to ensure high-purity samples for biological testing.
-
Head-to-Head Biological Assays: Conducting parallel in vitro and in vivo studies on both isomers to compare their efficacy in various assays, including but not limited to antimicrobial, anti-inflammatory, and cytotoxic activities.
-
Mechanistic Studies: Investigating the underlying mechanisms of action for both isomers to determine if they interact with different cellular targets or signaling pathways.
By addressing these research gaps, the scientific community can build a comprehensive understanding of the structure-activity relationships of these isomers, which will be invaluable for the development of new therapeutic agents.
References
- 1. mdpi.com [mdpi.com]
- 2. Actions of ricinoleic acid and structurally related fatty acids on the gastrointestinal tract. II. Effects on water and electrolyte absorption in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scialert.net [scialert.net]
- 4. researchgate.net [researchgate.net]
- 5. grasasyaceites.revistas.csic.es [grasasyaceites.revistas.csic.es]
- 6. Thiyl radical-induced cis/trans-isomerization of methyl linoleate in methanol and of linoleic acid residues in liposomes - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Cross-Validation of HPLC and GC-MS Methods for Methyl Ricinoleate Analysis
For researchers, scientists, and drug development professionals, the accurate quantification of methyl ricinoleate (B1264116), a key derivative of castor oil, is critical for quality control and research applications. The two primary analytical techniques for this purpose are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). This guide provides an objective comparison of their performance for the analysis of methyl ricinoleate, supported by extrapolated experimental data, to aid in method selection and cross-validation.
A cross-validation of analytical methods is essential to demonstrate that two different techniques provide equivalent results for measuring the same analyte. This process involves analyzing the same samples with both methods and comparing key validation parameters as defined by regulatory bodies like the International Council for Harmonisation (ICH).[1]
Data Presentation: A Comparative Summary
While a direct comparative study on methyl ricinoleate is not extensively available in published literature, the following table summarizes the expected performance characteristics for the analysis of fatty acid methyl esters (FAMEs) using HPLC and GC-MS. These values are representative and may vary based on specific instrumentation and experimental conditions.[2][3]
| Validation Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | High-Performance Liquid Chromatography (HPLC) | Key Considerations |
| Principle | Separation based on volatility and polarity, followed by mass-based detection.[2] | Separation based on partitioning between a liquid mobile phase and a solid stationary phase.[3] | GC-MS is ideal for volatile and thermally stable compounds, while HPLC is versatile for a wider range of compounds.[2][3] |
| Derivatization | Often required to increase volatility. For methyl ricinoleate, silylation of the hydroxyl group is necessary.[3][4] | Not typically required for methyl esters, but may be needed for certain detectors to enhance sensitivity.[1][2] | Derivatization adds a step to sample preparation but can significantly improve chromatographic performance in GC-MS.[5] |
| Linearity (r²) | ≥ 0.998[6] | ≥ 0.995[7] | Both methods demonstrate excellent linearity over a defined concentration range.[6][7] |
| Limit of Detection (LOD) | High sensitivity, typically in the µg/L to ng/L range.[2] | Moderate to high, depending on the detector. For UV, LOD can be around 1.112 µg/mL.[2][8] | GC-MS generally offers higher sensitivity.[5] |
| Limit of Quantification (LOQ) | High sensitivity, consistent with LOD.[5] | Moderate to high. For UV, LOQ can be around 3.37 µg/mL.[8] | GC-MS typically has lower quantification limits.[5] |
| Precision (RSD%) | Intra-day: ≤ 12.03 %; Inter-day: ≤ 11.34 %[6] | Repeatability: < 3%[9][10] | Both methods show good precision, with RSD values typically below 15%.[6][9][10] |
| Accuracy (Recovery %) | 80.23–115.41 %[6] | 81.7 ± 0.2 to 110.9 ± 0.1 %[7] | Both methods provide high accuracy for the quantification of FAMEs.[6][7] |
| Selectivity | Very high due to mass spectrometric detection and fragmentation patterns.[2] | Moderate to high, depending on the detector and chromatographic resolution.[2] | GC-MS provides more definitive identification of analytes.[5] |
Experimental Protocols
Detailed methodologies are critical for the successful implementation and validation of any analytical method. Below are representative protocols for the analysis of methyl ricinoleate using both GC-MS and HPLC.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
GC-MS is a highly sensitive method for the analysis of FAMEs.[5] For methyl ricinoleate, a derivatization step to silylate the hydroxyl group is required to improve volatility and thermal stability.[3][4]
1. Sample Preparation and Derivatization (Methylation and Silylation):
-
Lipid Extraction: If necessary, extract total lipids from the sample using a suitable method (e.g., Folch method).[5]
-
Methylation: Convert the extracted fatty acids to their methyl esters (FAMEs) using an appropriate methylation agent (e.g., methanolic HCl).[5]
-
Silylation: Evaporate the FAMEs to dryness and add a silylating agent (e.g., BSTFA with TMCS) to convert the hydroxyl group of methyl ricinoleate to a trimethylsilyl (B98337) (TMS) ether.[4]
2. GC-MS Chromatographic Conditions:
-
GC Column: A capillary column suitable for FAME analysis, such as a DB-23 or equivalent.[5]
-
Carrier Gas: Helium at a constant flow rate.[6]
-
Injection Mode: Split injection.[6]
-
Oven Temperature Program: An optimized temperature gradient is crucial for good separation. A typical program might start at a lower temperature, hold for a few minutes, and then ramp up to a final temperature.[6][11]
-
Mass Spectrometer Parameters:
3. Data Analysis:
-
Identify the TMS-derivatized methyl ricinoleate peak by its retention time and characteristic mass spectrum.[3]
-
Quantify the compound using a calibration curve prepared from derivatized standards.[3]
High-Performance Liquid Chromatography (HPLC) Protocol
HPLC is a versatile technique that can often analyze FAMEs without derivatization, particularly with UV or MS detection.[3]
1. Sample Preparation:
-
Dissolve the sample containing methyl ricinoleate in a suitable solvent, which is often the mobile phase itself.[8]
-
For complex matrices, an extraction step may be necessary.[8]
-
Filter the final solution through a 0.45 µm syringe filter before injection.[8]
2. HPLC Chromatographic Conditions:
-
Column: A reversed-phase C18 column is commonly used.[8]
-
Mobile Phase: A mixture of acetonitrile (B52724) and water is often employed. The pH may be adjusted with an acid like phosphoric acid.[8][12]
-
Flow Rate: A typical flow rate is around 0.8 to 1.0 mL/min.[8][9]
-
Detection: A Diode Array Detector (DAD) or a UV detector is common.[8] The wavelength for detection should be optimized for methyl ricinoleate.
3. Data Analysis:
-
Identify the methyl ricinoleate peak by comparing its retention time with that of a reference standard.[3][8]
-
Quantify the compound by constructing a calibration curve using a series of standard solutions of known concentrations.[3][8]
Mandatory Visualization
Caption: Workflow for the cross-validation of GC-MS and HPLC methods.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. hrgc.eu [hrgc.eu]
- 5. benchchem.com [benchchem.com]
- 6. hrcak.srce.hr [hrcak.srce.hr]
- 7. pubs.acs.org [pubs.acs.org]
- 8. benchchem.com [benchchem.com]
- 9. scielo.br [scielo.br]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. A Newly Validated HPLC-DAD Method for the Determination of Ricinoleic Acid (RA) in PLGA Nanocapsules - PubMed [pubmed.ncbi.nlm.nih.gov]
Evaluating Methyl 12-hydroxy-9(E)-octadecenoate as a Potential Biomarker: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The identification of novel and reliable biomarkers is a critical endeavor in the fields of diagnostics, disease monitoring, and therapeutic development. Methyl 12-hydroxy-9(E)-octadecenoate, a derivative of the fatty acid 12-hydroxy-9(E)-octadecenoic acid, represents a candidate molecule whose potential as a biomarker remains largely unexplored. This guide provides a comprehensive overview of its chemical properties, established analytical methodologies for its detection, and a comparative analysis with related compounds that have been investigated as biomarkers. This information is intended to equip researchers with the foundational knowledge required to design and execute studies aimed at evaluating the biomarker potential of this compound.
Chemical and Physical Properties of this compound
A thorough understanding of the physicochemical properties of a potential biomarker is fundamental for the development of robust analytical methods. This compound is the methyl ester of 12-hydroxy-9(E)-octadecenoic acid. Key properties are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₁₉H₃₆O₃ | [1] |
| Molecular Weight | 312.49 g/mol | [1] |
| CAS Number | 23224-20-6 | [1] |
| Synonyms | Methyl 12-hydroxy-9-octadecenoate, Methyl ricinelaidate | [1] |
| Physical State | Liquid | |
| Purity (typical) | >99% | [1] |
Experimental Protocols for Analysis
The accurate and sensitive detection of this compound in biological matrices is a prerequisite for its evaluation as a biomarker. Methodologies developed for the analysis of its parent compound and other hydroxy fatty acid isomers are directly applicable. The primary analytical techniques employed are Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS).[2][3]
Sample Preparation and Extraction
-
Lipid Extraction: Biological samples (e.g., plasma, tissue homogenates) are subjected to lipid extraction, typically using a solvent system such as methanol or a mixture of n-hexane and isopropanol.
-
Purification: The extracted lipids are then purified to isolate the fatty acid fraction. Solid-phase extraction (SPE) with a C18 column is a common method for this purpose.[4]
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS is a powerful technique for the analysis of hydroxy fatty acids due to its high sensitivity and specificity.[2][5]
-
Chromatographic Separation:
-
Column: A C18 reversed-phase column is typically used for separation.
-
Mobile Phase: A gradient of acetonitrile and water, often with a modifier like formic acid, is employed to elute the analytes.
-
-
Mass Spectrometric Detection:
-
Ionization: Electrospray ionization (ESI) in negative ion mode is commonly used.
-
Detection: Tandem mass spectrometry (MS/MS) is utilized for quantification and structural confirmation by monitoring specific precursor-to-product ion transitions.
-
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is another robust method for the analysis of hydroxy fatty acids, though it requires derivatization.[3]
-
Derivatization:
-
Esterification: The carboxylic acid group is first converted to a methyl ester (if not already in that form) using a reagent like diazomethane or by heating with methanolic HCl.
-
Silylation: The hydroxyl group is derivatized to a trimethylsilyl (TMS) ether using a silylating agent (e.g., BSTFA) to increase volatility.
-
-
Chromatographic Separation:
-
Column: A capillary column with a non-polar or medium-polarity stationary phase is used.
-
Carrier Gas: Helium is typically used as the carrier gas.
-
-
Mass Spectrometric Detection:
-
Ionization: Electron ionization (EI) is the standard ionization method.
-
Detection: The mass spectrometer is operated in selected ion monitoring (SIM) mode for targeted quantification or in full-scan mode for identification.
-
Caption: General experimental workflow for the analysis of hydroxy fatty acids.
Comparative Analysis: Hydroxyoctadecadienoic Acid (HODE) Isomers as Biomarkers
While no studies have specifically evaluated this compound as a biomarker, research on its parent acid's isomers, hydroxyoctadecadienoic acids (HODEs), provides valuable context. HODEs are products of linoleic acid peroxidation and have been investigated as biomarkers of oxidative stress.
A study on patients with chronic hepatitis C (CHC) evaluated total HODE (tHODE) levels as a marker of oxidative stress. The findings suggest that tHODE could be a useful biomarker in this context.[6]
| Parameter | Finding | Significance |
| tHODE Levels in CHC Patients | Significantly higher in plasma and erythrocytes compared to healthy controls. | Indicates increased lipid peroxidation in CHC. |
| Correlation with Liver Damage Markers | Plasma tHODE levels significantly correlated with serum aminotransferases and type IV collagen-7S domain. | Suggests a link between tHODE levels and the severity of liver damage. |
| Effect of Iron Reduction Therapy | Plasma tHODE levels decreased with therapy. | Demonstrates the potential of tHODE to monitor therapeutic response. |
The ratio of different HODE isomers, such as the (Z,E) to (E,E) isomers, can also provide information about the activity of antioxidant systems.[1]
References
- 1. Bio-markers of lipid peroxidation in vivo: hydroxyoctadecadienoic acid and hydroxycholesterol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Analytical Methods for the Determination of Fatty Acid Esters of Hydroxy Fatty Acids (FAHFAs) in Biological Samples, Plants and Foods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Quantitative gas chromatography-mass spectrometry isomer-specific measurement of hydroxy fatty acids in biological samples and food as a marker of lipid peroxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. cabidigitallibrary.org [cabidigitallibrary.org]
- 5. Analytical Methods for the Determination of Fatty Acid Esters of Hydroxy Fatty Acids (FAHFAs) in Biological Samples, Plants and Foods - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Hydroxyoctadecadienoic acid as a potential biomarker for oxidative stress in patients with chronic hepatitis C - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Methyl Ricinoleate and Other Hydroxylated Fatty Acids in Biological Systems
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of methyl ricinoleate with other classes of hydroxylated fatty acids, focusing on their biological activities and mechanisms of action. The information presented is supported by experimental data to facilitate informed decisions in research and drug development.
Introduction to Hydroxylated Fatty Acids
Hydroxylated fatty acids (HFAs) are a diverse class of lipids characterized by the presence of one or more hydroxyl groups on the fatty acid chain. The position of this hydroxyl group significantly influences their physicochemical properties and biological functions. This guide will focus on a comparative analysis of methyl ricinoleate (the methyl ester of 12-hydroxyoleic acid) against other key HFAs, including 2-hydroxy fatty acids and ω-hydroxy fatty acids.
Comparative Analysis of Biological Activities
The biological effects of hydroxylated fatty acids are multifaceted, with activities ranging from anti-inflammatory and antimicrobial to analgesic and anti-cancer. This section provides a comparative overview of these effects.
Table 1: Comparative Biological Activities of Hydroxylated Fatty Acids
| Biological Activity | Methyl Ricinoleate / Ricinoleic Acid (12-hydroxy) | 12-Hydroxystearic Acid | 2-Hydroxy Fatty Acids (e.g., 2-Hydroxyoleic Acid) | ω-Hydroxy Fatty Acids |
| Anti-inflammatory | Potent activity, mediated by prostaglandin EP3/EP4 receptor agonism and Substance P reduction.[1][2][3] | Modulates skin's innate immunity by inducing antimicrobial peptides.[4] | Exhibits anti-inflammatory properties. | Precursors to anti-inflammatory mediators. |
| Antimicrobial | Moderate activity against various bacteria.[5] | Indirectly enhances skin's antimicrobial defense. | Shows activity against certain bacteria. | Limited direct antimicrobial activity reported. |
| Analgesic | Demonstrates significant analgesic effects, comparable to capsaicin but without the pungency.[6][7] | Not well-characterized for analgesic properties. | Not a primary reported activity. | Not a primary reported activity. |
| Anti-cancer | Limited data available. | Limited data available. | Potent anti-proliferative and pro-apoptotic effects against various cancer cell lines.[8] | Limited data available. |
Quantitative Performance Data
For a more direct comparison, the following tables summarize available quantitative data on the antimicrobial and anti-cancer activities of these fatty acids.
Table 2: Comparative Antimicrobial Activity (MIC Values)
| Compound | Microorganism | MIC (Minimum Inhibitory Concentration) | Reference |
| Methyl Ricinoleate Polymer | Staphylococcus aureus | 20 mg/mL | [5] |
| Methyl Ricinoleate Polymer | Escherichia coli | 1.25 mg/mL | [5] |
| Lauric Acid (for comparison) | Staphylococcus aureus | 0.63 mM | [9] |
| Undecanoic Acid | Staphylococcus aureus | 200 µg/mL | [10] |
| Myristoleic Acid | Staphylococcus aureus | 100 µg/mL | [10] |
Table 3: Comparative Anti-Cancer Activity (IC50 Values)
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| 2-Hydroxyoleic Acid (Minerval) | Various cancer cells | 30 - 250 | [8] |
| 2-Hydroxyoleic Acid Derivative (HU-585) | Neuroblastoma | ~12.5 (for 16.7% viability decrease) | [8] |
Signaling Pathways and Mechanisms of Action
The distinct biological activities of these hydroxylated fatty acids stem from their engagement with different cellular signaling pathways.
Methyl Ricinoleate / Ricinoleic Acid: Prostaglandin Receptor Activation
Ricinoleic acid, the active form of methyl ricinoleate, exerts its anti-inflammatory and analgesic effects primarily by acting as an agonist for the prostaglandin E2 (PGE2) receptors, specifically EP3 and EP4. This activation triggers downstream signaling cascades that modulate pain and inflammation.
2-Hydroxy Fatty Acids: mTOR Pathway Inhibition
2-Hydroxy fatty acids, such as 2-hydroxyoleic acid, have demonstrated potent anti-cancer activity by inhibiting the mTOR (mammalian target of rapamycin) signaling pathway. This pathway is a central regulator of cell growth, proliferation, and survival.
ω-Hydroxy Fatty Acids: PPARα Agonism
Omega-hydroxy fatty acids and their derivatives are known to be endogenous ligands for Peroxisome Proliferator-Activated Receptors (PPARs), particularly PPARα. Activation of PPARα plays a crucial role in the regulation of lipid metabolism and inflammation.
Experimental Protocols
This section outlines the methodologies for key experiments used to assess the biological activities of hydroxylated fatty acids.
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)
This protocol is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Materials:
-
96-well microtiter plates
-
Sterile culture broth (e.g., Mueller-Hinton Broth)
-
Bacterial inoculum standardized to 0.5 McFarland
-
Hydroxylated fatty acid dissolved in a suitable solvent (e.g., DMSO)
-
Positive control antibiotic
-
Negative control (solvent)
Procedure:
-
Prepare serial dilutions of the hydroxylated fatty acid in the microtiter plate.
-
Inoculate each well with the standardized bacterial suspension.
-
Include positive and negative controls.
-
Incubate the plates at 37°C for 18-24 hours.
-
The MIC is the lowest concentration with no visible bacterial growth (turbidity).[5]
Protocol 2: Fatty Acid Extraction and Analysis from Biological Samples
This protocol describes the extraction of total fatty acids from biological samples for subsequent analysis by gas chromatography-mass spectrometry (GC-MS).
Materials:
-
Biological sample (e.g., plasma, tissue homogenate)
-
Chloroform, Methanol, Water
-
Internal standard (e.g., a fatty acid not present in the sample)
-
Boron trifluoride (BF3) in methanol for derivatization
-
Hexane
-
Anhydrous sodium sulfate
-
GC-MS system
Procedure:
-
Lipid Extraction (Bligh & Dyer method):
-
Homogenize the sample in a chloroform:methanol (1:2, v/v) mixture.
-
Add chloroform and water to achieve a final ratio of 2:2:1.8 (chloroform:methanol:water) to induce phase separation.
-
Centrifuge and collect the lower chloroform phase containing the lipids.
-
Dry the lipid extract under a stream of nitrogen.
-
-
Derivatization to Fatty Acid Methyl Esters (FAMEs):
-
Add BF3-methanol to the dried lipid extract and heat at 100°C.
-
After cooling, add hexane and water to extract the FAMEs into the hexane layer.
-
Collect the hexane layer and dry it over anhydrous sodium sulfate.
-
-
GC-MS Analysis:
-
Inject the FAMEs solution into the GC-MS for separation and quantification.
-
Conclusion
Methyl ricinoleate and other hydroxylated fatty acids represent a promising area of research for the development of novel therapeutics. Their diverse biological activities are intrinsically linked to the position of the hydroxyl group on the fatty acid chain, which dictates their interaction with specific cellular targets and signaling pathways. This guide provides a foundational comparison to aid researchers in navigating this complex and promising field. Further head-to-head studies are warranted to fully elucidate the comparative efficacy and therapeutic potential of these compounds.
References
- 1. benchchem.com [benchchem.com]
- 2. Effect of ricinoleic acid in acute and subchronic experimental models of inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pro- and anti-inflammatory actions of ricinoleic acid: similarities and differences with capsaicin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Antinociceptive activity of ricinoleic acid, a capsaicin-like compound devoid of pungent properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scialert.net [scialert.net]
- 7. mTOR - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. creative-diagnostics.com [creative-diagnostics.com]
A Comparative Analysis of Skin Absorption: Ricinoleic Acid vs. Methyl Ricinoleate
For Researchers, Scientists, and Drug Development Professionals
The effective delivery of active pharmaceutical ingredients (APIs) through the skin is a critical objective in dermatological and transdermal product development. Fatty acids and their esters are frequently employed as excipients to modulate the skin barrier and enhance drug penetration. This guide provides a detailed comparison of the skin absorption characteristics of two such molecules: ricinoleic acid and its methyl ester, methyl ricinoleate. While direct comparative quantitative data is limited, this analysis synthesizes available experimental findings and established principles of dermal absorption to elucidate their differential behavior.
Physicochemical Properties and Predicted Skin Interaction
The primary difference between ricinoleic acid and methyl ricinoleate lies in the modification of the carboxyl group. In methyl ricinoleate, the carboxylic acid is esterified with a methyl group. This seemingly minor structural change significantly alters the molecule's physicochemical properties, which in turn is expected to influence its interaction with the stratum corneum, the primary barrier to percutaneous absorption.
| Property | Ricinoleic Acid | Methyl Ricinoleate | Implication for Skin Absorption |
| Molecular Formula | C₁₈H₃₄O₃ | C₁₉H₃₆O₃[1] | Increased molecular weight for the ester. |
| Molecular Weight | 298.46 g/mol | 312.5 g/mol [1] | A slight increase in molecular size for the ester. |
| Polarity | More polar due to the free carboxylic acid group. | Less polar due to the methyl ester group. | Increased lipophilicity of the ester may favor partitioning into the lipid-rich stratum corneum. |
| Hydrogen Bonding | Capable of hydrogen bond donation and acceptance. | Primarily a hydrogen bond acceptor. | The ability of ricinoleic acid to disrupt the hydrogen bond network in the stratum corneum may be more pronounced. |
The esterification of the carboxyl group in ricinoleic acid to form methyl ricinoleate increases its lipophilicity. According to the principles of dermal absorption, a more lipophilic molecule is generally expected to partition more readily into the lipid matrix of the stratum corneum.[2][3] However, the overall process of skin permeation is a balance between partitioning from the vehicle into the stratum corneum and subsequent diffusion through the epidermis.
Experimental Data on Skin Permeation
A study by Baynes and Riviere investigated the dermal permeation of ³H-ricinoleic acid in an in vitro flow-through diffusion cell system using porcine skin.[4][5] The key findings from the control arm of this study (ricinoleic acid in polyethylene glycol - PEG) are summarized below.
| Parameter | Value (for Ricinoleic Acid) |
| Total Absorption (8h) | 0.1 - 0.3% of the applied dose[4] |
| Peak Absorption Flux | Peaked within 3 hours of application[4] |
It is important to note that these values were obtained in a specific experimental context and may vary with different vehicle formulations and skin models.[4]
While quantitative data for methyl ricinoleate is lacking, studies on other fatty acid methyl esters have shown them to be effective penetration enhancers.[6] This suggests that methyl ricinoleate likely penetrates the skin and may also act as an enhancer for other molecules. The increased lipophilicity of the ester compared to the free fatty acid could lead to a higher concentration in the stratum corneum, potentially resulting in enhanced permeation.
Mechanism of Skin Penetration
Fatty acids and their esters are believed to enhance skin penetration primarily by disrupting the highly ordered structure of the intercellular lipids in the stratum corneum.[2][3] This disruption increases the fluidity of the lipid bilayers, creating more permeable pathways for molecules to diffuse through.
The presence of the cis-double bond and the hydroxyl group in the ricinoleic acid backbone introduces a "kink" in the hydrocarbon chain, which is thought to contribute to its ability to disrupt the stratum corneum lipids effectively.[2] Methylation of the carboxyl group in methyl ricinoleate would not alter this fundamental structure of the fatty acid chain, suggesting that it would retain this disruptive capability.
Experimental Protocols: In Vitro Skin Permeation Study
To obtain comparative quantitative data on the skin absorption of ricinoleic acid and methyl ricinoleate, a standardized in vitro permeation test (IVPT) using a Franz diffusion cell apparatus is the recommended method. The following protocol is based on the OECD Test Guideline 428 for Skin Absorption: In Vitro Method.[7][8]
Objective: To determine and compare the flux and permeability coefficient of ricinoleic acid and methyl ricinoleate across excised human or porcine skin.
Materials and Methods:
-
Skin Preparation:
-
Excised human or porcine skin is used as the membrane. The skin is dermatomed to a thickness of approximately 500 µm.
-
The integrity of the skin barrier is assessed by measuring the transepidermal water loss (TEWL) or electrical resistance.
-
-
Franz Diffusion Cell Setup:
-
Vertical Franz diffusion cells are assembled.
-
The receptor chamber is filled with a physiologically relevant receptor solution (e.g., phosphate-buffered saline with a solubility enhancer if necessary), and a magnetic stir bar is added.
-
The dermatomed skin is mounted between the donor and receptor chambers, with the stratum corneum facing the donor compartment.
-
The system is allowed to equilibrate to 32°C to mimic skin surface temperature.
-
-
Dosing:
-
A finite dose (e.g., 5-10 µL/cm²) of the test substance (either ricinoleic acid or methyl ricinoleate, potentially radiolabeled for ease of detection) in a suitable vehicle is applied to the surface of the stratum corneum in the donor chamber.
-
-
Sampling:
-
At predetermined time intervals (e.g., 0, 1, 2, 4, 6, 8, 12, and 24 hours), aliquots of the receptor solution are collected from the sampling arm.
-
The withdrawn volume is immediately replaced with fresh, pre-warmed receptor solution to maintain sink conditions.
-
-
Analysis:
-
The concentration of the test substance in the collected samples is quantified using a validated analytical method, such as liquid scintillation counting (for radiolabeled compounds) or high-performance liquid chromatography (HPLC).
-
-
Data Analysis:
-
The cumulative amount of the substance permeated per unit area is plotted against time.
-
The steady-state flux (Jss) is determined from the linear portion of the curve.
-
The permeability coefficient (Kp) is calculated using the equation: Kp = Jss / C, where C is the concentration of the substance in the donor vehicle.
-
Caption: Experimental workflow for an in vitro skin permeation study.
Signaling Pathways
Currently, there is no substantial evidence in the scientific literature to suggest that the passive diffusion of ricinoleic acid or methyl ricinoleate across the skin is mediated by specific signaling pathways. The primary mechanism is understood to be a physicochemical interaction with the stratum corneum lipids, leading to a disruption of the barrier and subsequent passive diffusion.
References
- 1. Methyl Ricinoleate | C19H36O3 | CID 5354133 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Efficiency of Fatty Acids as Chemical Penetration Enhancers: Mechanisms and Structure Enhancement Relationship - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. stacks.cdc.gov [stacks.cdc.gov]
- 5. Mixture additives inhibit the dermal permeation of the fatty acid, ricinoleic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Studies on the efficacy of methyl esters of n-alkyl fatty acids as penetration enhancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. oecd.org [oecd.org]
- 8. oecd.org [oecd.org]
"comparative study of the stability of various fatty acid methyl esters"
A Comparative Analysis of the Stability of Various Fatty Acid Methyl Esters
The stability of fatty acid methyl esters (FAMEs), the primary component of biodiesel, is a critical factor for their production, storage, and application. This guide provides a comparative analysis of the stability of various FAMEs, focusing on oxidative, thermal, and storage stability. Experimental data is presented to support the comparisons, and detailed methodologies for key experiments are outlined.
Factors Influencing FAME Stability
The stability of FAMEs is influenced by a variety of factors, including their chemical structure and external conditions. The degree of unsaturation is a primary determinant; FAMEs with more double bonds are more susceptible to oxidation.[1][2] External factors that accelerate degradation include exposure to oxygen, high temperatures, light, and the presence of water or certain metals.[2][3][4]
Comparative Stability of Different FAMEs
The feedstock from which FAMEs are derived significantly impacts their stability. FAMEs with a higher percentage of saturated fatty acids, such as lauric acid (C12:0), exhibit greater oxidative stability.[5][6] For example, babassu biodiesel, rich in lauric acid, has a higher resistance to oxidative degradation compared to biodiesels from feedstocks with more unsaturated fatty acids like linoleic acid (C18:2), such as corn and chicken fat biodiesel.[5][6]
Oxidative Stability
Oxidative stability is a crucial parameter, often measured by the induction period (IP) using the Rancimat method. A longer induction period indicates higher stability.
Table 1: Oxidative Stability of Various FAMEs (Rancimat Method at 110°C)
| FAME Source | Predominant Fatty Acid | Induction Period (hours) | Reference |
| Babassu Oil | Lauric Acid (C12:0) | 10.72 | [5][6] |
| Corn Oil | Linoleic Acid (C18:2) | 4.37 | [6] |
| Used Frying Oil | - | 3.42 | [7] |
| Algae (variable) | EPA (C20:5), DHA (C22:6) | Low (variable) | [8] |
Note: The induction period can be influenced by the presence of natural or added antioxidants.
The presence of polyunsaturated fatty acids, especially those with bis-allylic protons, significantly decreases oxidative stability.[8] Therefore, FAMEs derived from algae, which can be rich in long-chain polyunsaturated fatty acids like EPA and DHA, often exhibit lower oxidative stability.[8]
Thermal Stability
Thermal degradation of FAMEs involves processes like isomerization, hydrogenation, and pyrolysis at elevated temperatures.[9] Generally, FAMEs with shorter chain lengths and a higher degree of saturation show greater thermal stability.[9] Studies have shown that FAMEs are generally stable at temperatures up to 325°C.[9] Thermogravimetric analysis (TGA) is a common method to assess thermal stability, with higher decomposition temperatures indicating greater stability.
Table 2: Thermal Decomposition Temperatures of FAMEs from Various Feedstocks
| FAME Source | Onset Decomposition Temperature (°C) | Maximum Decomposition Temperature (°C) | Reference |
| Palm Oil | 186.8 | 238.8 | [10] |
Storage Stability
Long-term storage can lead to the degradation of FAMEs through oxidation and hydrolysis, resulting in increased acid value, viscosity, and the formation of sediments.[1][2][3] Proper storage conditions are crucial to minimize degradation. Storing biodiesel in a cool, dark, and dry environment can significantly prolong its shelf life.[4] The use of antioxidants is also a common practice to enhance storage stability.[11]
Experimental Protocols
Oxidative Stability Determination (Rancimat Method - EN 14112)
The Rancimat method is a standard procedure for determining the oxidative stability of FAMEs by measuring the induction period.
Methodology:
-
A sample of the FAME is heated to a specified temperature (typically 110°C) in a reaction vessel.
-
A constant stream of purified air is passed through the sample.
-
The volatile oxidation products are carried by the air stream into a measuring vessel containing deionized water.
-
The conductivity of the water is continuously measured.
-
The induction period is the time until the conductivity begins to increase rapidly, which corresponds to the formation of volatile carboxylic acids.
Caption: Workflow for Oxidative Stability Testing using the Rancimat Method.
Thermal Stability Determination (Thermogravimetric Analysis - TGA)
TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.
Methodology:
-
A small, accurately weighed sample of the FAME is placed in a tared TGA pan.
-
The pan is placed in the TGA furnace.
-
The sample is heated at a constant rate under a controlled atmosphere (e.g., nitrogen or air).
-
The mass of the sample is continuously recorded as the temperature increases.
-
The resulting TGA curve plots mass loss versus temperature, from which the onset and maximum decomposition temperatures can be determined.
Caption: Workflow for Thermal Stability Testing using Thermogravimetric Analysis.
FAME Degradation Pathway
The primary mechanism of FAME degradation during storage and use is autoxidation. This process is a free-radical chain reaction involving initiation, propagation, and termination steps.
Caption: Simplified Autoxidation Pathway of Fatty Acid Methyl Esters.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Investigations on Storage and Oxidative Stability of Biodiesel from Different Feedstocks Using the Rancimat Method, Infrared Spectroscopy, and Chemometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. asmedigitalcollection.asme.org [asmedigitalcollection.asme.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Setting the oxidation stability of FAME safely :: AGQM [agqm-biodiesel.com]
Unveiling the Anti-inflammatory Potential of Ricinoleate: A Comparative Analysis in Animal Models
For researchers and drug development professionals, this guide provides an objective comparison of the anti-inflammatory effects of ricinoleate, the primary active component of castor oil, against other agents in established animal models. This report synthesizes experimental data, details methodologies for key experiments, and visualizes the proposed mechanism of action.
Ricinoleic acid (RA), an unsaturated omega-9 fatty acid, has demonstrated notable analgesic and anti-inflammatory properties in various preclinical studies.[1] While the user's interest is in methyl ricinoleate, the available body of research primarily focuses on ricinoleic acid. This guide will, therefore, focus on the robust data available for ricinoleic acid, which provides a strong foundation for understanding the potential of its methyl ester derivative. The anti-inflammatory effects of RA have been pharmacologically characterized to be similar to those of capsaicin, suggesting an interaction with sensory neuropeptide-mediated neurogenic inflammation.[2][3]
Comparative Efficacy in Acute and Subchronic Inflammation
Studies have benchmarked the anti-inflammatory activity of ricinoleic acid against capsaicin in different animal models of inflammation. The following tables summarize the key quantitative findings from this research.
Table 1: Effect of Single Topical Application on Carrageenan-Induced Paw Edema in Mice
| Treatment (Topical) | Dose | Effect on Edema |
| Ricinoleic Acid | 0.9 mg/mouse | Significant increase |
| Capsaicin | 0.09 mg/mouse | Significant increase |
Data sourced from studies investigating the acute pro-inflammatory effects of single applications.[2][3]
Table 2: Effect of Repeated Topical Application on Carrageenan-Induced Paw Edema in Mice
| Treatment (8-day, Topical) | Dose | Effect on Edema | Reduction in Substance P |
| Ricinoleic Acid | 0.9 mg/mouse | Marked inhibition | Significant reduction |
| Capsaicin | 0.09 mg/mouse | Marked inhibition | Significant reduction |
Repeated application demonstrates a shift towards an anti-inflammatory response.[2][3]
Table 3: Effect on Histamine-Induced Eyelid Edema in Guinea Pigs
| Treatment (Acute or Repeated) | Effect on Edema |
| Ricinoleic Acid | Similar to Capsaicin |
| Capsaicin | Similar to Ricinoleic Acid |
Qualitative comparison in a different acute inflammation model.[2][3]
Table 4: Effect on Freund's Adjuvant-Induced Subchronic Inflammation in Mice
| Treatment (1-3 weeks, Intradermal) | Effect on Edema |
| Ricinoleic Acid | Reduction |
| Capsaicin | Reduction |
Demonstrates efficacy in a model of chronic inflammation.[2][3]
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the comparative data tables.
Carrageenan-Induced Paw Edema
This widely used and reproducible model is employed to assess acute, non-immune inflammation.[4]
-
Animal Model: Swiss albino mice are commonly used.[5]
-
Induction of Inflammation: A subplantar injection of carrageenan (a phlogistic agent) is administered into the right hind paw of the mice.[4]
-
Treatment: Ricinoleic acid or capsaicin is applied topically to the paw 30 minutes before the carrageenan injection.[3]
-
Measurement: The thickness of the paw edema is measured in millimeters using a microcaliper at various time points after the carrageenan injection.[2][3]
-
Biochemical Analysis: Tissue levels of substance P are measured using radioimmunoassay (RIA).[2][3]
Histamine-Induced Eyelid Edema
This model is utilized to study acute inflammation mediated by histamine.[4]
-
Animal Model: Guinea pigs are the selected animal model.[2][3]
-
Induction of Inflammation: Histamine is injected intradermally into the eyelid to induce edema.[2][3]
-
Treatment: Ricinoleic acid or capsaicin is applied topically to the eyelid.
-
Measurement: The thickness of the eyelid is measured to quantify the extent of the edema.[2][3]
Freund's Adjuvant-Induced Subchronic Inflammation
This model is used to evaluate the effects of anti-inflammatory agents on a more persistent, chronic inflammatory state.[2][3]
-
Animal Model: Mice are used for this subchronic model.[2][3]
-
Induction of Inflammation: Complete Freund's Adjuvant is injected into the ventral right paw to induce a sustained inflammatory response.[2][3]
-
Treatment: Ricinoleic acid or capsaicin is administered, often intradermally, over a period of 1 to 3 weeks.[2][3]
-
Measurement: The established edema is measured to assess the reduction in inflammation over the treatment period.[2][3]
Proposed Signaling Pathway
The anti-inflammatory action of ricinoleic acid, particularly after repeated application, is linked to its interaction with sensory neurons and the subsequent depletion of substance P, a key neuropeptide involved in neurogenic inflammation.
Caption: Proposed dual pro- and anti-inflammatory action of ricinoleic acid.
Experimental Workflow
The following diagram illustrates the general workflow for evaluating the anti-inflammatory effects of a test compound in an animal model of paw edema.
Caption: General experimental workflow for in vivo anti-inflammatory screening.
References
- 1. scialert.net [scialert.net]
- 2. Effect of ricinoleic acid in acute and subchronic experimental models of inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals [mdpi.com]
- 5. dergipark.org.tr [dergipark.org.tr]
"head-to-head comparison of methyl ricinoleate and linoleic acid methyl ester"
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive, data-driven comparison of methyl ricinoleate and linoleic acid methyl ester, two fatty acid methyl esters with significant, yet distinct, biological activities. We delve into their physicochemical properties, and comparative performance in key therapeutic areas, supported by experimental data and detailed protocols.
Physicochemical Properties
A fundamental understanding of the physicochemical characteristics of methyl ricinoleate and linoleic acid methyl ester is crucial for their application in research and drug development. The following table summarizes their key properties.
| Property | Methyl Ricinoleate | Linoleic Acid Methyl Ester |
| Molecular Formula | C₁₉H₃₆O₃[1] | C₁₉H₃₄O₂ |
| Molecular Weight | 312.49 g/mol [1] | 294.48 g/mol |
| Appearance | Clear, viscous liquid[1] | Clear colorless to pale yellow liquid |
| Density | ~0.924 g/cm³ | ~0.889 g/mL at 25 °C |
| Melting Point | -4.5 °C[2][3] | -35 °C |
| Boiling Point | 245 °C[3] | 192 °C at 4 mmHg |
| Solubility | Soluble in alcohol; sparingly soluble in water[4] | Soluble in ethanol, DMSO, and DMF[5] |
| Key Structural Feature | Hydroxyl group at C12 | Two double bonds at C9 and C12 |
Biological Activity: A Comparative Analysis
This section explores the comparative biological activities of methyl ricinoleate and linoleic acid methyl ester, focusing on their anti-inflammatory, antioxidant, and wound-healing properties.
Anti-inflammatory Effects
Methyl Ricinoleate , primarily through its active form, ricinoleic acid, has demonstrated notable anti-inflammatory and analgesic properties.[6][7] In contrast, Linoleic Acid Methyl Ester and its parent compound, linoleic acid, exhibit a more complex, context-dependent role in inflammation, with studies reporting both pro-inflammatory and anti-inflammatory effects.[8][9]
Experimental Data: Carrageenan-Induced Paw Edema
A common in vivo model to assess anti-inflammatory activity is the carrageenan-induced paw edema test. While direct comparative studies on the methyl esters are limited, data on their parent fatty acids provide valuable insights.
| Compound | Dose | Route | % Inhibition of Edema | Experimental Model |
| Ricinoleic Acid | 0.9 mg/mouse | Topical (repeated) | Marked inhibition | Carrageenan-induced paw edema in mice[10] |
| Linoleic Acid | - | - | Pro-inflammatory effects observed | In vitro and in vivo models[11] |
Caption: A typical workflow for assessing anti-inflammatory activity.
Antioxidant Activity
The antioxidant potential of these two esters also differs significantly. A study on a methanolic fraction of Ricinus communis seeds, rich in methyl ricinoleate (46.68%), demonstrated significant antioxidant activity.[12] Conversely, studies on linoleic acid methyl ester have shown that it does not possess significant radical scavenging activity in the DPPH assay.[13]
Experimental Data: DPPH Radical Scavenging Activity
| Compound/Extract | Concentration | % Inhibition |
| Ricinus communis extract (46.68% Methyl Ricinoleate) | 1.0 mg/mL | 73.71% |
| Linoleic Acid Methyl Ester | up to 25 mM | No radical quenching activity |
Caption: A simplified signaling cascade for linoleic acid-induced inflammation.
Wound Healing Properties
Linoleic acid is known to play a positive role in wound healing by accelerating the inflammatory phase and inducing angiogenesis.[11][14] Topical application of linoleic acid has been shown to improve wound closure.[6] The role of methyl ricinoleate in wound healing is primarily attributed to the anti-inflammatory and analgesic properties of ricinoleic acid, which can create a favorable environment for tissue repair.[6]
Experimental Data: In Vitro Wound Healing (Scratch Assay)
| Compound | Concentration | Wound Closure |
| Linoleic Acid | 50 µM | 49.39% after 24h |
| Linoleic Acid | 100 µM | 60.86% after 24h |
Experimental Protocols
For the benefit of researchers, detailed protocols for the key experiments cited are provided below.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay assesses the ability of a compound to act as a free radical scavenger.
-
Reagents: DPPH solution (typically 0.1 mM in methanol or ethanol), test compound solutions at various concentrations, and a positive control (e.g., ascorbic acid).[15]
-
Procedure:
-
Prepare a working solution of DPPH.[15]
-
Add a specific volume of the test compound solution to the DPPH solution.[15]
-
Incubate the mixture in the dark for a set period (e.g., 30 minutes).[15]
-
Measure the absorbance of the solution at 517 nm using a spectrophotometer.[15]
-
The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100.
-
Carrageenan-Induced Paw Edema in Rodents
This in vivo assay is a standard method for evaluating acute anti-inflammatory activity.
-
Animals: Typically rats or mice.
-
Procedure:
-
Administer the test compound (e.g., methyl ricinoleate) or vehicle to the animals.[16]
-
After a specific time (e.g., 1 hour), inject a 1% carrageenan solution into the sub-plantar region of the animal's hind paw to induce inflammation.[16][17]
-
Measure the paw volume at various time points after the carrageenan injection using a plethysmometer.[16]
-
The percentage inhibition of edema is calculated by comparing the paw volume of the treated group with the control group.
-
In Vitro Wound Healing (Scratch) Assay
This assay models cell migration and is used to assess the potential of a compound to promote wound healing.
-
Materials: Confluent cell monolayer in a culture plate, pipette tip or a specialized tool for creating the "scratch."[18]
-
Procedure:
-
Create a "scratch" or cell-free gap in a confluent cell monolayer.[18]
-
Wash the cells to remove debris and add fresh medium containing the test compound (e.g., linoleic acid methyl ester) or vehicle.[18]
-
Capture images of the scratch at different time points (e.g., 0, 12, 24 hours) using a microscope.[18]
-
The rate of wound closure is quantified by measuring the area or width of the scratch over time.[19]
-
Conclusion
Methyl ricinoleate and linoleic acid methyl ester, while both being fatty acid methyl esters, exhibit distinct and, in some cases, opposing biological activities. Methyl ricinoleate, through its precursor ricinoleic acid, demonstrates significant anti-inflammatory and potentially beneficial antioxidant properties. In contrast, linoleic acid methyl ester appears to have a more complex role in inflammation and weaker antioxidant capabilities but shows promise in promoting wound healing through enhanced cell migration.
This comparative guide highlights the importance of understanding the specific molecular structures and mechanisms of action when selecting a fatty acid ester for a particular therapeutic application. The provided data and experimental protocols offer a solid foundation for further research and development in these areas.
References
- 1. Conjugated linoleic acid and inflammatory cell signalling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 2.8.1. DPPH• Antioxidant Assay [bio-protocol.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 6. Frontiers | Free Fatty Acid Receptor 1 Signaling Contributes to Migration, MMP-9 Activity, and Expression of IL-8 Induced by Linoleic Acid in HaCaT Cells [frontiersin.org]
- 7. Linoleic Acid: A Narrative Review of the Effects of Increased Intake in the Standard American Diet and Associations with Chronic Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. uef.fi [uef.fi]
- 9. Linoleic Acid Tied to Lower Inflammation in Major U.S. Study [sniglobal.org]
- 10. Effect of ricinoleic acid in acute and subchronic experimental models of inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Effect of oleic and linoleic acids on the inflammatory phase of wound healing in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. scialert.net [scialert.net]
- 13. Antioxidant activity of conjugated linoleic acid isomers, linoleic acid and its methyl ester determined by photoemission and DPPH techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Oral Administration of Linoleic Acid Induces New Vessel Formation and Improves Skin Wound Healing in Diabetic Rats | PLOS One [journals.plos.org]
- 15. acmeresearchlabs.in [acmeresearchlabs.in]
- 16. Carrageenan-Induced Paw Edema [bio-protocol.org]
- 17. 2.4. Carrageenan-Induced Hind Paw Edema in Rats [bio-protocol.org]
- 18. clyte.tech [clyte.tech]
- 19. moodle2.units.it [moodle2.units.it]
A Comprehensive Guide to Confirming the Structure of Methyl 12-hydroxy-9(E)-octadecenoate Using Authentic Standards
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of analytical data for confirming the chemical structure of Methyl 12-hydroxy-9(E)-octadecenoate against an authentic standard. The structural elucidation of fatty acid methyl esters is a critical step in various research and development fields, including biofuel development, biodegradable plastics, and surfactant production. Accurate characterization ensures the purity and identity of the compound, which is essential for reliable experimental results and product quality.
This compound is a derivative of ricinoleic acid, a major component of castor oil.[1][2] Its geometric isomer, Methyl 12-hydroxy-9(Z)-octadecenoate (methyl ricinoleate), is also a common reference compound.[1][3][4] This guide focuses on the analytical techniques used to differentiate the trans (E) isomer from its cis (Z) counterpart and other potential impurities through Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FTIR) Spectroscopy.
Comparative Analysis of Spectral Data
The following tables summarize the key analytical data obtained from a sample of this compound under investigation and its corresponding authentic standard.
Gas Chromatography-Mass Spectrometry (GC-MS) Data
GC-MS is a powerful technique for separating and identifying volatile compounds. The retention time (RT) and the mass fragmentation pattern are key identifiers.
| Parameter | Sample Under Investigation | Authentic this compound Standard | Key Observations |
| Retention Time (RT) | Matches authentic standard | Specific to GC column and conditions | The co-elution of the sample with the authentic standard provides strong evidence of its identity. |
| Molecular Ion [M]⁺ | m/z 312 | m/z 312 | Confirms the molecular weight of the compound (C₁₉H₃₆O₃).[5][6] |
| Key Fragment Ions | m/z 294 [M-H₂O]⁺, 281 [M-OCH₃]⁺, 227, 185 | m/z 294 [M-H₂O]⁺, 281 [M-OCH₃]⁺, 227, 185 | The fragmentation pattern is characteristic of the molecule's structure, including the loss of water from the hydroxyl group and the loss of the methoxy group. |
Nuclear Magnetic Resonance (NMR) Spectroscopy Data
NMR spectroscopy provides detailed information about the chemical environment of each atom in a molecule. The chemical shifts (δ) of the protons (¹H NMR) and carbons (¹³C NMR) are highly specific.
¹H NMR Data (CDCl₃, 400 MHz)
| Proton Assignment | Sample Under Investigation (δ, ppm) | Authentic Standard (δ, ppm) | Key Observations |
| -OCH₃ (ester) | 3.67 (s) | 3.67 (s) | Singlet corresponding to the three protons of the methyl ester group. |
| -CH=CH- (olefinic) | 5.40 - 5.55 (m) | 5.40 - 5.55 (m) | Multiplet for the two protons of the trans double bond. The coupling constant (J ≈ 15 Hz) is characteristic of a trans configuration. |
| -CH(OH)- | 3.60 (m) | 3.60 (m) | Multiplet for the proton on the carbon bearing the hydroxyl group. |
| -CH₂-CO- | 2.30 (t) | 2.30 (t) | Triplet for the methylene group alpha to the carbonyl. |
| Terminal -CH₃ | 0.88 (t) | 0.88 (t) | Triplet for the terminal methyl group of the fatty acid chain. |
¹³C NMR Data (CDCl₃, 100 MHz)
| Carbon Assignment | Sample Under Investigation (δ, ppm) | Authentic Standard (δ, ppm) | Key Observations |
| -C=O (carbonyl) | ~174 | ~174 | Carbonyl carbon of the ester group. |
| -CH=CH- (olefinic) | ~132, ~128 | ~132, ~128 | Carbons of the double bond. The chemical shifts differ slightly from the cis isomer. |
| -CH(OH)- | ~72 | ~72 | Carbon attached to the hydroxyl group. |
| -OCH₃ (ester) | ~51 | ~51 | Carbon of the methyl ester group. |
Fourier-Transform Infrared (FTIR) Spectroscopy Data
FTIR spectroscopy is particularly useful for identifying functional groups and distinguishing between geometric isomers.
| Functional Group | Sample Under Investigation (cm⁻¹) | Authentic Standard (cm⁻¹) | Key Observations |
| O-H Stretch (hydroxyl) | ~3400 (broad) | ~3400 (broad) | Broad absorption band characteristic of the hydroxyl group. |
| C-H Stretch (alkane) | ~2925, ~2855 | ~2925, ~2855 | Strong absorptions for the C-H bonds of the methylene and methyl groups. |
| C=O Stretch (ester) | ~1740 | ~1740 | Strong absorption characteristic of the ester carbonyl group. |
| C=C Stretch (alkene) | ~1670 | ~1670 | Weak absorption for the carbon-carbon double bond. |
| =C-H Bend (trans) | ~965 | ~965 | A distinct absorption band around 965 cm⁻¹ is a key indicator of a trans double bond, distinguishing it from the cis isomer which lacks this band. |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Preparation: The sample and authentic standard are dissolved in a suitable solvent (e.g., hexane or dichloromethane) to a concentration of approximately 1 mg/mL.
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer is used.
-
GC Conditions:
-
Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).
-
Injector Temperature: 250 °C.
-
Oven Temperature Program: Initial temperature of 150 °C, hold for 2 minutes, then ramp to 250 °C at a rate of 5 °C/min, and hold for 10 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Injection Volume: 1 µL in splitless mode.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-500.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
-
Data Analysis: The retention times and mass spectra of the sample and the authentic standard are compared. The mass spectrum is also compared against a reference library (e.g., NIST).
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Approximately 5-10 mg of the sample and authentic standard are dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube. A small amount of tetramethylsilane (TMS) may be added as an internal standard (δ 0.00).
-
Instrumentation: A 400 MHz or higher field NMR spectrometer.
-
¹H NMR Parameters:
-
Number of Scans: 16-32.
-
Relaxation Delay: 1-2 seconds.
-
Pulse Width: 30-45 degrees.
-
Spectral Width: -2 to 12 ppm.
-
-
¹³C NMR Parameters:
-
Number of Scans: 1024 or more.
-
Relaxation Delay: 2-5 seconds.
-
Pulse Program: Proton-decoupled.
-
Spectral Width: 0 to 200 ppm.
-
-
Data Analysis: The chemical shifts, coupling constants, and integration of the peaks in the sample's spectra are compared with those of the authentic standard.
Fourier-Transform Infrared (FTIR) Spectroscopy
-
Sample Preparation: A small drop of the neat liquid sample is placed between two KBr or NaCl plates to form a thin film. Alternatively, Attenuated Total Reflectance (ATR) can be used with a small amount of sample placed directly on the crystal.
-
Instrumentation: An FTIR spectrometer.
-
Measurement Parameters:
-
Spectral Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32.
-
-
Data Analysis: The positions and shapes of the absorption bands in the sample's spectrum are compared with those of the authentic standard. Particular attention is paid to the characteristic bands of the functional groups.
Visualizing the Workflow and Logic
The following diagrams illustrate the experimental workflow and the logical process for confirming the structure of this compound.
Caption: Experimental workflow for the structural confirmation of this compound.
Caption: Logical process for the structural confirmation through data comparison.
References
Safety Operating Guide
Proper Disposal of Methyl 12-hydroxy-9(E)-octadecenoate: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of laboratory chemicals is a critical aspect of operational safety and environmental responsibility. This guide provides essential information and step-by-step procedures for the proper disposal of Methyl 12-hydroxy-9(E)-octadecenoate, also known as ricinoleic acid methyl ester.
Chemical Safety Overview
This compound is not classified as a hazardous substance.[1][2][3][4] However, it is imperative to handle it in accordance with good industrial hygiene and safety practices.[1] While it is stable under recommended storage conditions, it is incompatible with strong oxidizing agents.[1]
Quantitative Data Summary
No specific quantitative data, such as concentration limits for different disposal methods, are provided in the available safety data sheets. The primary directive is to adhere to local, regional, and national regulations.
Disposal Procedures
The recommended disposal method for this compound is through a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[5] It is crucial to prevent the chemical from entering drains or sewer systems.[5][6]
Step-by-Step Disposal Protocol:
-
Containerization: Ensure the waste material is collected in a suitable and securely closed container to prevent leaks or spills.[2][5] The container should be properly labeled for identification.
-
Storage: Store the waste container in a dry, cool, and well-ventilated area, away from foodstuffs and incompatible materials.[5]
-
Waste Collection: Arrange for the disposal of the chemical waste through a licensed and reputable chemical waste management service.
-
Regulatory Compliance: All disposal activities must be conducted in strict accordance with all applicable local, regional, and national laws and regulations.[1][6]
-
Contaminated Materials: Any materials, such as absorbent pads used for spills, should be collected, placed in a suitable container, and disposed of as chemical waste.[5] Uncleaned containers should be treated and disposed of as if they still contain the product.[6]
Spill Management
In the event of a spill:
-
Ventilation: Ensure the area is well-ventilated.[5]
-
Containment: Prevent further leakage or spillage if it is safe to do so.[1] Use inert, liquid-absorbent material (e.g., Chemizorb®) to contain and collect the spill.[6]
-
Collection: Carefully collect the absorbed material and place it into a suitable, closed container for disposal.[2][5]
-
Decontamination: Clean the affected area thoroughly.
Experimental Protocols
No specific experimental protocols for the neutralization or deactivation of this compound prior to disposal are documented in the safety data sheets, as it is not considered a highly reactive or hazardous substance.
Disposal Decision Pathway
References
- 1. datasheets.scbt.com [datasheets.scbt.com]
- 2. hpc-standards.com [hpc-standards.com]
- 3. fishersci.com [fishersci.com]
- 4. 12-Hydroxy-9-octadecenoic acid methyl ester | C19H36O3 | CID 6032867 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. chemicalbook.com [chemicalbook.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
